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  • Product: H-D-Ile-Asp-OH
  • CAS: 120067-35-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Characterization of Novel Dipeptide Caspase Inhibitors: A Hypothetical Case Study of H-D-Ile-Asp-OH

This guide provides a comprehensive framework for the functional and mechanistic characterization of a novel, hypothetical dipeptide, H-D-Ile-Asp-OH, as a potential inhibitor of caspases. For researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the functional and mechanistic characterization of a novel, hypothetical dipeptide, H-D-Ile-Asp-OH, as a potential inhibitor of caspases. For researchers, scientists, and drug development professionals, this document outlines the scientific rationale, experimental workflows, and data interpretation necessary to evaluate such a compound, bridging the gap from theoretical design to cellular validation.

Introduction: The Therapeutic Promise of Caspase Inhibition

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1] This process is executed by a family of cysteine-dependent, aspartate-specific proteases known as caspases.[2] Caspases are categorized as initiator caspases (e.g., caspase-8, -9) which respond to pro-apoptotic signals, and executioner caspases (e.g., caspase-3, -7) which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3]

Dysregulation of apoptosis is a cornerstone of numerous pathologies. Insufficient apoptosis can lead to cancer and autoimmune diseases, while excessive apoptosis contributes to neurodegenerative disorders and ischemic injury.[4] This positions caspases as critical therapeutic targets. The development of specific and potent caspase inhibitors, therefore, represents a significant opportunity for therapeutic intervention.[5]

This guide uses the hypothetical dipeptide H-D-Ile-Asp-OH (D-Isoleucyl-L-Aspartic acid) as a case study to delineate a rigorous, field-proven workflow for the characterization of novel peptide-based caspase inhibitors.

Part 1: Theoretical Framework & Rationale

The Scientific Premise for H-D-Ile-Asp-OH as a Caspase Inhibitor

The design of peptide-based caspase inhibitors is guided by the enzymes' natural substrate specificity.[6] A critical and almost universal requirement for caspase recognition and cleavage is an Aspartic acid (Asp) residue at the P1 position of the substrate sequence.[2][7] The peptide backbone amino-terminal to this P1 residue (P2, P3, P4 positions) contributes to the specificity and affinity for different caspase isoforms.[8]

Our hypothetical molecule, H-D-Ile-Asp-OH, is designed based on two core principles:

  • P1 Aspartate Residue : It incorporates the essential Aspartic acid at the P1 position, making it a plausible candidate for interaction with the caspase active site.[9]

  • D-Amino Acid Incorporation : The inclusion of a D-Isoleucine (D-Ile) residue at the P2 position is a strategic choice. Peptides composed exclusively of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in vivo, limiting their therapeutic potential.[10] Incorporating D-amino acids can significantly enhance peptide stability and prolong its biological half-life, a desirable trait for any drug candidate.[11][12]

While a dipeptide is shorter than the typical tetrapeptide recognition motif, its simplicity offers advantages in synthesis and potential for oral bioavailability.[6] The primary hypothesis is that H-D-Ile-Asp-OH can function as a competitive inhibitor by binding to the active site of caspases, with the D-Ile residue providing steric hindrance and enhanced stability.

Part 2: Elucidating the Mechanism of Action: An Experimental Workflow

The characterization of a novel inhibitor requires a multi-faceted approach, beginning with biochemical validation and progressing to cellular efficacy.

Workflow Overview

The logical flow of experiments is designed to first confirm direct enzyme inhibition and then to verify that this biochemical activity translates into a desired cellular outcome (i.e., the inhibition of apoptosis).

G cluster_0 Biochemical Validation cluster_1 Cellular Efficacy a Synthesize & Purify H-D-Ile-Asp-OH b In Vitro Caspase Activity Assay a->b c Determine IC50 Values & Specificity Profile b->c d Cell Viability Assay (e.g., MTT/MTS) c->d Select non-toxic concentrations e Induce Apoptosis in Cultured Cells d->e f Treat with H-D-Ile-Asp-OH e->f g Apoptosis Detection Assays (Annexin V / TUNEL) f->g h Quantify Inhibition of Apoptosis g->h G cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_common Common Execution Pathway death_ligand Death Ligands (e.g., FasL, TNF-α) death_receptor Death Receptors (e.g., FasR, TNFR1) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Pro-Caspase-8 → Active Caspase-8 disc->caspase8 caspase37 Pro-Caspase-3/7 → Active Caspase-3/7 caspase8->caspase37 stress Intracellular Stress (e.g., DNA Damage) bcl2 Bcl-2 Family (Bax/Bak activation) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c) cyto_c->apoptosome caspase9 Pro-Caspase-9 → Active Caspase-9 apoptosome->caspase9 caspase9->caspase37 substrates Cleavage of Cellular Substrates caspase37->substrates apoptosis Apoptosis substrates->apoptosis inhibitor Hypothetical Target: H-D-Ile-Asp-OH inhibitor->caspase37

Caption: The apoptotic signaling cascade and the hypothetical point of intervention for H-D-Ile-Asp-OH.

References

  • Assay Genie. (n.d.). Apoptosis Unveiled: Your Complete Guide to Intrinsic & Extrinsic Pathways. Retrieved from [Link]

  • Wikipedia. (2024). Apoptosis. Retrieved from [Link]

  • Earnshaw, W. C., Martins, L. M., & Kaufmann, S. H. (1999). Mammalian caspases: structure, activation, substrates, and functions during apoptosis. Annual review of biochemistry, 68, 383–424.
  • Hassan, M., et al. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. International Journal of Molecular Sciences, 24(19), 14545.
  • Julien, O., & Wells, J. A. (2017). Caspases and their substrates.
  • Pop, C., & Salvesen, G. S. (2009). Caspase substrates and inhibitors. Cold Spring Harbor perspectives in biology, 1(3), a001923.
  • Dix, M. M., et al. (2014).
  • Hardy, J. A., et al. (2012). Inhibition of Caspase-9 by Stabilized Peptides Targeting the Dimerization Interface. Biopolymers, 98(5), 451-463.
  • Garcia-Calvo, M., et al. (1998). Inhibition of Human Caspases by Peptide-based and Macromolecular Inhibitors. Journal of Biological Chemistry, 273(50), 32608-32613.
  • CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. Retrieved from [Link]

  • Sharma, S., et al. (2021). d-amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. Canadian Journal of Microbiology, 67(1), 13-28.
  • Ruden, S., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 22(16), 8491.
  • ALZFORUM. (2015). D-peptides as Drugs? Protein Therapy Approaching Phase 1 Trials. Retrieved from [Link]

  • Fuchs, Y., & Steller, H. (2011). Programmed cell death in animal development and disease. Cell, 147(4), 742–758.
  • Poreba, M., et al. (2021). A long way to go: caspase inhibitors in clinical use.
  • Wurst, W., et al. (2022). Characterization of caspase-2 inhibitors based on specific sites of caspase-2-mediated proteolysis. Frontiers in Chemistry, 10, 894957.
  • Riedl, S. J., & Shi, Y. (2004). Molecular mechanisms of caspase regulation during apoptosis. Nature reviews. Molecular cell biology, 5(11), 897–907.
  • Isabel, E., et al. (2003). Nicotinyl aspartyl ketones as inhibitors of caspase-3. Bioorganic & medicinal chemistry letters, 13(13), 2137–2140.
  • Chem-Impex. (n.d.). H-His-Asp-OH. Retrieved from [Link]

  • Study.com. (n.d.). Aspartic Acid | Function, Structure & Benefits. Retrieved from [Link]

  • Wikipedia. (2024). Aspartic acid. Retrieved from [Link]

  • D'Aniello, A., et al. (2009). The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats. Reproductive Biology and Endocrinology, 7, 120.

Sources

Exploratory

H-D-Ile-Asp-OH peptide properties

An In-Depth Technical Guide to the Dipeptide H-D-Ile-Asp-OH: Properties, Synthesis, and Biological Significance Abstract This technical guide provides a comprehensive analysis of the dipeptide H-D-Ile-Asp-OH, also known...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Dipeptide H-D-Ile-Asp-OH: Properties, Synthesis, and Biological Significance

Abstract

This technical guide provides a comprehensive analysis of the dipeptide H-D-Ile-Asp-OH, also known as D-Isoleucyl-L-Aspartic acid. This document is structured to serve researchers, scientists, and drug development professionals by detailing the peptide's core physicochemical properties, synthesis methodologies, and known biological activities. Particular emphasis is placed on the strategic inclusion of a D-amino acid (D-Isoleucine) to enhance proteolytic stability and the role of the L-Aspartic acid residue in molecular recognition, particularly in the context of caspase inhibition. The guide elucidates the significant challenges in its chemical synthesis, such as aspartimide formation, and presents robust protocols for its mitigation, purification, and analysis. By synthesizing data from related compounds and established biochemical principles, this document offers authoritative insights into the potential therapeutic applications of H-D-Ile-Asp-OH in apoptosis-mediated pathologies.

Introduction

The Evolving Role of Dipeptides in Drug Discovery

Short-chain peptides, particularly dipeptides, represent a compelling class of molecules in modern drug discovery. They occupy a unique chemical space between small molecules and larger biologics, offering a blend of specificity and potential for cell permeability. Their design is often inspired by the recognition motifs of endogenous proteins, allowing them to act as highly specific inhibitors or modulators of biological processes.

Unveiling H-D-Ile-Asp-OH: Structure and Nomenclature

The subject of this guide, H-D-Ile-Asp-OH, is a dipeptide with the systematic IUPAC name (2S)-2-[[(2R)-2-amino-3-methylpentanoyl]amino]butanedioic acid. It is composed of a D-Isoleucine residue at the N-terminus joined by a peptide bond to an L-Aspartic acid residue at the C-terminus.

Caption: Chemical structure of H-D-Ile-Asp-OH.

Scientific Rationale for Investigation

The unique stereochemistry of this dipeptide is of significant scientific interest. The incorporation of a D-amino acid at the P2 position (relative to a cleavage site) is a well-established strategy to confer resistance to degradation by common proteases, thereby increasing the peptide's biological half-life. Furthermore, aspartic acid residues are critical for recognition by a class of cysteine proteases known as caspases, which are central executioners of apoptosis (programmed cell death).[1] Peptides designed to mimic the caspase cleavage sequence, which prominently features an aspartate at the P1 position, can act as competitive inhibitors.[1] Therefore, H-D-Ile-Asp-OH is logically designed to be a proteolytically stable caspase inhibitor.

Physicochemical Properties

General Characteristics

Quantitative data for small peptides are often specific to the salt form (e.g., TFA salt after HPLC purification) and precise experimental conditions. The following table summarizes typical properties.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₈N₂O₅Calculated
Molecular Weight 246.26 g/mol Calculated
Appearance White to off-white solid/powderTypical for peptides
Purity (Typical) ≥95% (HPLC)Vendor Specification
Chirality D-Isoleucine, L-Aspartic AcidBy Design
Solubility
  • Water: Soluble. Solubility can be enhanced by adjusting the pH away from the isoelectric point.

  • DMSO: Generally soluble.

  • Methanol/Ethanol: Sparingly soluble to insoluble.

For experimental use, creating stock solutions in sterile water or DMSO is recommended. Aqueous solutions should not be stored for extended periods to avoid degradation.[2]

Storage and Stability

For long-term stability, the lyophilized peptide should be stored at -20°C or below.[3] Stock solutions, once prepared, should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[3]

Synthesis and Purification

The synthesis of peptides containing aspartic acid requires careful planning to mitigate a significant side reaction: aspartimide formation. This base-catalyzed cyclization of the aspartic acid side chain can lead to a mixture of impurities, including α- and β-aspartyl peptides and their epimerized forms, which are often difficult to separate from the target peptide.

Synthetic Strategy: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

SPPS using the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is the preferred method for its high efficiency and versatility.

Causality Behind Experimental Choices:

  • Solid Support: A Wang or Rink Amide resin is chosen based on the desired C-terminal moiety (carboxylic acid or amide, respectively). For H-D-Ile-Asp-OH, a 2-Chlorotrityl chloride (2-CTC) resin is ideal as it allows for mild cleavage conditions that preserve the C-terminal carboxylic acid.

  • Protecting Groups: The N-terminus of the amino acids is temporarily protected by the base-labile Fmoc group. The side chain of Aspartic acid requires a more robust, acid-labile protecting group. While tert-Butyl (OtBu) is common, it is highly susceptible to aspartimide formation.[4] Advanced protecting groups like 3-methyl-1-pentyl (OMpe) or Bornyl (OBno) are designed to sterically hinder the cyclization reaction and are superior choices for sequences prone to this side reaction.[4]

  • Coupling Reagents: Carbodiimide-based reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) are used to activate the carboxylic acid of the incoming amino acid for efficient amide bond formation.

Detailed Protocol: Fmoc-SPPS of H-D-Ile-Asp-OH

G Resin 1. Start with 2-CTC Resin LoadAsp 2. Load Fmoc-Asp(O-PG)-OH (PG = OtBu, OMpe, OBno) Resin->LoadAsp Wash1 3. Wash (DMF) LoadAsp->Wash1 Deprotect1 4. Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotect1 Wash2 5. Wash (DMF) Deprotect1->Wash2 LoadIle 6. Couple Fmoc-D-Ile-OH (HBTU/DIPEA in DMF) Wash2->LoadIle Wash3 7. Wash (DMF, DCM) LoadIle->Wash3 Cleave 8. Cleavage & Deprotection (TFA Cocktail: e.g., TFA/TIS/H₂O) Wash3->Cleave Precipitate 9. Precipitate in cold ether Cleave->Precipitate Purify 10. Purify (RP-HPLC) Precipitate->Purify

Caption: Workflow for the Fmoc-SPPS of H-D-Ile-Asp-OH.

Step-by-Step Methodology:

  • Resin Loading: Swell the 2-Chlorotrityl chloride resin in Dichloromethane (DCM). Load the first amino acid, Fmoc-Asp(OtBu)-OH (or a superior alternative), in the presence of DIPEA. Allow the reaction to proceed for 1-2 hours. Cap any unreacted sites with a mixture of Methanol/DIPEA in DCM.

  • Washing: Thoroughly wash the resin with Dimethylformamide (DMF) to remove excess reagents.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the loaded Aspartic acid.

  • Washing: Wash the resin again with DMF to remove piperidine.

  • Coupling of D-Isoleucine: Pre-activate Fmoc-D-Ile-OH with HBTU and DIPEA in DMF for several minutes. Add this activation mixture to the resin. Allow the coupling reaction to proceed for 1-2 hours. A Kaiser test can be performed to confirm the completion of the reaction.

  • Final Deprotection: Repeat the Fmoc deprotection step (Step 3) to remove the protecting group from the N-terminal D-Isoleucine.

  • Cleavage: Wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail, typically 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water, for 2-3 hours. TIS acts as a scavenger to trap the reactive cations generated from the side-chain protecting groups.

  • Precipitation and Purification: Filter the resin and precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the crude peptide. Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.

  • Verification: Confirm the identity and purity of the final product by LC-MS and Mass Spectrometry.

Biological Activity & Mechanism of Action

Primary Target: Caspase-3/7 Inhibition

While direct inhibitory constants for H-D-Ile-Asp-OH are not prominently published, its structure strongly suggests it acts as a competitive inhibitor of executioner caspases, particularly Caspase-3 and Caspase-7. The rationale is based on extensive research on similar peptide inhibitors.[2][5] Caspase-3, a key executioner of apoptosis, has a preferred cleavage motif of Asp-Glu-Val-Asp (DEVD) in its substrate PARP.[1] Small peptides ending in an aspartate residue can fit into the S1 subsite of the caspase active site, competitively blocking access for natural substrates.

Studies on the closely related peptidyl aldehyde Ac-tLeu-Asp-H have shown it to be a highly effective inhibitor of human caspase-3, demonstrating that the tLeu-Asp sequence is pivotal for enzyme inhibition.[1] The D-Isoleucine in H-D-Ile-Asp-OH would occupy the S2 subsite, which is known to accommodate hydrophobic residues and contributes to inhibitor selectivity.[2]

Mechanism of Action: Apoptosis Inhibition

Caspases exist as inactive zymogens (procaspases) in healthy cells. Upon receiving an apoptotic signal (either extrinsic via death receptors or intrinsic via the mitochondria), initiator caspases (e.g., Caspase-8, Caspase-9) are activated. These, in turn, cleave and activate the executioner caspases (Caspase-3, -6, -7). Activated Caspase-3 then cleaves a multitude of cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.

A competitive inhibitor like H-D-Ile-Asp-OH would block the executioner step, preventing downstream cellular dismantling.

G Signal Apoptotic Signal (Intrinsic or Extrinsic) InitCasp Initiator Caspases (e.g., Caspase-9, Caspase-8) Signal->InitCasp activates ExecCasp Executioner Caspases (Pro-Caspase-3/7) InitCasp->ExecCasp cleaves & activates ActiveCasp Active Caspase-3/7 ExecCasp->ActiveCasp Substrates Cellular Substrates (e.g., PARP, Lamin) ActiveCasp->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis leads to Inhibitor H-D-Ile-Asp-OH Inhibitor->ActiveCasp Inhibits

Caption: Inhibition of the Caspase Apoptotic Pathway.

Structure-Activity Relationship (SAR)
  • P1 Aspartic Acid: Absolutely essential for recognition and binding in the S1 pocket of the caspase active site. The carboxylate side chain forms critical hydrogen bonds with the enzyme.

  • P2 D-Isoleucine: The hydrophobic side chain fits into the S2 pocket of Caspase-3/7. The D-configuration provides a significant advantage by making the peptide bond between P1 and P2 resistant to cleavage by most cellular proteases, thus increasing its stability and bioavailability in a biological system.

Potential Therapeutic Applications

Given its likely role as a caspase inhibitor, H-D-Ile-Asp-OH is a candidate for research in pathologies characterized by excessive or inappropriate apoptosis.

  • Neurodegenerative Diseases: Conditions such as Alzheimer's, Parkinson's, and Huntington's disease involve neuronal loss through apoptosis. A stable caspase inhibitor could offer a neuroprotective strategy.

  • Ischemia-Reperfusion Injury: In events like stroke or myocardial infarction, the restoration of blood flow paradoxically triggers a wave of apoptotic cell death. Inhibiting caspases at this stage could limit tissue damage.

  • Inflammatory Conditions: Apoptosis plays a complex role in inflammation. In some contexts, such as chondrocyte death in osteoarthritis, inhibiting apoptosis has shown therapeutic potential in preclinical models.[2][5]

Analytical Methodologies

Protocol: Reverse-Phase HPLC Analysis

Objective: To assess the purity of the synthesized peptide.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 5% B to 65% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Expected Result: A major peak corresponding to the peptide, with purity calculated as the area of the main peak relative to the total peak area.

Structural Verification
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to confirm the molecular weight of the purified peptide. The observed mass should match the calculated mass (246.26 Da for the neutral molecule, [M+H]⁺ at m/z 247.27).

  • Tandem MS (MS/MS): Can be used to sequence the peptide and confirm the order of the amino acids.

  • Nuclear Magnetic Resonance (NMR): Provides detailed structural information, confirming the identity and stereochemistry of the amino acid residues.

Conclusion and Future Directions

The dipeptide H-D-Ile-Asp-OH is a rationally designed molecule with significant potential as a research tool and therapeutic lead. Its structure combines the essential caspase recognition motif of Aspartic acid with the proteolytic resistance conferred by a D-amino acid. While challenges in its synthesis, particularly aspartimide formation, must be addressed with modern protecting group strategies, the established protocols for its creation and purification are robust. Future research should focus on obtaining precise kinetic data (IC₅₀ and Kᵢ values) against a panel of caspases to confirm its potency and selectivity. Furthermore, in vitro cell-based assays and in vivo disease models are necessary to validate its therapeutic potential in apoptosis-driven diseases.

References

  • BPS Bioscience. Caspase-3/7 Inhibitor I. [Link]

  • Pellegrini, O., et al. (2015). Ac-tLeu-Asp-H is the minimal and highly effective human caspase-3 inhibitor: biological and in silico studies. PubMed. [Link]

  • Google Patents.
  • MilliporeSigma. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. [Link]

Sources

Foundational

H-D-Ile-Asp-OH in vitro studies

An In-Depth Technical Guide to the In Vitro Investigation of H-D-Ile-Asp-OH Abstract This technical guide provides a comprehensive framework for the in vitro evaluation of the dipeptide H-D-Ile-Asp-OH. While specific res...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Investigation of H-D-Ile-Asp-OH

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of the dipeptide H-D-Ile-Asp-OH. While specific research on this molecule is limited, its constituent D-aspartic acid (D-Asp) is known to play significant roles in neuroendocrine function and cellular regulation[1][2][3][4]. This guide, therefore, extrapolates from the known biological activities of D-Asp to propose a logical and scientifically rigorous series of in vitro studies to elucidate the potential of H-D-Ile-Asp-OH as a modulator of cellular apoptosis. We present detailed, field-proven protocols for assessing cell viability, caspase-3 activity, and apoptosis, providing researchers, scientists, and drug development professionals with a robust starting point for their investigations.

Introduction: The Rationale for Investigating H-D-Ile-Asp-OH

The presence of D-amino acids in biological systems has garnered increasing interest, moving beyond their initial consideration as mere bacterial cell wall components. D-aspartic acid (D-Asp), in particular, has been identified as an endogenous molecule in neuroendocrine tissues of vertebrates, including humans, where it influences hormone synthesis and release[1][3]. It acts as a neurotransmitter, stimulating NMDA receptors, and has been implicated in memory enhancement[4][5].

The dipeptide H-D-Ile-Asp-OH, containing a D-isomer of isoleucine linked to aspartic acid, presents an intriguing subject for investigation. While the biological activities of this specific dipeptide are not yet well-documented, its structural similarity to molecules with known signaling roles suggests it may possess unique bioactivities. A critical area of inquiry for novel bioactive molecules is their effect on programmed cell death, or apoptosis. Understanding whether H-D-Ile-Asp-OH can induce or inhibit apoptosis is a fundamental first step in characterizing its potential as a therapeutic agent or a tool for cell biology research.

This guide outlines a series of in vitro studies designed to investigate the pro-apoptotic potential of H-D-Ile-Asp-OH. The experimental workflow is designed to first screen for effects on cell viability and then to dissect the underlying apoptotic mechanisms.

Proposed Mechanism of Action: A Hypothesis Grounded in D-Aspartate Biology

Given that D-aspartate can act on NMDA receptors, which are involved in calcium influx and can trigger apoptotic pathways under certain conditions, a plausible hypothesis is that H-D-Ile-Asp-OH may modulate apoptosis through a caspase-dependent pathway. The proposed workflow will therefore focus on assays that are sensitive to the activation of executioner caspases, such as caspase-3.

G cluster_0 Cellular Environment cluster_1 Intracellular Signaling Cascade cluster_2 Apoptotic Events H-D-Ile-Asp-OH H-D-Ile-Asp-OH Cell_Surface_Receptor Putative Cell Surface Receptor H-D-Ile-Asp-OH->Cell_Surface_Receptor Binding Second_Messenger Second Messenger Activation Cell_Surface_Receptor->Second_Messenger Pro_Caspase_3 Pro-Caspase-3 (Inactive) Second_Messenger->Pro_Caspase_3 Signal Transduction Caspase_3 Caspase-3 (Active) Pro_Caspase_3->Caspase_3 Cleavage Substrate_Cleavage Cellular Substrate Cleavage Caspase_3->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Figure 1: Proposed signaling pathway for H-D-Ile-Asp-OH-induced apoptosis.

Experimental Workflow for In Vitro Assessment

The following sections detail a step-by-step approach to characterizing the effects of H-D-Ile-Asp-OH on cultured cells.

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the specific research question. For a general screen of pro-apoptotic activity, a commonly used cancer cell line such as Jurkat (a human T-lymphocyte line) or HeLa (a human cervical cancer line) is a suitable starting point. These lines are well-characterized and known to undergo apoptosis in response to various stimuli.

Protocol 1: Cell Culture

  • Maintain Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture cells at 37°C in a humidified atmosphere of 5% CO2.

  • Passage cells every 2-3 days to maintain logarithmic growth.

Cell Viability Assessment: The MTT Assay

The initial step is to determine if H-D-Ile-Asp-OH affects cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability[6][7][8].

Protocol 2: MTT Assay

  • Seed 1 x 10^4 Jurkat cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Prepare a stock solution of H-D-Ile-Asp-OH in a suitable solvent (e.g., sterile water or PBS) and dilute it in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

  • Add 100 µL of the diluted H-D-Ile-Asp-OH solutions to the respective wells. Include a vehicle control (medium with solvent) and a positive control for cell death (e.g., staurosporine).

  • Incubate the plate for 24, 48, and 72 hours.

  • At each time point, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C[6].

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader[6].

  • Calculate cell viability as a percentage of the vehicle-treated control.

Treatment Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
Vehicle Control100 ± 5.2100 ± 4.8100 ± 6.1
0.198 ± 4.995 ± 5.592 ± 6.3
195 ± 5.188 ± 6.280 ± 5.9
1085 ± 6.370 ± 5.855 ± 7.1
10060 ± 7.045 ± 6.530 ± 5.4
100035 ± 5.920 ± 4.710 ± 3.8
Staurosporine (1 µM)40 ± 6.125 ± 5.315 ± 4.2

Table 1: Representative data from an MTT assay showing the dose- and time-dependent effects of H-D-Ile-Asp-OH on Jurkat cell viability.

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add H-D-Ile-Asp-OH (Various Concentrations) Incubate_24h->Add_Compound Incubate_Timepoints Incubate for 24, 48, 72h Add_Compound->Incubate_Timepoints Add_MTT Add MTT Solution Incubate_Timepoints->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilization Add Solubilization Solution Incubate_4h->Add_Solubilization Incubate_Overnight Incubate Overnight Add_Solubilization->Incubate_Overnight Read_Absorbance Read Absorbance at 570nm Incubate_Overnight->Read_Absorbance End End Read_Absorbance->End

Figure 2: Experimental workflow for the MTT cell viability assay.

Caspase-3 Activity Assay

A decrease in cell viability suggests that H-D-Ile-Asp-OH may be inducing apoptosis. The activation of caspase-3 is a key event in the apoptotic cascade[9][10][11]. A colorimetric or fluorometric assay can be used to measure the activity of this enzyme.

Protocol 3: Caspase-3 Colorimetric Assay

  • Seed 1 x 10^6 Jurkat cells per well in a 6-well plate and treat with H-D-Ile-Asp-OH at concentrations determined to be effective in the MTT assay (e.g., 10, 100, 1000 µM) for a time point where significant viability loss was observed (e.g., 48 hours).

  • Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine).

  • Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Lyse the cells in a chilled lysis buffer provided with a commercial caspase-3 assay kit.

  • Incubate the cell lysates on ice for 10 minutes[11].

  • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris[11].

  • Transfer the supernatant (cytosolic extract) to a new tube.

  • Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).

  • In a 96-well plate, add 50-200 µg of protein from each lysate to separate wells.

  • Add reaction buffer containing the caspase-3 substrate Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide) to each well[9][11].

  • Incubate the plate at 37°C for 1-2 hours, protected from light[11].

  • Measure the absorbance at 405 nm. The amount of p-nitroaniline released is proportional to the caspase-3 activity.

  • To confirm specificity, include a control where the lysate is pre-incubated with a caspase-3 inhibitor, such as Z-DEVD-FMK[12][13][14][15][16].

TreatmentCaspase-3 Activity (Fold Change vs. Control)
Vehicle Control1.0 ± 0.1
H-D-Ile-Asp-OH (10 µM)1.8 ± 0.2
H-D-Ile-Asp-OH (100 µM)3.5 ± 0.4
H-D-Ile-Asp-OH (1000 µM)6.2 ± 0.7
Staurosporine (1 µM)8.5 ± 0.9
H-D-Ile-Asp-OH (100 µM) + Z-DEVD-FMK1.2 ± 0.15

Table 2: Representative data from a caspase-3 colorimetric assay showing a dose-dependent increase in caspase-3 activity in Jurkat cells treated with H-D-Ile-Asp-OH.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

To further confirm that the observed cell death is due to apoptosis, Annexin V/PI staining followed by flow cytometry is the gold standard. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells[17][18][19]. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.

Protocol 4: Annexin V/PI Staining

  • Treat Jurkat cells with H-D-Ile-Asp-OH as described for the caspase-3 assay.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL[17].

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide solution[17].

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V-negative/PI-negative: Live cells

  • Annexin V-positive/PI-negative: Early apoptotic cells

  • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

  • Annexin V-negative/PI-positive: Necrotic cells

An increase in the population of Annexin V-positive cells following treatment with H-D-Ile-Asp-OH would provide strong evidence of apoptosis induction.

Concluding Remarks and Future Directions

The in vitro studies outlined in this guide provide a robust and logical framework for the initial characterization of the biological activities of H-D-Ile-Asp-OH. By systematically assessing cell viability, caspase-3 activation, and the hallmarks of apoptosis, researchers can gain valuable insights into the potential of this novel dipeptide.

Positive results from these studies would warrant further investigation into the specific molecular targets and signaling pathways involved. This could include exploring the involvement of other caspases, the Bcl-2 family of proteins, and potential interactions with cell surface receptors. Ultimately, a thorough understanding of the in vitro effects of H-D-Ile-Asp-OH is a crucial prerequisite for any future preclinical and clinical development.

References

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Exploratory

A Technical Guide to the In Vivo Evaluation of H-D-Ile-Asp-OH: A Putative D-Peptide Caspase Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Targeting Apoptosis with Stabilized Peptides Apoptosis, or programmed cell death, is a fundamental biological process essential for t...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Apoptosis with Stabilized Peptides

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis. Its dysregulation, however, is a cornerstone of numerous pathologies. Insufficient apoptosis can lead to cancer and autoimmune disorders, while excessive apoptosis is a key driver of tissue damage in neurodegenerative diseases, myocardial infarction, stroke, and ischemia-reperfusion (I/R) injury.[1][2][3] Central to the execution of apoptosis is a family of cysteine proteases known as caspases. These enzymes act as the final executioners, cleaving a host of cellular substrates to orchestrate the dismantling of the cell.[4]

The Therapeutic Promise of Caspase Inhibition

Given their central role, caspases represent a prime therapeutic target for cytoprotective drugs. The development of small molecule inhibitors that can prevent excessive cell death holds immense promise for treating a wide range of diseases.[5] The first generation of caspase inhibitors were often peptide-based, designed to mimic the natural cleavage sequence recognized by caspases, which invariably features an aspartic acid residue at the P1 position.[3] While effective in vitro, these peptide inhibitors have historically been plagued by poor stability and rapid degradation by proteases in vivo, severely limiting their therapeutic potential.[4][6]

H-D-Ile-Asp-OH: A Structurally-Informed Inhibitor Candidate

The dipeptide H-D-Ile-Asp-OH represents a rational design strategy to overcome these limitations. Its structure provides two key features:

  • Aspartic Acid (Asp): The C-terminal aspartic acid residue serves as the recognition motif, targeting the molecule to the active site of executioner caspases like caspase-3 and caspase-7.

  • D-Isoleucine (D-Ile): The incorporation of a D-enantiomeric amino acid at the N-terminus is a field-proven strategy to confer significant resistance to proteolytic degradation.[7] This modification is designed to enhance the peptide's in vivo half-life and bioavailability, making it a more viable candidate for systemic administration.[7]

This guide provides a comprehensive framework for the preclinical in vivo evaluation of H-D-Ile-Asp-OH, using a well-established model of apoptosis-driven pathology as a case study.

Preclinical Rationale and Foundational Concepts

Hypothesized Mechanism of Action

H-D-Ile-Asp-OH is hypothesized to function as a competitive inhibitor of executioner caspases. By binding to the enzyme's active site via its aspartate residue, it prevents the cleavage of native cellular substrates, thereby halting the apoptotic cascade and preserving cell viability.

Mechanism_of_Action Procaspase3 Procaspase-3 (Inactive) Caspase3 Active Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis Inhibitor H-D-Ile-Asp-OH Inhibitor->Caspase3 Inhibits Apoptotic_Signal Apoptotic Signal (e.g., from Caspase-9) Apoptotic_Signal->Procaspase3 Activates

Caption: Hypothesized mechanism of H-D-Ile-Asp-OH as a caspase-3 inhibitor.

Pharmacokinetic (PK) Considerations for D-Peptides

The success of an in vivo study hinges on understanding how the test article behaves in the body. For peptide drugs, PK properties are paramount.

  • Absorption & Administration: Due to their size and hydrophilic nature, peptides generally have poor oral bioavailability.[6][8] Therefore, initial in vivo studies should utilize parenteral routes such as intravenous (IV) or intraperitoneal (IP) injection to ensure systemic exposure. IV administration bypasses first-pass metabolism and provides immediate bioavailability, making it ideal for acute models.[9]

  • Distribution: Peptide distribution is influenced by factors like protein binding and cell permeability.[6][8] Understanding tissue penetration is critical, especially for targets within specific organs.

  • Metabolism & Stability: As noted, the D-amino acid is expected to confer high stability against proteases.[7] However, metabolic stability should still be formally assessed in plasma and liver microsomes. Peptides are primarily cleared by proteolytic degradation and renal excretion.[6][9][10]

  • Bioanalysis: Accurate quantification of H-D-Ile-Asp-OH in biological matrices (plasma, tissue homogenates) is essential for correlating exposure with efficacy. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold-standard method for this purpose due to its high sensitivity and specificity.[11][12][13]

Selection of an Appropriate In Vivo Model

The choice of animal model must be directly relevant to the therapeutic hypothesis. Since H-D-Ile-Asp-OH is an anti-apoptotic agent, suitable models are those where apoptosis is a well-documented and significant contributor to the pathology. Excellent choices include:

  • Ischemia-Reperfusion (I/R) Injury: Models of hepatic, renal, or cerebral I/R are characterized by a massive wave of apoptosis following the restoration of blood flow.[14][15][16] These models are acute, reproducible, and have clear, quantifiable endpoints.

  • Neuroprotection Models: Rodent models of ischemic stroke, such as middle cerebral artery occlusion (MCAO), involve significant neuronal apoptosis in the ischemic penumbra.[2][17][18][19]

  • Drug-Induced Apoptosis: Systemic administration of agents like lipopolysaccharide (LPS) with D-galactosamine can induce widespread apoptosis, particularly in the liver, providing a robust pharmacological model.[5]

For this guide, we will focus on a murine model of partial hepatic ischemia-reperfusion injury due to its high relevance, technical feasibility, and well-defined, multi-faceted endpoints.[14][20]

In Vivo Experimental Design: A Case Study in Hepatic I/R Injury

This section details a robust protocol for evaluating the efficacy of H-D-Ile-Asp-OH in a mouse model of liver I/R.

Rationale for Model Selection

Hepatic I/R injury is a major cause of morbidity following liver surgery and transplantation.[15] The pathophysiology involves an initial ischemic phase causing cellular stress, followed by an acute inflammatory and apoptotic response upon reperfusion, driven by oxidative stress.[14][16] This makes it an ideal model to test the cytoprotective effects of a caspase inhibitor.

Experimental Workflow

Experimental_Workflow A 1. Animal Acclimatization (7 days) B 2. Randomization & Grouping (n=8-10 per group) A->B C 3. Test Article Administration (e.g., 30 min pre-ischemia) B->C D 4. Anesthesia & Surgical Prep C->D E 5. Induction of Ischemia (70% hepatic, 60-90 min) D->E F 6. Reperfusion (e.g., 6 hours) E->F G 7. Euthanasia & Sample Collection F->G H Blood (Serum) Plasma (for PK) G->H I Liver Tissue (Ischemic Lobe) G->I J PK Analysis (LC-MS/MS) H->J K Biochemistry (ALT, AST) H->K L Caspase Assay I->L M Histology (H&E, TUNEL) I->M N 8. Data Analysis & Interpretation J->N K->N L->N M->N

Caption: Overall experimental workflow for the hepatic I/R model.

Materials and Reagents
  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Test Article: H-D-Ile-Asp-OH, synthesized to >95% purity.

  • Vehicle: Sterile saline (0.9% NaCl) or other appropriate vehicle based on solubility.

  • Anesthetics: Ketamine/xylazine or isoflurane.

  • Surgical Tools: Micro-dissecting instruments, atraumatic vascular clamp.

  • Assay Kits: Commercial kits for ALT, AST, Caspase-3 activity, and TUNEL staining.

Detailed Step-by-Step Protocol
  • Animal Acclimatization: House mice for at least one week under standard conditions (12-h light/dark cycle, ad libitum access to food and water) before any procedures.

  • Formulation and Administration:

    • Dissolve H-D-Ile-Asp-OH in the vehicle to the desired concentration. Prepare fresh on the day of the experiment.

    • Administer the compound or vehicle via IP or IV injection at a defined time point before surgery (e.g., 30 minutes prior to ischemia). Dose selection should be based on preliminary dose-range finding studies.

  • Surgical Procedure for Partial Hepatic Ischemia:

    • Anesthetize the mouse and confirm the depth of anesthesia.

    • Perform a midline laparotomy to expose the liver.

    • Induce partial (70%) warm ischemia by placing an atraumatic vascular clamp across the hepatic artery and portal vein supplying the left and median liver lobes.[14][16] This spares the right lobes, preventing intestinal congestion.

    • Maintain the ischemia for a predetermined period, typically 60 to 90 minutes. Body temperature should be maintained at 37°C throughout the procedure.

  • Reperfusion and Post-Operative Care:

    • After the ischemic period, remove the vascular clamp to initiate reperfusion.

    • Close the abdominal wall in layers.

    • Allow the animal to recover in a clean, warm cage. The reperfusion period can vary, but 6 hours is a common time point for assessing acute injury.[14]

  • Sample Collection:

    • At the end of the reperfusion period, re-anesthetize the animal.

    • Collect blood via cardiac puncture for serum (biochemistry) and plasma (PK analysis).

    • Perfuse the liver with cold PBS.

    • Excise the ischemic liver lobes. Divide the tissue for different analyses: one portion snap-frozen in liquid nitrogen for biochemical assays, and another fixed in 10% neutral buffered formalin for histology.

Justification of Experimental Controls (Self-Validating System)

To ensure the results are interpretable and valid, the following control groups are mandatory:

  • Sham Group: Animals undergo the full surgical procedure (anesthesia, laparotomy, liver mobilization) without the application of the vascular clamp. This group controls for the effects of surgery and anesthesia itself.

  • Vehicle Group (I/R + Vehicle): Animals undergo the full I/R procedure and receive only the vehicle. This is the primary control group against which the therapeutic effect of H-D-Ile-Asp-OH is measured.

Endpoint Analysis and Data Interpretation

A multi-pronged approach to analysis is required to build a convincing case for efficacy.

Pharmacokinetic (PK) Analysis
  • Method: Use a validated LC-MS/MS method to measure the concentration of H-D-Ile-Asp-OH in plasma samples collected at various time points (in a satellite group of animals) or at the terminal time point.[12]

  • Interpretation: This data confirms systemic exposure to the drug and allows for the establishment of an exposure-response relationship. Key parameters are summarized in Table 1.

Pharmacodynamic (PD) & Efficacy Analysis
  • Biochemical Markers of Liver Injury: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). These enzymes are released from damaged hepatocytes, and their levels are a robust, quantitative indicator of liver injury.[20] A significant reduction in ALT/AST levels in the treated group compared to the vehicle group indicates hepatoprotection.

  • Target Engagement: Caspase-3 Activity: This is a critical measurement to confirm the drug is working via its hypothesized mechanism.

    • Method: Use a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) with liver tissue homogenates.[5]

    • Interpretation: A significant decrease in caspase-3 activity in the livers of treated animals compared to the vehicle group provides direct evidence of target engagement.

  • Histopathological Assessment:

    • H&E Staining: Hematoxylin and eosin staining of liver sections allows for the qualitative and semi-quantitative assessment of tissue damage, including necrosis, inflammation, and congestion.[14]

    • TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining specifically labels the fragmented DNA of apoptotic cells, providing direct visual evidence and quantification of apoptosis in the tissue.[21] A reduction in TUNEL-positive cells is a strong indicator of anti-apoptotic efficacy.

Data Presentation

Quantitative data should be summarized in clear tables for easy comparison.

Table 1: Example Pharmacokinetic & Efficacy Data Summary

Group Dose (mg/kg, IP) Plasma Conc. @ 6h (ng/mL) Serum ALT (U/L) Liver Caspase-3 Activity (RFU/mg protein) TUNEL-positive cells (%)

| Sham | Vehicle | | I/R + Vehicle | Vehicle | | I/R + H-D-Ile-Asp-OH | 10 | 150 ± 30 | 2100 ± 450* | 950 ± 180* | 12 ± 3* | | I/R + H-D-Ile-Asp-OH | 30 | 520 ± 90 | 980 ± 200** | 400 ± 90** | 5 ± 2** | Data are presented as Mean ± SEM. LLOQ = Lower Limit of Quantification. *p<0.05, **p<0.01 vs. I/R + Vehicle group.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach for the in vivo evaluation of H-D-Ile-Asp-OH, a promising D-peptide-based caspase inhibitor. By combining a relevant animal model of apoptosis-driven pathology with a multi-faceted analytical strategy, researchers can robustly assess the compound's pharmacokinetic profile, target engagement, and therapeutic efficacy.

Positive results from this hepatic I/R model would provide a strong rationale for further investigation, including:

  • Evaluation in other preclinical models of apoptosis (e.g., stroke, neurodegeneration).

  • Detailed toxicology and safety pharmacology studies.

  • Optimization of formulation and delivery to potentially explore alternative administration routes.

The systematic application of the principles and protocols described herein will enable a thorough and credible assessment of H-D-Ile-Asp-OH, paving the way for its potential development as a novel cytoprotective therapeutic agent.

References

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Foundational

Structural Analysis and Stereochemical Characterization of H-D-Ile-Asp-OH: A Comprehensive Methodological Guide

Executive Summary & Theoretical Framework The insertion of D-amino acids into short peptide sequences fundamentally alters their conformational landscape and confers significant resistance to proteolytic degradation. As...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Theoretical Framework

The insertion of D-amino acids into short peptide sequences fundamentally alters their conformational landscape and confers significant resistance to proteolytic degradation. As drug development professionals and application scientists, we frequently encounter D-enantiomer peptides in the design of peptidomimetics and the isolation of natural products. A prime example is H-D-Ile-Asp-OH , a dipeptide consisting of D-Isoleucine and L-Aspartic acid. This specific structural motif has been identified in complex biological matrices, including the antifungal peptide chitinocin produced by Chitinophaga flava[1].

The structural elucidation of H-D-Ile-Asp-OH presents a unique analytical challenge. Isoleucine possesses two chiral centers, meaning the analytical framework must not only distinguish between D- and L-enantiomers but also resolve the highly similar D-allo-Ile epimer[2]. This whitepaper outlines a self-validating, multi-modal analytical strategy to definitively characterize the primary sequence, spatial conformation, and absolute stereochemistry of H-D-Ile-Asp-OH.

Table 1: Core Physicochemical Properties
PropertyValueStructural Significance
IUPAC Name (2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]butanedioic acidDefines the absolute (2R, 3R) stereochemistry of D-Ile[3].
Molecular Formula C10H18N2O5Dictates the exact mass target for HRMS[3].
Monoisotopic Mass 246.1215 DaBaseline for high-resolution mass accuracy (<5 ppm error)[3].
Topological Polar Surface Area 130 ŲIndicates high polarity; dictates the use of HILIC or reversed-phase C18 with ion-pairing[3].

Analytical Workflow Architecture

To ensure rigorous scientific integrity, the structural analysis is divided into three orthogonal pillars: Mass Spectrometry (Sequence), NMR (Conformation), and Chiral Chromatography (Stereochemistry).

Workflow Start H-D-Ile-Asp-OH Analyte MS HR-ESI-MS/MS (Sequence & Mass) Start->MS Aliquot 1 NMR 1D/2D NMR (Conformational Map) Start->NMR Aliquot 2 Chiral Chiral HPLC (Stereo-validation) Start->Chiral Aliquot 3 Data Comprehensive Structural Elucidation MS->Data NMR->Data Chiral->Data

Multi-modal structural elucidation workflow for H-D-Ile-Asp-OH.

High-Resolution Mass Spectrometry (HR-ESI-MS/MS)

Causality & Experimental Logic

While mass spectrometry cannot differentiate between D- and L-stereoisomers, it is the mandatory first step to validate the primary amino acid sequence. We utilize Positive Electrospray Ionization (ESI+) coupled with Quadrupole Time-of-Flight (Q-TOF) MS. The causality behind using Collision-Induced Dissociation (CID) is to generate predictable b and y series ions.

Self-Validating System: The protocol requires the parallel injection of a synthetic L-Ile-L-Asp standard. If the unknown sample's fragmentation pattern deviates from the standard, it flags a potential isobaric mismatch (e.g., Leucine vs. Isoleucine) before time-consuming NMR is initiated.

Step-by-Step Protocol: Sequence Validation
  • Sample Preparation: Dissolve 10 µg of the peptide in 1 mL of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid to promote protonation.

  • Chromatography: Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.8 µm). Run a rapid gradient from 5% to 60% Acetonitrile over 5 minutes.

  • MS Acquisition: Target the precursor ion [M+H]+ at m/z 247.128.

  • CID Fragmentation: Apply a normalized collision energy (NCE) of 25-30 eV to yield optimal backbone cleavage.

Table 2: Diagnostic MS/MS Fragmentation
Ion TypeExpected m/z ( [M+H]+ )Structural Significance
Precursor 247.128Confirms the intact dipeptide mass.
b1​ (D-Ile) 114.091Cleavage at the peptide bond; confirms N-terminal Isoleucine.
y1​ (L-Asp) 134.045Confirms C-terminal Aspartic Acid.
Immonium (Ile) 86.096Diagnostic internal fragment confirming the presence of Ile/Leu.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Experimental Logic

NMR is deployed to map the spatial relationship between the D-Ile side chain and the L-Asp backbone. Why DMSO-d6? We explicitly avoid D2​O as a solvent because it causes rapid deuterium exchange with the amide proton (NH). Preserving the NH signal in DMSO-d6 is critical for 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which measure through-space dipole-dipole interactions. The spatial proximity between the D-Ile α -proton and the L-Asp amide proton provides the definitive conformational signature of the D-L heterochiral linkage.

Step-by-Step Protocol: Conformational Mapping
  • Sample Preparation: Dissolve 5 mg of lyophilized H-D-Ile-Asp-OH in 600 µL of 99.9% DMSO-d6.

  • 1D 1H and 13C Acquisition: Acquire standard 1D spectra at 298 K on a 600 MHz spectrometer to establish baseline chemical shifts.

  • 2D COSY & HSQC: Run COSY to trace the scalar spin-spin coupling networks (linking the Ile methyls to the α -CH). Run HSQC to assign carbons to their directly attached protons.

  • 2D NOESY: Acquire with a mixing time of 300-400 ms. Look for cross-peaks between the Ile- γ -CH3 and the Asp- α -CH, which indicate a folded conformation unique to the D-L stereochemistry.

Table 3: Expected NMR Chemical Shifts (DMSO-d6, 600 MHz)
NucleusPositionExpected Chemical Shift ( δ , ppm)Multiplicity / Coupling
1H Ile- γ -CH30.85t, J = 7.4 Hz
1H Ile- δ -CH30.89d, J = 6.8 Hz
1H Ile- α -CH3.65d, J = 5.2 Hz
1H Asp- α -CH4.45q, J = 6.5 Hz
1H Amide NH8.25d, J = 7.8 Hz
13C Ile-C=O168.5s (Peptide carbonyl)
13C Asp-COOH172.1, 173.4s ( α and β carboxyls)

Stereochemical Validation via Advanced Chiral Chromatography

Causality & Experimental Logic

Confirming the presence of D-Ile is the most difficult phase of this analysis. Isoleucine has two chiral centers, yielding four isomers: L-Ile, D-Ile, L-allo-Ile, and D-allo-Ile. Standard Marfey's reagent (FDAA) often fails to resolve D-Ile from D-allo-Ile because they are diastereomers differing only at the β -carbon.

To solve this, we employ L-FDVDA (1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylamide) derivatization coupled with a pentabromobenzyl (PBr) column[2]. The bulky dimethylamide group of L-FDVDA, combined with the halogen and π−π interactions of the PBr stationary phase, drastically amplifies the chromatographic resolution between the epimers.

Self-Validating System: Prior to analyzing the hydrolyzed sample, a standard mixture of all four Ile isomers is derivatized and injected. Baseline resolution of all four peaks validates the column's theoretical plates and the derivatization efficiency.

Chiral derivatization and stereochemical validation logic.

Step-by-Step Protocol: L-FDVDA Derivatization
  • Peptide Hydrolysis: Incubate 100 µg of H-D-Ile-Asp-OH in 200 µL of 6M HCl at 110°C for 15 hours. Evaporate to dryness under a nitrogen stream.

  • Reconstitution: Dissolve the free amino acid residue in 50 µL of water.

  • Derivatization: Add 20 µL of 1M Sodium Bicarbonate ( NaHCO3​ ) and 100 µL of 1% L-FDVDA in acetone. Incubate at 40°C for 1 hour[2].

  • Quenching: Stop the reaction by adding 20 µL of 1M HCl, then dilute with 800 µL of 50% Acetonitrile.

  • HPLC-MS Analysis: Inject onto a Cosmosil PBr column. Monitor UV absorbance at 340 nm and extract the specific m/z for the derivatized Ile adduct. The elution order will definitively distinguish D-Ile from D-allo-Ile based on the validated standard mix retention times.

References

  • Source: PubChem - National Institutes of Health (NIH)
  • Title: Biocontrol potential of Chitinophaga flava HK235 producing antifungal-related peptide chitinocin Source: Frontiers in Microbiology URL
  • Title: 光学分割ラベル化剤 L-FDVDA - DL-allo-Thr と DL-allo-Ile を含むペプチドの - 配列解析 (Optical Resolution Labeling Agent L-FDVDA - Sequence Analysis of Peptides Containing DL-allo-Thr and DL-allo-Ile)

Sources

Exploratory

An Integrated Strategy for the Target Deconvolution of H-D-Ile-Asp-OH: A Technical Guide

Abstract The identification of molecular targets for bioactive compounds is a critical and often rate-limiting step in drug discovery and chemical biology.[1][2][3] This guide provides an in-depth, technical framework fo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The identification of molecular targets for bioactive compounds is a critical and often rate-limiting step in drug discovery and chemical biology.[1][2][3] This guide provides an in-depth, technical framework for the target identification of H-D-Ile-Asp-OH, a dipeptide featuring a D-amino acid residue. The inclusion of a D-amino acid confers resistance to enzymatic degradation, making such peptides compelling candidates for therapeutic development.[4][5][6] We present a multi-pronged strategy that synergistically combines computational prediction, direct biochemical capture, and functional proteomic profiling. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for each experimental choice, ensuring a robust and self-validating approach to target deconvolution.

Introduction: The Challenge and Opportunity of D-Amino Acid Peptides

Peptides are pivotal in a vast array of biological processes, and their specificity makes them attractive therapeutic candidates.[7] However, their utility is often hampered by rapid proteolytic degradation in vivo. Dipeptides containing D-amino acids, such as H-D-Ile-Asp-OH, circumvent this limitation due to the stereochemistry of the D-residue, which is not recognized by most endogenous proteases.[4][5] This enhanced stability, combined with unique conformational possibilities, suggests they may interact with biological targets in novel ways.[8][9]

Identifying the protein(s) with which H-D-Ile-Asp-OH interacts is paramount to understanding its mechanism of action and therapeutic potential. The following guide outlines a comprehensive workflow, beginning with in silico methods to generate hypotheses, followed by orthogonal biochemical and proteomic methods for experimental identification and validation.

A Multi-Modal Approach to Target Identification

A successful target identification campaign relies on the integration of multiple, independent methodologies. This mitigates the risk of method-specific artifacts and builds a stronger, more confident case for a true biological interaction. Our proposed strategy is a three-tiered approach.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Candidate Identification cluster_2 Phase 3: Target Validation P1 In Silico & Computational Screening P2_A Affinity-Based Methods (AC-MS) P1->P2_A Guides Experiment Design P2_B Activity-Based Methods (Competitive ABPP) P1->P2_B Guides Experiment Design P3 Biophysical & Genetic Validation (SPR, siRNA, etc.) P2_A->P3 Provides Candidate 'Hits' P2_B->P3 Provides Candidate 'Hits' P3->P1 Confirms Predictions

Figure 1: High-level workflow for H-D-Ile-Asp-OH target identification.

Phase 1: Computational Screening & Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, computational methods can predict potential protein-peptide interactions, effectively narrowing the search space.[7][10] This approach leverages existing biological databases and machine learning algorithms to identify proteins whose structure or sequence suggests a plausible binding site for our dipeptide.[11][12]

Core Strategy: Inverse Molecular Docking & Machine Learning
  • Inverse Docking: Instead of docking a library of compounds to a single target, we will dock our single ligand, H-D-Ile-Asp-OH, against a library of protein structures (e.g., the PDB). This screen identifies proteins with binding pockets that are sterically and electrostatically complementary to the dipeptide.

  • Peptide-Protein Interaction (PepPI) Prediction: Machine learning models trained on known peptide-protein interaction data can predict binding partners based on sequence and structural features alone.[7]

Experimental Protocol: In Silico Target Prediction
  • Ligand Preparation:

    • Generate a 3D conformer of H-D-Ile-Asp-OH using a molecular modeling program (e.g., Avogadro, ChemDraw 3D).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds.

  • Target Database Preparation:

    • Download a curated set of human protein structures from the Protein Data Bank (PDB).

    • Prepare each protein structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.

  • Inverse Docking Execution:

    • Utilize a docking program (e.g., AutoDock Vina) to systematically dock the prepared H-D-Ile-Asp-OH ligand into the binding pockets of every protein in the prepared database.[13]

    • Rank the resulting protein "hits" based on their predicted binding affinity (e.g., kcal/mol).

  • Machine Learning Analysis:

    • Submit the amino acid sequence (Ile-Asp) to a sequence-based PepPI prediction server (e.g., SPRINT-Seq).[7]

    • This provides an independent, sequence-driven list of potential interactors.

  • Data Curation and Hypothesis Generation:

    • Cross-reference the top hits from both inverse docking and machine learning approaches.

    • Prioritize proteins that appear on both lists or have high scores in one and a strong biological plausibility (e.g., known involvement in a relevant disease pathway).

    • These prioritized proteins form the initial list of hypotheses to be tested experimentally.

Phase 2: Experimental Identification of Binding Partners

With a set of hypotheses from Phase 1, we proceed to direct biochemical methods. We will employ two orthogonal strategies: an affinity-based approach to capture proteins that physically bind to the dipeptide, and an activity-based approach to identify enzymes whose function is modulated by it.

Strategy 1: Affinity-Based Target Capture

Affinity chromatography remains a cornerstone of target identification.[1][2][14] The technique involves immobilizing the small molecule "bait" (H-D-Ile-Asp-OH) on a solid support and using it to "fish" for binding partners ("prey") from a complex biological sample like a cell lysate.[14][15]

G cluster_0 Step 1: Probe Synthesis cluster_1 Step 2: Affinity Capture cluster_2 Step 3: Elution & Analysis S1 H-D-Ile-Asp-OH Free Amine S2 NHS-Activated Sepharose Beads S1:f0->S2 Covalent Linkage S3 Immobilized Dipeptide S4 Cell Lysate (Protein Mixture) S3->S4 Incubation S5 Wash (Remove Non-specific Binders) S4->S5 S6 Elute (Disrupt Specific Binding) S5->S6 S7 LC-MS/MS (Protein ID) S6->S7

Figure 2: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

  • Probe Synthesis & Immobilization:

    • The N-terminus (free amine) of H-D-Ile-Asp-OH will be covalently coupled to NHS-activated Sepharose beads. This orientation leaves the core dipeptide structure available for interaction.

    • Control Resin: A control resin must be prepared by deactivating the NHS-activated beads with a small molecule like ethanolamine. This is critical for distinguishing true binders from proteins that non-specifically adsorb to the matrix.

  • Lysate Preparation:

    • Culture relevant cells (e.g., a human cancer cell line if an anti-proliferative effect was observed) and harvest.

    • Lyse the cells under non-denaturing conditions (e.g., using a buffer with mild detergent like CHAPS) to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Capture:

    • Incubate the clarified lysate with the H-D-Ile-Asp-OH resin and the control resin in parallel columns or batches at 4°C for 2-4 hours.

    • Wash both resins extensively with lysis buffer to remove unbound and weakly interacting proteins.

  • Elution:

    • Elute the specifically bound proteins. This can be achieved by:

      • Competitive Elution: Using a high concentration of free H-D-Ile-Asp-OH.

      • Non-specific Elution: Changing the pH or increasing the salt concentration.

    • Collect the eluates from both the experimental and control resins.

  • Protein Identification by LC-MS/MS:

    • Concentrate the protein eluates.

    • Perform in-solution trypsin digestion to generate peptides.

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a proteomics database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins present in each eluate.

  • Data Analysis:

    • Subtract proteins identified in the control eluate from those in the experimental eluate.

    • True binding candidates are proteins that are significantly enriched in the H-D-Ile-Asp-OH eluate compared to the control.

Protein ID (UniProt)Protein NameSpectral Counts (H-D-Ile-Asp-OH)Spectral Counts (Control)Enrichment (Fold Change)
P04637TP5300-
P6225814-3-3 protein zeta152530.4
Q04917Casein kinase II89811.1
P31946HSP90-alpha25221.1 (Non-specific)
Strategy 2: Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics technique that uses active site-directed covalent probes to measure the functional state of entire enzyme families directly in native biological systems.[16][17] While our dipeptide is not a covalent probe itself, we can use a competitive ABPP approach to identify enzyme targets.[3][18]

The principle is simple: if H-D-Ile-Asp-OH binds to the active site of an enzyme, it will block the binding of a broad-spectrum activity-based probe (ABP) that targets the same class of enzymes. This results in a decrease in the fluorescent or mass spectrometry signal for that specific enzyme.

G cluster_0 Control cluster_1 Competitive Experiment Enzyme1 Enzyme Probe1 ABP Probe Enzyme1->Probe1 Binding Label1 Strong Signal Probe1->Label1 Enzyme2 Enzyme Dipeptide H-D-Ile-Asp-OH Enzyme2->Dipeptide Pre-incubation (Binding) Probe2 ABP Probe Dipeptide->Probe2 Blocks Access Label2 Reduced/No Signal Probe2->Label2

Figure 3: Principle of Competitive Activity-Based Protein Profiling (ABPP).

  • Proteome Preparation: Prepare cell or tissue lysates as described for AC-MS.

  • Competitive Incubation:

    • Treat one aliquot of the proteome with H-D-Ile-Asp-OH (at a concentration determined by its biological activity, e.g., 10x EC₅₀).

    • Treat a parallel aliquot with a vehicle control (e.g., DMSO or buffer).

    • Incubate for 30-60 minutes to allow the dipeptide to bind to its target(s).

  • Probe Labeling:

    • Add a broad-spectrum activity-based probe to both aliquots. The choice of probe depends on the suspected target class (e.g., a fluorophosphonate probe for serine hydrolases, or an iodoacetamide probe for cysteine proteases). The probe should contain a reporter tag, such as biotin or a fluorescent dye.

  • Analysis:

    • Gel-Based: If using a fluorescent probe, separate the proteins by SDS-PAGE and visualize the labeled enzymes using a fluorescence gel scanner. A target will appear as a band with reduced intensity in the H-D-Ile-Asp-OH-treated lane.

    • MS-Based: If using a biotinylated probe, enrich the labeled proteins using streptavidin beads, perform on-bead tryptic digestion, and analyze by LC-MS/MS.[19] Targets will be identified as proteins with a reduced peptide signal in the dipeptide-treated sample.

Phase 3: Target Validation

Identifying a list of high-confidence candidates from Phase 2 is a major milestone, but not the final step. Target validation is essential to confirm a direct and functionally relevant interaction.[20]

Core Validation Strategies
  • Direct Binding Assays:

    • Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These label-free techniques measure binding kinetics and affinity in real-time.[21] Recombinant purified protein (the putative target) is immobilized on a sensor chip, and H-D-Ile-Asp-OH is flowed over the surface to measure association and dissociation rates (Kₐ, Kₔ), yielding the binding affinity (Kₔ).

    • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kₔ), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction in solution.

  • Cellular Target Engagement:

    • Cellular Thermal Shift Assay (CETSA): This assay is based on the principle that ligand binding stabilizes a target protein against thermal denaturation. Intact cells are treated with H-D-Ile-Asp-OH, heated to various temperatures, and the amount of soluble target protein remaining is quantified by Western blot. A positive interaction results in a shift to a higher melting temperature.

  • Genetic Validation:

    • siRNA/shRNA Knockdown or CRISPR/Cas9 Knockout: If binding to a target is responsible for the dipeptide's biological effect (e.g., decreased cell viability), then reducing the expression of that target protein should render the cells less sensitive to the dipeptide.

Conclusion

The identification of the molecular target for a novel bioactive compound like H-D-Ile-Asp-OH is a complex but achievable endeavor. The robust, multi-modal strategy outlined in this guide provides a clear path from broad, computational hypothesis generation to specific, validated protein interactions. By integrating the predictive power of in silico tools with the definitive evidence from orthogonal biochemical methods like AC-MS and competitive ABPP, and culminating in rigorous biophysical and genetic validation, researchers can confidently deconvolute the mechanism of action. This foundational knowledge is indispensable for advancing a promising molecule from a biological curiosity to a potential therapeutic agent.

References

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  • Ito, K., et al. (2019). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology, 85(16), e00811-19. [Link]

  • Wang, H., et al. (2019). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics, 9(11), 3271–3285. [Link]

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  • Zanon, F. T., et al. (2025). Gas Phase Separation of Modified Peptides for Activity-Based Protein Profiling. Analytical Chemistry. [Link]

  • Phuthong, S., et al. (2024). Computational Screening for the Dipeptidyl Peptidase-IV Inhibitory Peptides from Putative Hemp Seed Hydrolyzed Peptidome as a Potential Antidiabetic Agent. International Journal of Molecular Sciences, 25(11), 5777. [Link]

  • Li, Y., et al. (2024). Leveraging machine learning models for peptide–protein interaction prediction. Drug Discovery Today. [Link]

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  • Zhang, M., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 349. [Link]

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Foundational

H-D-Ile-Asp-OH role in signaling pathways

An In-depth Technical Guide to the Putative Signaling Roles of H-D-Ile-Asp-OH Abstract Dipeptides are emerging as a class of bioactive molecules with diverse signaling capabilities. This guide explores the potential role...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Putative Signaling Roles of H-D-Ile-Asp-OH

Abstract

Dipeptides are emerging as a class of bioactive molecules with diverse signaling capabilities. This guide explores the potential role of the novel dipeptide H-D-Ile-Asp-OH as a signaling molecule. While direct research on this specific dipeptide is nascent, this document synthesizes current knowledge on D-amino acid and dipeptide signaling to propose putative mechanisms of action and provides a comprehensive experimental framework for their investigation. By examining the well-established roles of D-aspartate in the nervous and endocrine systems, we extrapolate potential signaling pathways that H-D-Ile-Asp-OH may modulate. This guide is intended for researchers, scientists, and drug development professionals interested in the expanding field of peptide-based signaling and therapeutics.

Introduction: The Expanding Universe of Peptide Signaling

For decades, L-amino acids were considered the exclusive building blocks of proteins in mammals. However, the discovery and characterization of D-amino acids in various tissues have challenged this dogma, revealing their importance as signaling molecules in the nervous and endocrine systems.[1][2] D-amino acids such as D-serine and D-aspartate are now recognized as key regulators of crucial physiological processes.[1][3]

Concurrently, the field of peptide research has unveiled that dipeptides, once thought to be mere intermediates in protein metabolism, possess distinct biological activities.[4][5] They can function as antioxidants, regulators of protein function, and signaling molecules that influence cellular pathways.[4] This convergence of D-amino acid and dipeptide research provides a compelling rationale for investigating the signaling potential of dipeptides containing D-amino acids, such as H-D-Ile-Asp-OH.

This technical guide will first provide a foundational understanding of D-amino acid and dipeptide signaling. It will then delve into the hypothetical roles of H-D-Ile-Asp-OH based on the known functions of its constituent amino acids, particularly D-aspartate. Finally, a detailed experimental workflow will be presented to enable researchers to systematically investigate the signaling properties of this novel dipeptide.

The Precedent for D-Amino Acid and Dipeptide Signaling

D-Amino Acids: Beyond Building Blocks

D-amino acids are no longer considered "unnatural" in mammals. They are found in significant concentrations in the brain and endocrine glands, where they act as potent signaling molecules.[1][2]

  • D-Serine: A well-established co-agonist of the N-methyl-D-aspartate (NMDA) receptor, D-serine plays a critical role in synaptic plasticity, learning, and memory.[1]

  • D-Aspartate: Found in the central nervous, neuroendocrine, and endocrine systems, D-aspartate is involved in hormone secretion and neurotransmission.[3][6] It has been shown to stimulate the release of luteinizing hormone (LH) and testosterone.[6][7]

The presence of D-amino acids in peptides can also enhance their stability and activity, making them attractive candidates for therapeutic development.[3]

Dipeptides: Bioactive Signaling Molecules

Dipeptides are increasingly recognized for their diverse biological activities, extending far beyond their role in nitrogen metabolism.[4] They have been shown to participate in intercellular communication and can modulate various signaling pathways.[4] For instance, certain dipeptides have been demonstrated to influence the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and metabolism.[8] In yeast, specific γ-glutamyl dipeptides can act as persistent agonists of the Gap1 transceptor, leading to prolonged signaling from endosomes.[9]

H-D-Ile-Asp-OH: A Hypothetical Signaling Molecule

Based on the established roles of D-aspartate, we can propose several putative signaling pathways that H-D-Ile-Asp-OH may modulate. The presence of the D-isoleucine residue could confer resistance to enzymatic degradation, potentially prolonging its signaling activity.

Potential Roles in Neurotransmission

Given that D-aspartate is an agonist at the NMDA receptor, H-D-Ile-Asp-OH could potentially interact with this or other glutamate receptors.[1] Its dipeptide nature might confer receptor subtype selectivity or modulate receptor activity in a novel manner.

Putative Functions in Endocrine Signaling

The known effects of D-aspartate on hormone regulation suggest that H-D-Ile-Asp-OH could play a role in the hypothalamus-pituitary-gonadal (HPG) and hypothalamus-pituitary-adrenal (HPA) axes.[7] It might influence the synthesis and release of hormones such as testosterone and luteinizing hormone.[6][10] In Leydig cells, D-aspartate has been shown to upregulate androgen production through the adenylate cyclase-cAMP and/or mitogen-activated protein kinase (MAPK) pathways.[11]

Experimental Investigation of H-D-Ile-Asp-OH Signaling

A systematic approach is required to elucidate the signaling roles of H-D-Ile-Asp-OH. The following sections outline a comprehensive experimental workflow.

In Vitro Characterization
4.1.1. Receptor Binding Assays

Objective: To determine if H-D-Ile-Asp-OH binds to known receptors, particularly glutamate receptors.

Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing different glutamate receptor subtypes (e.g., NMDA, AMPA, kainate receptors).

  • Radioligand Binding: Perform competitive binding assays using a radiolabeled ligand known to bind to the receptor of interest (e.g., [³H]MK-801 for the NMDA receptor).

  • Incubation: Incubate the cell membranes with the radioligand in the presence of increasing concentrations of H-D-Ile-Asp-OH.

  • Measurement: Measure the displacement of the radioligand to determine the binding affinity (Ki) of H-D-Ile-Asp-OH.

4.1.2. Second Messenger Assays

Objective: To assess the functional activity of H-D-Ile-Asp-OH at its target receptor by measuring changes in intracellular second messengers.

Protocol (for a G-protein coupled receptor):

  • Cell Treatment: Treat receptor-expressing cells with varying concentrations of H-D-Ile-Asp-OH.

  • cAMP Measurement: For Gs or Gi coupled receptors, measure intracellular cyclic AMP (cAMP) levels using a commercially available ELISA kit.

  • Calcium Imaging: For Gq coupled receptors, measure changes in intracellular calcium concentration using a fluorescent calcium indicator like Fura-2 AM.

Cellular Signaling Pathway Analysis
4.2.1. Western Blotting for Phosphorylated Signaling Proteins

Objective: To identify the downstream signaling pathways activated by H-D-Ile-Asp-OH.

Protocol:

  • Cell Stimulation: Treat relevant cell lines (e.g., neuronal cells, Leydig cells) with H-D-Ile-Asp-OH for various time points.

  • Protein Extraction: Lyse the cells and extract total protein.

  • SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated forms of key signaling proteins (e.g., p-ERK, p-Akt, p-CREB).

In Vivo Functional Assays
4.3.1. Animal Models for Neurological and Endocrine Effects

Objective: To investigate the physiological effects of H-D-Ile-Asp-OH in a whole-organism context.

Protocol (Hormone Regulation Study):

  • Animal Treatment: Administer H-D-Ile-Asp-OH to adult male rodents via an appropriate route (e.g., intraperitoneal injection, oral gavage).

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Hormone Measurement: Measure serum levels of LH, testosterone, and other relevant hormones using ELISA or radioimmunoassay.

Data Presentation and Visualization

Quantitative Data Summary
Assay TypeParameter MeasuredExpected Outcome if H-D-Ile-Asp-OH is Bioactive
Receptor BindingBinding Affinity (Ki)Low Ki value for a specific receptor subtype
Second MessengerEC50 for cAMP or Ca²⁺Dose-dependent change in second messenger levels
Western BlottingFold-change in phosphorylationIncreased phosphorylation of downstream signaling proteins
In Vivo Hormone AssaySerum Hormone LevelsSignificant change in hormone concentrations compared to vehicle control
Signaling Pathway Diagram

H_D_Ile_Asp_OH_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space H-D-Ile-Asp-OH H-D-Ile-Asp-OH Receptor Receptor H-D-Ile-Asp-OH->Receptor Binding Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Receptor->Second_Messenger Activation Kinase_Cascade Kinase Cascade (e.g., MAPK, Akt) Second_Messenger->Kinase_Cascade Activation Transcription_Factor Transcription Factor (e.g., CREB) Kinase_Cascade->Transcription_Factor Phosphorylation Biological_Response Biological Response (e.g., Hormone Secretion, Neurotransmission) Transcription_Factor->Biological_Response Gene Expression

Caption: Hypothetical signaling pathway for H-D-Ile-Asp-OH.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_cellular Cellular Studies cluster_invivo In Vivo Studies Receptor_Binding Receptor Binding Assays Second_Messenger Second Messenger Assays Receptor_Binding->Second_Messenger Identifies functional activity Western_Blot Western Blotting (Pathway Analysis) Second_Messenger->Western_Blot Informs pathway investigation Animal_Models Animal Models (Physiological Effects) Western_Blot->Animal_Models Provides mechanistic basis for in vivo studies

Caption: A stepwise workflow for investigating H-D-Ile-Asp-OH.

Conclusion

The dipeptide H-D-Ile-Asp-OH represents an intriguing candidate for a novel signaling molecule. While direct evidence of its biological activity is currently lacking, the well-documented roles of D-aspartate and the emerging field of dipeptide signaling provide a strong rationale for its investigation. The experimental framework outlined in this guide offers a comprehensive and systematic approach to characterizing the potential signaling pathways modulated by H-D-Ile-Asp-OH. Such studies will not only elucidate the function of this specific dipeptide but also contribute to the broader understanding of the complex and expanding roles of D-amino acid-containing peptides in physiology and disease.

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  • H-D-Asp(OtBu)-OH | Amino Acid Derivative | MedChemExpress. (n.d.). MedChemExpress.
  • (PDF) In Silico Analysis of H-Lys-Asp-OH Dipeptide: DFT Optimization, Frontier Orbitals, Electrostatic Potential, EGFR/HER2 Docking and ADMET Profiling - ResearchGate. (2026).
  • What is Aspartic Acid? - News-Medical.Net. (2021). News-Medical.Net.
  • Mechanism of action of aspartic proteinases: application of transition-state analogue theory. (n.d.).
  • H-D-Asp-OH | (R)-Aspartic acid | Protein Amino Acid - Ambeed.com. (n.d.). Ambeed.com.
  • H-D-Asp-OH - ChemBK. (2024). ChemBK.
  • Signal transduction via the histidyl-aspartyl phosphorelay - PubMed - NIH. (n.d.).
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  • L-aspartic acid: a review of multifunctional amino acids - ChemicalBook. (2024). ChemicalBook.
  • New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applic
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Exploratory

H-D-Ile-Asp-OH literature review

An In-Depth Technical Guide on H-D-Ile-Asp-OH and the Therapeutic Potential of D-Amino Acid Containing Dipeptides For Researchers, Scientists, and Drug Development Professionals The dipeptide H-D-Ile-Asp-OH, composed of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on H-D-Ile-Asp-OH and the Therapeutic Potential of D-Amino Acid Containing Dipeptides

For Researchers, Scientists, and Drug Development Professionals

The dipeptide H-D-Ile-Asp-OH, composed of D-isoleucine and L-aspartic acid, represents a fascinating yet under-explored molecule at the intersection of peptide chemistry and pharmacology. While specific literature on this exact dipeptide is sparse, its constituent amino acids and structural motif suggest significant therapeutic potential, particularly in the realm of apoptosis modulation. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of H-D-Ile-Asp-OH, framed within the broader context of D-amino acid-containing peptides. We will delve into the intricacies of its chemical synthesis, including strategies to overcome common challenges, and explore its putative role as a caspase inhibitor, a key player in the programmed cell death pathway. This document serves as a foundational resource for researchers and drug development professionals interested in the design and application of novel dipeptidic therapeutic agents.

PART 1: The Scientific Rationale and Physicochemical Landscape

The Significance of D-Amino Acids in Peptide Therapeutics

For decades, the central dogma of molecular biology has focused almost exclusively on L-amino acids as the building blocks of life. However, the incorporation of D-amino acids into peptide structures offers a powerful strategy to enhance their therapeutic properties. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, leading to a longer in vivo half-life. Furthermore, the altered stereochemistry can lead to unique conformational preferences, potentially resulting in higher binding affinities and selectivities for their biological targets. Recent studies have highlighted the novel effects of dipeptides containing D-amino acids, suggesting their potential as functional compounds in pharmaceuticals and food additives.[1][2][3]

Physicochemical Properties of the Constituent Amino Acids

A thorough understanding of the individual amino acids is crucial for predicting the properties of the dipeptide H-D-Ile-Asp-OH.

Amino AcidStereochemistrySide ChainKey Physicochemical Properties
D-Isoleucine (D-Ile) D-amino acidSec-butyl (hydrophobic)The bulky, hydrophobic side chain influences peptide conformation and can participate in hydrophobic interactions with target proteins. The D-configuration provides steric hindrance, potentially increasing resistance to proteolysis.
L-Aspartic Acid (L-Asp) L-amino acidCarboxylic acid (acidic, hydrophilic)The negatively charged carboxyl group at physiological pH can engage in ionic interactions and hydrogen bonding, which are critical for binding to many biological targets, including the active sites of enzymes like caspases.[4][5]

H-D-Asp-OH , the D-enantiomer of aspartic acid, is a white to off-white crystalline powder, slightly soluble in water and insoluble in ethanol.[6] These properties provide a baseline for anticipating the solubility and handling characteristics of dipeptides incorporating this residue.

PART 2: Synthesis of H-D-Ile-Asp-OH: A Technical Roadmap

The synthesis of a dipeptide such as H-D-Ile-Asp-OH can be approached through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies. Each approach presents its own set of advantages and challenges.

Solution-Phase Synthesis: A Step-by-Step Protocol

Solution-phase synthesis offers scalability and allows for the purification of intermediates.[7] A plausible synthetic route for H-D-Ile-Asp-OH is outlined below.

Protocol: Solution-Phase Synthesis of H-D-Ile-Asp-OH

  • Protection of Amino Acids:

    • Protect the N-terminus of D-isoleucine, for instance, with a Boc (tert-butyloxycarbonyl) group to yield Boc-D-Ile-OH.

    • Protect the side-chain carboxyl group of L-aspartic acid as a benzyl ester (OBzl) and the C-terminus as a methyl ester (OMe) to give H-Asp(OBzl)-OMe.

  • Peptide Coupling:

    • Activate the carboxyl group of Boc-D-Ile-OH using a coupling agent such as DCC (dicyclohexylcarbodiimide) in the presence of an additive like HOBt (1-hydroxybenzotriazole) to form an active ester.

    • React the activated Boc-D-Ile-OH with H-Asp(OBzl)-OMe in a suitable organic solvent (e.g., dichloromethane or dimethylformamide) to form the protected dipeptide, Boc-D-Ile-Asp(OBzl)-OMe.

  • Deprotection:

    • Remove the Boc group using an acid such as trifluoroacetic acid (TFA).

    • Saponify the methyl ester using a base like sodium hydroxide.

    • Remove the benzyl ester from the aspartic acid side chain via catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst).

  • Purification:

    • Purify the final product, H-D-Ile-Asp-OH, using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

G cluster_protection 1. Protection cluster_coupling 2. Peptide Coupling cluster_deprotection 3. Deprotection cluster_purification 4. Purification D_Ile D-Isoleucine Boc_D_Ile Boc-D-Ile-OH D_Ile->Boc_D_Ile Boc Anhydride Boc_D_Ile_act Activated Boc-D-Ile-OH Boc_D_Ile->Boc_D_Ile_act DCC/HOBt L_Asp L-Aspartic Acid H_Asp_OBzl_OMe H-Asp(OBzl)-OMe L_Asp->H_Asp_OBzl_OMe Benzyl Bromide, Thionyl Chloride/Methanol Protected_Dipeptide Boc-D-Ile-Asp(OBzl)-OMe H_Asp_OBzl_OMe->Protected_Dipeptide Boc_D_Ile_act->Protected_Dipeptide Final_Product H-D-Ile-Asp-OH Protected_Dipeptide->Final_Product 1. TFA 2. NaOH 3. H₂, Pd/C Purified_Product Purified H-D-Ile-Asp-OH Final_Product->Purified_Product RP-HPLC

Caption: Solution-Phase Synthesis Workflow for H-D-Ile-Asp-OH.

Solid-Phase Peptide Synthesis (SPPS) and the Challenge of Aspartimide Formation

SPPS is a more automated and high-throughput method for peptide synthesis. However, when synthesizing peptides containing aspartic acid, a significant side reaction known as aspartimide formation can occur, particularly during the base-catalyzed removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group.[8][9][10]

Aspartimide formation is a base-catalyzed intramolecular cyclization reaction that leads to a five-membered succinimide ring.[8][9] This intermediate can then be opened by a nucleophile (such as piperidine used for Fmoc deprotection) at either the α- or β-carbonyl, leading to a mixture of α- and β-peptides, as well as potential racemization of the aspartic acid residue.[8][10] The Asp-Gly, Asp-Ser, and Asp-Asn sequences are particularly prone to this side reaction.[8]

G Peptide_Chain Peptide Chain with Fmoc-Asp(OR)-Xaa Deprotection Fmoc Deprotection (e.g., Piperidine) Peptide_Chain->Deprotection Aspartimide Aspartimide Intermediate (Cyclic Succinimide) Deprotection->Aspartimide Base-catalyzed intramolecular cyclization Side_Products Mixture of: - α- and β-peptides - Racemized products - Piperidide adducts Aspartimide->Side_Products Nucleophilic attack

Caption: The Problem of Aspartimide Formation in SPPS.

Strategies to Mitigate Aspartimide Formation:

  • Use of Bulky Side-Chain Protecting Groups: Employing sterically hindering protecting groups on the aspartic acid side chain, such as 3-methyl-3-pentyl (OMpe) or 5-n-butyl-5-nonyl (OBno), can physically obstruct the intramolecular cyclization.[11]

  • Backbone Protection: The introduction of a protecting group on the amide nitrogen of the residue following aspartic acid can prevent the initial deprotonation required for the cyclization. Dihydroxy-methoxybenzyl (DMB) is an example of such a protecting group.[10]

  • Novel Protecting Group Chemistries: Recent research has explored the use of cyanosulfurylides to mask the carboxylic acid with a stable C-C bond, which is then cleaved under specific conditions, thereby avoiding the conditions that lead to aspartimide formation.[12]

Enzymatic Synthesis: A Greener Alternative

Enzymatic methods for dipeptide synthesis are gaining traction as they often proceed in a single step under mild conditions, reducing the need for extensive protection and deprotection steps.[1][13] Enzymes such as α-chymotrypsin and d-stereospecific amidohydrolases have been shown to catalyze the formation of dipeptides containing D-amino acids.[13][14] While a specific enzymatic protocol for H-D-Ile-Asp-OH has not been reported, the existing literature provides a strong foundation for developing such a biocatalytic process.[1][2][3]

PART 3: Biological Activity and Therapeutic Potential

The primary therapeutic potential of H-D-Ile-Asp-OH is likely as an inhibitor of caspases, a family of cysteine proteases that are central to the execution of apoptosis, or programmed cell death.[15][16]

Caspases and Apoptosis: The Target

Apoptosis is a tightly regulated process essential for normal tissue development and homeostasis. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer (insufficient apoptosis) and neurodegenerative disorders (excessive apoptosis).[5][17]

Caspases are key executioners of apoptosis.[15][16] They are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade. Once activated, effector caspases, such as caspase-3 and caspase-7, cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

G cluster_initiators Initiator Caspases cluster_effectors Effector Caspases cluster_apoptosis Apoptosis Procaspase8 Procaspase-8 Procaspase3 Procaspase-3 Procaspase8->Procaspase3 activates Procaspase9 Procaspase-9 Procaspase9->Procaspase3 activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates cleaves Apoptotic_Events Apoptotic Events (e.g., DNA fragmentation) Substrates->Apoptotic_Events Extrinsic_Signal Extrinsic Signal (e.g., Death Receptor Ligation) Extrinsic_Signal->Procaspase8 activates Intrinsic_Signal Intrinsic Signal (e.g., Mitochondrial Damage) Intrinsic_Signal->Procaspase9 activates HD_Ile_Asp_OH H-D-Ile-Asp-OH (Potential Inhibitor) HD_Ile_Asp_OH->Caspase3 inhibits

Caption: The Caspase Cascade in Apoptosis and the Potential Role of H-D-Ile-Asp-OH.

Aspartic Acid-Containing Peptides as Caspase Inhibitors

Caspases recognize and cleave their substrates after an aspartic acid residue.[15][16] This makes aspartic acid a critical component in the design of caspase inhibitors. Many synthetic caspase inhibitors are peptide-based and incorporate an aspartic acid residue at the P1 position to mimic the natural substrate.[5] These inhibitors often feature an electrophilic "warhead" (such as a fluoromethylketone, FMK) that covalently modifies the active site cysteine of the caspase.[17]

While H-D-Ile-Asp-OH lacks a traditional warhead, the dipeptide itself could act as a competitive inhibitor by binding to the active site of a caspase, with the aspartic acid residue occupying the S1 subsite. The D-isoleucine at the P2 position would interact with the S2 subsite of the enzyme, and its stereochemistry and hydrophobicity could influence the binding affinity and selectivity for different caspases. For example, XIAP, an endogenous inhibitor of apoptosis protein, inhibits caspase-3 with a Ki of 0.7 nM.[18]

Potential Therapeutic Applications

Given its putative role as a caspase inhibitor, H-D-Ile-Asp-OH and related dipeptides could have therapeutic applications in diseases characterized by excessive apoptosis, such as:

  • Neurodegenerative Diseases: Alzheimer's disease, Parkinson's disease, and Huntington's disease all involve the apoptotic death of neurons.

  • Ischemic Injury: Myocardial infarction and stroke lead to cell death in the heart and brain, respectively, through apoptotic pathways.

  • Autoimmune Diseases: Inappropriate apoptosis of immune cells can contribute to the pathology of autoimmune disorders.

Further research is needed to determine the specific caspase inhibition profile of H-D-Ile-Asp-OH and to evaluate its efficacy in preclinical models of these diseases.

PART 4: Future Directions and Conclusion

H-D-Ile-Asp-OH stands as a promising but largely uncharacterized dipeptide. The principles of peptide chemistry and our understanding of apoptosis provide a solid framework for its investigation. Future research should focus on:

  • Optimized Synthesis: Development of a robust and scalable synthetic route for H-D-Ile-Asp-OH, with a particular focus on minimizing aspartimide formation.

  • Biochemical Characterization: Determination of the binding affinity (Ki) and inhibitory activity (IC50) of H-D-Ile-Asp-OH against a panel of caspases to establish its potency and selectivity.

  • Structural Biology: Co-crystallization of H-D-Ile-Asp-OH with its target caspase(s) to elucidate the molecular basis of its inhibitory activity.

  • In Vivo Studies: Evaluation of the pharmacokinetic properties and therapeutic efficacy of H-D-Ile-Asp-OH in animal models of diseases involving excessive apoptosis.

References

  • Kano, S., Suzuki, S., Hara, R., et al. (2019). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology, 85(13), e00120-19. [Link]

  • Kano, S., Suzuki, S., Hara, R., et al. (2019). Synthesis of D-amino acid-containing dipeptides using the adenylation domains of nonribosomal peptide synthetase. Waseda University. [Link]

  • Kano, S., Suzuki, S., Hara, R., et al. (2019). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology, 85(13). [Link]

  • West, J. B., & Wong, C. H. (1987). Enzyme-catalysed synthesis of peptides containing D-amino acids. Journal of the Chemical Society, Chemical Communications, (2), 162-163. [Link]

  • Jia, X., & Danishefsky, S. J. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 1-9. [Link]

  • Asano, Y., Ito, H., Dwi, R., & Tsuruyama, A. (2012). One-Pot Synthesis of Diverse dl-Configuration Dipeptides by a Streptomyces d-Stereospecific Amidohydrolase. Applied and Environmental Microbiology, 78(15), 5252-5258. [Link]

  • Pícha, J., & Seebach, D. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. CHIMIA International Journal for Chemistry, 74(12), 941-950. [Link]

  • Iris Biotech GmbH. ASPARTIMIDE FORMATION. [Link]

  • Pícha, J., & Seebach, D. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. CHIMIA. [Link]

  • ChemBK. H-D-Asp-OH. [Link]

  • Wikipedia. Aspartic acid. [Link]

  • Hill, J. M., & Bhatnagar, R. S. (2012). The potential for caspases in drug discovery. Progress in molecular biology and translational science, 105, 1-47. [Link]

  • Scott, F. L., Denault, J. B., Riedl, S. J., et al. (2005). Direct inhibition of caspase 3 is dispensable for the anti-apoptotic activity of XIAP. The EMBO journal, 24(3), 645-655. [Link]

  • Denmeade, S. R., Lin, X. S., Tombal, B., & Isaacs, J. T. (1999). Inhibition of caspase activity does not prevent the signaling phase of apoptosis in prostate cancer cells. The Prostate, 39(4), 269-279. [Link]

  • Salvesen, G. S., & Dixit, V. M. (2021). A long way to go: caspase inhibitors in clinical use. Cell Death & Differentiation, 28(11), 3077-3079. [Link]

  • Denmeade, S. R., Lin, X. S., Tombal, B., & Isaacs, J. T. (1999). Inhibition of caspase activity does not prevent the signaling phase of apoptosis in prostate cancer cells. The Prostate. [Link]

  • Aapptec Peptides. H-Asp-OH, L-Aspartic acid, CAS 56-84-8. [Link]

  • Chibata, I., & Kisumi, M. (1965). U.S. Patent No. 3,214,345. Washington, DC: U.S.
  • Papier, M., Gadomska, G., Sobierajski, B., & Chmiel, A. (2014). Enzymatic Synthesis of 15N-L-aspartic Acid Using Recombinant Aspartase from Escherichia Coli K12. Polish Journal of Food and Nutrition Sciences, 64(3), 159-164. [Link]

  • Galkin, A., & Kulakova, L. (2001). U.S. Patent No. 6,280,980. Washington, DC: U.S.

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Foundational

Understanding the D-amino acid in H-D-Ile-Asp-OH

An In-Depth Technical Guide to the D-Amino Acid in H-D-Ile-Asp-OH for Drug Development Professionals Authored by a Senior Application Scientist Abstract The strategic incorporation of D-amino acids into peptide structure...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the D-Amino Acid in H-D-Ile-Asp-OH for Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of D-amino acids into peptide structures represents a cornerstone of modern therapeutic peptide design. This guide delves into the core principles and technical methodologies surrounding the dipeptide H-D-Ile-Asp-OH, utilizing it as a model system to explore the profound impact of D-stereochemistry on peptide properties. We will dissect the rationale behind using D-isoleucine, from its influence on enzymatic stability to its role in modulating biological activity. This document provides drug development professionals with a comprehensive overview of the synthesis, analytical characterization, and functional significance of D-amino acid-containing peptides (DAACPs), grounding theoretical concepts in practical, field-proven protocols.

The Chirality Paradigm: Why D-Amino Acids Matter in Peptide Therapeutics

While the proteinogenic world is built almost exclusively from L-amino acids, nature provides intriguing examples of D-amino acids in bioactive peptides, such as those found in amphibian skin and spider venom.[1] In the realm of synthetic peptide therapeutics, the inclusion of D-amino acids is not an exception but a strategic imperative. Their primary and most celebrated advantage is the dramatic enhancement of peptide stability.[2][3]

1.1. The Shield of Stereochemistry: Resistance to Enzymatic Degradation

Proteolytic enzymes, the ubiquitous gatekeepers of protein turnover in biological systems, exhibit a high degree of stereospecificity. They are evolved to recognize and cleave peptide bonds between L-amino acids. The introduction of a D-amino acid, such as the D-Isoleucine in our model peptide, creates a "stereochemical shield." The enzyme's active site cannot achieve the proper orientation to catalyze hydrolysis, rendering the peptide bond significantly more resistant to degradation.[2][4][5] This increased metabolic stability directly translates to a longer in vivo half-life, a critical parameter for reducing dosing frequency and improving the pharmacokinetic profile of a peptide drug.[3][5]

1.2. Beyond Stability: Modulating Conformation and Activity

The substitution of an L-amino acid with its D-enantiomer can induce significant changes in the peptide's secondary structure and its ability to interact with biological targets.[3][6] This can be leveraged to:

  • Alter Receptor Binding: Fine-tune the affinity and selectivity of a peptide for its target receptor.

  • Improve Bioavailability: Enhance absorption and distribution properties within the body.[2]

  • Create Novel Activities: Generate unique biological functions not observed in the all-L counterpart.[2][7]

The dipeptide H-D-Ile-Asp-OH serves as a fundamental building block exemplifying these principles. The "H" denotes a free amino terminus, and the "OH" signifies a free carboxy terminus.

PropertyValue
Molecular Formula C10H18N2O5
Molecular Weight 246.26 g/mol
Structure H- (D-Isoleucyl) - (L-Aspartyl) -OH
Key Feature D-stereocenter at the Isoleucine α-carbon

Synthesis of D-Amino Acid-Containing Peptides: A Practical Workflow

Solid-Phase Peptide Synthesis (SPPS) is the industry-standard method for producing peptides with high purity and efficiency, and it is highly flexible for incorporating non-natural amino acids like D-isoleucine.[8][9] The process involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[10]

Workflow for SPPS of H-D-Ile-Asp-OH

The following diagram illustrates the core cycle of Fmoc-based SPPS, the most common strategy used today due to its milder deprotection conditions.

spss_workflow cluster_resin Resin Bead cluster_cycle Iterative Synthesis Cycle Resin 1. Start: Aspartic Acid (Side-chain protected) anchored to Resin Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Exposes free amine Resin->Deprotection Start Cycle Wash1 3. Wash (DMF, DCM, etc.) Deprotection->Wash1 Coupling 4. Coupling Add Fmoc-D-Ile-OH + Coupling Reagents (HBTU/DIPEA) Wash1->Coupling Wash2 5. Wash (DMF, DCM, etc.) Coupling->Wash2 Cleavage 6. Final Cleavage (TFA Cocktail) Releases peptide from resin & removes side-chain protection Wash2->Cleavage End Cycle Purification 7. Purification (RP-HPLC) Cleavage->Purification Final_Product H-D-Ile-Asp-OH Purification->Final_Product

Caption: The Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

Detailed Experimental Protocol: Synthesis of H-D-Ile-Asp-OH

Objective: To synthesize the dipeptide H-D-Ile-Asp-OH using manual Fmoc-SPPS.

Materials:

  • Fmoc-L-Asp(OtBu)-Wang resin (pre-loaded)

  • Fmoc-D-Ile-OH[3]

  • Deprotection Solution: 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIPS)

  • Kaiser Test Kit (for monitoring coupling completion)

Methodology:

  • Resin Preparation:

    • Place 100 mg of Fmoc-L-Asp(OtBu)-Wang resin into a fritted SPPS reaction vessel.

    • Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection (First Cycle):

    • Drain the DMF. Add the deprotection solution to the resin and agitate for 3 minutes. Drain.

    • Add fresh deprotection solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Coupling of Fmoc-D-Isoleucine:

    • In a separate vial, dissolve Fmoc-D-Ile-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate at room temperature for 1-2 hours.

    • Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. A negative test (beads remain yellow) confirms completion.

    • Once complete, drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Final Deprotection:

    • Repeat Step 2 to remove the Fmoc group from the N-terminal D-Isoleucine.

  • Cleavage and Deprotection:

    • Dry the resin under a stream of nitrogen.

    • Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the t-Butyl side-chain protecting group from Aspartic Acid.[11]

    • Filter the resin and collect the TFA solution containing the crude peptide.

    • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the white solid under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile.

    • Purify using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final H-D-Ile-Asp-OH product as a white, fluffy powder.

Analytical Characterization: The Challenge of Chirality

Confirming the identity and purity of a D-amino acid-containing peptide is a multi-step process. While standard analytical techniques can confirm mass and sequence, they are blind to stereochemistry.[12][13] Distinguishing H-D-Ile-Asp-OH from its diastereomer H-L-Ile-Asp-OH requires specialized chiral analysis methods.

3.1. Primary Characterization (Achiral)

  • RP-HPLC: Used to assess the purity of the synthesized peptide. A single sharp peak indicates a high degree of purity.

  • Mass Spectrometry (MS): Confirms the correct molecular weight (246.26 Da for H-D-Ile-Asp-OH). High-resolution MS provides the exact mass.

  • Tandem MS (MS/MS): Fragments the peptide to confirm the amino acid sequence (Ile-Asp). However, it cannot differentiate between D- and L-isomers as they have identical masses and fragmentation patterns.[14]

3.2. Advanced Chiral Characterization

The critical quality attribute for a DAACP is its enantiomeric/diastereomeric purity. Several robust methods exist to quantify this.

Method 1: Chiral HPLC

This is a direct method that uses a Chiral Stationary Phase (CSP) to separate stereoisomers.[15][16] The principle relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector on the CSP, which have different interaction energies and thus different retention times.

Chiral Stationary Phase (CSP) TypePrincipleTypical Mobile PhaseApplication Note
Pirkle-type (e.g., DNB-Phenylglycine) π-π interactions, hydrogen bonding, dipole-dipole interactions.Non-polar (e.g., Hexane/Isopropanol)Effective for derivatized amino acids.
Cyclodextrin-based Inclusion complexation; analyte fits into the chiral cavity of the cyclodextrin.Reversed-phase (e.g., Acetonitrile/Water with buffer)Broad applicability for various small molecules, including peptides.
Macrocyclic Glycopeptide (e.g., Teicoplanin) Multiple interaction modes: hydrogen bonding, ionic, steric hindrance.Polar organic, reversed-phase, or normal-phase.Highly versatile for separating underivatized amino acids and small peptides.
Ligand-Exchange Formation of diastereomeric metal complexes (e.g., with Cu²⁺).Aqueous buffers.Primarily for free amino acids.
Zwitterionic (e.g., Cinchona alkaloid-based) Combines weak anion-exchange and strong cation-exchange.[15]Methanol/Water with additives (e.g., formic acid).[15]Excellent for direct separation of underivatized amino acids and small peptides without derivatization.[15]
Method 2: Indirect Analysis via Hydrolysis and Derivatization

This widely used method transforms the analytical challenge from separating diastereomeric peptides to separating diastereomeric amino acid derivatives, which is often more straightforward.[17][18]

chiral_analysis_workflow Peptide Peptide Sample (H-D-Ile-Asp-OH) Hydrolysis 1. Acid Hydrolysis (6N HCl or DCl*) Peptide->Hydrolysis AminoAcids Amino Acid Mixture (D-Ile + L-Asp) Hydrolysis->AminoAcids Derivatization 2. Derivatization (+ Chiral Reagent, e.g., Marfey's Reagent) AminoAcids->Derivatization Diastereomers Diastereomer Mixture (L-FDAA-D-Ile + L-FDAA-L-Asp) Derivatization->Diastereomers HPLC 3. Achiral RP-HPLC Separation Diastereomers->HPLC Quantification 4. Quantification (UV or MS Detection) Compare peak areas to standards HPLC->Quantification caption *Hydrolysis in deuterated acid (DCl) is used to correct for any racemization that occurs during the hydrolysis step itself.

Caption: Workflow for chiral purity analysis by hydrolysis and derivatization.

Method 3: Ion Mobility-Mass Spectrometry (IM-MS)

A cutting-edge technique, IM-MS separates ions in the gas phase based on their size, shape, and charge, known as their collision cross-section (CCS).[19][20] Diastereomers like H-D-Ile-Asp-OH and H-L-Ile-Asp-OH, while having the same mass, adopt slightly different three-dimensional shapes. This subtle difference in shape leads to different drift times through the ion mobility cell, allowing for their separation and independent analysis by the mass spectrometer.[13][14] This method is exceptionally powerful as it provides separation without the need for chromatography or derivatization.

Functional Impact: The Advantage of D-Isoleucine in a Biological Context

The ultimate goal of incorporating a D-amino acid is to create a more effective therapeutic agent. The primary functional impact is a dramatic increase in stability against enzymatic breakdown.

Comparative Enzymatic Stability

To demonstrate this, a comparative study can be performed where the D-peptide (H-D-Ile-Asp-OH) and its all-L counterpart (H-L-Ile-Asp-OH) are incubated in a biologically relevant medium, such as human serum or a lysosomal preparation.[21] Aliquots are taken at various time points and analyzed by RP-HPLC to quantify the amount of intact peptide remaining.

Time (hours)% Intact H-L-Ile-Asp-OH% Intact H-D-Ile-Asp-OHCausality
0100%100%Initial concentration.
165%99%L-peptide is rapidly degraded by serum proteases. D-peptide is resistant to enzymatic cleavage.[6][21]
415%98%Continued enzymatic degradation of the L-diastereomer.
8<2%97%The all-L peptide is almost completely cleared. The D-peptide shows remarkable stability.[2]
240%95%Demonstrates the profound increase in half-life conferred by a single D-amino acid substitution.

Note: Data are representative and illustrate the expected trend.

This enhanced stability is a key enabler for developing peptide-based prodrugs, where the peptide moiety can be used to improve the transport and delivery of a parent drug via amino acid or peptide transporters.[22][] The stability of the promoiety is crucial for ensuring the prodrug reaches its target tissue before being prematurely cleaved.

Conclusion

The dipeptide H-D-Ile-Asp-OH, while simple in structure, perfectly encapsulates a powerful strategy in modern drug development. The incorporation of D-isoleucine provides a clear and significant advantage in terms of proteolytic resistance, a feature that is paramount for the creation of viable peptide therapeutics. For researchers and scientists, understanding the synthesis of these molecules via robust methods like SPPS and, critically, their proper analytical characterization using advanced chiral techniques, is essential. These methods provide the self-validating systems necessary to ensure the quality, purity, and stereochemical integrity of the final drug candidate. As the field of peptide therapeutics continues to expand, the strategic and well-characterized use of D-amino acids will remain a vital tool in designing the next generation of stable, effective, and innovative medicines.

References

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  • Billiot, E., & Warner, I. M. (1995). Chiral separations using dipeptide polymerized surfactants: effect of amino acid order. Analytical chemistry, 67(20), 3676-3681. [Link]

  • Marchesan, S., et al. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PMC. [Link]

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Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of H-D-Ile-Asp-OH

For Immediate Release A comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical structure elucidation of the dipeptide H-D-Ile-Asp-OH. This document provides an in-de...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical structure elucidation of the dipeptide H-D-Ile-Asp-OH. This document provides an in-depth analysis of the methodologies and scientific reasoning behind the confirmation of its molecular structure.

Introduction: The Significance of Precise Peptide Characterization

In the realm of drug discovery and biochemical research, the unambiguous determination of a molecule's structure is paramount. The dipeptide H-D-Ile-Asp-OH, known by its IUPAC name (2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]butanedioic acid, represents a fundamental building block in the development of more complex peptide-based therapeutics. Its biological activity and pharmacokinetic properties are intrinsically linked to its precise atomic arrangement, including the stereochemistry of its constituent amino acids. This guide, therefore, presents a multi-faceted analytical workflow to definitively elucidate the chemical structure of H-D-Ile-Asp-OH, ensuring the integrity and reliability of research and development endeavors.

The structural confirmation of a synthetic peptide like H-D-Ile-Asp-OH is not merely an academic exercise. It is a critical component of quality control, ensuring that the synthesized molecule is indeed the intended compound and is free from impurities that could alter its efficacy or introduce toxicity.[1][2] Such impurities can arise from various stages of the synthesis process and may include deletion or insertion sequences, byproducts from incomplete removal of protecting groups, or diastereomers resulting from racemization.[3][4]

This guide will detail a logical and self-validating sequence of analytical techniques, from verifying the molecular weight and amino acid sequence to confirming the stereochemical configuration of the chiral centers. Each step is explained not just as a protocol, but with an emphasis on the underlying scientific principles and the rationale for its inclusion in the workflow.

The Analytical Blueprint: A Multi-pronged Approach to Structural Verification

The elucidation of H-D-Ile-Asp-OH's structure relies on a synergistic combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and classical sequencing techniques. This integrated approach provides overlapping and confirmatory data, leading to an unequivocal structural assignment.

Diagram: Workflow for the Structural Elucidation of H-D-Ile-Asp-OH

Structural Elucidation Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Structural Analysis cluster_Confirmation Final Confirmation Synthesis Solid-Phase Peptide Synthesis (SPPS) Purification RP-HPLC Purification Synthesis->Purification MS Mass Spectrometry (MS & MS/MS) Purification->MS Molecular Weight & Sequence NMR NMR Spectroscopy (1D & 2D) Purification->NMR Connectivity & Stereochemistry Edman Edman Degradation Purification->Edman N-terminal Sequencing Chiral Chiral Analysis Purification->Chiral Stereochemical Purity Structure Confirmed Structure H-D-Ile-Asp-OH MS->Structure NMR->Structure Edman->Structure Chiral->Structure

Caption: A logical workflow for the synthesis, purification, and comprehensive structural analysis of H-D-Ile-Asp-OH.

Part 1: Synthesis and Purity Assessment

A prerequisite for accurate structural elucidation is a highly purified sample. H-D-Ile-Asp-OH is typically synthesized via Solid-Phase Peptide Synthesis (SPPS), a robust method for the stepwise assembly of amino acids on a solid support.[5]

Solid-Phase Peptide Synthesis (SPPS) of H-D-Ile-Asp-OH

The synthesis of H-D-Ile-Asp-OH is performed on a solid support resin, with the C-terminal amino acid (Aspartic Acid) being the first to be attached. The subsequent coupling of D-Isoleucine follows a series of deprotection and coupling steps.

Experimental Protocol: Fmoc-Based SPPS of H-D-Ile-Asp-OH

  • Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in a non-polar solvent like dichloromethane (DCM).

  • First Amino Acid Coupling: Attach the C-terminal amino acid, Fmoc-Asp(OtBu)-OH, to the resin in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The tert-butyl (OtBu) group protects the side-chain carboxyl group of aspartic acid.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound aspartic acid using a solution of piperidine in dimethylformamide (DMF).

  • Second Amino Acid Coupling: Couple the next amino acid, Fmoc-D-Ile-OH, to the deprotected N-terminus of the aspartic acid residue using a coupling reagent like (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) in the presence of DIPEA.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal D-Isoleucine.

  • Cleavage and Global Deprotection: Cleave the dipeptide from the resin and simultaneously remove the side-chain protecting group (OtBu) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS).

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

Potential Synthesis-Related Impurities

The SPPS process, while efficient, can introduce several types of impurities that must be identified and removed.[3][4]

  • Deletion Peptides: Incomplete coupling can lead to peptides missing an amino acid (e.g., H-Asp-OH).

  • Insertion Peptides: Incomplete deprotection can result in the addition of an extra amino acid.[3]

  • Protecting Group Adducts: Incomplete removal of protecting groups can leave modifications on the final peptide.[6]

  • Racemization: The activation of amino acids for coupling can sometimes lead to the partial conversion of an L- or D-amino acid to its opposite enantiomer, resulting in diastereomeric impurities.[7][8] Chiral chromatography is often employed to assess the stereochemical purity of the final product.[1][9]

Part 2: Mass Spectrometry for Molecular Weight and Sequence Verification

Mass spectrometry (MS) is an indispensable tool for the initial characterization of synthetic peptides, providing a rapid and accurate determination of the molecular weight.[10]

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the dipeptide, which should correspond to its calculated monoisotopic mass.

Table 1: Theoretical Mass of H-D-Ile-Asp-OH

PropertyValue
Molecular FormulaC₁₀H₁₈N₂O₅
Monoisotopic Mass246.1216 Da
Average Mass246.259 Da

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Dissolve the purified dipeptide in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.

  • Chromatographic Separation: Inject the sample onto an LC system coupled to a mass spectrometer. A reversed-phase C18 column is commonly used to separate the dipeptide from any remaining impurities.

  • Mass Analysis: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be observed at m/z 247.1289.

Tandem Mass Spectrometry (MS/MS) for Sequence Confirmation

Tandem mass spectrometry (MS/MS) is employed to confirm the amino acid sequence.[11][12] In this technique, the parent ion (the protonated dipeptide) is selected and fragmented, and the masses of the resulting fragment ions are measured. Collision-induced dissociation (CID) is a common fragmentation method.[13]

The fragmentation of peptides in MS/MS typically occurs at the peptide bonds, leading to the formation of b- and y-type ions.

Diagram: Expected MS/MS Fragmentation of H-D-Ile-Asp-OH

Caption: Fragmentation pattern of H-D-Ile-Asp-OH showing the cleavage sites for b₁ and y₁ ions.

Table 2: Predicted MS/MS Fragment Ions for H-D-Ile-Asp-OH

Fragment IonSequenceCalculated m/z ([M+H]⁺)
b₁D-Ile114.0913
y₁Asp134.0453

The observation of these specific fragment ions provides strong evidence for the sequence D-Ile-Asp. The presence of an immonium ion for isoleucine at m/z 86.0964 would further support the presence of this residue.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Confirmation

While MS provides sequence information, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the complete covalent structure and stereochemistry in solution.[14][15] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required.

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for all non-exchangeable protons in the molecule. The chemical shifts, integration, and coupling patterns of these signals provide initial structural information. The ¹³C NMR spectrum will show signals for each unique carbon atom.

Table 3: Predicted ¹H and ¹³C Chemical Shift Ranges for H-D-Ile-Asp-OH Residues

ResidueAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
D-Isoleucine α-H~4.0~60
β-H~1.9~38
γ-H₂~1.2, ~1.5~26
γ-CH₃~0.9~16
δ-CH₃~0.9~12
Aspartic Acid α-H~4.5~53
β-H₂~2.7, ~2.8~38
Peptide Bond NH~8.0-8.5-
Carboxyl COOH>10~175

Note: Chemical shifts are highly dependent on the solvent, pH, and temperature.

Two-Dimensional (2D) NMR Spectroscopy

2D NMR experiments are crucial for assembling the complete structure by establishing correlations between different nuclei.[16][17]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This allows for the assignment of all protons within each amino acid residue's spin system. For example, the α-proton of D-isoleucine will show a correlation to its β-proton.[14]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). The key HMBC correlation for confirming the peptide bond is between the amide proton of aspartic acid and the carbonyl carbon of D-isoleucine.

Diagram: Key HMBC Correlation in H-D-Ile-Asp-OH

Caption: The crucial ³J(H,C) HMBC correlation across the peptide bond confirms the sequence.

Experimental Protocol: 2D NMR Analysis

  • Sample Preparation: Dissolve the purified dipeptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire a suite of 2D NMR spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer.

  • Data Processing and Analysis: Process the spectra and use the cross-peaks to establish the connectivity within and between the amino acid residues.

Part 4: Confirmation of Amino Acid Sequence and Stereochemistry

While MS/MS and NMR provide strong evidence for the sequence and structure, orthogonal methods can be used for definitive confirmation.

Edman Degradation

Edman degradation is a classic chemical method for sequencing peptides from the N-terminus.[4] The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC), cleaved from the peptide, and identified. This process is then repeated for the next amino acid. For H-D-Ile-Asp-OH, the first cycle would yield the D-Isoleucine derivative, and the second cycle would identify Aspartic Acid. This provides an independent confirmation of the amino acid sequence.

Experimental Protocol: Edman Degradation

  • Immobilization: The peptide is immobilized on a solid support.

  • Coupling: The N-terminal amino group is reacted with PITC under basic conditions.

  • Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide using an anhydrous acid.

  • Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH) derivative and identified by chromatography (e.g., HPLC).

  • Repeat: The cycle is repeated for the new N-terminus.

Chiral Analysis

Confirming the stereochemistry of the amino acid residues is critical. This can be achieved by hydrolyzing the dipeptide and analyzing the resulting amino acids using a chiral analytical method.

Experimental Protocol: Chiral GC-MS or HPLC

  • Hydrolysis: The dipeptide is hydrolyzed into its constituent amino acids using strong acid (e.g., 6M HCl at 110°C).

  • Derivatization: The amino acids are derivatized with a chiral reagent to form diastereomers.

  • Chromatographic Separation: The diastereomers are separated and quantified using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with a chiral stationary phase.[1][18]

  • Comparison to Standards: The retention times of the derivatized amino acids from the sample are compared to those of authentic D-Isoleucine and L-Aspartic Acid standards.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of H-D-Ile-Asp-OH is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. Mass spectrometry provides the initial confirmation of molecular weight and sequence, which is then unequivocally established through the detailed connectivity information from 2D NMR. Edman degradation offers an orthogonal method for sequence verification, while chiral analysis confirms the stereochemical integrity of the constituent amino acids. This comprehensive, self-validating approach ensures the highest level of confidence in the chemical structure of H-D-Ile-Asp-OH, a fundamental requirement for its application in research and development.

References

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Foundational

Core Identifiers and Physicochemical Properties

An In-depth Technical Guide to H-D-Ile-Asp-OH: Synthesis, Characterization, and Applications This guide provides a comprehensive technical overview of the dipeptide H-D-Ile-Asp-OH, also known as D-Isoleucyl-L-Aspartic ac...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to H-D-Ile-Asp-OH: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of the dipeptide H-D-Ile-Asp-OH, also known as D-Isoleucyl-L-Aspartic acid. Intended for researchers, scientists, and professionals in drug development, this document delves into the core scientific principles and practical methodologies associated with this compound. While a specific CAS number for H-D-Ile-Asp-OH is not readily found in major chemical databases, this guide constructs a thorough profile by examining its constituent amino acids, D-Isoleucine and L-Aspartic acid, and by drawing parallels with similar D-amino acid-containing peptides.

The fundamental step in characterizing any chemical entity is to establish its unique identifiers and physicochemical properties. Although a dedicated CAS number for H-D-Ile-Asp-OH is not prominently available, we can define the molecule through its constituent parts and predict its properties.

Constituent Amino Acid Identifiers

A solid understanding of the building blocks is crucial. The properties of H-D-Ile-Asp-OH are a composite of the characteristics of D-Isoleucine and L-Aspartic acid.

IdentifierD-IsoleucineL-Aspartic Acid
CAS Number 319-78-8[1]56-84-8[2][3]
Molecular Formula C6H13NO2[1][4]C4H7NO4[3][5]
Molecular Weight 131.17 g/mol [1][6]133.10 g/mol [3]
IUPAC Name (2R,3R)-2-amino-3-methylpentanoic acid[1](2S)-2-aminobutanedioic acid[2]
Synonyms (R)-Isoleucine, H-D-Ile-OH[1](S)-(+)-Aminosuccinic acid, H-Asp-OH[3]
Predicted Properties of H-D-Ile-Asp-OH

Based on the structures of D-Isoleucine and L-Aspartic acid, the properties of the resulting dipeptide can be predicted.

PropertyPredicted Value for H-D-Ile-Asp-OH
Molecular Formula C10H18N2O5
Molecular Weight 246.26 g/mol
Chemical Structure A dipeptide formed by a peptide bond between the carboxyl group of D-Isoleucine and the amino group of L-Aspartic acid.

Below is a visual representation of the chemical structure of H-D-Ile-Asp-OH.

H-D-Ile-Asp-OH_Structure cluster_DIle D-Isoleucine Residue cluster_Asp L-Aspartic Acid Residue N1 H₂N⁺ Calpha1 N1->Calpha1 Cbeta1 Calpha1->Cbeta1 C1 C' Calpha1->C1 Halpha1 H Calpha1->Halpha1 Cgamma1_1 Cγ¹ Cbeta1->Cgamma1_1 Cgamma1_2 Cγ² Cbeta1->Cgamma1_2 Cdelta1 Cgamma1_1->Cdelta1 O1 O C1->O1 N2 N C1->N2 Peptide Bond H_N2 H N2->H_N2 Calpha2 N2->Calpha2 Cbeta2 Calpha2->Cbeta2 C2 C' Calpha2->C2 Cgamma2 Cbeta2->Cgamma2 Ogamma2_1 O Cgamma2->Ogamma2_1 Ogamma2_2 O⁻ Cgamma2->Ogamma2_2 O2 O⁻ C2->O2 O2_H OH C2->O2_H

Caption: Chemical structure of H-D-Ile-Asp-OH.

Synthesis and Purification

The synthesis of dipeptides, particularly those containing D-amino acids, can be achieved through both chemical and enzymatic methods.[7][8] Chemical synthesis often requires protective group chemistry to ensure regioselectivity and prevent side reactions, while enzymatic synthesis offers a more environmentally friendly and often stereospecific alternative.[7]

Chemoenzymatic Synthesis Workflow

A promising approach for synthesizing D-amino acid-containing dipeptides is a chemoenzymatic system. This method combines the specificity of enzymes for amino acid activation with a subsequent chemical nucleophilic substitution reaction.[9]

Chemoenzymatic_Synthesis_Workflow D_Ile D-Isoleucine Adenylation Enzymatic Adenylation (e.g., using TycA-A) D_Ile->Adenylation L_Asp L-Aspartic Acid Derivative (e.g., ester) Nucleophilic_Attack Nucleophilic Attack L_Asp->Nucleophilic_Attack Activated_DIle Activated D-Isoleucine (D-Ile-AMP) Adenylation->Activated_DIle Activated_DIle->Nucleophilic_Attack Dipeptide_Protected Protected H-D-Ile-Asp-OH Nucleophilic_Attack->Dipeptide_Protected Deprotection Deprotection Dipeptide_Protected->Deprotection Purification Purification (HPLC) Deprotection->Purification Final_Product H-D-Ile-Asp-OH Purification->Final_Product

Caption: Chemoenzymatic synthesis of H-D-Ile-Asp-OH.

Experimental Protocol: Chemoenzymatic Synthesis

  • Enzymatic Activation of D-Isoleucine:

    • Incubate D-Isoleucine with an adenylation domain enzyme (e.g., TycA-A from tyrocidine synthetase) in a suitable buffer containing ATP and MgCl₂.[7][8]

    • Monitor the formation of the D-Isoleucyl-AMP intermediate.

  • Nucleophilic Reaction with L-Aspartic Acid Derivative:

    • Introduce a protected L-Aspartic acid derivative (e.g., L-Aspartic acid methyl ester) to the reaction mixture.

    • The amino group of the L-Aspartic acid derivative will act as a nucleophile, attacking the activated carboxyl group of D-Isoleucine to form the peptide bond.

  • Deprotection:

    • Remove the protecting group from the L-Aspartic acid residue using appropriate chemical methods (e.g., hydrolysis).

  • Purification:

    • Purify the resulting H-D-Ile-Asp-OH dipeptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[10]

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purification and analysis of peptides.[10][11][12] Reversed-phase HPLC (RP-HPLC) is particularly effective for separating peptides based on their hydrophobicity.[13]

Typical RP-HPLC Conditions for Dipeptide Purification:

  • Column: C18 stationary phase.[13]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[13]

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of mobile phase B.

  • Detection: UV absorbance at 214 nm and 280 nm.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized dipeptide. A combination of chromatographic and spectroscopic techniques is typically employed.[12][14]

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is used to assess the purity of the final product. The retention time of the dipeptide is a characteristic property under specific chromatographic conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of the peptide and confirming its amino acid sequence.[12][15] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques for peptides.

Expected Mass Spectrometric Data for H-D-Ile-Asp-OH:

  • Monoisotopic Mass: 246.1216 Da

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis will yield characteristic b- and y-ions, confirming the sequence. The b₂ ion would correspond to the D-Isoleucine residue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure of the dipeptide in solution.[16][17] Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are particularly useful for assigning proton signals in more complex molecules like dipeptides.[16][17][18] The chemical shifts of the α-protons can be influenced by the sequence of the amino acids.[18]

Biological Significance and Potential Applications

The incorporation of D-amino acids into peptides can confer unique and advantageous properties, making them attractive candidates for therapeutic and research applications.[19][20]

Enhanced Stability

Peptides containing D-amino acids are generally more resistant to degradation by proteases, which primarily recognize L-amino acids.[19][21] This increased stability can lead to a longer half-life in biological systems, a desirable characteristic for therapeutic peptides.[20][21]

Unique Biological Activities

D-peptides can exhibit distinct biological activities compared to their L-counterparts.[20] These activities can include antimicrobial properties, enzyme inhibition, and modulation of hormone signaling.[20] For instance, some dipeptides have shown potential as antioxidants and in regulating blood pressure.[22][23][24]

Potential Therapeutic and Research Applications

Given the properties of D-amino acid-containing peptides, H-D-Ile-Asp-OH could be investigated for a variety of applications:

  • Drug Development: As a stable peptide scaffold or a component of more complex peptide-based drugs. The inclusion of D-amino acids can be a strategy to improve the pharmacokinetic properties of peptide therapeutics.[]

  • Enzyme Inhibitors: D-peptides can act as inhibitors of enzymes that typically process L-peptides.[20]

  • Biomaterials: The self-assembly properties of peptides containing D-amino acids can be exploited for the development of novel hydrogels and other biomaterials for medical applications.[26]

  • Research Tools: As a tool to study protein-protein interactions and enzyme specificity.[20]

Potential_Applications cluster_Properties Key Properties cluster_Applications Potential Applications Dipeptide H-D-Ile-Asp-OH Stability Enhanced Proteolytic Stability Dipeptide->Stability Bioactivity Unique Biological Activity Dipeptide->Bioactivity DrugDev Drug Development (Improved Pharmacokinetics) Stability->DrugDev Biomaterials Biomaterial Science (e.g., Hydrogels) Stability->Biomaterials EnzymeInhib Enzyme Inhibition Bioactivity->EnzymeInhib Research Research Tool (Protein Interactions) Bioactivity->Research

Caption: Potential applications of H-D-Ile-Asp-OH.

Conclusion

H-D-Ile-Asp-OH represents a dipeptide with significant potential stemming from the inclusion of a D-amino acid. While its specific identifiers are not widely cataloged, a comprehensive understanding of its properties, synthesis, and characterization can be built upon the foundational knowledge of its constituent amino acids and the broader class of D-amino acid-containing peptides. The enhanced stability and potential for unique biological activities make such peptides valuable targets for future research and development in the pharmaceutical and biotechnology sectors. This guide provides a framework for scientists to approach the study and application of H-D-Ile-Asp-OH and similar novel dipeptides.

References

  • Journal of Chemical Education. (2000, February 1). Dipeptide Sequence Determination: Analyzing Phenylthiohydantoin Amino Acids by HPLC. [Link]

  • Applied and Environmental Microbiology. (2019, June 17). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. [Link]

  • Waseda University Research Portal. (2019). Synthesis of D-amino acid-containing dipeptides using the adenylation domains of nonribosomal peptide synthetase. [Link]

  • ASM Journals. (n.d.). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. [Link]

  • RSC Publishing. (n.d.). Enzyme-catalysed synthesis of peptides containing D-amino acids. [Link]

  • LCGC International. (2023, April 13). New Method Developed for Comprehensive Analysis of Dipeptides. [Link]

  • PubMed. (1976, February). The mass spectrometric identification of dipeptide mixtures obtained from dipeptidylaminopeptidase. I--Hydrolysates. [Link]

  • Wikipedia. (n.d.). Aspartic acid. [Link]

  • Pendidikan Kimia. (n.d.). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. [Link]

  • PubMed Central (PMC). (n.d.). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. [Link]

  • PubMed. (n.d.). Separation and sequence of dipeptides using gas chromatography and mass spectrometry of their trimethylsilylated derivatives. [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • ACS Publications. (2014, October 2). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. [Link]

  • LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?[Link]

  • PubMed Central (PMC). (n.d.). One-Pot Synthesis of Diverse dl-Configuration Dipeptides by a Streptomyces d-Stereospecific Amidohydrolase. [Link]

  • Sorachim. (n.d.). L-Aspartic acid. [Link]

  • ACS Publications. (2014, October 2). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. [Link]

  • Loba Chemie. (n.d.). L-ASPARTIC ACID. [Link]

  • PubMed Central (PMC). (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. [Link]

  • CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. [Link]

  • ResearchGate. (n.d.). HPLC Analysis and Purification of Peptides. [Link]

  • RSC Publishing. (n.d.). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. [Link]

  • MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. [Link]

  • Crawford Scientific. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • ACS Publications. (n.d.). The Mass Spectra of Dipeptides. [Link]

  • PubMed Central (PMC). (n.d.). HPLC Analysis and Purification of Peptides. [Link]

  • ACS Publications. (2014, February 26). PEP Search in MyCompoundID: Detection and Identification of Dipeptides and Tripeptides Using Dimethyl Labeling and Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. [Link]

  • PNNL. (n.d.). Dipeptide Masses. [Link]

  • Cheméo. (n.d.). Chemical Properties of DL-Isoleucine (CAS 443-79-8). [Link]

  • Google Patents. (n.d.). CN102749397A - Analysis method of compound amino acid and dipeptide injection.
  • ResearchGate. (n.d.). The dipeptides with interesting biological activities. [Link]

  • Wikipedia. (n.d.). Isoleucine. [Link]

  • NIST WebBook. (n.d.). L-Isoleucine. [Link]

  • JPT. (n.d.). Peptide Characterization & Analytics. [Link]

  • PubMed. (2013, November 15). The influence of isoleucine and arginine on biological activity and peptide-membrane interactions of antimicrobial peptides from the bactericidal domain of AvBD4. [Link]

  • ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. [Link]

  • PubMed. (2015, December 15). Antihypertensive and cardioprotective effects of the dipeptide isoleucine-tryptophan and whey protein hydrolysate. [Link]

  • SciSpace. (n.d.). Biological Functions of Antioxidant Dipeptides. [Link]

  • J-Stage. (n.d.). Biological Functions of Antioxidant Dipeptides. [Link]

  • PubChem. (n.d.). D-Isoleucine. [Link]

  • PubChem. (n.d.). Aspartyl-aspartic acid. [Link]

  • ChemBK. (2024, April 11). H-D-Asp-OH. [Link]

  • Peptides. (n.d.). H-D-Asp-OH, D-Aspartic acid, CAS 1783-96-6. [Link]

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Protocols & Analytical Methods

Method

Application Note: Solution-Phase Synthesis of H-D-Ile-Asp-OH

Strategic Rationale & Process Chemistry Design The synthesis of short, non-natural peptides such as the dipeptide H-D-Ile-Asp-OH requires a highly optimized approach that prioritizes atom economy, scalable purification,...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Process Chemistry Design

The synthesis of short, non-natural peptides such as the dipeptide H-D-Ile-Asp-OH requires a highly optimized approach that prioritizes atom economy, scalable purification, and stereochemical integrity. While Solid-Phase Peptide Synthesis (SPPS) is the industry standard for longer sequences, Solution-Phase Peptide Synthesis (SolPPS) is vastly superior for dipeptides because it avoids the use of large excesses of reagents and expensive polymeric supports[1].

To maximize efficiency, this protocol abandons the iterative orthogonal protection strategy (e.g., Fmoc/tBu) in favor of a Unified Acid-Labile Protection Strategy (Boc/tBu) . By utilizing protecting groups with the exact same lability—a Boc group on the N-terminus of D-Ile and tert-butyl (tBu) esters on the C-terminus and side-chain of Asp—a single-step global deprotection can be achieved, streamlining the synthesis and maximizing overall yield[2].

Mechanistic Causality of Reagent Selection
  • Coupling System (EDC·HCl / HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is selected over traditional carbodiimides (like DCC or DIC) because its corresponding urea byproduct is highly water-soluble, allowing for facile removal via aqueous workup rather than resource-intensive column chromatography[3]. Hydroxybenzotriazole (HOBt) is added as an auxiliary nucleophile to generate a highly reactive OBt-ester intermediate, which suppresses the formation of oxazolone intermediates and prevents the racemization of the D-Ile stereocenter[3].

  • Global Deprotection (TFA/TIPS/H2O): The tBu and Boc protecting groups are easily cleaved under strongly acidic conditions using Trifluoroacetic acid (TFA)[4]. Triisopropylsilane (TIPS) and water are included as nucleophilic scavengers to trap the highly reactive tert-butyl cations generated during cleavage via an SN​1 mechanism, preventing irreversible alkylation of the peptide backbone.

Reaction Workflow Visualization

G N1 Boc-D-Ile-OH + H-Asp(OtBu)-OtBu·HCl N2 Amide Coupling EDC·HCl, HOBt, DIPEA DCM, 0 °C to RT N1->N2 N3 Boc-D-Ile-Asp(OtBu)-OtBu (Fully Protected Dipeptide) N2->N3 Aqueous Workup (Removes Byproducts) N4 Global Deprotection TFA / TIPS / H2O (95:2.5:2.5) RT, 2 Hours N3->N4 N5 H-D-Ile-Asp-OH (Target Dipeptide) N4->N5 Ether Precipitation (Isolates Pure Product)

Workflow for the solution-phase synthesis of H-D-Ile-Asp-OH.

Quantitative Data & Reagent Stoichiometry

Table 1: Reagent Stoichiometry for a 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsMass / VolumeFunctional Role
Boc-D-Ile-OH 231.291.00 eq2.31 gN-terminal building block
H-Asp(OtBu)-OtBu·HCl 281.781.05 eq2.96 gC-terminal building block
EDC·HCl 191.701.20 eq2.30 gPrimary Coupling Agent
HOBt (Anhydrous) 135.131.20 eq1.62 gRacemization Suppressant
DIPEA 129.242.50 eq4.35 mLNon-nucleophilic Base
Dichloromethane (DCM) 84.93N/A50.0 mLReaction Solvent

Step-by-Step Experimental Protocols

Protocol A: Amide Bond Formation (Coupling)
  • Activation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Boc-D-Ile-OH (2.31 g, 10 mmol) and HOBt (1.62 g, 12 mmol) in 30 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice bath.

  • Coupling Agent Addition: Add EDC·HCl (2.30 g, 12 mmol) portion-wise over 5 minutes. Stir the mixture at 0 °C for 15 minutes to allow for the complete formation of the active OBt-ester.

  • Amine Free-Basing: In a separate vial, dissolve H-Asp(OtBu)-OtBu·HCl (2.96 g, 10.5 mmol) in 20 mL of DCM. Add DIPEA (4.35 mL, 25 mmol) to neutralize the hydrochloride salt and generate the free amine.

  • Reaction Execution: Add the Asp solution dropwise to the activated D-Ile mixture at 0 °C. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours under an inert nitrogen atmosphere.

  • Self-Validating Mechanism (Aqueous Workup): Transfer the reaction mixture to a separatory funnel and dilute with an additional 50 mL of DCM.

    • Wash with 5% aqueous Citric Acid ( 2×50 mL). Causality: The low pH selectively protonates unreacted Asp and DIPEA, driving them into the aqueous phase.

    • Wash with 5% aqueous NaHCO3​ ( 2×50 mL). Causality: The mild basicity deprotonates unreacted Boc-D-Ile-OH and HOBt, extracting them into the aqueous layer.

    • Wash with Brine (50 mL), dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield Boc-D-Ile-Asp(OtBu)-OtBu as a crude foam. Because of the targeted washes, the resulting organic layer is self-validated to contain only the neutral, fully protected dipeptide.

Protocol B: Single-Step Global Deprotection
  • Cleavage Cocktail Preparation: Prepare 20 mL of a cleavage cocktail consisting of TFA / TIPS / H2​O in a 95:2.5:2.5 (v/v/v) ratio.

  • Deprotection: Dissolve the protected dipeptide foam from Protocol A in the cleavage cocktail. Stir at room temperature for exactly 2 hours.

  • Concentration: Evaporate the bulk of the TFA under a gentle stream of nitrogen or via rotary evaporation (bath temperature < 30 °C) until approximately 2–3 mL of a viscous oil remains.

  • Self-Validating Mechanism (Ether Precipitation): Add the concentrated oil dropwise into 40 mL of ice-cold diethyl ether while stirring vigorously. Causality: The cleavage cocktail converts the lipophilic protected precursor into a highly polar zwitterion. Upon addition to the non-polar ether, the zwitterionic H-D-Ile-Asp-OH immediately crashes out as a white precipitate, while the cleaved non-polar byproducts (isobutylene gas, tBuOH, and TIPS-adducts) remain fully soluble.

  • Isolation: Centrifuge the suspension at 4000 rpm for 5 minutes at 4 °C. Decant the ether, wash the pellet with an additional 20 mL of cold ether, and dry the final product under high vacuum overnight.

In-Process Quality Control (IPC)

Table 2: Analytical Validation Parameters

Process StageAnalytical MethodAcceptance CriteriaScientific Rationale
Amide Coupling TLC (Hexane/EtOAc 1:1)Disappearance of Boc-D-Ile-OH; Single new UV-active spot.Confirms complete conversion to the protected dipeptide prior to workup.
Aqueous Workup LC-MS (ESI+) m/z [M+H]+ = 459.6Validates the complete removal of unreacted starting materials and EDC/HOBt byproducts.
Global Deprotection RP-HPLC (C18, H2​O /MeCN + 0.1% TFA)Single sharp peak; >95% Area Under Curve (AUC).Ensures complete removal of the Boc and both tBu groups without premature peptide bond hydrolysis.
Final Product LC-MS (ESI+) m/z [M+H]+ = 247.3Confirms the exact mass of the fully deprotected target, H-D-Ile-Asp-OH.

References

  • Title: Liquid-Phase Peptide Synthesis (LPPS): A Third Wave for the Preparation of Peptides | Chemical Reviews - ACS Publications.
  • Title: Speeding up sustainable solution-phase peptide synthesis using T3P as a green coupling reagent.
  • Title: Treball Final de Grau (Solid and Solution Phase Methodologies).
  • Title: Peptide synthesis techniques.

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Application

Application Note: Advanced NMR Spectroscopy Techniques for the Structural Elucidation of H-D-Ile-Asp-OH

Executive Summary The incorporation of D-amino acids into small peptides is a cornerstone of modern peptidomimetic drug design, conferring enhanced resistance to proteolytic degradation and inducing unique conformational...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of D-amino acids into small peptides is a cornerstone of modern peptidomimetic drug design, conferring enhanced resistance to proteolytic degradation and inducing unique conformational geometries. H-D-Ile-Asp-OH (CAS 120067-35-8)[1] is a synthetic dipeptide comprising a D-isoleucyl (or D-allo-isoleucyl) residue coupled to an L-aspartic acid residue.

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow for the structural characterization, resonance assignment, and conformational analysis of H-D-Ile-Asp-OH. By detailing the causality behind solvent selection, pulse sequence optimization, and multidimensional data interpretation, this guide serves as an authoritative protocol for analytical chemists and drug development professionals.

Scientific Rationale & Methodological Causality

Stereochemical Nuances and NMR Discrimination

H-D-Ile-Asp-OH presents a unique analytical challenge due to its multiple stereocenters. Standard L-isoleucine possesses a (2S,3S) configuration, whereas D-isoleucine is (2R,3S) and D-allo-isoleucine is (2R,3R)[1]. The stereochemical inversion at the α-carbon significantly alters the local magnetic shielding environment. Because the side-chain sec-butyl group occupies a different spatial orientation relative to the peptide backbone, the chemical shifts of the α-CH and β-CH protons differ measurably between diastereomers[2]. NMR spectroscopy is uniquely capable of differentiating these states without the need for chiral derivatization[3].

Solvent Selection: The Case for DMSO-d6

While D₂O is commonly used for highly soluble peptides, it rapidly exchanges with labile protons (the N-terminal NH₃⁺ and the Asp amide NH), rendering them invisible in the ¹H spectrum.

  • Causality: To establish sequential connectivity across the peptide bond (from the Asp NH to the Ile C=O) and to probe intramolecular hydrogen bonding, these exchangeable protons must be preserved. Therefore, anhydrous DMSO-d6 is the mandatory solvent for this workflow. DMSO-d6 strongly solvates the peptide while locking the amide protons in a slow-exchange regime on the NMR timescale.

The Multidimensional NMR Strategy

A single 1D ¹H spectrum of H-D-Ile-Asp-OH suffers from spectral overlap in the aliphatic region (0.8–2.0 ppm) due to the complex spin system of the isoleucine side chain (A₃B₂MX system).

  • Homonuclear 2D (COSY/TOCSY): COSY identifies strictly adjacent protons (³J coupling), while TOCSY uses an isotropic mixing sequence (e.g., MLEV-17) to transfer magnetization across the entire intact spin system, effectively isolating the Ile network from the Asp network.

  • Heteronuclear 2D (HSQC/HMBC): HSQC resolves overlapping proton signals by dispersing them into the ¹³C dimension. HMBC provides the critical proof of sequence by showing long-range (²J, ³J) couplings, specifically the cross-peak between the Asp-NH and the Ile-C=O.

NMR_Workflow SamplePrep Sample Preparation (DMSO-d6, 1-5 mM) OneD 1D NMR (1H, 13C) Chemical Shift Profiling SamplePrep->OneD Homo2D Homonuclear 2D (COSY, TOCSY, ROESY) OneD->Homo2D Hetero2D Heteronuclear 2D (HSQC, HMBC) OneD->Hetero2D Assignment Resonance Assignment (Spin System & Sequential) Homo2D->Assignment Hetero2D->Assignment Structure 3D Conformation (Dihedral Angles, H-Bonds) Assignment->Structure

Fig 1. Sequential NMR workflow for dipeptide structural elucidation.

Step-by-Step Experimental Protocols

The following protocols are designed as a self-validating system . Each phase includes a quality control (QC) checkpoint that must be passed before proceeding, ensuring absolute data integrity.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 2.5 mg of highly purified (>98%) H-D-Ile-Asp-OH powder.

  • Solvation: Dissolve the peptide in 600 µL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube (e.g., Norell 509-UP).

  • Degassing (Optional but recommended): Perform brief ultrasonic degassing for 30 seconds to remove dissolved paramagnetic oxygen, which can broaden spectral lines and interfere with NOE/ROE measurements.

Phase 2: Spectrometer Setup & 1D Validation

Experiments should be performed on a 600 MHz (or higher) spectrometer equipped with a cryogenically cooled probe for optimal sensitivity.

  • Temperature Equilibration: Set the probe temperature to 298 K (25 °C). Allow the sample to equilibrate for 10 minutes.

  • Tuning and Matching: Manually or automatically tune and match the probe for both ¹H and ¹³C frequencies.

  • Lock and Shim: Lock onto the DMSO-d6 deuterium signal. Perform gradient shimming (TopShim or equivalent).

  • Self-Validation Checkpoint (1D ¹H): Acquire a standard 1D ¹H spectrum (zg30 pulse program, 16 scans).

    • QC Metric: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. It must be < 1.0 Hz . If it exceeds this, re-shim the magnet. Poor shimming will destroy the fine multiplet structure of the Ile γ/δ protons.

Phase 3: Multidimensional Acquisition

Queue the 2D experiments using the parameters outlined in Table 1 .

  • TOCSY Mixing Time: Set to 80 ms. This is the optimal duration to allow magnetization to propagate from the Ile α-proton all the way to the δ-methyl group without excessive relaxation losses.

  • ROESY vs. NOESY: For a small molecule like a dipeptide (MW ~246 Da)[1], the rotational correlation time ( τc​ ) often results in NOE signals that are near zero. Therefore, a ROESY experiment (Rotating-frame Overhauser Effect Spectroscopy) with a 200 ms spin-lock is strictly required to guarantee positive cross-peaks for spatial proximity analysis.

Mag_Transfer H_alpha H_beta H_alpha->H_beta COSY (3J) H_gamma H_alpha->H_gamma TOCSY C_alpha H_alpha->C_alpha HSQC (1J) C_carbonyl C=O H_alpha->C_carbonyl HMBC H_beta->H_gamma COSY (3J)

Fig 2. Magnetization transfer pathways utilized in 2D NMR pulse sequences.

Data Presentation & Expected Results

Acquisition Parameters Summary

Table 1: Standardized NMR Acquisition Parameters (600 MHz, 298 K)

ExperimentPulse SequenceScans (NS)Spectral Width (F1 / F2)Relaxation DelayAnalytical Purpose
1D ¹H zg3064- / 12.0 ppm2.0 sBaseline proton mapping; integration.
1D ¹³C zgpg301024- / 220.0 ppm2.0 sCarbon backbone and side-chain mapping.
2D COSY cosygpqf1610.0 / 10.0 ppm1.5 s³J H-H coupling (adjacent protons).
2D TOCSY mlevphpr1610.0 / 10.0 ppm1.5 sSpin system isolation (80 ms mixing).
2D HSQC hsqcedetgpsisp2.28160.0 / 10.0 ppm1.5 s¹J C-H connectivity; multiplicity editing (CH₂ inverted).
2D HMBC hmbcgplpndqf32220.0 / 10.0 ppm1.5 s²J/³J C-H connectivity; peptide bond linkage.
2D ROESY roesygpph193210.0 / 10.0 ppm2.0 sThrough-space contacts (200 ms spin-lock).
Expected Chemical Shift Assignments

Based on standardized IDP and peptide chemical shift databases[4][5], the expected resonance assignments for H-D-Ile-Asp-OH in DMSO-d6 are detailed below. Note that the D-stereocenter of the Isoleucine residue will cause the α-CH and β-CH chemical shifts to deviate slightly from standard L-Ile reference values[2].

Table 2: Expected ¹H and ¹³C Chemical Shifts for H-D-Ile-Asp-OH (DMSO-d6)

ResidueNucleusExpected ¹H Shift (ppm, Multiplicity)Expected ¹³C Shift (ppm)
D-Ile N-Terminus~8.10 (br s, 3H)-
Cα / Hα~3.75 (d, 1H)~56.8
Cβ / Hβ~1.78 (m, 1H)~36.5
Cγ1 / Hγ1~1.45 (m, 1H), ~1.15 (m, 1H)~24.2
Cγ2 / Hγ2~0.88 (d, 3H)~15.1
Cδ1 / Hδ1~0.82 (t, 3H)~11.4
C=O (Carbonyl)-~168.5
L-Asp Amide NH~8.45 (d, 1H)-
Cα / Hα~4.42 (q, 1H)~50.2
Cβ / Hβ~2.65 (dd, 1H), ~2.52 (dd, 1H)~36.1
C=O (Amide)-~171.8
C=O (Acid)-~173.5
Conformational Analysis via Temperature Coefficients

To determine if the Asp-NH is involved in an intramolecular hydrogen bond (e.g., with the N-terminal amine or side-chain carboxylate), measure the 1D ¹H spectrum at varying temperatures (298 K to 328 K in 5 K increments).

  • Calculate the temperature coefficient ( Δδ/ΔT ).

  • A value more positive than -4.5 ppb/K indicates that the amide proton is shielded from the solvent, strongly implying its participation in a stable intramolecular hydrogen bond.

References

  • PubChem Compound Summary for CID 7020020, H-D-Ile-Asp-OH Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Chemical shifts and coupling constants of L-isoleucine and D-allo-isoleucine diastereoisomers Source: ResearchGate URL:[Link]

  • NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Biological Magnetic Resonance Data Bank (BMRB) Source: BMRB URL:[Link]

  • Linear discriminant analysis reveals hidden patterns in NMR chemical shifts of intrinsically disordered proteins Source: PLOS One URL:[Link]

Sources

Method

Application Note: Development and Validation of an H-D-Ile-Asp-OH Cell-Based Assay for Aminopeptidase A (APA) Targeting

Executive Summary The development of highly specific peptidase inhibitors requires robust, physiologically relevant screening models. H-D-Ile-Asp-OH (D-Isoleucyl-L-aspartic acid) is a synthetic dipeptide utilized as a me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly specific peptidase inhibitors requires robust, physiologically relevant screening models. H-D-Ile-Asp-OH (D-Isoleucyl-L-aspartic acid) is a synthetic dipeptide utilized as a metabolically stable probe and competitive inhibitor in the study of Aminopeptidase A (APA / ENPEP) . APA is a membrane-bound zinc metallopeptidase that plays a critical role in the brain Renin-Angiotensin System (RAS) by converting Angiotensin II to Angiotensin III[1].

This application note provides a comprehensive, self-validating protocol for developing a cell-based competitive cleavage assay. By utilizing intact cells overexpressing APA and a fluorogenic substrate (L-Glu-AMC), researchers can accurately determine the binding kinetics, IC 50​ , and metabolic stability of H-D-Ile-Asp-OH and its derivatives in a system that preserves the enzyme's native membrane conformation.

Scientific Background & Rationale

The Target: Aminopeptidase A (APA)

Aminopeptidase A (EC 3.4.11.7) specifically cleaves N-terminal acidic amino acids (Glutamate and Aspartate) from peptide substrates[2]. In the central nervous system, APA-mediated generation of Angiotensin III exerts a tonic stimulatory effect on blood pressure, making APA a prime target for centrally acting antihypertensive drugs (e.g., Firibastat)[1]. Furthermore, APA has been implicated in the N-terminal truncation of Amyloid- β in Alzheimer's disease models[3].

Mechanistic Causality: Why H-D-Ile-Asp-OH?

In biochemical assays, natural L-peptides are rapidly degraded by ubiquitous background peptidases (such as Aminopeptidase N / APN). The structural design of H-D-Ile-Asp-OH provides two critical advantages:

  • Metabolic Stability: The incorporation of the D-enantiomer (D-Isoleucine) at the N-terminus renders the peptide highly resistant to broad-spectrum L-aminopeptidases.

  • Subsite Targeting: The APA active site features an S1 subsite that optimally binds negatively charged residues (Glu/Asp), and an S1' subsite that is highly hydrophobic[4]. The Aspartate moiety of H-D-Ile-Asp-OH interacts strongly with the S1/S2' subsites, allowing the dipeptide to act as a potent, stable competitive inhibitor or active-site probe without being rapidly hydrolyzed[4].

Assay Causality: The Necessity of a Cell-Based System

While recombinant enzyme assays are useful, APA is a Type II membrane-bound protein[2]. Its C-terminal ectodomain functions as an intramolecular chaperone required for correct folding and optimal catalytic activity[2]. A cell-based assay preserves this native topology. Furthermore, APA is a calcium-modulated enzyme; physiological Ca 2+ concentrations specifically enhance its affinity for acidic substrates[5]. This assay explicitly controls extracellular Ca 2+ to ensure pharmacological relevance.

RAS_Pathway AngI Angiotensin I ACE ACE AngI->ACE AngII Angiotensin II (Hypertensive) ACE->AngII APA Aminopeptidase A (APA / ENPEP) AngII->APA AngIII Angiotensin III (Brain RAS Effector) APA->AngIII Inhibitor H-D-Ile-Asp-OH (Probe/Inhibitor) Inhibitor->APA Competitive Binding

Caption: Brain Renin-Angiotensin System highlighting Aminopeptidase A (APA) modulation by H-D-Ile-Asp-OH.

Experimental Protocol

Reagents and Materials
  • Cell Line: CHO-K1 or HEK293 cells stably transfected with human ENPEP (APA).

  • Probe/Inhibitor: H-D-Ile-Asp-OH (Purity >98% via HPLC).

  • Fluorogenic Substrate: L-Glu-AMC (Glutamyl-7-amido-4-methylcoumarin)[2].

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl 2​ , pH 7.4. (Note: The inclusion of 1 mM CaCl 2​ is strictly required to activate APA's preference for acidic residues[5]).

  • Plates: 96-well flat-bottom black microplates (clear bottom optional). Black plates are mandatory to prevent well-to-well optical crosstalk and minimize background auto-fluorescence during the AMC readout.

Step-by-Step Workflow

Step 1: Cell Seeding and Preparation

  • Harvest APA-expressing cells at 80% confluency.

  • Seed cells at a density of 4×104 cells/well in 100 µL of standard culture media (e.g., DMEM + 10% FBS) into the 96-well black plate.

  • Incubate overnight at 37°C, 5% CO 2​ to allow cellular adhesion and recovery of membrane proteins.

Step 2: Buffer Exchange (Critical Step)

  • Carefully aspirate the culture media.

  • Wash the cells twice with 200 µL of warm Assay Buffer.

    • Causality: Fetal Bovine Serum (FBS) contains high levels of endogenous peptidases. Failing to wash the cells thoroughly will result in non-specific cleavage of the Glu-AMC substrate, yielding false-positive kinetic rates.

Step 3: Probe Pre-Incubation

  • Prepare a 10-point serial dilution of H-D-Ile-Asp-OH in Assay Buffer (ranging from 0.1 nM to 100 µM).

  • Add 50 µL of the diluted probe to the respective wells. Include vehicle control wells (Assay Buffer only) and blank wells (no cells).

  • Pre-incubate the plate at 37°C for 30 minutes.

    • Causality: Pre-incubation allows the dipeptide to reach binding equilibrium with the active site of membrane-bound APA before the competing fluorogenic substrate is introduced.

Step 4: Substrate Addition and Kinetic Detection

  • Prepare a 400 µM stock of L-Glu-AMC in Assay Buffer.

  • Rapidly add 50 µL of the L-Glu-AMC solution to all wells (Final assay volume = 100 µL; Final substrate concentration = 200 µM).

  • Immediately transfer the plate to a fluorescence microplate reader pre-warmed to 37°C.

  • Read fluorescence kinetically every 60 seconds for 30 minutes at Excitation: 380 nm / Emission: 460 nm [2].

Assay_Workflow Step1 1. Cell Seeding CHO-K1 ENPEP+ cells in 96-well black plates Step2 2. Wash & Buffer Exchange Tris-HCl buffer with 1 mM CaCl2 Step1->Step2 Step3 3. Probe Pre-incubation Add H-D-Ile-Asp-OH (0.1 nM - 100 μM) Step2->Step3 Step4 4. Substrate Addition Add 200 μM L-Glu-AMC Step3->Step4 Step5 5. Kinetic Detection Ex: 380 nm / Em: 460 nm (5-30 mins) Step4->Step5

Caption: Step-by-step workflow for the H-D-Ile-Asp-OH cell-based competitive cleavage assay.

Data Presentation & Analysis

Kinetic Analysis (Initial Velocity)

To ensure trustworthiness, data must be analyzed using the initial velocity ( V0​ ) rather than an endpoint read. Endpoint reads are susceptible to substrate depletion and product inhibition, which skew IC 50​ calculations. Calculate V0​ (RFU/min) from the linear portion of the fluorescence-time curve (typically the first 5–15 minutes).

Calculate the percentage of inhibition using the following formula:

% Inhibition=(1−V0(vehicle)​−V0(blank)​V0(probe)​−V0(blank)​​)×100
Expected Pharmacological Profile

The following table summarizes the expected quantitative data format when validating H-D-Ile-Asp-OH against APA and off-target peptidases (e.g., APN) to establish assay selectivity.

Compound / ProbeTarget EnzymeCell LineAssay SubstrateIC 50​ / K i​ ( μ M)Selectivity Ratio (APN/APA)
H-D-Ile-Asp-OH APA (ENPEP)CHO-K1 (ENPEP+)L-Glu-AMC 0.8−1.5 > 20x
H-D-Ile-Asp-OH APN (ANPEP)CHO-K1 (ANPEP+)L-Ala-AMC >30.0 N/A
Amastatin (Control)APA / APNEndogenousL-Glu-AMC 0.2 Non-selective
Firibastat (Control)APA (ENPEP)CHO-K1 (ENPEP+)L-Glu-AMC 0.05 > 100x

Note: The D-isomer prevents APN from efficiently cleaving the probe, driving the high selectivity ratio toward APA.

References

  • Structural insight into the catalytic mechanism and inhibitor binding of aminopeptidase A. Biochemical Journal, Portland Press (2020). Available at:[Link]

  • Orally Active Aminopeptidase A Inhibitors Reduce Blood Pressure. Hypertension, AHA Journals (2008). Available at:[Link]

  • Recombinant Human Aminopeptidase A/ENPEP Protein, CF. R&D Systems, Bio-Techne. Available at:[Link]

  • Investigation of Subsite Preferences in Aminopeptidase A (EC 3.4.11.7) Led to the Design of the First Highly Potent and Selective Inhibitors of This Enzyme. Journal of Medicinal Chemistry, ACS Publications (1999). Available at:[Link]

  • Aminopeptidase A contributes to biochemical, anatomical and cognitive defects in Alzheimer's disease (AD) mouse model and is increased at early stage in sporadic AD brain. Translational Psychiatry, NIH PubMed Central (2021). Available at:[Link]

Sources

Application

Application Notes and Protocols: Characterizing H-D-Ile-Asp-OH as a Potential Caspase-3 Inhibitor

Introduction: The Rationale for Investigating Dipeptide Inhibitors of Caspase-3 Caspase-3 (cysteine-aspartic protease-3) is a critical executioner enzyme in the apoptotic pathway, the cell's intrinsic program for control...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating Dipeptide Inhibitors of Caspase-3

Caspase-3 (cysteine-aspartic protease-3) is a critical executioner enzyme in the apoptotic pathway, the cell's intrinsic program for controlled death.[1][2][3] Its activation triggers a cascade of proteolytic events that dismantle the cell in an orderly fashion.[1] Dysregulation of apoptosis is implicated in a wide range of human diseases, including cancer, autoimmune disorders, and neurodegenerative conditions.[4] Consequently, the modulation of caspase-3 activity with small molecule inhibitors is a significant area of interest in drug discovery and development.

Caspases recognize and cleave specific tetrapeptide sequences in their substrates, with a stringent requirement for an aspartic acid (Asp) residue at the P1 position (the position immediately preceding the cleavage site).[2][5] The canonical recognition motif for caspase-3 is Asp-Glu-Val-Asp (DEVD).[2] While many potent caspase inhibitors are based on this tetrapeptide sequence, there is growing interest in smaller, more drug-like molecules such as dipeptides. Truncating the peptide scaffold can sometimes lead to a significant loss of potency; however, dipeptide inhibitors may offer advantages in terms of cell permeability and in vivo stability.[6][7]

This application note focuses on the dipeptide H-D-Ile-Asp-OH, a molecule of interest due to its structural features that align with the substrate preferences of caspase-3. The aspartic acid residue corresponds to the essential P1 position. The isoleucine (Ile) at the P2 position is a hydrophobic amino acid, which can be accommodated by the hydrophobic S2 subsite of the caspase-3 active site.[8][9]

Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the inhibitory potential of H-D-Ile-Asp-OH against human caspase-3. This document outlines the scientific basis for the assay, provides detailed, step-by-step protocols for a fluorometric enzyme inhibition assay, and discusses data analysis and interpretation.

Scientific Foundation: Caspase-3 Structure and Inhibition

Caspase-3 exists as an inactive zymogen (procaspase-3) that, upon apoptotic signaling, is cleaved to form an active heterotetramer.[2] The active site contains a catalytic dyad of cysteine (Cys-163) and histidine (His-121) residues.[2][5] The enzyme's substrate-binding cleft is divided into subsites (S1, S2, S3, S4) that accommodate the corresponding amino acid residues (P1, P2, P3, P4) of the substrate.

  • S1 Subsite: Exhibits a strong preference for the negatively charged side chain of aspartic acid, forming key hydrogen bonds that anchor the substrate.[10]

  • S2 Subsite: A hydrophobic pocket that favorably interacts with non-polar residues like valine.[8][9] The isoleucine of H-D-Ile-Asp-OH is hypothesized to occupy this site.

  • S3 and S4 Subsites: These subsites also contribute to binding affinity and specificity, typically interacting with P3 and P4 residues of longer peptide substrates.[8]

The inhibitory activity of a compound like H-D-Ile-Asp-OH can be quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Experimental Workflow: A Visual Guide

G cluster_prep I. Preparation cluster_assay II. Assay Execution cluster_data III. Data Acquisition & Analysis P1 Prepare Reagents: - Assay Buffer - Caspase-3 Enzyme - Fluorogenic Substrate (Z-DEVD-AMC) - H-D-Ile-Asp-OH Stock - Positive Control Inhibitor P2 Prepare Serial Dilutions of H-D-Ile-Asp-OH P1->P2 A1 Dispense Assay Components into 96-well Plate (Enzyme, Buffer, Inhibitor) P2->A1 A2 Pre-incubate Enzyme and Inhibitor A1->A2 A3 Initiate Reaction with Substrate (Z-DEVD-AMC) A2->A3 A4 Incubate at 37°C A3->A4 D1 Measure Fluorescence (Ex: 360-380 nm, Em: 440-460 nm) in a Plate Reader A4->D1 D2 Plot Fluorescence vs. Time (Calculate Reaction Velocity) D1->D2 D3 Plot % Inhibition vs. log[H-D-Ile-Asp-OH] D2->D3 D4 Determine IC50 Value D3->D4

Figure 1. A high-level overview of the experimental workflow for the H-D-Ile-Asp-OH enzyme inhibition assay.

Materials and Reagents

Inhibitor and Substrates
ReagentSupplierComments
H-D-Ile-Asp-OH VariousWhite to off-white crystalline powder.[11]
Recombinant Human Caspase-3 VariousActive, purified enzyme.
Z-DEVD-AMC VariousFluorogenic caspase-3 substrate.[12]
Ac-DEVD-CHO or Z-VAD-FMK VariousPositive control inhibitors.
Buffers and Consumables
ReagentComposition
Assay Buffer 20 mM HEPES, pH 7.4, 0.1% CHAPS, 5 mM DTT, 2 mM EDTA
Solvent for Inhibitor/Substrate DMSO (molecular biology grade)[13]
Consumables Black, flat-bottom 96-well microplates; sterile microcentrifuge tubes; calibrated pipettes and tips.

Detailed Experimental Protocols

Protocol 1: Preparation of Reagents and Stock Solutions
  • Aqueous Buffer Stability: Peptides in aqueous solutions can be susceptible to degradation through hydrolysis.[14][15] It is recommended to prepare fresh assay buffer for each experiment and to store stock solutions of peptides at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Assay Buffer Preparation: Prepare the assay buffer and keep it on ice. Immediately before use, add Dithiothreitol (DTT) to a final concentration of 5 mM. DTT is a reducing agent that is essential for caspase activity but is unstable in solution.

  • H-D-Ile-Asp-OH Stock Solution (10 mM):

    • Accurately weigh a small amount of H-D-Ile-Asp-OH powder.

    • Dissolve in molecular biology grade DMSO to a final concentration of 10 mM. Gentle vortexing or sonication may be required. Note: L-aspartic acid has low solubility in water (approximately 0.5% at 25°C) but is soluble in dilute acids and bases.[11][16] DMSO is a common solvent for such compounds in biological assays.[17]

    • Store the stock solution in aliquots at -20°C.

  • Z-DEVD-AMC Substrate Stock Solution (10 mM):

    • Dissolve Z-DEVD-AMC in DMSO to a final concentration of 10 mM.

    • Protect the solution from light and store in aliquots at -20°C.

  • Caspase-3 Enzyme Working Solution:

    • Thaw the recombinant human caspase-3 on ice.

    • Dilute the enzyme in cold assay buffer to the desired final concentration (typically in the low nanomolar range, to be optimized for the specific enzyme lot). Keep the diluted enzyme on ice until use.

Protocol 2: Caspase-3 Inhibition Assay

This protocol is designed for a 96-well plate format. It is crucial to include proper controls in each experiment.

  • Assay Controls:

    • No Enzyme Control: Assay buffer and substrate only (to measure background fluorescence).

    • No Inhibitor Control (100% Activity): Enzyme, assay buffer, and substrate (with DMSO vehicle).

    • Positive Inhibitor Control: Enzyme, assay buffer, substrate, and a known potent caspase-3 inhibitor (e.g., Ac-DEVD-CHO).

  • Inhibitor Dilution Series:

    • Perform a serial dilution of the 10 mM H-D-Ile-Asp-OH stock solution in assay buffer to generate a range of concentrations for testing (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced enzyme inhibition.

  • Assay Plate Setup:

    • In a black 96-well plate, add the following to each well in triplicate:

      • 50 µL of Assay Buffer.

      • 10 µL of the diluted H-D-Ile-Asp-OH or control (assay buffer with DMSO for 100% activity, or positive control inhibitor).

      • 20 µL of the diluted caspase-3 enzyme solution.

    • Mix gently by tapping the plate.

  • Pre-incubation:

    • Cover the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add 20 µL of a working solution of Z-DEVD-AMC (diluted from the stock in assay buffer to a final concentration typically near its Km value) to each well to initiate the reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C. Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[12]

Data Analysis and Interpretation

  • Calculate Reaction Velocity: For each well, plot fluorescence units versus time. The initial reaction velocity (V) is the slope of the linear portion of this curve.

  • Determine Percent Inhibition: Calculate the percentage of inhibition for each concentration of H-D-Ile-Asp-OH using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

  • Generate IC50 Curve:

    • Plot the percent inhibition against the logarithm of the H-D-Ile-Asp-OH concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).

    • The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.

G cluster_0 Enzymatic Reaction cluster_1 Inhibition Z-DEVD-AMC Z-DEVD-AMC Caspase-3 Caspase-3 Z-DEVD-AMC->Caspase-3 Substrate Cleaved\nSubstrate Cleaved Substrate Caspase-3->Cleaved\nSubstrate Cleavage Fluorescent\nAMC Fluorescent AMC Caspase-3->Fluorescent\nAMC H-D-Ile-Asp-OH H-D-Ile-Asp-OH Caspase-3_inhibited Caspase-3 (Inactive) H-D-Ile-Asp-OH->Caspase-3_inhibited Binds to Active Site

Figure 2. Mechanism of the fluorometric caspase-3 assay and its inhibition.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
High Background Fluorescence Substrate degradation; Contaminated buffer or water.Use fresh, light-protected substrate; Use high-purity water and reagents.
No or Low Enzyme Activity Inactive enzyme; Incorrect buffer pH or DTT concentration.Use a new lot of enzyme; Verify buffer pH and prepare fresh DTT solution.
Inconsistent Replicates Pipetting errors; Air bubbles in wells.Use calibrated pipettes; Pipette carefully to avoid bubbles, or centrifuge the plate briefly.
Precipitation of Inhibitor Poor solubility of H-D-Ile-Asp-OH in the final assay buffer.Ensure final DMSO concentration is sufficient but does not exceed 1-2%; Consider using a different co-solvent if issues persist.[18]

Conclusion

This application note provides a robust framework for the systematic evaluation of H-D-Ile-Asp-OH as a potential inhibitor of caspase-3. By leveraging a well-established fluorometric assay, researchers can reliably determine the IC50 value of this dipeptide and contribute valuable data to the field of apoptosis research and drug discovery. The principles and protocols outlined here are adaptable for the screening and characterization of other novel small molecule inhibitors targeting caspase-3 and related proteases.

References

  • Assay Genie. (2023, July 18). Cleaved Caspase-3 and Apoptosis. [Link]

  • Wikipedia. (n.d.). Caspase 3. [Link]

  • Ganesan, R., et al. (2006). Structural and Kinetic Analysis of caspase-3 Reveals Role for s5 Binding Site in Substrate Recognition. Journal of Molecular Biology, 361(3), 577-588. [Link]

  • Timmer, J. C., & Salvesen, G. S. (2007). Caspase substrates.
  • Wolan, D. W., et al. (2013). Selective Detection and Inhibition of Active Caspase-3 in Cells with Optimized Peptides. Journal of the American Chemical Society, 135(35), 13162–13170. [Link]

  • PubChem. (n.d.). L-Isoleucyl-L-aspartic acid. [Link]

  • Grzywa, R., et al. (2021). Evaluation of the effects of phosphorylation of synthetic peptide substrates on their cleavage by caspase-3 and -7. Biochemical Journal, 478(12), 2347-2363. [Link]

  • Wolan, D. W., et al. (2013). Selective detection and inhibition of active caspase-3 in cells with optimized peptides. Journal of the American Chemical Society, 135(35), 13162-13170. [Link]

  • Kang, H. J., et al. (2012). Molecular insight into the role of the leucine residue on the L2 loop in the catalytic activity of caspases 3 and 7. FEBS Letters, 586(3), 229-234.
  • St. Jean, D. J., et al. (2010). Kinetic and structural characterization of caspase-3 and caspase-8 inhibition by a novel class of irreversible inhibitors. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(9), 1835-1845. [Link]

  • Han, Y., et al. (2004). Discovery of novel aspartyl ketone dipeptides as potent and selective caspase-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(3), 805-808. [Link]

  • M-CSA. (n.d.). Caspase-3. [Link]

  • MDPI. (2024, May 17). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. [Link]

  • ResearchGate. (2020, August 7). Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. [Link]

  • Digital CSIC. (n.d.). Strategies to stabilize cell penetrating peptides for in vivo application. [Link]

  • Golec, M., et al. (2003). MX1013, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity. British Journal of Pharmacology, 140(5), 909-918. [Link]

  • ResearchGate. (n.d.). Substrate binding to the caspase active site and exosite. [Link]

  • Colantonio, P., et al. (2008). Human caspase-3 inhibition by Z-tLeu-Asp-H: tLeu(P2) counterbalances Asp(P4) and Glu(P3) specific inhibitor truncation. Biochemical and Biophysical Research Communications, 377(3), 757-762. [Link]

  • ResearchGate. (n.d.). Kinetic efficiencies and selectivities of DW3 inhibitor sub-library. [Link]

  • Vickers, C. J., et al. (2016). Using Peptidic Inhibitors to Systematically Probe the S1' Site of Caspase-3 and Caspase-7. ACS Medicinal Chemistry Letters, 7(6), 597-602. [Link]

  • Julien, O., & Wells, J. A. (2017). Caspases and their substrates. Cell Death & Differentiation, 24(8), 1380-1389. [Link]

  • Wijaya, H., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 947. [Link]

  • Wijaya, H., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Ubaya Repository. [Link]

  • Google Patents. (n.d.).
  • NovoPro. (2021, February 26). Improving enzymatic and chemical stability of peptides by chemical modifications. [Link]

  • Study.com. (n.d.). Aspartic Acid | Function, Structure & Benefits. [Link]

  • Foley, D. A., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening, 18(2), 177-187. [Link]

  • Tetko, I. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Computer-Aided Drug Design, 2(1), 1-21. [Link]

  • The Royal Society of Chemistry. (n.d.). The effect of DMSO in the aqueous thiol-disulphide dynamic covalent chemistry of model pseudopeptides. [Link]

  • University of Strathclyde. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. [Link]

Sources

Method

Application Note: Framework for Developing a Receptor Binding Assay for the Dipeptide H-D-Ile-Asp-OH

Audience: Researchers, scientists, and drug development professionals. Introduction and Scientific Context The dipeptide H-D-Ile-Asp-OH (D-Isoleucyl-L-Aspartic acid) is a small biomolecule whose specific biological recep...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Context

The dipeptide H-D-Ile-Asp-OH (D-Isoleucyl-L-Aspartic acid) is a small biomolecule whose specific biological receptor and signaling pathway are not widely characterized. Dipeptides can act as signaling molecules, nutrients, or intermediates in metabolism, often interacting with specific receptors or transporters.[1] G protein-coupled receptors (GPCRs), in particular, represent a large family of transmembrane proteins that recognize a vast array of ligands, including peptides, and are major targets for therapeutic drugs.[2][3][4]

This document provides a comprehensive framework for developing a robust receptor binding assay to identify and characterize the potential molecular target(s) of H-D-Ile-Asp-OH. Rather than a protocol for a known interaction, this guide offers the principles, methodologies, and analytical processes required to investigate a novel ligand-receptor system. The core of this framework is the competition binding assay , a powerful method to determine the binding affinity of an unlabeled compound (the "competitor," H-D-Ile-Asp-OH) by measuring its ability to displace a labeled ligand from a receptor.[5][6][7][8]

Principle of the Competition Binding Assay

The competition binding assay is an indirect method to determine the affinity of a test compound (your unlabeled H-D-Ile-Asp-OH). The experiment relies on a three-component system:

  • The Receptor Source: A preparation of cell membranes or purified proteins believed to contain the target receptor.

  • The Labeled Ligand: A molecule (the "tracer" or "probe") with known affinity for the receptor, tagged with a detectable marker (e.g., a radioisotope like ³H or ¹²⁵I).

  • The Unlabeled Competitor: The compound of interest, H-D-Ile-Asp-OH.

The assay measures the binding of a fixed concentration of the labeled ligand to the receptor in the presence of increasing concentrations of the unlabeled competitor. As the concentration of the competitor increases, it occupies more receptor sites, thereby displacing the labeled ligand. This reduction in bound labeled ligand is measured, and the resulting data are used to calculate the competitor's binding affinity.[5][6][8]

Pre-Assay Development: Critical First Steps

Before embarking on the binding protocol, several critical components must be established.

Target Identification and Receptor Source Preparation

Since the receptor for H-D-Ile-Asp-OH is unknown, a primary step is to identify a suitable biological source.

  • Hypothesis-Driven Selection: Based on the structure (a dipeptide containing aspartic acid), potential targets could include receptors known to bind acidic amino acids or other small peptides.[9] A thorough literature review for receptors of analogous dipeptides is essential. G protein-coupled receptors (GPCRs) are a prominent family to investigate due to their role in binding a wide variety of peptide ligands.[3][10][11]

  • Tissue Screening: If a specific receptor is not known, screen various tissue membrane preparations (e.g., from the brain, gut, or kidney, where peptide signaling is common) for specific binding of a suitable labeled ligand.

  • Recombinant Expression: If a candidate receptor is identified, express it in a cell line (e.g., HEK293, CHO) that has low endogenous expression of the target. This provides a clean and reproducible source of receptor material.

Protocol for Membrane Preparation:

  • Harvest cultured cells or minced tissue and place in ice-cold homogenization buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) supplemented with a protease inhibitor cocktail.

  • Homogenize the tissue/cells using a Dounce or Polytron homogenizer on ice.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 - 40,000 x g for 20-30 minutes) to pellet the cell membranes.[12]

  • Discard the supernatant, resuspend the membrane pellet in fresh buffer, and repeat the high-speed centrifugation.

  • Resuspend the final pellet in a suitable assay buffer, determine the total protein concentration (e.g., using a BCA assay), and store aliquots at -80°C.[12]

Labeled Ligand Selection and Characterization

A suitable labeled ligand is the cornerstone of the assay.

  • Choice of Ligand: Ideally, a radiolabeled version of H-D-Ile-Asp-OH would be used in a "homologous" competition assay. However, this requires custom synthesis. A more common starting point is to find a commercially available labeled ligand known to bind to a hypothesized receptor family (a "heterologous" assay).

  • Saturation Binding Assay: Before performing competition assays, you must characterize the binding of your chosen labeled ligand to your receptor preparation. A saturation binding experiment is performed to determine two key parameters:

    • Kd (Equilibrium Dissociation Constant): A measure of the radioligand's affinity for the receptor. It is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium.[13][14][15]

    • Bmax (Maximum Receptor Density): The total concentration of receptor binding sites in the preparation.[13][14][15]

This is achieved by incubating the membrane preparation with increasing concentrations of the radioligand until saturation is reached.[13][16]

Experimental Protocol: Competition Binding Assay

This protocol outlines the steps for determining the binding affinity (Ki) of H-D-Ile-Asp-OH using a radioligand binding assay with a filtration-based separation method.[5][12]

Materials and Reagents
ComponentDescription & Specifications
Receptor Source Prepared cell membranes (20-100 µg protein/well) or purified receptor.
Labeled Ligand e.g., [³H]-Ligand or [¹²⁵I]-Ligand. Stock solution of known specific activity (Ci/mmol).
Competitor H-D-Ile-Asp-OH. High purity (>98%). Prepare a 10 mM stock in an appropriate solvent (e.g., water or DMSO) and perform serial dilutions.
Assay Buffer e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4. The inclusion of BSA can help reduce non-specific binding.
Wash Buffer Ice-cold Assay Buffer.
Non-Specific Binding (NSB) Agent A high concentration (1000x Ki or Kd) of a known, unlabeled ligand for the target receptor to define non-specific binding.
Filtration Apparatus 96-well Brandel or Tomtec cell harvester.
Filter Mats Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of positively charged ligands.
Detection System Liquid Scintillation Counter (for ³H) or Gamma Counter (for ¹²⁵I).
Scintillation Cocktail High-efficiency cocktail for liquid scintillation counting.
96-well Assay Plates Low-protein-binding polypropylene plates.
Assay Workflow

The following diagram outlines the key steps in the competition binding assay workflow.

G P1 Prepare serial dilutions of H-D-Ile-Asp-OH A1 Add Buffer, Competitor, Labeled Ligand, and Membranes to 96-well plate P1->A1 P2 Prepare Labeled Ligand at 2x final concentration P2->A1 P3 Prepare Receptor Membranes at 2x final concentration P3->A1 A2 Incubate at defined temperature and time (e.g., 60 min at 25°C) A1->A2 S1 Rapidly filter plate contents through glass fiber mat A2->S1 S2 Wash mat with ice-cold Wash Buffer (3-4x) S1->S2 S3 Dry filter mat S2->S3 S4 Add scintillation cocktail and count radioactivity (CPM) S3->S4 D1 Plot % Inhibition vs. log[Competitor] S4->D1 D2 Fit sigmoidal curve to determine IC50 D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol
  • Assay Plate Setup: Set up the 96-well plate to measure three conditions in triplicate:

    • Total Binding (TB): Receptor + Labeled Ligand + Assay Buffer.

    • Non-Specific Binding (NSB): Receptor + Labeled Ligand + High concentration of a known unlabeled ligand.

    • Competition: Receptor + Labeled Ligand + Serial dilutions of H-D-Ile-Asp-OH (typically 8-12 concentrations spanning from 1 pM to 100 µM).

  • Reagent Addition: Add reagents to the wells in the following order (final volume e.g., 250 µL):

    • 125 µL of Assay Buffer (for TB wells) OR unlabeled ligand for NSB OR H-D-Ile-Asp-OH dilution.

    • 50 µL of Labeled Ligand (use a concentration close to its Kd, determined from the saturation assay).

    • 75 µL of the membrane preparation.

  • Incubation: Incubate the plate for a predetermined time and temperature to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature). This should be determined during assay development via kinetic experiments.[16]

  • Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration over a pre-soaked glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand (which passes through).

  • Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter mat, place it in a scintillation vial or bag, add scintillation cocktail, and count the radioactivity in a scintillation counter. The output will be in Counts Per Minute (CPM).

Data Analysis and Interpretation

The goal of the analysis is to determine the IC50 value, which is then used to calculate the Ki value.

  • IC50 (Half-maximal inhibitory concentration): The concentration of H-D-Ile-Asp-OH that displaces 50% of the specifically bound labeled ligand.

  • Ki (Inhibition Constant): An intrinsic measure of the binding affinity of the competitor ligand. Unlike the IC50, the Ki is independent of the assay conditions (specifically the concentration of the labeled ligand).[5][17]

Data Processing
  • Calculate Specific Binding: For each data point, calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Average NSB (CPM)

  • Normalize Data: Express the specific binding at each competitor concentration as a percentage of the maximum specific binding (where no competitor is present). % Inhibition = 100 * (1 - (Specific Binding at [Competitor] / Max Specific Binding))

  • Generate Curve: Plot the % Inhibition (Y-axis) against the logarithm of the H-D-Ile-Asp-OH concentration (X-axis). The data should form a sigmoidal dose-response curve.

  • Determine IC50: Use non-linear regression analysis software (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response" model and derive the log(IC50), and subsequently the IC50 value.[16]

Calculating Ki using the Cheng-Prusoff Equation

The IC50 is converted to the Ki using the Cheng-Prusoff equation.[17][18][19] This correction accounts for the concentration of the labeled ligand used in the assay.

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] = Concentration of the labeled ligand used in the assay.

  • Kd = Dissociation constant of the labeled ligand for the receptor (determined from your prior saturation binding experiments).

The following diagram illustrates the relationship between these key parameters.

G cluster_exp Experimental Data cluster_calc Calculation cluster_result Final Result IC50 IC50 (Competitor concentration that inhibits 50% of labeled ligand binding) ChengPrusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) IC50->ChengPrusoff L [L] (Concentration of labeled ligand used) L->ChengPrusoff Kd Kd (Affinity of labeled ligand for receptor) Kd->ChengPrusoff Ki Ki (Inhibition Constant) An intrinsic measure of the competitor's affinity. ChengPrusoff->Ki

Caption: Calculating the Ki value from experimental data.

Troubleshooting and Method Validation

IssuePotential Cause(s)Suggested Solution(s)
High Non-Specific Binding (>50% of Total) Radioligand is "sticky"; Insufficient filter washing; Filter type is incorrect.Increase BSA concentration in assay buffer; Pre-soak filters in 0.5% PEI; Increase number/volume of washes; Test different filter types.
No or Weak Specific Binding Inactive receptor preparation; Insufficient receptor concentration; Incorrect buffer conditions (pH, ions).Use fresh membrane prep; Increase µg of membrane protein per well; Optimize buffer composition.
Poor Curve Fit / High Data Scatter Pipetting errors; Incomplete separation of bound/free ligand; Reaction not at equilibrium.Use calibrated pipettes; Ensure filtration is rapid and washes are consistent; Increase incubation time.
Shallow Competition Curve Complex binding mechanism (e.g., multiple sites, allostery); Ligand instability.Analyze data with a two-site binding model; Check stability of H-D-Ile-Asp-OH in assay buffer over the incubation period.[20]

References

  • Structure and mechanism for recognition of peptide hormones by Class B G-protein-coupled receptors. PMC, National Center for Biotechnology Information. [Link]

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Cheng-Prusoff Equation Calculator. Calculator.net. [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad. [Link]

  • Peptide Binding at Class A G Protein-Coupled Receptors. Encyclopedia.pub. [Link]

  • On the Calculation Formula for the Binding Inhibition Constant Ki. Kagawa University Faculty of Agriculture. [Link]

  • Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed, National Center for Biotechnology Information. [Link]

  • Peptide ligand recognition by G protein-coupled receptors. Frontiers in Pharmacology. [Link]

  • The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors. MDPI. [Link]

  • Key concepts: Saturation binding. GraphPad Prism Curve Fitting Guide. [Link]

  • G protein-coupled receptor. Wikipedia. [Link]

  • Saturation Binding Assay Guidelines: Kd & Ki Determination. Studylib. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC, National Center for Biotechnology Information. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. ResearchGate. [Link]

  • Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]

  • Binding Assays. BMG LABTECH. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. [Link]

  • Competition Assays vs. Direct Binding Assays: How to choose. Fluidic Sciences Ltd. [Link]

  • Radioligand Binding Methods for Membrane Preparations and Intact Cells. Springer Protocols. [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences Ltd. [Link]

  • Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. ResearchGate. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Development of peptide receptor binding assays: methods to avoid false negatives. PubMed, National Center for Biotechnology Information. [Link]

  • Receptor-Ligand Binding Assay. Mtoz Biolabs. [Link]

  • In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]

  • A Closed Cavity Strategy for Selective Dipeptide Binding by a Polyaromatic Receptor in Water. JACS Au. [Link]

  • H-His-Asp-OH. Chem-Impex. [Link]

  • Aspartic Acid in Health and Disease. PMC, National Center for Biotechnology Information. [Link]

  • H-Asp-OH, L-Aspartic acid. Aapptec Peptides. [Link]

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Application

Application Notes &amp; Protocols: Strategic Incorporation of H-D-Ile-Asp-OH in Peptide Libraries for Enhanced Stability and Novel Functionality

Introduction: A Paradigm Shift in Peptide Therapeutics Peptides represent a highly attractive class of therapeutic molecules due to their high specificity, potent biological activity, and low off-target toxicity. However...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Paradigm Shift in Peptide Therapeutics

Peptides represent a highly attractive class of therapeutic molecules due to their high specificity, potent biological activity, and low off-target toxicity. However, their progression into clinical mainstays is often thwarted by a critical vulnerability: rapid degradation by endogenous proteases.[1][2] These enzymes, which are fundamental to normal physiology, are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids, the natural building blocks of proteins.[2] This proteolytic susceptibility leads to a short in vivo half-life, poor bioavailability, and limited therapeutic efficacy.[1][3]

A powerful and elegant strategy to overcome this limitation is the incorporation of non-natural D-amino acids.[2][4] By introducing the mirror image of a natural amino acid, the peptide backbone can be rendered resistant to enzymatic cleavage, significantly extending its stability and systemic exposure.[3][5] This guide focuses on the strategic use of a specific dipeptide building block, H-D-Ile-Asp-OH (D-Isoleucyl-L-Aspartic acid), in the design and synthesis of peptide libraries. We will explore the scientific rationale for its use, its application in creating diverse and robust libraries for drug discovery, and provide detailed protocols for its successful implementation.

Section 1: The Scientific Rationale for H-D-Ile-Asp-OH

The Imperative of Proteolytic Resistance: The D-Amino Acid Shield

Proteases function through a lock-and-key mechanism, where the three-dimensional structure of their active site is precisely shaped to bind and cleave substrates with L-chirality. The introduction of a D-amino acid creates a steric impediment, preventing the peptide from fitting correctly into the enzyme's active site.[3][5] This "steric shielding" effect is a cornerstone of modern peptide drug design, transforming transient molecules into stable therapeutic candidates.[2]

G cluster_0 L-Peptide Substrate cluster_1 D-Peptide Substrate L_Peptide ...-L-AA-L-AA-... D_Peptide ...-D-Ile-L-Asp-... Protease Protease Active Site L_Peptide->Protease Correct Fit (Binding & Cleavage) D_Peptide->Protease Steric Hindrance (No Binding) No_Degradation Intact, Stable Peptide Degradation Peptide Fragments Protease->Degradation Degradation Products spss_workflow start_node 1. Resin Preparation deprotect_node 2. Fmoc Deprotection (20% Piperidine/DMF) start_node->deprotect_node wash_node 3. Wash (DMF, DCM) deprotect_node->wash_node couple_node 4. Amino Acid Coupling (AA, HBTU, DIPEA) wash_node->couple_node For standard AAs dipeptide_couple_node 4a. Dipeptide Coupling (Fmoc-D-Ile-Asp(OtBu)-OH, HBTU, DIPEA) wash_node->dipeptide_couple_node For D-Ile-Asp motif loop_check All Amino Acids Added? couple_node->loop_check dipeptide_couple_node->loop_check loop_check->deprotect_node No final_deprotect 5. Final Fmoc Deprotection loop_check->final_deprotect Yes final_wash 6. Final Wash & Dry final_deprotect->final_wash cleavage_node 7. Cleavage & Deprotection (TFA Cocktail) final_wash->cleavage_node end_node 8. Precipitation & Lyophilization cleavage_node->end_node

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Procedure:

  • Resin Swelling: Place 200 mg of Rink Amide resin in a synthesis vessel. Swell in DMF for 1 hour with gentle agitation.

  • Initial Fmoc Deprotection: Drain the DMF. Add 5 mL of 20% piperidine/DMF solution. Agitate for 20 minutes. Drain and repeat once for 5 minutes. [6]3. Washing: Wash the resin thoroughly (5 x 5 mL) with DMF, then DCM, then DMF to remove all residual piperidine.

  • Amino Acid Coupling:

    • For standard amino acids: In a separate vial, pre-activate 4 equivalents (0.4 mmol) of the Fmoc-amino acid with 3.9 equivalents of HBTU and 8 equivalents of DIPEA in 3 mL of DMF for 2 minutes. Add this solution to the resin. Agitate for 1-2 hours.

    • For the D-Ile-Asp motif: Use 3 equivalents (0.3 mmol) of Fmoc-D-Ile-Asp(OtBu)-OH . Pre-activate and couple as described above, potentially extending the coupling time to 3-4 hours to ensure complete reaction of the bulkier dipeptide unit.

  • Wash: After coupling, drain the reaction solution and wash the resin (3 x 5 mL each) with DMF, DCM, and DMF.

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Final Wash: Wash the resin extensively with DMF, then DCM, then Methanol. Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Side-Chain Deprotection: Add 5 mL of the cleavage cocktail to the dry resin. Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage solution away from the resin beads into a 50 mL conical tube. Add 40 mL of cold diethyl ether to precipitate the crude peptide. Centrifuge, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the white peptide pellet under vacuum. The peptide is now ready for purification and analysis.

Causality Note on Aspartimide Formation: Aspartic acid is highly susceptible to forming a five-membered cyclic aspartimide intermediate, especially under the basic conditions of piperidine treatment. [7][8]This side reaction is most problematic when Asp is followed by a small, unhindered residue like Glycine or Serine. [8]While using a pre-formed dipeptide helps, the choice of the Asp side-chain protecting group is paramount. The standard OtBu group is acceptable, but for particularly sensitive sequences, consider using advanced protecting groups like 3-methyl-3-pentyloxy (OMpe) which are designed to sterically hinder the cyclization reaction. [7][9]

Protocol: Quality Control and Characterization

A self-validating protocol requires rigorous analysis to confirm the product's identity and purity.

1. Analytical Reverse-Phase HPLC (RP-HPLC):

  • Purpose: To assess the purity of the crude peptide and to analyze fractions during purification.

  • System: An HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phases: Solvent A: 0.1% TFA in Water; Solvent B: 0.1% TFA in Acetonitrile.

  • Protocol:

    • Dissolve a small amount of crude peptide (~1 mg/mL) in Solvent A.

    • Inject 10-20 µL onto the column.

    • Run a linear gradient, for example, 5% to 65% Solvent B over 30 minutes, at a flow rate of 1 mL/min.

    • Monitor absorbance at 220 nm and 280 nm.

    • The purity is calculated by integrating the area of the main peak relative to the total area of all peaks. A successful synthesis should yield a crude product with a major peak corresponding to the target peptide. [10][11] 2. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Purpose: To confirm the molecular weight (and thus, the identity) of the synthesized peptide. [12][13]* System: An LC system coupled to an electrospray ionization (ESI) mass spectrometer.

  • Protocol:

    • Use the same chromatographic conditions as for analytical HPLC.

    • Divert the column eluent to the ESI-MS source.

    • Acquire mass spectra across the elution range of the peptide peak.

    • The ESI process often produces multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺). Deconvolute the resulting mass spectrum to determine the parent mass [M].

    • Compare the observed mass to the theoretical calculated mass of the target peptide. The values should match within a narrow tolerance (e.g., ± 0.5 Da). [10]

Conclusion

The strategic incorporation of the H-D-Ile-Asp-OH dipeptide is a robust and highly effective method for enhancing the drug-like properties of peptides. By providing a built-in "proteolytic shield," this building block directly addresses the primary liability of peptide therapeutics—their instability. [2][3]The unique combination of a hydrophobic D-amino acid and a charged L-amino acid offers a sophisticated tool for modulating structure, solubility, and target interaction. The protocols detailed herein provide a practical framework for researchers, scientists, and drug development professionals to leverage this powerful approach, enabling the creation of diverse and stable peptide libraries poised to yield the next generation of peptide-based medicines.

References

  • LifeTein. (2024). Should My Peptides Have D-Amino Acids? [Online]. Available at: [Link]

  • Cava, F., et al. (2018). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology. [Online]. Available at: [Link]

  • Xie, J., et al. (2018). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. AME Medical Journal. [Online]. Available at: [Link]

  • Li, C. H., et al. (2016). Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. Molecules. [Online]. Available at: [Link]

  • Al-Salami, H., et al. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. [Online]. Available at: [Link]

  • Wei, D., et al. (2016). Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. SpringerPlus. [Online]. Available at: [Link]

  • CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. [Online]. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. [Online]. Available at: [Link]

  • Amso, Z., and Castelletto, V. (2017). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules. [Online]. Available at: [Link]

  • Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology. [Online]. Available at: [Link]

  • Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. [Online]. Available at: [Link]

  • Al-Bokari, H.A., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Online]. Available at: [Link]

  • University of the Pacific. (2023). Solid-Phase Peptide Synthesis of d-Amino Acids. [Online]. Available at: [Link]

  • Egelund, P. H., et al. (2017). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. [Online]. Available at: [Link]

  • Albericio, F., and Giraud, M. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials. [Online]. Available at: [Link]

  • Wenschuh, H., et al. (2015). Aspartic acid derivatives. Google Patents. [Online].
  • GenScript. (n.d.). Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS). [Online]. Available at: [Link]

  • Li, Z., et al. (2017). Distinguishing D- and L-Aspartic and Isoaspartic Acids in Amyloid β Peptides with Ultrahigh Resolution Ion Mobility Spectrometry. Analytical Chemistry. [Online]. Available at: [Link]

  • Li, Z., et al. (2017). Distinguishing d- and l-aspartic and isoaspartic acids in amyloid β peptides with ultrahigh resolution ion mobility spectrometry. Chemical Communications. [Online]. Available at: [Link]

  • Zuckermann, R., et al. (1995). Preparation and screening of highly diverse peptide libraries for binding activity. Google Patents. [Online].

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Method

H-D-Ile-Asp-OH: A Guide for its Application as a Putative Caspase-3 Inhibitor in Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Disclaimer: The following application notes and protocols are based on the presumed function of H-D-Ile-Asp-OH as...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: The following application notes and protocols are based on the presumed function of H-D-Ile-Asp-OH as a competitive inhibitor of caspase-3, inferred from its peptidic structure containing an aspartic acid residue, a key recognition motif for this enzyme. Due to the limited availability of specific experimental data for H-D-Ile-Asp-OH in the public domain, this guide synthesizes established principles of caspase-3 inhibition and provides a framework for its empirical validation and use as a research tool. All protocols should be optimized by the end-user for their specific experimental systems.

Introduction: The Central Role of Caspase-3 in Apoptosis and the Rationale for its Inhibition

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1][2] A dysregulation of apoptosis is implicated in a wide range of human diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.[3] Central to the execution phase of apoptosis is a family of cysteine-aspartic proteases known as caspases.[1][4]

Caspase-3 is a key executioner caspase, responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[4][5] The activation of caspase-3 is a tightly regulated process, occurring through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][4] Given its pivotal role, the modulation of caspase-3 activity presents a compelling therapeutic and research strategy.

Small molecule inhibitors of caspase-3 are invaluable tools for elucidating the intricate mechanisms of apoptosis and for investigating the therapeutic potential of targeting this pathway. H-D-Ile-Asp-OH is a tripeptide that, based on its structure, is hypothesized to act as a competitive inhibitor of caspase-3. The aspartic acid (Asp) residue at the P1 position is a critical determinant for recognition and binding to the active site of caspase-3. The presence of a D-isoleucine (D-Ile) may confer increased stability against proteolytic degradation compared to its L-amino acid counterpart, a desirable characteristic for a research tool.

This guide provides a comprehensive overview of the presumed mechanism of action of H-D-Ile-Asp-OH and detailed protocols for its application in both in vitro and cell-based apoptosis assays.

Section 1: Understanding the Mechanism of Action

The Caspase-3 Signaling Cascade

Caspase-3 is synthesized as an inactive zymogen, procaspase-3.[5] Its activation involves proteolytic cleavage by initiator caspases, such as caspase-8 (activated by the extrinsic pathway) and caspase-9 (activated by the intrinsic pathway).[4][6] Once activated, caspase-3 proceeds to cleave a specific set of cellular proteins, ultimately leading to cell disassembly.

// Nodes Extrinsic [label="Extrinsic Pathway\n(e.g., TNF-α, FasL)", fillcolor="#EA4335"]; Intrinsic [label="Intrinsic Pathway\n(e.g., DNA damage)", fillcolor="#FBBC05"]; Casp8 [label="Caspase-8", fillcolor="#4285F4"]; Casp9 [label="Caspase-9", fillcolor="#4285F4"]; Procasp3 [label="Procaspase-3\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; Casp3 [label="Caspase-3\n(Active)", fillcolor="#34A853"]; HDIA [label="H-D-Ile-Asp-OH\n(Putative Inhibitor)", shape="ellipse", fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"]; Substrates [label="Cellular Substrates\n(e.g., PARP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape="octagon", fillcolor="#EA4335"];

// Edges Extrinsic -> Casp8 [label="activates"]; Intrinsic -> Casp9 [label="activates"]; Casp8 -> Procasp3 [label="cleaves"]; Casp9 -> Procasp3 [label="cleaves"]; Procasp3 -> Casp3 [label="activation"]; HDIA -> Casp3 [label="inhibits", style="dashed", arrowhead="tee"]; Casp3 -> Substrates [label="cleaves"]; Substrates -> Apoptosis; } .enddot

Caption: The Caspase-3 Signaling Pathway and Point of Inhibition.

Putative Inhibitory Action of H-D-Ile-Asp-OH

H-D-Ile-Asp-OH is presumed to act as a competitive inhibitor of caspase-3. The aspartic acid residue at the C-terminus mimics the P1 position of the natural substrate, allowing the peptide to bind to the active site of the enzyme. By occupying the active site, H-D-Ile-Asp-OH would prevent the binding and cleavage of natural caspase-3 substrates, thereby inhibiting the downstream events of apoptosis. The reversibility of this inhibition would depend on the binding affinity and the absence of a reactive group that forms a covalent bond with the enzyme.

Section 2: In Vitro Characterization of H-D-Ile-Asp-OH

Prior to its use in complex biological systems, it is crucial to characterize the inhibitory potential of H-D-Ile-Asp-OH in vitro. This involves determining its IC50 value against purified active caspase-3.

Materials
  • Recombinant active human caspase-3

  • H-D-Ile-Asp-OH

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • 96-well black microplate

  • Fluorometric plate reader

Protocol: Determination of Caspase-3 Inhibition (IC50)
  • Prepare a stock solution of H-D-Ile-Asp-OH: Dissolve H-D-Ile-Asp-OH in a suitable solvent (e.g., sterile water or DMSO) to a high concentration (e.g., 10 mM).

  • Prepare serial dilutions of H-D-Ile-Asp-OH: Perform serial dilutions of the stock solution in assay buffer to generate a range of concentrations to be tested (e.g., from 100 µM to 1 nM).

  • Prepare the reaction mixture: In each well of the 96-well plate, add the following in order:

    • Assay Buffer

    • H-D-Ile-Asp-OH dilution (or vehicle control)

    • Recombinant active caspase-3 (at a final concentration that gives a linear reaction rate)

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add the fluorogenic caspase-3 substrate to each well to a final concentration within its linear range (e.g., 50 µM).

  • Measure fluorescence: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 380/460 nm for Ac-DEVD-AMC) over a set period (e.g., 60 minutes) at regular intervals (e.g., every 5 minutes).

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percentage of caspase-3 activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Parameter Recommended Starting Range
Recombinant Caspase-31-10 nM
H-D-Ile-Asp-OH1 nM - 100 µM
Ac-DEVD-AMC10-50 µM
Pre-incubation Time15-30 minutes
Reaction Time30-60 minutes

Table 1: Recommended Concentration and Time Ranges for In Vitro Caspase-3 Inhibition Assay.

Section 3: Application in Cell-Based Assays

The true utility of H-D-Ile-Asp-OH as a research tool lies in its ability to modulate apoptosis in a cellular context. The following protocols provide a framework for investigating its effects on apoptosis induced by various stimuli.

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// Edges Start -> Induce; Induce -> Treat; Treat -> Incubate; Incubate -> Assay; Assay -> Caspase; Assay -> Viability; Assay -> Morphology; } .enddot

Caption: General Workflow for Cell-Based Apoptosis Inhibition Assays.

General Considerations for Cell-Based Assays
  • Cell Permeability: The ability of H-D-Ile-Asp-OH to cross the cell membrane is a critical factor. If it is not cell-permeable, its utility will be limited to cell-free systems or require a delivery agent. The inclusion of a D-amino acid may enhance its stability but not necessarily its permeability. Empirical testing is required.

  • Toxicity: It is essential to determine the cytotoxic concentration of H-D-Ile-Asp-OH on the chosen cell line to ensure that the observed effects are due to caspase inhibition and not non-specific toxicity.

  • Controls: Appropriate controls are crucial for data interpretation. These should include:

    • Untreated cells (negative control)

    • Cells treated with the apoptosis-inducing agent alone (positive control)

    • Cells treated with H-D-Ile-Asp-OH alone (to assess toxicity)

    • Cells pre-treated with H-D-Ile-Asp-OH followed by the apoptosis-inducing agent.

Protocol: Inhibition of Staurosporine-Induced Apoptosis in Jurkat Cells

This protocol describes a common method for assessing the anti-apoptotic effect of a compound in a suspension cell line.

Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • H-D-Ile-Asp-OH

  • Staurosporine

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Culture: Maintain Jurkat cells in logarithmic growth phase.

  • Cell Seeding: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 6-well plate.

  • Inhibitor Pre-treatment: Add H-D-Ile-Asp-OH at various concentrations (e.g., 1, 10, 50, 100 µM) to the respective wells. Include a vehicle control. Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Apoptosis Induction: Add staurosporine to a final concentration of 1 µM to all wells except the negative control.

  • Incubation: Incubate the cells for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Cell Staining:

    • Harvest the cells by centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

Treatment Group Expected Outcome
UntreatedLow percentage of apoptotic cells
Staurosporine aloneHigh percentage of apoptotic cells
H-D-Ile-Asp-OH aloneLow percentage of apoptotic cells (if non-toxic)
H-D-Ile-Asp-OH + StaurosporineDose-dependent decrease in apoptotic cells

Table 2: Expected Outcomes for the Inhibition of Staurosporine-Induced Apoptosis Assay.

Section 4: Potential In Vivo Applications

Should in vitro and cell-based assays demonstrate potent and specific inhibition of caspase-3 with low toxicity, H-D-Ile-Asp-OH could be a candidate for in vivo studies in animal models of diseases where apoptosis plays a pathological role, such as neurodegenerative disorders or ischemia-reperfusion injury.[7]

Considerations for In Vivo Studies
  • Pharmacokinetics and Pharmacodynamics (PK/PD): Extensive studies would be required to determine the absorption, distribution, metabolism, and excretion (ADME) profile of H-D-Ile-Asp-OH, as well as its effective dose and dosing regimen.

  • Bioavailability: The route of administration (e.g., intravenous, intraperitoneal, oral) will significantly impact the bioavailability of the peptide.

  • Blood-Brain Barrier (BBB) Permeability: For neurological applications, the ability of H-D-Ile-Asp-OH to cross the BBB is a critical determinant of its efficacy.

Example Protocol: Neuroprotection in a Rat Model of Traumatic Brain Injury (TBI)

This is a hypothetical protocol based on studies with other caspase inhibitors.

Animal Model:

  • Adult male Sprague-Dawley rats

  • Controlled cortical impact (CCI) model of TBI

Experimental Groups:

  • Sham-operated + Vehicle

  • TBI + Vehicle

  • TBI + H-D-Ile-Asp-OH (low dose)

  • TBI + H-D-Ile-Asp-OH (high dose)

Procedure:

  • TBI Induction: Induce a moderate TBI in anesthetized rats using a CCI device.

  • Drug Administration: Administer H-D-Ile-Asp-OH or vehicle intravenously at a predetermined time point post-injury (e.g., 30 minutes).

  • Behavioral Assessment: Conduct neurological severity scoring and motor function tests at various time points post-injury (e.g., 1, 3, 7, 14 days).

  • Histological Analysis: At the end of the study, perfuse the animals and collect the brains for histological analysis.

    • Measure lesion volume.

    • Perform TUNEL staining to assess apoptosis.

    • Conduct immunohistochemistry for cleaved caspase-3 to confirm target engagement.

Section 5: Troubleshooting

Problem Possible Cause Solution
No inhibition in in vitro assay Incorrect enzyme or substrate concentration.Optimize enzyme and substrate concentrations to ensure the assay is in the linear range.
Inactive inhibitor.Verify the purity and integrity of H-D-Ile-Asp-OH.
High background in cell-based assay Compound is cytotoxic.Perform a dose-response curve to determine the non-toxic concentration range.
Apoptosis induction is too strong.Titrate the concentration of the apoptosis-inducing agent.
Inconsistent results Poor cell health.Ensure cells are healthy and in the logarithmic growth phase.
Pipetting errors.Use calibrated pipettes and be consistent with technique.

Table 3: Common Troubleshooting Scenarios.

Conclusion

H-D-Ile-Asp-OH, as a putative caspase-3 inhibitor, holds promise as a valuable research tool for dissecting the complexities of apoptosis. Its potential for increased stability due to the D-amino acid makes it an attractive candidate for further investigation. The protocols and guidelines presented here provide a robust framework for researchers to empirically validate its mechanism of action and explore its utility in both fundamental research and preclinical studies. As with any novel compound, careful optimization and the use of appropriate controls are paramount for obtaining reliable and reproducible data.

References

  • Zhang, Y., et al. (2015). Caspase-3 inhibitor Z-DEVD-FMK enhances retinal ganglion cell survival and vision restoration after rabbit traumatic optic nerve injury. Restorative Neurology and Neuroscience, 33(2), 205-220. [Link]

  • Wikipedia. Caspase-3. Accessed March 12, 2026. [Link]

  • Bio-Techne. Caspase 3 in Apoptosis - The Executioner and Its Role and Function in Cell Death. Accessed March 12, 2026. [Link]

  • Assay Genie. Cleaved Caspase-3 and Apoptosis. Accessed March 12, 2026. [Link]

  • Brown, G. C., et al. (2012). Caspase inhibitors protect neurons by enabling selective necroptosis of inflamed microglia. Journal of Biological Chemistry, 287(49), 41343-41352. [Link]

  • Bio-Rad. Instructions for Using Caspase Substrates and Inhibitors. Accessed March 12, 2026. [Link]

  • News-Medical.net. What are caspase 3 activators and how do they work? Accessed March 12, 2026. [Link]

  • Wilson, R., et al. (2021). A long way to go: caspase inhibitors in clinical use. Cell Death & Disease, 12(10), 929. [Link]

Sources

Application

Chemical Profile and Physicochemical Properties

Application Note: Optimized Handling, Reconstitution, and Storage Protocols for H-D-Ile-Asp-OH Abstract H-D-Ile-Asp-OH (D-Isoleucyl-L-aspartic acid) is a synthetic dipeptide utilized in biochemical assays, peptide synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Handling, Reconstitution, and Storage Protocols for H-D-Ile-Asp-OH

Abstract H-D-Ile-Asp-OH (D-Isoleucyl-L-aspartic acid) is a synthetic dipeptide utilized in biochemical assays, peptide synthesis, and structural biology. Due to the inherent physicochemical vulnerabilities of peptide bonds and amino acid side chains, rigorous handling and storage protocols are paramount. This application note details the mechanistic rationale and step-by-step methodologies for the storage, equilibration, and reconstitution of H-D-Ile-Asp-OH to ensure maximum stability and experimental reproducibility.

H-D-Ile-Asp-OH consists of a D-isoleucine residue linked to an L-aspartic acid residue[1]. Understanding its structural parameters is the first step in predicting its solubility and stability profile. The presence of the free amino terminus, the carboxyl terminus, and the acidic side chain of aspartic acid renders the dipeptide sensitive to pH fluctuations, oxidation, and moisture[1][2].

Table 1: Physicochemical Properties of H-D-Ile-Asp-OH

PropertyValue
Chemical Name D-Isoleucyl-L-aspartic acid
CAS Number 120067-35-8
Molecular Formula C10H18N2O5
Molecular Weight 246.26 g/mol
IUPAC Name (2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]butanedioic acid
Topological Polar Surface Area 130 Ų

(Data sourced from PubChem[1] and BLD Pharm[3])

The Causality Behind Storage and Handling Rules

To maintain scientific integrity, researchers must understand why specific handling conditions are enforced rather than blindly following protocols. Every step in peptide handling is a thermodynamic or kinetic intervention.

  • Thermodynamic Stability (Temperature): Peptides and dipeptides in their lyophilized (powder) form are susceptible to slow degradation via hydrolysis and oxidation at ambient temperatures[4]. Storing the solid peptide at -20°C or colder significantly reduces the kinetic energy available for these degradative chemical reactions, extending the shelf life to several years[4][5].

  • Hygroscopicity and Condensation (Moisture): Lyophilized peptides are highly hygroscopic. If a cold vial is opened immediately in a humid laboratory environment, atmospheric moisture will condense on the powder[5]. This introduced water acts as a reactant for spontaneous hydrolysis and can facilitate microbial growth[4]. Therefore, thermal equilibration to room temperature prior to opening is a non-negotiable step[2][5].

  • Freeze-Thaw Vulnerability (Solution State): Once reconstituted, the dipeptide is in a high-energy, solvated state. Repeated freezing and thawing causes the formation and melting of ice crystals, which can induce localized pH shifts, concentration gradients, and physical shearing that degrade the peptide structure[2][4]. Aliquoting the solution into single-use volumes mitigates this risk[2][6].

Experimental Workflows and Methodologies

Workflow Receive 1. Receive Lyophilized H-D-Ile-Asp-OH StorePowder 2. Long-term Storage (-20°C, Desiccated, Dark) Receive->StorePowder Equilibrate 3. Equilibrate to RT (30-60 mins before opening) StorePowder->Equilibrate When required Reconstitute 4. Reconstitute (Use appropriate solvent/buffer) Equilibrate->Reconstitute Aliquot 5. Aliquot Solution (Single-use volumes) Reconstitute->Aliquot StoreLiquid 6. Store Solution (-20°C to -80°C) Aliquot->StoreLiquid Use 7. Thaw & Use (Discard unused portion) StoreLiquid->Use

Workflow for H-D-Ile-Asp-OH handling, reconstitution, and storage.

Protocol 1: Receiving and Long-Term Storage of Lyophilized Powder
  • Inspection: Upon receipt, inspect the vial. The dipeptide should appear as a dry, lyophilized powder or crystalline solid. Note: Small quantities may coat the bottom of the vial and appear nearly invisible.

  • Centrifugation: Briefly centrifuge the vial at 3,000 x g for 10-15 seconds to ensure all powder is collected at the bottom, preventing aerosolization or loss upon opening[6].

  • Storage: Immediately transfer the intact vial to a -20°C freezer (or -80°C for multi-year storage)[4]. Store in a desiccator box or a sealed bag with desiccant packs to maintain an anhydrous environment[5]. Keep protected from light[2].

Protocol 2: Reconstitution Methodology

Because H-D-Ile-Asp-OH contains an acidic aspartic acid side chain, its isoelectric point and overall charge will dictate its solubility.

  • Equilibration: Remove the vial from the -20°C freezer. Do not open it. Allow the vial to sit at room temperature for 30 to 60 minutes to equilibrate thermally[2][5].

  • Solvent Selection: Determine the required concentration. For a dipeptide with an acidic residue, sterile ultra-pure water or a dilute basic buffer (e.g., 10 mM ammonium bicarbonate) is often effective[2]. If the peptide proves hydrophobic at high concentrations, a minimal amount of DMSO (≤5% final volume) can be used as an initial wetting agent before dilution with an aqueous buffer[2][6].

  • Dissolution: Add the calculated volume of room-temperature solvent to the vial[7].

  • Agitation: Avoid vigorous vortexing, which can introduce shear stress and microbubbles that destabilize the peptide. Instead, gently swirl or roll the vial until the powder is completely dissolved[7]. If particulates remain, sonicate in a water bath for 30-60 seconds.

  • Sterilization (Optional but Recommended): If the solution is intended for cell culture or long-term biological assays, filter the reconstituted solution through a 0.22 µm low-protein binding filter[2][6].

Protocol 3: Aliquoting and Solution Storage

Peptides in solution are highly susceptible to hydrolytic degradation and should not be stored at 4°C for more than a few days[4][7].

  • Aliquoting: Immediately divide the reconstituted stock solution into pre-chilled, sterile microcentrifuge tubes. The volume per aliquot should strictly match the amount required for a single experiment to enforce a "single-use" policy[2][4].

  • Freezing: Flash-freeze the aliquots in liquid nitrogen (optional but preferred for preserving structural integrity) and transfer them to a -20°C or -80°C freezer[2].

  • Thawing: When ready for use, thaw the required number of aliquots at room temperature or 37°C[6]. Once thawed, keep the solution on ice during the experiment. Never refreeze a thawed aliquot [2][7].

Conclusion

The structural fidelity of H-D-Ile-Asp-OH is entirely dependent on the rigor of its handling. By strictly adhering to thermal equilibration, preventing moisture ingress, and eliminating freeze-thaw cycles, researchers can ensure the dipeptide remains a reliable, self-validating reagent in downstream pharmacological and biochemical applications.

References

  • PubChem . "H-D-Ile-Asp-OH | C10H18N2O5 | CID 7020020 - PubChem - NIH." National Center for Biotechnology Information. Available at:[Link]

  • XL Peptides . "Reconstituting / Storage - XL Peptides." Available at:[Link]

  • Scribd . "Peptide Handling and Storage Guide." Available at: [Link]

  • Pinnacle Peptides . "How to Store Peptides: Handling & Storage Guidelines." Available at: [Link]

  • Scribd . "Peptide Handling Guidelines: Solubility & Storage." Available at: [Link]

Sources

Method

Application Note: Solubilization Protocols and Physicochemical Profiling of H-D-Ile-Asp-OH

Executive Summary The dipeptide H-D-Ile-Asp-OH (D-Isoleucyl-L-aspartic acid) is a highly specific synthetic molecule frequently utilized in biochemical research, peptidomimetics, and enzyme kinetic studies. Notably, it s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dipeptide H-D-Ile-Asp-OH (D-Isoleucyl-L-aspartic acid) is a highly specific synthetic molecule frequently utilized in biochemical research, peptidomimetics, and enzyme kinetic studies. Notably, it serves as a critical substrate and structural probe in assays evaluating metallopeptidases such as glutamyl aminopeptidase (EC 3.4.11.7)[1].

Because peptide solubility is dictated by the delicate balance of terminal charges, side-chain polarity, and solvent interactions, improper solubilization can lead to artifactual enzyme inhibition, peptide aggregation, or rapid hydrolysis. This application note provides a comprehensive, causality-driven guide to profiling and solubilizing H-D-Ile-Asp-OH, ensuring maximum stability and self-validating experimental reproducibility.

Physicochemical Profiling & Causality of Solubility

To design an effective solubilization strategy, one must first understand the molecular architecture of the peptide. H-D-Ile-Asp-OH is an amphoteric molecule containing three ionizable groups:

  • N-terminal primary amine (D-Ile): pKa ~9.0 (Basic)

  • C-terminal alpha-carboxyl (L-Asp): pKa ~2.0 (Acidic)

  • Side-chain beta-carboxyl (L-Asp): pKa ~3.9 (Acidic)

The Causality of pH-Dependent Solubility: Because the molecule possesses two acidic groups and only one basic group, its isoelectric point (pI) is heavily skewed toward the acidic range (pI ≈ 2.95). According to structural data from , at a physiological pH of 7.4, both carboxyl groups are deprotonated (-COO⁻) while the amine remains protonated (-NH₃⁺), yielding a net charge of -1 . This high polarity makes the peptide exceptionally soluble in aqueous buffers, but it also means that dissolving the peptide in unbuffered, ultrapure water will cause a sharp drop in solution pH, potentially denaturing sensitive enzymes in downstream assays.

Table 1: Physicochemical Profile of H-D-Ile-Asp-OH
ParameterValue / Description
Chemical Name (2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]butanedioic acid
CAS Number 120067-35-8
Molecular Formula C₁₀H₁₈N₂O₅
Molecular Weight 246.26 g/mol
Isoelectric Point (pI) ~2.95 (Calculated)
Net Charge at pH 7.4 -1 (Anionic)
Table 2: Solvent Compatibility Matrix
SolventExpected SolubilityRecommended ApplicationMechanistic Note
1X PBS (pH 7.4) High (≥ 50 mg/mL)Direct biological/enzymatic assaysBuffer capacity neutralizes acidic protons, stabilizing the zwitterion.
Ultrapure Water High (≥ 50 mg/mL)Short-term analytical stocksWill lower solution pH; requires manual NaOH titration for bio-assays.
Anhydrous DMSO High (≥ 100 mg/mL)Long-term library storagePolar aprotic nature fully solvates the peptide while arresting hydrolysis.
Methanol / Ethanol ModerateLC-MS analytical chemistryProtic solvents; not recommended for functional biological assays.
Hexane / Chloroform InsolubleLiquid-liquid extractionUseful for removing hydrophobic synthetic impurities.

Solubilization Decision Workflow

The following decision matrix outlines the logical progression for solubilizing H-D-Ile-Asp-OH based on the intended experimental application.

SolubilizationWorkflow Start H-D-Ile-Asp-OH Lyophilized Powder Decision Select Target Application Start->Decision AqRoute Direct in vitro Assay (e.g., Enzyme Kinetics) Decision->AqRoute Aqueous OrgRoute Compound Library (Long-term Storage) Decision->OrgRoute Organic AddBuffer Add 1X PBS (pH 7.4) Buffer neutralizes acidic protons AqRoute->AddBuffer AddDMSO Add Anhydrous DMSO Prevents hydrolysis OrgRoute->AddDMSO CheckPH Validate pH (~7.4) Adjust with 0.1M NaOH if needed AddBuffer->CheckPH Aliquot Aliquot & Freeze (-20°C) Avoid freeze-thaw cycles AddDMSO->Aliquot ReadyAq Ready for Assay (Net Charge: -1) CheckPH->ReadyAq Dilute Dilute in Aqueous Buffer (Final DMSO < 1%) Aliquot->Dilute Dilute->ReadyAq

Workflow for H-D-Ile-Asp-OH solubilization based on target application.

Step-by-Step Solubilization Protocols

Protocol A: Aqueous Solubilization for Direct Biological Assays

Objective: To prepare a 10 mM working stock of H-D-Ile-Asp-OH in a physiologically relevant buffer. Causality: Direct dissolution in unbuffered water will drastically lower the pH due to the peptide's two carboxylic acid groups. Using a buffer with strong capacity around pH 7.4 (like PBS) neutralizes these protons, ensuring the peptide assumes its biologically active anionic state without denaturing downstream assay enzymes like glutamyl aminopeptidase[1].

  • Gravimetric Measurement: Accurately weigh 2.46 mg of lyophilized H-D-Ile-Asp-OH powder into a sterile 1.5 mL low-bind microcentrifuge tube.

  • Buffer Introduction: Add 1.0 mL of 1X Phosphate-Buffered Saline (PBS), pH 7.4.

  • Mechanical Agitation: Vortex the suspension at medium speed for 30–60 seconds. The high polarity of the zwitterion facilitates rapid solvation.

  • Self-Validating Checkpoint (pH Verification): Extract a 1 µL aliquot and spot it onto a micro-pH indicator strip.

    • Validation Logic: The pH must remain between 7.2 and 7.4. If the pH drops below 7.0 (indicating buffer exhaustion), titrate with 0.1 M NaOH in 0.5 µL increments until physiological pH is restored. This guarantees the assay environment remains stable.

  • Sterile Filtration (Optional): Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter if the assay involves live cell cultures.

    • Causality: PES is chosen over Nylon or Nitrocellulose to minimize non-specific peptide binding.

Protocol B: High-Concentration Organic Stock for Long-Term Storage

Objective: To formulate a 50 mM master stock for compound libraries or delayed high-throughput screening. Causality: Aqueous peptide solutions are susceptible to spontaneous hydrolysis and microbial degradation over time. Anhydrous Dimethyl Sulfoxide (DMSO) acts as a polar aprotic solvent that fully solvates the peptide while arresting hydrolytic degradation, maximizing shelf life.

  • Gravimetric Measurement: Weigh 12.31 mg of the peptide into a sterile, chemically resistant tube.

  • Solvent Introduction: Add 1.0 mL of Anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

    • Causality: Trace water in standard DMSO can initiate localized hydrolysis of the peptide bond during freeze-thaw cycles.

  • Solvation: Pipette the mixture repeatedly, followed by vortexing until optically clear.

  • Self-Validating Checkpoint (Nephelometry): Perform a pilot dilution by adding 2 µL of the DMSO stock to 198 µL of PBS (1% final DMSO).

    • Validation Logic: The resulting solution must remain perfectly clear without Tyndall scattering. Cloudiness indicates incomplete initial solvation or solvent incompatibility, validating whether the stock is safe for downstream aqueous assays.

  • Cryopreservation: Aliquot the master stock into 50 µL volumes in amber tubes and store at -20°C.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which cause condensation-induced water ingress and subsequent peptide degradation.

References

  • PubChem - NIH. "H-D-Ile-Asp-OH | C10H18N2O5 | CID 7020020 - Structure, chemical names, physical and chemical properties." National Center for Biotechnology Information. URL:[Link]

  • BRENDA Enzyme Database. "Information on EC 3.4.11.7 - glutamyl aminopeptidase." Comprehensive Enzyme Information System. URL:[Link]

Sources

Application

Application Notes and Protocols for H-D-Ile-Asp-OH in Targeted Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Therapeutic Potential of Targeting Apoptosis with H-D-Ile-Asp-OH Programmed cell death,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Targeting Apoptosis with H-D-Ile-Asp-OH

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. A key family of proteases that execute apoptosis are the caspases (cysteine-aspartic proteases). Caspases are present in cells as inactive zymogens and are activated in response to pro-apoptotic signals. Once activated, they cleave a specific set of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

The dipeptide H-D-Ile-Asp-OH, composed of a D-isoleucine and an L-aspartic acid residue, represents a potential novel therapeutic agent for targeting apoptosis. While direct studies on this specific dipeptide are not extensively documented in publicly available literature, its structural components suggest a plausible mechanism of action as a modulator of caspase activity. The presence of an aspartic acid residue is particularly noteworthy, as caspases recognize and cleave their substrates at specific aspartic acid residues. Peptides containing aspartic acid can act as competitive inhibitors of caspases. Furthermore, the inclusion of a D-amino acid (D-Isoleucine) can confer increased stability against proteolytic degradation, a desirable property for therapeutic peptides.

These application notes provide a comprehensive guide for researchers investigating the therapeutic potential of H-D-Ile-Asp-OH. We will explore its hypothesized mechanism of action as a caspase inhibitor, provide detailed protocols for its characterization, and offer insights into its potential applications in drug development.

Hypothesized Mechanism of Action: Competitive Inhibition of Caspases

We hypothesize that H-D-Ile-Asp-OH functions as a competitive inhibitor of effector caspases, such as caspase-3 and caspase-7. These caspases are responsible for the execution phase of apoptosis. The aspartic acid residue of H-D-Ile-Asp-OH likely mimics the P1 aspartate residue of the natural caspase substrate, allowing the dipeptide to bind to the active site of the caspase. However, due to its structure, it is not cleaved or is cleaved very slowly, thus blocking the access of the natural substrates and inhibiting caspase activity. The D-isoleucine residue may enhance the binding affinity and specificity of the dipeptide for the caspase active site.

Signaling Pathway of Caspase-Mediated Apoptosis

Caspase_Apoptosis_Pathway Pro_Apoptotic_Signal Pro-Apoptotic Signal (e.g., DNA damage, growth factor withdrawal) Bcl2_Family Bcl-2 Family Proteins (Bax, Bak) Pro_Apoptotic_Signal->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase37 Pro-caspase-3, -7 Caspase9->Procaspase37 cleaves and activates Caspase37 Active Caspase-3, -7 (Executioner Caspases) Procaspase37->Caspase37 Substrates Cellular Substrates (e.g., PARP, lamins) Caspase37->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis HD_Ile_Asp_OH H-D-Ile-Asp-OH HD_Ile_Asp_OH->Caspase37 inhibits

Caption: Intrinsic pathway of apoptosis and the hypothesized inhibitory action of H-D-Ile-Asp-OH.

Experimental Protocols

To investigate the therapeutic potential of H-D-Ile-Asp-OH, a series of in vitro and cell-based assays are recommended. The following protocols provide a framework for characterizing its activity as a caspase inhibitor and its effects on apoptosis.

Protocol 1: In Vitro Caspase-3 Activity Assay

This protocol is designed to determine the direct inhibitory effect of H-D-Ile-Asp-OH on the activity of purified recombinant caspase-3. A fluorogenic substrate is used, which upon cleavage by caspase-3, releases a fluorescent molecule.

Materials:

  • Purified active human recombinant caspase-3

  • Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • H-D-Ile-Asp-OH (dissolved in a suitable solvent, e.g., DMSO or water)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a stock solution of H-D-Ile-Asp-OH (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of H-D-Ile-Asp-OH in Assay Buffer to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).

    • Prepare a working solution of caspase-3 in Assay Buffer (e.g., 10 units/mL).

    • Prepare a working solution of the caspase-3 substrate in Assay Buffer (e.g., 50 µM).

  • Assay Setup (in a 96-well plate):

    • Test wells: Add 50 µL of the H-D-Ile-Asp-OH dilutions.

    • Positive control wells: Add 50 µL of Assay Buffer (without inhibitor).

    • Negative control wells: Add 50 µL of Assay Buffer and no caspase-3.

    • Blank wells: Add 100 µL of Assay Buffer.

  • Enzyme Addition:

    • Add 25 µL of the caspase-3 working solution to the test and positive control wells.

    • Add 25 µL of Assay Buffer to the negative control wells.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition:

    • Add 25 µL of the caspase-3 substrate working solution to all wells except the blank wells.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorometer pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) every 5 minutes for 60 minutes.

Data Analysis:

  • Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).

  • Normalize the rates of the test wells to the rate of the positive control well.

  • Plot the percentage of inhibition versus the concentration of H-D-Ile-Asp-OH.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

Quantitative Data Summary Table:

CompoundTargetIC50 (µM)
H-D-Ile-Asp-OHCaspase-3Hypothetical Value
Z-VAD-FMK (Control)Pan-caspaseKnown Value
Protocol 2: Cell-Based Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This protocol assesses the ability of H-D-Ile-Asp-OH to protect cells from apoptosis induced by a known stimulus (e.g., staurosporine). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

Materials:

  • A relevant cell line (e.g., Jurkat cells, HeLa cells)

  • Cell culture medium and supplements

  • H-D-Ile-Asp-OH

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of H-D-Ile-Asp-OH for 1-2 hours.

    • Induce apoptosis by adding the apoptosis-inducing agent (e.g., 1 µM staurosporine) and incubate for the recommended time (e.g., 4-6 hours).

    • Include the following controls:

      • Untreated cells (negative control)

      • Cells treated with the apoptosis-inducing agent only (positive control)

      • Cells treated with H-D-Ile-Asp-OH only

  • Cell Harvesting and Staining:

    • Harvest the cells (including the supernatant) and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate compensation settings for FITC and PI channels.

    • Collect data for at least 10,000 events per sample.

Data Analysis:

  • Gate the cell populations based on their fluorescence intensity:

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

  • Quantify the percentage of cells in each quadrant.

  • Compare the percentage of apoptotic cells in the H-D-Ile-Asp-OH treated samples to the positive control.

Experimental Workflow for Characterizing H-D-Ile-Asp-OH

Experimental_Workflow Start Start: H-D-Ile-Asp-OH Synthesis and Purification InVitro In Vitro Characterization Start->InVitro CaspaseAssay Caspase Inhibition Assay (Determine IC50) InVitro->CaspaseAssay CellBased Cell-Based Assays CaspaseAssay->CellBased Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) CellBased->Cytotoxicity ApoptosisAssay Apoptosis Assay (Annexin V/PI, TUNEL) CellBased->ApoptosisAssay Mechanism Mechanism of Action Studies ApoptosisAssay->Mechanism WesternBlot Western Blot for Caspase Cleavage Products (e.g., cleaved PARP) Mechanism->WesternBlot InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Efficacy Efficacy Studies InVivo->Efficacy Toxicity Toxicity and PK/PD Studies InVivo->Toxicity End Lead Optimization and Clinical Development Efficacy->End Toxicity->End

Caption: A comprehensive workflow for the preclinical development of H-D-Ile-Asp-OH.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through the inclusion of appropriate controls.

  • Positive and Negative Controls: In every assay, the use of positive controls (e.g., a known caspase inhibitor or an apoptosis-inducing agent) and negative controls (untreated samples) is crucial to ensure that the assay is performing as expected.

  • Dose-Response Relationship: Establishing a clear dose-response relationship in both the in vitro and cell-based assays provides strong evidence for the specific activity of H-D-Ile-Asp-OH.

  • Orthogonal Assays: Confirming the findings from one assay with another, mechanistically different assay (e.g., complementing Annexin V/PI staining with a TUNEL assay or Western blotting for cleaved PARP) significantly increases the confidence in the results.

Conclusion and Future Directions

H-D-Ile-Asp-OH holds promise as a novel therapeutic agent for diseases characterized by aberrant apoptosis. Its unique structure, combining a D-amino acid for stability and an aspartic acid residue for caspase recognition, makes it an attractive candidate for further investigation. The protocols outlined in these application notes provide a robust framework for its initial characterization. Future studies should focus on its selectivity for different caspases, its in vivo efficacy and safety in relevant animal models, and its pharmacokinetic and pharmacodynamic properties. The insights gained from these studies will be instrumental in advancing H-D-Ile-Asp-OH towards clinical development.

References

  • Caspase-3 Function and Inhibition: Biocompare offers a summary of caspase-3's role in apoptosis and a list of available inhibitors for research. [Link]

  • Caspase-3/7 Inhibitors: BPS Bioscience details the properties of specific caspase-3 and -7 inhibitors, including their selectivity and biological activity. [Link]

  • Mechanisms of Apoptosis: A comprehensive review from the National Institutes of Health (NIH) on the molecular mechanisms of apoptosis, including the roles of caspases. [Link]

  • Role of D-Aspartic Acid in the Brain: A review on the role of D-aspartate in brain development and neuroendocrine regulation. [Link]

  • Staurosporine-Induced Apoptosis: A study on the mechanism of staurosporine-induced apoptosis and the role of caspases. [Link]

Method

Application Note: Conjugation of H-D-Ile-Asp-OH to Carrier Proteins for Immunogen Preparation and Assay Development

Introduction & Structural Causality The dipeptide H-D-Ile-Asp-OH (Molecular Weight: 246.26 g/mol ) is a synthetic hapten characterized by an N-terminal D-isoleucine and a C-terminal L-aspartic acid[1]. Because its molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

The dipeptide H-D-Ile-Asp-OH (Molecular Weight: 246.26 g/mol ) is a synthetic hapten characterized by an N-terminal D-isoleucine and a C-terminal L-aspartic acid[1]. Because its molecular weight is well below the 1000 Da threshold required for immune recognition, this peptide is inherently non-immunogenic and cannot elicit a robust T-cell-dependent antibody response in vivo[2].

To generate highly specific polyclonal or monoclonal antibodies, the dipeptide must be covalently conjugated to a high-molecular-weight, highly immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH)[2]. Furthermore, to screen the resulting antisera (e.g., via ELISA) without detecting false positives from anti-KLH antibodies, the hapten must be conjugated to a secondary, non-relevant carrier such as Bovine Serum Albumin (BSA)[3].

The structural anatomy of H-D-Ile-Asp-OH strictly dictates the conjugation chemistry. It possesses three primary reactive moieties:

  • One α-primary amine at the N-terminus (D-Ile).

  • Two carboxyl groups at the C-terminus (Asp α-carboxyl and β-side-chain carboxyl).

This dual-reactivity presents a technical challenge: homopolymerization of the peptide can rapidly occur if both amines and carboxyls are activated simultaneously. To prevent this and ensure directional conjugation, we detail two distinct crosslinking strategies below.

Conjugation Strategies & Mechanistic Logic

Strategy A: EDC/NHS-Mediated Amide Bond Formation (Carboxyl-to-Amine)

This zero-length crosslinking method utilizes EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl groups of the Asp residue. Because the EDC-formed O-acylisourea intermediate is highly unstable and rapidly hydrolyzes in aqueous solutions, NHS (N-hydroxysuccinimide) is added to convert it into a semi-stable NHS-ester[3]. This ester subsequently undergoes nucleophilic attack by the abundant primary amines (lysine residues) on the carrier protein, forming a permanent amide bond.

  • Causality of Buffer Selection: To minimize peptide homopolymerization, the peptide's carboxyls are first activated in an acidic MES buffer (pH 4.7), where amines are protonated and unreactive. The activated peptide is then introduced to the carrier protein in a neutral phosphate buffer (pH 7.2) to deprotonate the carrier's lysines, driving the conjugation reaction forward[4].

EDC_NHS_Pathway Peptide H-D-Ile-Asp-OH (Carboxyl Groups) Activation EDC + NHS (MES Buffer, pH 4.7) Peptide->Activation Activation Intermediate NHS-Ester Intermediate Activation->Intermediate 15 min, RT Conjugate Stable Amide Bond Conjugate Intermediate->Conjugate PBS, pH 7.2 Carrier Carrier Protein (Primary Amines) Carrier->Conjugate Nucleophilic Attack

EDC/NHS-mediated conjugation pathway for H-D-Ile-Asp-OH to carrier proteins.

Strategy B: Glutaraldehyde-Mediated Amine Crosslinking (Amine-to-Amine)

Glutaraldehyde is a homobifunctional crosslinker that reacts with the N-terminal amine of the D-Ile residue and the ε-amines of the carrier protein's lysines, forming Schiff bases (imines).

  • Causality of Reduction: Because Schiff bases are reversible and susceptible to hydrolysis, the system must be treated with sodium cyanoborohydride (NaCNBH3). This is a mild reducing agent that specifically reduces imines to stable secondary amines without reducing the unreacted aldehydes, locking the conjugate into a permanent state.

Glutaraldehyde_Pathway Peptide H-D-Ile-Asp-OH (N-terminal Amine) SchiffBase Schiff Base Intermediate Peptide->SchiffBase PBS, pH 7.2 Carrier Carrier Protein (Lysine Amines) Carrier->SchiffBase PBS, pH 7.2 Glutaraldehyde Glutaraldehyde (Crosslinker) Glutaraldehyde->SchiffBase Crosslinking Reduction NaCNBH3 (Reduction) SchiffBase->Reduction 1 hour, RT Conjugate Secondary Amine Conjugate Reduction->Conjugate Stable Linkage

Glutaraldehyde crosslinking workflow forming stable secondary amines.

Quantitative Data & Parameters

Table 1: Carrier Protein Specifications
Carrier ProteinMolecular WeightAvailable LysinesImmunogenicityPrimary Application
KLH 4.5 x 10⁶ to 1.3 x 10⁷ Da~300–600Very HighImmunization (Antibody Production)
BSA 67,000 Da59 (30–35 accessible)ModerateELISA / Assay Screening
Table 2: Optimized Conjugation Parameters
ParameterEDC/NHS MethodGlutaraldehyde Method
Peptide:Carrier Molar Ratio 40:1 to 50:140:1 to 50:1
Crosslinker Excess 10x (EDC/NHS to Peptide)1% (v/v) Final Concentration
Optimal pH 4.7 (Activation), 7.2 (Conjugation)7.2 to 8.0
Reaction Time 15 min + 2 hours1 hour + 30 min (Reduction)
Expected Substitution Ratio 10–20 peptides / BSA10–15 peptides / BSA

Experimental Protocols

Protocol 1: EDC/NHS-Mediated Conjugation

Note: This protocol utilizes a two-step activation to prevent peptide homopolymerization.

  • Peptide Activation: Dissolve 2 mg of H-D-Ile-Asp-OH in 200 µL of Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 4.7)[4].

  • Crosslinker Addition: Add 2 mg of EDC and 2 mg of NHS to the peptide solution. Vortex immediately and incubate for 15 minutes at room temperature (RT).

  • Carrier Preparation: Concurrently, dissolve 2 mg of the target carrier protein (KLH or BSA) in 500 µL of Conjugation Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2)[3].

  • Conjugation: Add the activated peptide solution dropwise to the carrier protein solution while stirring. The shift in pH to 7.2 will deprotonate the carrier lysines, initiating nucleophilic attack.

  • Incubation: React for 2 hours at RT under continuous gentle agitation.

  • Purification: Remove unreacted peptide, EDC, and byproducts by dialyzing the mixture against 1X PBS (pH 7.2) using a 10K MWCO dialysis cassette for 24 hours (with three buffer exchanges).

Protocol 2: Glutaraldehyde-Mediated Conjugation
  • Co-Dissolution: Dissolve 2 mg of carrier protein and 2 mg of H-D-Ile-Asp-OH in 1 mL of 1X PBS (pH 7.2).

  • Crosslinking: Slowly add EM-grade Glutaraldehyde to achieve a final concentration of 1% (v/v). The solution may turn slightly yellow as Schiff bases form.

  • Incubation: Stir gently for 1 hour at RT.

  • Reduction: Add Sodium Cyanoborohydride (NaCNBH3) to a final concentration of 10 mM. Incubate for 30 minutes at RT in a fume hood to permanently reduce the imine bonds.

  • Quenching: Add 100 µL of 1 M Tris-HCl (pH 8.0) to quench any unreacted aldehyde groups. Incubate for 15 minutes.

  • Purification: Dialyze extensively against 1X PBS (pH 7.2) using a 10K MWCO cassette.

Protocol 3: Self-Validating System (TNBS Assay for Conjugation Efficiency)

To ensure trustworthiness, the conjugation must be validated. The TNBS (2,4,6-trinitrobenzene sulfonic acid) assay quantifies the loss of primary amines on the carrier protein, indirectly calculating the hapten substitution ratio.

  • Standard Curve: Prepare a standard curve of unconjugated BSA (0 to 50 µg/mL) in 0.1 M sodium bicarbonate buffer (pH 8.5).

  • Sample Preparation: Dilute the purified H-D-Ile-Asp-OH-BSA conjugate to an estimated 25 µg/mL in the same buffer.

  • Reaction: Add 25 µL of 0.01% (w/v) TNBS solution to 500 µL of each standard and sample.

  • Incubation: Incubate at 37°C for 2 hours.

  • Measurement: Read the absorbance at 335 nm.

  • Calculation: The decrease in free amines in the conjugate compared to the unconjugated BSA standard directly correlates to the number of H-D-Ile-Asp-OH molecules successfully attached per carrier molecule.

References

  • PubChem. "H-D-Ile-Asp-OH | C10H18N2O5 | CID 7020020 - PubChem - NIH". National Institutes of Health (NIH).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aspartimide Formation in Asp-Ile Peptide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with aspartimide (Asi) formation during Solid-Phase Peptide Synthesis (SPPS), with spec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with aspartimide (Asi) formation during Solid-Phase Peptide Synthesis (SPPS), with specific mechanistic insights into the synthesis of sterically hindered motifs like H-D-Ile-Asp-OH .

Core Causality: The Mechanism of Aspartimide Formation

Aspartimide formation is a persistent, sequence-dependent side reaction in Fmoc-based SPPS. The causality is rooted in a 1[1]. During the repeated use of secondary amines (like 20% piperidine) for Fmoc deprotection, the backbone amide nitrogen of the residue adjacent to the Aspartate (Asp) is deprotonated. This nitrogen acts as a nucleophile, attacking the β-carboxyl group of the Asp side chain and expelling the protecting group (e.g., OtBu) to form a five-membered succinimide ring[1].

This intermediate is highly unstable and undergoes rapid ring-opening via hydrolysis (forming isomerized α- and β-peptides) or nucleophilic attack by piperidine (forming +67 Da piperidide adducts)[2]. Because the α- and β-peptides are mass-neutral rearrangements, they are3[3].

Mechanism A Peptide with Asp(OtBu)-Xaa B Base Treatment (Piperidine) A->B C Amide Nitrogen Deprotonation B->C D Nucleophilic Attack on β-Carboxyl C->D E Aspartimide (Succinimide Ring) D->E Loss of OtBu F α/β-Peptides (Isomerized) E->F Hydrolysis G Piperidide Adducts (+67 Da relative) E->G Piperidine Attack

Mechanistic pathway of base-catalyzed aspartimide formation and byproduct generation.

Frequently Asked Questions (FAQs)

Q1: I am synthesizing the dipeptide H-D-Ile-Asp-OH. Why am I observing aspartimide byproducts even though Asp is at the C-terminus? A1: In standard sequences (Asp-Xaa), the nitrogen of the Xaa residue attacks the Asp side chain. For a C-terminal Asp (as in H-D-Ile-Asp-OH), classic aspartimide formation depends entirely on your solid support. If you are using an ester-linked resin (e.g., Wang or 2-CTC), aspartimide formation is physically impossible from the C-terminus because there is no amide nitrogen. However, if you are using a Rink Amide resin to synthesize H-D-Ile-Asp-NH₂, the primary amide nitrogen provided by the linker is highly nucleophilic and 4[4].

Q2: How does the steric bulk of D-Isoleucine affect this side reaction? A2: Isoleucine is a β-branched, sterically hindered amino acid. While a bulky C-terminal neighbor (Asp-Ile) reduces the rate of succinimide formation compared to Asp-Gly, the steric bulk of D-Ile at the N-terminus (D-Ile-Asp) slows down the coupling kinetics. This requires longer coupling times or stronger basic additives (like DIPEA), which 1, exacerbating cyclization[1].

Q3: Can I just use a different Fmoc deprotection base to solve this? A3: Yes, modifying the basic microenvironment is the first line of defense. Using a weaker base like piperazine, or5[5], buffers the solution. This prevents the deprotonation of the backbone amide (pKa ~15) while still allowing Fmoc removal, significantly suppressing the side reaction[3].

Quantitative Data: Sequence Susceptibility & Prevention Strategies

The propensity for aspartimide formation is highly sequence-dependent. Compare your target sequence against the empirical data below to select the appropriate prevention strategy.

Table 1: Sequence Susceptibility to Aspartimide Formation (Data derived from model peptide stress tests[6])

C-Terminal Adjacent Residue (Asp-Xaa)Propensity for AspartimideRecommended Primary Prevention Strategy
Glycine (Gly) ++++ (Highest)Dmb/Hmb Backbone Protection
Asparagine (Asn) / Aspartate (Asp) +++ (High)Bulky Ester Protection (OMpe, OBno)
Arginine (Arg) / Cysteine (Cys) ++ (Moderate)Modified Deprotection Cocktail (HOBt)
Isoleucine (Ile) / Alanine (Ala) + (Low to Moderate)Standard Protocols / OMpe if prolonged

Table 2: Comparison of Aspartimide Prevention Strategies

StrategyMechanism of ActionProsCons
Piperidine + 0.1 M HOBt Buffers pH to prevent amide deprotonation.Cheap, easy to implement, no special building blocks needed[3].HOBt introduces water; may cause incomplete Fmoc removal[3].
Fmoc-Asp(OMpe)-OH Steric shielding of the β-carboxyl group.Excellent protection for moderate-risk sequences (Asp-Ile)[7].More expensive than OtBu; requires longer coupling times.
Dmb/Hmb Backbone Protection Replaces the nucleophilic amide proton with a protective group.2[2].Highly sterically hindered; subsequent couplings are very difficult[3].
Cyanosulfurylide (CSY) / Hydrazides Masks the carboxylic acid as a stable C-C bonded ylide or hydrazide.100% suppression even under microwave conditions[8][9].Requires specialized post-synthesis cleavage steps (e.g., CuSO₄)[8].

Troubleshooting Workflows & Step-by-Step Methodologies

Use the following self-validating protocols to systematically eliminate aspartimide formation in your synthesis.

Workflow Start Aspartimide Detected in SPPS Step1 Modify Deprotection Base: Add 0.1M HOBt or Formic Acid Start->Step1 Eval1 Did purity improve? Step1->Eval1 Step2 Change Protecting Group: Use Fmoc-Asp(OMpe)-OH Eval1->Step2 No Success Proceed to Cleavage & Purification Eval1->Success Yes Eval2 Is Aspartimide eliminated? Step2->Eval2 Step3 Use Backbone Protection: Dmb/Hmb on adjacent residue Eval2->Step3 No Eval2->Success Yes Step3->Success

Troubleshooting workflow for mitigating aspartimide formation during solid-phase peptide synthesis.

Protocol A: Buffered Fmoc-Deprotection (First-Line Defense)

Self-Validation Metric: LC-MS analysis of a test micro-cleavage should show a reduction in the +67 Da piperidide mass.

  • Preparation : Prepare a solution of 20% Piperidine in DMF containing 0.1 M HOBt (Hydroxybenzotriazole) or 0.1 M Formic Acid. Note: Ensure HOBt is fully dissolved; wetted HOBt may introduce trace water, so fresh anhydrous DMF is critical[3].

  • Deprotection : Apply the modified cocktail to the peptidyl-resin for 2 × 10 minutes at room temperature.

  • Washing : Wash the resin extensively with DMF (5 × 1 min) to remove all traces of the buffered base. Localized "hotspots" of alkalinity can trigger cyclization if washing is inadequate[5].

  • Coupling : Proceed with standard amino acid coupling.

Protocol B: Steric Shielding with Fmoc-Asp(OMpe)-OH

Self-Validation Metric: Complete absence of mass-neutral twin peaks (α/β-isomerization) in the HPLC chromatogram.

  • Substitution : Replace standard Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester) in your sequence[7].

  • Coupling : Dissolve 3-4 equivalents of Fmoc-Asp(OMpe)-OH and OxymaPure in DMF. Add DIC (Diisopropylcarbodiimide).

  • Extended Reaction : Due to the increased steric bulk of the OMpe group, extend the coupling time by 45 minutes compared to standard protocols.

  • Verification : Perform a Kaiser test. If positive, repeat the coupling step before proceeding to Fmoc deprotection.

  • Cleavage : The OMpe group is fully labile under standard acidic cleavage conditions (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O for 2 hours).

Protocol C: Special Instructions for H-D-Ile-Asp-OH Synthesis

If your specific target is the dipeptide H-D-Ile-Asp-OH:

  • Resin Selection : Strictly use a 2-Chlorotrityl Chloride (2-CTC) resin or Wang resin . Avoid Rink Amide resin unless the C-terminal amide is explicitly required, as the primary amide is the primary nucleophile for aspartimide formation in C-terminal Asp residues[4].

  • Coupling D-Ile : Fmoc-D-Ile-OH is highly sterically hindered. Use a highly reactive coupling additive like HATU with collidine (instead of DIPEA) to minimize the basicity of the coupling environment, thereby preventing base-catalyzed side reactions during the prolonged coupling time required for the β-branched Isoleucine[1].

Sources

Optimization

Technical Support Center: Optimizing Coupling Efficiency for H-D-Ile-Asp-OH

Welcome to the technical support center dedicated to the successful synthesis and coupling of the dipeptide H-D-Ile-Asp-OH. This guide is designed for researchers, scientists, and drug development professionals who may e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the successful synthesis and coupling of the dipeptide H-D-Ile-Asp-OH. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of peptides containing this sterically demanding and reactive sequence. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles to enhance your coupling efficiency and final product purity.

Introduction: The Dual Challenge of Coupling H-D-Ile-Asp-OH

The synthesis of peptides containing the D-Isoleucine-Aspartic acid motif presents a confluence of two significant challenges in peptide chemistry:

  • Steric Hindrance: D-Isoleucine (D-Ile) is a β-branched amino acid, which poses considerable steric hindrance at the α-carbon. This bulkiness can significantly slow down the rate of peptide bond formation, often leading to incomplete reactions and low yields when using standard coupling protocols.[1][2]

  • Aspartic Acid Side Reactions: Aspartic acid (Asp) contains a side-chain carboxylic acid that requires protection during synthesis. A persistent and problematic side reaction, particularly in Fmoc-based solid-phase peptide synthesis (SPPS), is the formation of a cyclic aspartimide intermediate.[3][4][5] This base-catalyzed reaction can lead to a cascade of undesirable outcomes, including racemization at the aspartic acid residue and the formation of β-linked peptide impurities.[5][6]

This guide will provide you with the necessary tools and knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction for H-D-Ile-Asp-OH resulting in a low yield?

A1: The primary reason is often the combination of steric hindrance from the D-Isoleucine residue and potentially suboptimal coupling conditions.[1][2] Traditional activating reagents like carbodiimides may be too slow and inefficient to overcome the steric barrier.[1] Additionally, aggregation of the growing peptide chain can further block reactive sites.[2]

Q2: I see an unexpected peak in my HPLC analysis with a mass corresponding to my desired peptide minus 18 Da. What is it?

A2: This is a classic signature of aspartimide formation.[7] The cyclic imide is formed from the aspartic acid residue, resulting in the loss of a water molecule (18 Da). This is a common side reaction, especially during the repeated base treatments for Fmoc group removal in SPPS.[3][5]

Q3: What are the consequences of aspartimide formation?

A3: Aspartimide formation is detrimental to the purity and integrity of your final peptide. The five-membered succinimide ring is susceptible to nucleophilic attack, which can lead to:

  • Formation of β-peptides: The peptide backbone is rearranged, with the peptide bond forming at the side-chain carboxyl group instead of the α-carboxyl group.[3][5]

  • Racemization: The chiral center of the aspartic acid can be compromised, leading to a mixture of D- and L-isomers.[5][8]

  • Chain Termination: In SPPS, the aspartimide can react with the deprotection base (e.g., piperidine) to form piperidide adducts, capping the peptide chain.[4]

Q4: Which coupling reagents are recommended for sterically hindered amino acids like D-Isoleucine?

A4: For sterically demanding couplings, more potent activating reagents are necessary. Onium salts, particularly those based on HOAt (1-hydroxy-7-azabenzotriazole) and OxymaPure, are highly recommended.[9] Reagents such as HATU, HCTU, PyAOP, and COMU are considered among the most efficient because they form highly reactive activated esters.[2]

Q5: How can I prevent aspartimide formation?

A5: Several strategies can be employed:

  • Choice of Protecting Group: Using a bulkier side-chain protecting group on the aspartic acid residue can sterically hinder the cyclization reaction. Fmoc-Asp(OBno)-OH and Fmoc-Asp(OMpe)-OH have shown significant suppression of aspartimide formation compared to the standard Fmoc-Asp(OtBu)-OH.[5][8][10]

  • Backbone Protection: Incorporating a protecting group on the backbone amide nitrogen of the amino acid C-terminal to the Asp residue can prevent the initial nucleophilic attack. Dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH are commercially available for this purpose.[10][11][12]

  • Modified Deprotection Conditions: Adding an acidic additive like HOBt to the piperidine solution for Fmoc deprotection can help reduce aspartimide formation.[11] Using less nucleophilic bases like DBU in lower concentrations can also be beneficial.[3]

Troubleshooting Guides

Problem 1: Low Coupling Yield / Incomplete Reaction

You observe a significant amount of unreacted N-terminal amine on your resin or a low yield of H-D-Ile-Asp-OH in solution phase.

Causality Analysis

The most likely cause is insufficient activation to overcome the steric hindrance of the D-Isoleucine residue. Secondary causes can include peptide aggregation or poor solvation of reagents.

Troubleshooting Workflow

start Aspartimide-Related Impurities Detected q1 Are you using Fmoc-Asp(OtBu)-OH? start->q1 sol1 Switch to a bulky protecting group like Fmoc-Asp(OBno)-OH. q1->sol1 Yes q2 Is the residue following Asp known to promote aspartimide formation (e.g., Gly, Asn, Ser)? q1->q2 No end_node Minimized Impurities sol1->end_node sol2 Consider using a backbone-protected dipeptide (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH). q2->sol2 Yes q3 Are you using standard 20% piperidine for Fmoc deprotection? q2->q3 No sol2->end_node sol3 Modify deprotection: Use 2% DBU / 2% piperidine in DMF, or add 0.1M HOBt to the piperidine solution. q3->sol3 Yes q3->end_node No sol3->end_node

Caption: Workflow for mitigating aspartimide formation.

Experimental Protocols

Protocol 2: Standard Coupling of Fmoc-Asp(OBno)-OH in SPPS

  • Resin Swelling: Swell the peptide-resin with a free N-terminal amine in DMF for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OBno)-OH (3 eq.), a coupling reagent such as HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes. [10]3. Coupling: Add the activated amino acid solution to the swollen resin.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature. Due to the bulky protecting group, a double coupling may be beneficial to ensure a complete reaction.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min).

  • Proceed: Continue with the standard Fmoc-SPPS protocol.

Analytical Characterization

Successful optimization requires robust analytical methods to assess purity and identify byproducts.

  • Reversed-Phase HPLC (RP-HPLC): This is the primary technique for determining the purity of the crude and final peptide products. A gradient of water and acetonitrile with an ion-pairing agent like TFA is typically used. [13][14]Aspartimide-related impurities, such as α- and β-peptides, may appear as closely eluting peaks to the main product. [11]* Mass Spectrometry (MS): MS is essential for confirming the molecular weight of the desired peptide and identifying impurities. It can definitively identify aspartimide (-18 Da) and piperidide adducts (+67 Da). [4][13]

Conclusion

The synthesis of H-D-Ile-Asp-OH requires a strategic approach that proactively addresses both steric hindrance and the potential for aspartimide formation. By selecting highly efficient coupling reagents, employing advanced side-chain or backbone protection strategies for the aspartic acid residue, and utilizing optimized reaction conditions, researchers can significantly improve coupling efficiency and achieve high-purity target peptides. This guide serves as a foundational resource for troubleshooting and optimizing your synthetic efforts.

References

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC. (n.d.).
  • Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS). (n.d.).
  • A Comparative Guide to Aspartic Acid Protecting Groups in Fmoc Solid-Phase Peptide Synthesis - Benchchem. (n.d.).
  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - Research Collection. (n.d.).
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2025, August 6).
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (n.d.).
  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26).
  • Side Chain Protection in Peptide Synthesis. (2026, February 10).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
  • Peptide Coupling Reagents Guide - Sigma-Aldrich. (n.d.).
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021, March 12).
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study | Almac. (n.d.).
  • Workflow of HPLC in Peptide Purity Analysis - Mtoz Biolabs. (n.d.).
  • Side reactions in peptide synthesis: An overview - Bibliomed. (2018, June 2).
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (n.d.).
  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning - ChemRxiv. (n.d.).
  • Proximity-driven acceleration of challenging solid-phase peptide couplings - PMC. (2026, February 2).
  • A Researcher's Guide to Aspartic Acid Incorporation: Comparing Alternatives to H-Asp(OtBu) - Benchchem. (n.d.).
  • Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH - Sigma-Aldrich. (n.d.).

Sources

Troubleshooting

H-D-Ile-Asp-OH synthesis side reaction troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific mechanistic challenges associated with the synthesis of H-D-Ile-Asp-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific mechanistic challenges associated with the synthesis of H-D-Ile-Asp-OH (D-Isoleucyl-L-aspartic acid).

Synthesizing this specific dipeptide presents a perfect storm of solid-phase peptide synthesis (SPPS) complications: the severe steric hindrance of a β -branched amino acid, the notorious instability of aspartic acid under basic conditions, and the extreme kinetic favorability of dipeptide self-cleavage.

Below is a comprehensive, causality-driven guide and self-validating protocol to ensure the successful synthesis of high-purity H-D-Ile-Asp-OH.

Module 1: Mechanistic Root Cause Analysis

Premature Cleavage via Diketopiperazine (DKP) Formation

The Causality: Diketopiperazine (DKP) formation is a severe deletion side reaction that occurs predominantly at the dipeptide stage when synthesizing C-terminal acid peptides[1]. During the Fmoc deprotection of the second amino acid (Fmoc-D-Ile-OH), the liberated N-terminal amine undergoes intramolecular aminolysis, attacking the ester bond connecting the C-terminal Asp to the resin[2]. This forms a highly stable six-membered cyclic dipeptide (DKP), prematurely truncating the chain and releasing it into the solvent[2]. The D-L stereochemistry of H-D-Ile-Asp-OH dramatically accelerates this reaction because the alternating chirality minimizes steric clash, heavily favoring the cis-peptide bond geometry required for cyclization[1].

DKP_Mechanism Start Fmoc-D-Ile-Asp(OtBu)-O-Wang (Resin-Bound Dipeptide) Deprotect Base Deprotection (20% Piperidine) Start->Deprotect Intermediate H-D-Ile-Asp(OtBu)-O-Wang (Free Nucleophilic Amine) Deprotect->Intermediate Attack Intramolecular Aminolysis (Amine attacks ester linker) Intermediate->Attack Solution Use 2-CTC Resin (Steric Shielding) Intermediate->Solution Preventive Route Product1 Cyclo(D-Ile-Asp) [Diketopiperazine Byproduct] Attack->Product1 Product2 HO-Wang Resin (Premature Cleavage) Attack->Product2 Success H-D-Ile-Asp(OtBu)-O-CTC (Stable Dipeptide) Solution->Success

Mechanism of Diketopiperazine (DKP) formation during dipeptide synthesis and prevention via 2-CTC.
Aspartimide Formation & Isomeric Rearrangement

The Causality: Aspartimide formation is driven by the nucleophilic attack of the backbone amide nitrogen on the side-chain ester of the Asp residue during base-catalyzed Fmoc deprotection[3]. The causality here is the spatial proximity of the amide nitrogen to the β -carboxyl group, exacerbated by basic conditions (e.g., piperidine) which deprotonate the amide[4]. Subsequent ring-opening by water or piperidine yields a mixture of α -aspartyl, β -aspartyl (isobaric), and piperidide (+83 Da) impurities, alongside epimerization at the Asp α -carbon[3].

Aspartimide Peptide Peptide-Asp(OtBu)-X (Linear Sequence) Base Base Catalysis (Amide Deprotonation) Peptide->Base Imide Aspartimide Intermediate (5-Membered Succinimide Ring) Base->Imide Hydrolysis Nucleophilic Ring Opening (H2O or Piperidine) Imide->Hydrolysis Piperidide Piperidide Adduct (+83 Da Impurity) Imide->Piperidide Piperidine Alpha α-Asp Peptide (Target + Epimers) Hydrolysis->Alpha Beta β-Asp Peptide (Isobaric Impurity) Hydrolysis->Beta

Aspartimide formation pathway leading to alpha/beta-aspartyl isomers and piperidide adducts.
Steric Hindrance of β -Branched D-Isoleucine

The Causality: D-Isoleucine features a β -branched side chain. The causality of its poor coupling efficiency is the immense steric bulk immediately adjacent to the α -amine and α -carboxyl groups, which physically blocks the approach of incoming nucleophiles or activated esters[5]. Traditional carbodiimide activation is often insufficient, necessitating highly reactive intermediates to force the amide bond formation[6].

Module 2: Quantitative Data & Reagent Selection

To mitigate these issues, empirical data dictates strict reagent choices. The tables below summarize the causality behind selecting specific resins and coupling reagents for this sequence.

Table 1: Impact of Resin Linker on DKP Formation in H-D-Ile-Asp-OH Synthesis

Resin TypeLinkage TypeDKP Formation RiskExpected YieldCausality
Wang Resin Benzyl EsterCritical (>70%)<20%Unhindered ester bond allows rapid intramolecular aminolysis by the D-Ile amine[1].
2-CTC Resin Trityl EsterNegligible (<1%)>85%Massive steric bulk of the trityl group physically blocks the nucleophilic attack[1].

Table 2: Coupling Reagent Efficacy for Sterically Hindered D-Ile

Reagent SystemActivation IntermediateEfficiency for D-IleEpimerization RiskCausality
HBTU / DIPEA Guanidinium / OBtLow (Sluggish)ModerateBulky β -branched D-Ile resists activation; slow coupling increases epimerization window[5].
HATU / HOAt Uronium / OAtHighLowNeighboring group effect of the nitrogen in the 7-azabenzotriazole ring accelerates aminolysis[6].
DIC / Oxyma Ester / OxymaVery HighVery LowLess sterically demanding intermediate; highly reactive and neutralizes basicity, protecting chiral integrity.

Module 3: Self-Validating Experimental Protocol

Every step in this protocol includes a built-in validation mechanism to ensure the system self-corrects before proceeding to the next phase. This guarantees trustworthiness and prevents compounding errors.

Step 1: Resin Loading (Steric Shielding)

  • Swell 1.0 g of 2-Chlorotrityl chloride (2-CTC) resin (loading ~1.0 mmol/g) in dry DCM for 30 mins.

  • Dissolve 1.2 eq of Fmoc-L-Asp(OtBu)-OH and 4.0 eq of DIPEA in dry DCM. Add to the resin and agitate for 2 hours.

  • Cap unreacted resin sites by adding Methanol/DIPEA/DCM (1:2:7 v/v/v) for 20 minutes to prevent truncation sequences.

  • Validation Checkpoint 1: Take a 5 mg resin aliquot, cleave the Fmoc group with 20% piperidine, and measure the UV absorbance of the piperidine-dibenzofulvene adduct at 301 nm. Proceed only if the calculated loading is >0.6 mmol/g.

Step 2: Fmoc Deprotection (Aspartimide Suppression)

  • Treat the resin with 20% Piperidine in DMF containing 0.1 M HOBt for 2 × 10 minutes.

  • Causality: The addition of HOBt acts as a mild acid, lowering the pH of the basic cocktail just enough to suppress the deprotonation of the backbone amide, entirely preventing aspartimide formation[3].

  • Wash thoroughly with DMF (5 × 1 min).

Step 3: Coupling of Sterically Hindered D-Ile

  • Dissolve 3.0 eq of Fmoc-D-Ile-OH, 3.0 eq of DIC, and 3.0 eq of Oxyma Pure in DMF. Pre-activate for 2 minutes.

  • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Validation Checkpoint 2 (Kaiser Test): Remove a few resin beads, wash with ethanol, and apply the Kaiser test reagents. A yellow solution (negative) validates complete coupling. A blue solution (positive) indicates unreacted amines due to D-Ile steric hindrance; trigger an automatic re-coupling loop using HATU/DIPEA for 1 hour.

Step 4: Final Deprotection & Global Cleavage

  • Remove the final Fmoc group using the suppressed cocktail (20% Piperidine + 0.1 M HOBt in DMF).

  • Wash with DMF, then DCM, and dry the resin under vacuum.

  • Cleave the dipeptide and remove the OtBu protecting group simultaneously using a cocktail of 95% TFA / 2.5% TIS / 2.5% H 2​ O for 2 hours.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Validation Checkpoint 3 (LC-MS): Analyze the crude powder. The target mass [M+H]+ is 247.1 Da. The absence of an [M−18]+ peak confirms the successful prevention of both DKP and Aspartimide formation.

Module 4: Frequently Asked Questions (FAQs)

Q: Why am I seeing a mass of [M-18] in my final cleavage? A: A mass shift of -18 Da (loss of H 2​ O) is the classic signature of either Diketopiperazine (DKP) or Aspartimide formation. In the context of a dipeptide synthesized on an ester resin, it is almost certainly DKP formation resulting in premature cleavage[2].

Q: Can I use standard Wang resin if I strictly control the deprotection time? A: No. The D-L stereochemistry of D-Ile-Asp makes DKP cyclization practically instantaneous upon Fmoc removal[1]. You must use a sterically hindered resin like 2-CTC to physically block the intramolecular attack.

Q: How do I separate the α

  • and β -aspartyl isomers if aspartimide formation occurs? A: Separation is notoriously difficult because they are isobaric and have nearly identical hydrophobicity, often co-eluting on standard RP-HPLC[3]. Prevention is mandatory. Always use 0.1 M HOBt in your piperidine deprotection cocktail or utilize cyanosulfurylide protecting groups for the Asp side chain[4].

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of H-D-Ile-Asp-OH

Welcome to the technical support center for H-D-Ile-Asp-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for H-D-Ile-Asp-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered with this dipeptide. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can make informed decisions to advance your research.

Frequently Asked Questions (FAQs)

Q1: What is H-D-Ile-Asp-OH and why is its solubility a concern?

H-D-Ile-Asp-OH, or D-Isoleucyl-L-Aspartic acid, is a dipeptide composed of a D-isomer of isoleucine and L-aspartic acid.[1] Its structure presents a unique combination of a hydrophobic isoleucine side chain and a hydrophilic, acidic aspartic acid side chain.[2] This amphipathic nature can lead to intermolecular interactions and aggregation, resulting in poor solubility in aqueous solutions, a critical factor for its biological function and therapeutic application.[3]

Q2: What are the key chemical properties of H-D-Ile-Asp-OH that influence its solubility?

Understanding the physicochemical properties of H-D-Ile-Asp-OH is fundamental to troubleshooting its solubility.

  • Amino Acid Composition: The presence of the hydrophobic isoleucine residue can decrease solubility in aqueous solutions, while the hydrophilic aspartic acid residue increases it.[3][4] The overall solubility is a balance of these opposing characteristics.

  • pKa Values and Net Charge: The solubility of peptides is significantly influenced by the pH of the solution and the peptide's net charge.[4][5] H-D-Ile-Asp-OH has three ionizable groups: the N-terminal amino group, the C-terminal carboxyl group, and the side chain carboxyl group of aspartic acid. The approximate pKa values for these groups are:

    • N-terminal α-amino group: ~9.90[6]

    • C-terminal α-carboxyl group: ~1.99[6]

    • Aspartic acid side chain: ~3.90[6]

The net charge of the peptide changes with pH, directly impacting its interaction with the solvent. Peptides are generally least soluble at their isoelectric point (pI), where their net charge is zero.

Q3: How do I calculate the theoretical isoelectric point (pI) of H-D-Ile-Asp-OH?

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For H-D-Ile-Asp-OH, with two acidic groups and one basic group, the pI can be estimated by averaging the pKa values of the two acidic groups:

pI ≈ (pKa of C-terminal COOH + pKa of Asp side chain) / 2 pI ≈ (1.99 + 3.90) / 2 ≈ 2.95

This calculation suggests that H-D-Ile-Asp-OH will have minimal solubility around pH 2.95. To improve solubility, the pH of the solution should be adjusted away from this pI.

Troubleshooting Guide: Step-by-Step Protocols for Enhancing Solubility

Initial Solubility Testing: A Prudent First Step

Before committing your entire sample, always perform a preliminary solubility test with a small amount of the lyophilized peptide.[4][7] This minimizes waste and allows for the efficient screening of various solvent conditions.

Protocol 1: Small-Scale Solubility Test

  • Weigh approximately 1 mg of lyophilized H-D-Ile-Asp-OH.

  • Add 100 µL of sterile, deionized water to achieve a target concentration of 10 mg/mL.

  • Vortex the sample for 30 seconds.

  • Visually inspect for complete dissolution. If the solution is not clear, proceed to the systematic troubleshooting steps below.

Systematic Approach to Solubilization

If initial attempts to dissolve H-D-Ile-Asp-OH in water are unsuccessful, follow this logical progression of techniques. The flowchart below outlines the decision-making process.

Solubility_Workflow Start Start with Lyophilized H-D-Ile-Asp-OH Test_Water Attempt to Dissolve in Water Start->Test_Water Is_Soluble_Water Soluble? Test_Water->Is_Soluble_Water Success Peptide is Solubilized Proceed with Experiment Is_Soluble_Water->Success Yes pH_Adjustment pH Adjustment Is_Soluble_Water->pH_Adjustment No Adjust_to_Basic Add Dilute Base (e.g., 0.1M NH4OH) to pH > 7 pH_Adjustment->Adjust_to_Basic Is_Soluble_Basic Soluble? Adjust_to_Basic->Is_Soluble_Basic Is_Soluble_Basic->Success Yes Adjust_to_Acidic Add Dilute Acid (e.g., 0.1M Acetic Acid) to pH < 2 Is_Soluble_Basic->Adjust_to_Acidic No Is_Soluble_Acidic Soluble? Adjust_to_Acidic->Is_Soluble_Acidic Is_Soluble_Acidic->Success Yes Co_Solvent Use of Co-solvents Is_Soluble_Acidic->Co_Solvent No Add_DMSO Dissolve in minimal DMSO, then dilute with aqueous buffer Co_Solvent->Add_DMSO Is_Soluble_DMSO Soluble? Add_DMSO->Is_Soluble_DMSO Is_Soluble_DMSO->Success Yes Chaotropic_Agents Chaotropic Agents (Last Resort) Is_Soluble_DMSO->Chaotropic_Agents No Add_Urea Use 6M Guanidine HCl or 8M Urea Chaotropic_Agents->Add_Urea Failure Consult further or consider peptide modification Add_Urea->Failure

Caption: Decision workflow for solubilizing H-D-Ile-Asp-OH.

Method 1: pH Adjustment

Scientific Rationale: Adjusting the pH away from the peptide's isoelectric point (pI ≈ 2.95) increases the net charge, enhancing its interaction with polar solvents like water.[3][8] For H-D-Ile-Asp-OH, which has a net negative charge at neutral pH, increasing the pH further will increase its solubility.

Protocol 2: Solubilization in Basic Buffer

  • To a suspension of H-D-Ile-Asp-OH in water, add a small amount of a dilute basic solution, such as 0.1 M ammonium bicarbonate or 1% ammonium hydroxide, dropwise.[4][9]

  • Vortex the solution between each addition.

  • Monitor the pH of the solution. Aim for a pH well above the pI, for instance, pH 7.4.

  • Once the peptide is dissolved, you can dilute it to the final desired concentration with your experimental buffer.

Protocol 3: Solubilization in Acidic Buffer

  • If basic conditions are incompatible with your experiment, you can attempt to dissolve the peptide in an acidic buffer with a pH well below the pI.

  • Add a dilute acidic solution, such as 10% acetic acid, dropwise to the peptide suspension.[4]

  • Vortex thoroughly after each addition.

  • Be aware that residual trifluoroacetic acid (TFA) from purification can make the initial solution acidic.[8]

Method 2: Use of Co-solvents

Scientific Rationale: For peptides with significant hydrophobic character, organic co-solvents can disrupt the hydrophobic interactions that lead to aggregation.[4]

Protocol 4: Solubilization with DMSO

  • If pH adjustment is insufficient, attempt to dissolve the peptide in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO).[10][11]

  • Once the peptide is fully dissolved in the organic solvent, slowly add the aqueous buffer of your choice to the desired final concentration while stirring.[12]

  • Caution: If the solution becomes turbid upon addition of the aqueous buffer, the solubility limit has been exceeded.[12] For most cell-based assays, the final concentration of DMSO should not exceed 1% (v/v).[4]

Co-solventRecommended Starting ConcentrationFinal Concentration in AssayNotes
DMSOMinimal volume to dissolve< 1%May oxidize Met or Cys residues.[10]
DMFMinimal volume to dissolve< 1%Alternative to DMSO for Met/Cys-containing peptides.
AcetonitrileMinimal volume to dissolve< 5%Can be removed by lyophilization.
Method 3: Physical Dissolution Aids

Scientific Rationale: Mechanical energy can help to break apart peptide aggregates and increase the rate of dissolution.[13]

  • Sonication: Using a bath sonicator can help to disperse particles and enhance solubility.[4][12] However, be mindful that prolonged sonication can generate heat and potentially degrade the peptide.[13]

  • Heating: Gently warming the solution (<40°C) can sometimes improve solubility, but this should be done with caution to avoid peptide degradation.[5]

Method 4: Salt Formation

Scientific Rationale: The salt form of a peptide can significantly impact its solubility.[14][15] While you typically receive the peptide as a TFA salt from synthesis, converting it to a more soluble salt form can be an effective strategy. For peptides with acidic isoelectric points like H-D-Ile-Asp-OH, forming a sodium salt can improve solubility.[14] This is an advanced technique that often requires collaboration with a peptide synthesis core facility.

Advanced Considerations

  • Peptide Purity and Counterion: The purity of the peptide and the nature of the counterion (often TFA from HPLC purification) can affect solubility.[8] High purity is crucial, as impurities can act as nucleation sites for precipitation.

  • Storage of Stock Solutions: Once dissolved, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.[10][13]

By systematically applying these principles and protocols, you will be well-equipped to overcome the solubility challenges of H-D-Ile-Asp-OH and successfully advance your research.

References

  • Peptide Solubilization. (n.d.). JPT. Retrieved March 13, 2026, from [Link]

  • How Can I Make My Peptide More Water Soluble? (2024, January 11). LifeTein. Retrieved March 13, 2026, from [Link]

  • Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. (2019, October 14). Royal Society of Chemistry. Retrieved March 13, 2026, from [Link]

  • Dipeptide. (n.d.). Wikipedia. Retrieved March 13, 2026, from [Link]

  • How to dissolve peptides? (n.d.). LifeTein. Retrieved March 13, 2026, from [Link]

  • Peptide Solubility. (n.d.). Bio Basic. Retrieved March 13, 2026, from [Link]

  • Peptide Synthesis Knowledge Base. (n.d.). GenScript. Retrieved March 13, 2026, from [Link]

  • Peptide solubility. (2023, May 2). Isca Biochemicals. Retrieved March 13, 2026, from [Link]

  • Peptide Storage and Solubilization. (n.d.). Activotec. Retrieved March 13, 2026, from [Link]

  • Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. (2019, October 14). Royal Society of Chemistry. Retrieved March 13, 2026, from [Link]

  • Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. (2019). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Melting Properties of Peptides and Their Solubility in Water. Part 2: Di- and Tripeptides Based on Glycine, Alanine, Leucine, Proline, and Serine. (2021, February 8). ACS Publications. Retrieved March 13, 2026, from [Link]

  • Which salt form should I choose for my peptide? (n.d.). AmbioPharm. Retrieved March 13, 2026, from [Link]

  • Case Study: Peptide Salt Selection & Characterization. (n.d.). Pace Analytical. Retrieved March 13, 2026, from [Link]

  • L-Isoleucyl-L-aspartic acid. (n.d.). PubChem. Retrieved March 13, 2026, from [Link]

  • Aspartic acid. (n.d.). Wikipedia. Retrieved March 13, 2026, from [Link]

  • Which amino acid is hydrophilic (dissolves in aqueous solutions)? (n.d.). Pearson. Retrieved March 13, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: H-D-Ile-Asp-OH HPLC Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of small, highly polar dipeptides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of small, highly polar dipeptides. H-D-Ile-Asp-OH (D-Isoleucyl-L-aspartic acid) presents a "perfect storm" of chromatographic difficulties: it is extremely hydrophilic, zwitterionic, lacks a strong UV chromophore, and is highly susceptible to diastereomeric contamination (e.g., D-allo-Ile-Asp).

This guide provides a self-validating framework to troubleshoot these specific challenges, moving beyond basic protocols to explain the physicochemical causality behind each experimental choice.

Purification Decision Matrix

Workflow Start Crude H-D-Ile-Asp-OH RP_Check Standard C18 RP-HPLC (0-20% ACN) Start->RP_Check Void_Vol Elutes in Void Volume (Phase Collapse) RP_Check->Void_Vol Poor retention Solution1 Aqueous-Compatible C18 (AQ-C18) 100% Aqueous Start Void_Vol->Solution1 Switch Column Solution2 Aqueous Normal Phase (ANP) Silica Hydride Column Void_Vol->Solution2 Alternative Mode Detection Detection Strategy Solution1->Detection Solution2->Detection UV_Det UV 210 nm (Baseline Drift Risk) Detection->UV_Det MS_Det LC-MS (ESI+) Highly Recommended Detection->MS_Det Pure Purified H-D-Ile-Asp-OH UV_Det->Pure If purity >95% MS_Det->Pure Accurate Mass Confirmation

Fig 1. Decision tree for H-D-Ile-Asp-OH purification, highlighting column and detection strategies.

Troubleshooting & FAQs

Q1: My H-D-Ile-Asp-OH peak elutes in the void volume on a standard C18 column. How do I increase retention? Causality & Solution: Standard C18 columns suffer from "hydrophobic phase collapse" (or stationary phase dewetting) when exposed to the highly aqueous conditions (<5% organic modifier) required to retain polar dipeptides. In the absence of organic solvent, long alkyl-chains self-associate to minimize surface energy, drastically reducing the surface area available for analyte interaction [1][1]. Actionable Step: Switch to an Aqueous-Compatible C18 (AQ-C18) column. These columns incorporate polar end-capping or polar-embedded groups that keep the C18 chains fully extended even in 100% aqueous mobile phases [2][2]. Alternatively, utilize Aqueous Normal Phase (ANP) chromatography on a silica hydride column, which retains polar peptides effectively at high organic concentrations [3][3].

Q2: I am seeing a closely eluting shoulder peak. How do I separate the D-allo-Ile-Asp diastereomer from H-D-Ile-Asp-OH? Causality & Solution: Isoleucine possesses two chiral centers, making it susceptible to epimerization during synthesis. Diastereomers have identical molecular weights and nearly identical hydrophobicities, rendering standard steep gradients ineffective. Actionable Step: Utilize a very shallow gradient (e.g., 0.1% to 0.2% B per minute). If an AQ-C18 column fails to resolve the peaks, switch to a column with alternative selectivity, such as a polar-embedded or biphenyl phase. These phases exploit subtle conformational and dipole differences between the diastereomers that standard alkyl phases ignore [4][4].

Q3: The baseline at 210 nm drifts severely during the gradient, masking my peptide peak. What is causing this? Causality & Solution: H-D-Ile-Asp-OH lacks aromatic residues; its only chromophore is the amide bond, which absorbs weakly at 210–220 nm. Trifluoroacetic acid (TFA) is required as an ion-pairing agent to suppress the ionization of the Asp carboxylate, but TFA absorbs strongly at 210 nm. As the gradient shifts from aqueous to organic, the changing spectral properties of TFA cause massive baseline drift [5][5]. Actionable Step: Balance the TFA concentration. Use 0.1% TFA in Water (Mobile Phase A) and 0.085% TFA in Acetonitrile (Mobile Phase B) to equalize the absorbance across the gradient.

Quantitative Comparison of Chromatographic Modes

To guide your method development, the following table summarizes the expected behavior of H-D-Ile-Asp-OH across different chromatographic modes:

Chromatographic ModeColumn TypeInitial GradientRetention MechanismTypical ElutionDiastereomer Resolution
Standard RP Conventional C185% ACNHydrophobicVoid Volume (Unretained)Poor
Aqueous RP AQ-C18 (Polar Endcapped)0% ACNHydrophobic / Polar8–12% ACNModerate to Good
ANP / HILIC Silica Hydride95% ACNAqueous Normal Phase60–70% ACNExcellent

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific equilibration checks and orthogonal detection, you can ensure the integrity of your purification.

Protocol A: Aqueous-Compatible Reversed-Phase (AQ-C18) Purification

Use this method for standard scale-up purification where LC-UV is the primary detection method.

  • System Preparation & Baseline Validation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

    • Mobile Phase B: 0.085% TFA in HPLC-grade Acetonitrile.

    • Self-Validation Step: Run a blank gradient (0–20% B) before injecting the sample. If the baseline drift at 210 nm exceeds 5 mAU, adjust the TFA concentration in Mobile Phase B until the baseline is flat.

  • Column Equilibration:

    • Column: Discovery BIO Wide Pore C18 (or equivalent AQ-C18), 5 µm, 250 x 4.6 mm (analytical scale).

    • Equilibrate with 100% Mobile Phase A for 10 column volumes (CV).

  • Sample Loading:

    • Dissolve crude H-D-Ile-Asp-OH in 100% Mobile Phase A. Do not use DMSO or high concentrations of ACN, as this will cause breakthrough.

  • Gradient Elution:

    • 0–5 min: 0% B (Isocratic hold to wash out unretained salts).

    • 5–35 min: 0% to 15% B (Shallow gradient of 0.5% B/min to resolve diastereomers).

    • Flow Rate: 1.0 mL/min.

  • Detection & Fraction Collection:

    • Monitor at 210 nm. Collect fractions manually or via automated thresholding.

    • Self-Validation Step: Lyophilize the main fraction and re-inject using Protocol B (below) to confirm the absence of co-eluting D-allo-Ile-Asp.

Protocol B: Aqueous Normal Phase (ANP) LC-MS Purification

Use this method for highly complex mixtures or when resolving stubborn diastereomeric impurities.

  • System Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Note: TFA is avoided here to prevent ion suppression in the mass spectrometer.

  • Column Equilibration:

    • Column: Cogent Diamond Hydride (Silica Hydride), 4 µm, 150 x 2.1 mm.

    • Equilibrate with 95% Mobile Phase B for 15 CV.

  • Gradient Elution (Inverse Gradient):

    • 0–2 min: 95% B.

    • 2–22 min: 95% to 50% B (Increasing aqueous content elutes the polar dipeptide).

    • Flow Rate: 0.4 mL/min.

  • Detection:

    • Monitor via LC-MS (ESI+). Extract the ion chromatogram (EIC) for m/z 247.1 [M+H]+.

References

  • Analysis of RP-HPLC loading conditions for maximizing peptide identifications in shotgun proteomics. National Institutes of Health (NIH) / PMC.1

  • Peptide Separations on a Stable, Aqueous Compatible C18 Column. Sigma-Aldrich.2

  • Analyzing Polar and Non‑Polar Peptides with ANP LC‑MS – Tips & Suggestions. MicroSolv Technology Corporation.3

  • Reversed-phase HPLC of peptides: Assessing column and solvent selectivity on standard, polar-embedded and polar endcapped columns. National Institutes of Health (NIH) / PubMed.4

  • Peptide Purification Process & Methods: An Overview. Bachem.5

Sources

Optimization

Technical Support Center: Mass Spectrometry Analysis of H-D-Ile-Asp-OH

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the mass spectrometry...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the mass spectrometry fragmentation analysis of the tripeptide H-D-Ile-Asp-OH. As Senior Application Scientists, we have designed this resource to provide not only procedural steps but also the underlying scientific rationale to empower you in your experimental endeavors.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the mass spectrometric analysis of H-D-Ile-Asp-OH.

Q1: What are the expected primary fragment ions for H-D-Ile-Asp-OH in positive ion mode Collision-Induced Dissociation (CID)?

In a typical low-energy CID experiment, the most common fragmentation occurs along the peptide backbone, resulting in the formation of b- and y-type ions.[1][2] For the tripeptide H-D-Ile-Asp-OH, the expected singly charged b- and y-ions are:

  • b-ions: These are N-terminal fragments.

    • b₁: H-D-Ile⁺

    • b₂: H-D-Ile-Asp⁺

  • y-ions: These are C-terminal fragments.

    • y₁: H-Asp-OH⁺

    • y₂: H-Ile-Asp-OH⁺

The following table summarizes the theoretical monoisotopic m/z values for these primary fragment ions.

Ion TypeSequenceTheoretical m/z ([M+H]⁺)
b₁ D-Ile114.0913
b₂ D-Ile-Asp229.1179
y₁ Asp134.0499
y₂ Ile-Asp249.1288
Precursor D-Ile-Asp346.1714

Note: These values are calculated based on the monoisotopic masses of the constituent amino acids and terminal groups. It is recommended to use a peptide fragmentation calculator for precise predictions.[3][4][5]

Q2: I am observing a prominent peak at m/z corresponding to a loss of 18 Da from my b₂ and y₂ ions. What is this?

A neutral loss of 18 Da is characteristic of the loss of a water molecule (H₂O).[1] This is a very common observation for peptides containing Aspartic Acid (Asp), Glutamic Acid (Glu), Serine (Ser), and Threonine (Thr). For H-D-Ile-Asp-OH, the carboxylic acid side chain of the Aspartic Acid residue is the primary source of this water loss, leading to the formation of b° and y° ions.[1]

Q3: My spectrum shows an enhanced signal for the y₁ ion. Is this expected?

Yes, an enhanced cleavage C-terminal to an Aspartic Acid residue is a well-documented phenomenon known as the "Asp-effect" or "D-effect".[6][7] This occurs because the side-chain carboxylic acid of Asp can facilitate the cleavage of the peptide bond on its C-terminal side.[6] This often results in a more intense y-ion signal immediately following the Asp residue. In the case of H-D-Ile-Asp-OH, this would correspond to the b₂ ion.

Q4: How can I differentiate D-Isoleucine from Leucine in my peptide?

Isoleucine (Ile) and Leucine (Leu) are isobaric, meaning they have the same nominal mass, making them indistinguishable in low-energy CID experiments.[8] To differentiate them, more energetic fragmentation methods are required, such as Electron Transfer Dissociation (ETD), Higher-Energy Collisional Dissociation (HCD), or Electron-Transfer/Higher-Energy Collision Dissociation (EThcD).[9][10][11] These methods can induce side-chain fragmentations, leading to the formation of characteristic w- and d-ions.[1][8] The fragmentation of the Isoleucine side chain will produce different mass losses compared to Leucine, allowing for their unambiguous identification.[8][12]

Q5: I have a low number of protein identifications from my sample. What should I check?

If you are experiencing a low number of protein or peptide identifications, consider the following troubleshooting steps:

  • System Performance Check: Verify your mass spectrometer's performance using a standard protein digest, such as Pierce HeLa Protein Digest Standard.[13] This will help determine if the issue lies with your sample preparation or the LC-MS system itself.

  • Instrument Calibration: Ensure your mass spectrometer is properly calibrated. An uncalibrated instrument can lead to inaccurate mass assignments and failed database searches.[13]

  • Database Search Parameters: Double-check your search parameters to ensure they are appropriate for your sample (e.g., correct enzyme, species, mass tolerances, and variable modifications).[13][14]

  • Sample Clean-up: If you suspect sample loss during clean-up, you can use a standard digest to test your method and check for peptide loss.[13]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the MS analysis of H-D-Ile-Asp-OH.

Observed Problem Potential Root Cause(s) Recommended Action(s)
Poor or No Fragmentation Insufficient collision energy.Gradually increase the normalized collision energy in your CID/HCD settings.
Stable precursor ion.Consider using a different fragmentation technique like ETD or HCD if available.[9]
Unexpected Peaks/Mass Shifts Contamination (e.g., polymers, plasticizers).[15]Run a blank to identify background contaminants. Use high-purity solvents and low-retention labware.[15]
Unintended modifications (e.g., oxidation, deamidation).Check your sample preparation and storage conditions. Use high-resolution mass spectrometry to identify potential modifications.[15]
Presence of adducts (e.g., Na⁺, K⁺).Improve sample desalting. Check for sources of salt contamination in your buffers and reagents.
Inconsistent Retention Times LC gradient variability.Use a peptide retention time calibration mixture to diagnose your LC system.[13]
Mobile phase degradation.Prepare fresh mobile phases, especially if they contain ion-pairing reagents like TFA.[16]
Low Signal Intensity Poor ionization.Optimize electrospray source conditions (e.g., spray voltage, capillary temperature).
Sample loss during preparation.Review your sample handling and clean-up procedures.
Low sample concentration.Concentrate your sample or increase the injection volume if possible.

Experimental Protocol: ESI-MS/MS Analysis of H-D-Ile-Asp-OH

This protocol outlines a general procedure for the analysis of H-D-Ile-Asp-OH using a standard electrospray ionization tandem mass spectrometer.

1. Sample Preparation

  • Dissolve the H-D-Ile-Asp-OH peptide in a suitable solvent, typically 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of 1-10 pmol/µL.

  • Ensure the sample is fully dissolved and free of particulates by gentle vortexing and centrifugation if necessary.

2. LC-MS/MS System Setup

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure proper separation and elution of the peptide.

    • Flow Rate: Dependent on the column dimensions (e.g., 200-400 nL/min for nano-LC).

  • Mass Spectrometer (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • MS1 Scan Range: m/z 150-500.

    • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).

    • Data-Dependent Acquisition: Select the precursor ion corresponding to [M+H]⁺ of H-D-Ile-Asp-OH (m/z 346.17) for fragmentation.

3. Data Acquisition

  • Inject the prepared sample onto the LC-MS/MS system.

  • Acquire MS1 survey scans followed by data-dependent MS/MS scans of the target precursor ion.

4. Data Analysis

  • Use appropriate software to visualize and analyze the MS/MS spectrum.

  • Identify the b- and y-ion series and any characteristic neutral losses.[14]

  • Compare the experimental fragment masses to the theoretical values to confirm the peptide sequence.

Visualizing Fragmentation

The following diagram illustrates the expected fragmentation pattern of H-D-Ile-Asp-OH.

G cluster_peptide H-D-Ile-Asp-OH Fragmentation cluster_b_ions b-ions (N-terminal) cluster_y_ions y-ions (C-terminal) H H- DIle D-Ile Asp -Asp- p1 OH OH p2 b1 b₁ H-D-Ile⁺ b2 b₂ H-D-Ile-Asp⁺ y1 y₁ H-Asp-OH⁺ y2 y₂ H-Ile-Asp-OH⁺ p1->b1 p1->y2 p2->b2 p2->y1

Caption: Fragmentation of H-D-Ile-Asp-OH showing b- and y-ions.

References

  • Mascot help: Peptide fragmentation - Matrix Science. (n.d.). Retrieved from [Link]

  • Borges, C. R., & Watson, J. T. (2016). Distinguishing aspartic and isoaspartic acids in peptides by several mass spectrometric fragmentation methods. Journal of the American Society for Mass Spectrometry, 27(9), 1545–1556.
  • Banerjee, S., & Mazumdar, S. (2012). CID of Peptides and De Novo Sequencing. Chemistry LibreTexts.
  • Wysocki, V. H., Tsaprailis, G., Smith, L. L., & Breci, L. A. (1999). Fragmentation of protonated oligopeptides XLDVLQ (X=L, H, K or R) by surface induced dissociation. International Journal of Mass Spectrometry, 182, 223-230.
  • Powers, M. R., et al. (2014). Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria. Toxins, 6(6), 1798–1817.
  • Harrison, A. G. (2006). Fragmentation reactions of deprotonated peptides containing aspartic acid. International Journal of Mass Spectrometry, 255-256, 123-130.
  • Sadygov, R. G., Cociorva, D., & Yates, J. R. (2004). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of proteome research, 3(4), 859-866.
  • Goddard, C. P., et al. (2016). A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Physical Chemistry Chemical Physics, 18(4), 2736-2745.
  • Syka, J. E., et al. (2004). Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD). Journal of the American Society for Mass Spectrometry, 15(10), 1500-1510.
  • ResearchGate. (2024, January 31). calculation of m/z values of fragment ions from peptide/proteins in mass spectrometry analysis?. Retrieved from [Link]

  • Voinov, V. G., & Laskin, J. (2000). Influence of Secondary Structure on the Fragmentation of Protonated Peptides. Journal of the American Chemical Society, 122(31), 7566-7573.
  • Coon, J. J., et al. (2005). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS). Rapid Communications in Mass Spectrometry, 19(19), 2773-2779.
  • Mtoz Biolabs. (n.d.). Peptide Mass Spectrometry Result Interpretation Strategy. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation mass spectrum of the amino acid aspartic acid at nominal... Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Rachoń, J., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6984.
  • Rapid Novor. (2021, July 7). Isoleucine and Leucine. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Calculation of m/z for Polypeptides in Mass Spectrometry. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]

  • Tabb, D. L., Smith, L. L., Breci, L. A., & Wysocki, V. H. (2003). Investigation of neutral loss during collision induced dissociation of peptide ions. Journal of the American Society for Mass Spectrometry, 14(4), 374-383.
  • Broad Institute. (2013, September 30). BroadE: Fundamentals of peptide and protein mass spectrometry [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Neutral loss of amino acid residues from protonated peptides in collision-induced dissociation generates N- or C-terminal sequence ladders. Retrieved from [Link]

  • SCIEX. (n.d.). Differentiation of leucine and isoleucine for enhanced sequence variant analysis using electron activated dissociation. Retrieved from [Link]

  • HSC Chemistry. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer. Retrieved from [Link]

  • Separation Science. (2025, December 19). Troubleshooting GLP-1 Agonist Methods: Real Failures, Root Causes, and Fixes in UHPLC/HPLC. Retrieved from [Link]

  • Lam, H., Deutsch, E. W., Eddes, J. S., Eng, J. K., King, N., & Aebersold, R. (2007). Analysis of Peptide MS/MS Spectra from Large-Scale Proteomics Experiments Using Spectrum Libraries. Analytical Chemistry, 79(3), 1013–1021.
  • bioRxiv. (2025, June 1). Increased EThcD efficiency on the hybrid Orbitrap Excedion Pro Mass Analyzer extends the depth in identification and sequence co. Retrieved from [Link]

  • Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

  • AZoOptics. (2025, April 11). How to Read Mass Spectrometer Graph: A Beginner's Guide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: H-D-Ile-Asp-OH Aggregation Prevention

Welcome to the technical support center for H-D-Ile-Asp-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing and troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for H-D-Ile-Asp-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing and troubleshooting aggregation issues with the dipeptide H-D-Ile-Asp-OH. Our goal is to move beyond simple protocols and explain the underlying scientific principles, enabling you to make informed decisions during your experiments.

Part 1: The Science of H-D-Ile-Asp-OH Aggregation

Understanding the molecular forces at play is the first step in preventing aggregation. The dipeptide H-D-Ile-Asp-OH possesses two key residues that create a delicate balance between aggregation-promoting and aggregation-inhibiting forces.

  • D-Isoleucine (Ile): A hydrophobic amino acid. In an aqueous environment, hydrophobic regions of molecules tend to associate to minimize their contact with water, a phenomenon known as the hydrophobic effect. This is a primary driving force for the aggregation of many peptides.[1]

  • Aspartic Acid (Asp): An acidic amino acid with a carboxylic acid side chain. The protonation state of this side chain is dependent on the pH of the solution. When deprotonated (at pH values above its side-chain pKa of ~3.9), it carries a negative charge.

Aggregation is therefore a competition between the hydrophobic attraction of the Isoleucine residues and the electrostatic repulsion of the charged Aspartic Acid residues. The solution's pH is the master variable that controls this balance.

G cluster_low_ph Low pH (e.g., pH < 3) cluster_high_ph High pH (e.g., pH > 5) low_ph_peptide H-D-Ile-Asp-OH (Asp is Neutral) low_ph_force Hydrophobic Attraction (Ile) Dominates low_ph_peptide->low_ph_force No Repulsion low_ph_result AGGREGATION low_ph_force->low_ph_result high_ph_peptide H-D-Ile-Asp-OH (Asp is Negative) high_ph_force Electrostatic Repulsion (Asp) Dominates high_ph_peptide->high_ph_force Strong Repulsion high_ph_result SOLUBILITY high_ph_force->high_ph_result G start Start: Lyophilized H-D-Ile-Asp-OH charge 1. Calculate Net Charge At pH 7: N-terminus (+1), Asp (-1), C-terminus (-1) Net Charge = -1 (Acidic Peptide) start->charge solvent 2. Select Initial Solvent For acidic peptides, start with a slightly basic buffer. charge->solvent buffer_choice 3. Choose Buffer Recommended: Phosphate-Buffered Saline (PBS) pH 7.4 Alternative: 10-50 mM Ammonium Bicarbonate, pH ~7.8 solvent->buffer_choice procedure 4. Reconstitution Procedure - Bring peptide & buffer to room temp. - Add buffer to vial to desired stock conc. - Vortex/sonicate gently until fully dissolved. buffer_choice->procedure storage 5. Aliquot & Store - Aliquot to avoid freeze-thaw cycles. - Store at -20°C or -80°C. procedure->storage

Caption: Recommended workflow for the initial solubilization of H-D-Ile-Asp-OH.

Q4: My experiment requires a low pH. How can I prevent aggregation under these conditions?

A4: This is a challenging but common requirement. When you must work at a low pH where the Asp residue is neutral, you need to introduce other strategies to disrupt the hydrophobic interactions.

  • Organic Co-solvents: Introducing a small percentage of an organic solvent can disrupt hydrophobic interactions. [2]Start with 5-10% (v/v) and titrate upwards.

    • Acetonitrile (ACN): Commonly used in chromatography.

    • Dimethyl Sulfoxide (DMSO): A strong solvent, but ensure it is compatible with your downstream application. [2] * Isopropanol (IPA): Can be effective at disrupting hydrophobic packing. [3]* Excipients: Certain additives, known as excipients, can stabilize peptides in solution.

    • L-Arginine: This amino acid is effective at suppressing aggregation by interacting with both hydrophobic and charged regions of the peptide. [1]A starting concentration of 50-100 mM is recommended.

Q5: How do peptide concentration and temperature affect the stability of my H-D-Ile-Asp-OH solution?

A5: Both are critical factors.

  • Concentration: Aggregation is a concentration-dependent process. [4]The higher the concentration, the more likely molecules are to collide and self-associate. Always aim to work with the lowest concentration feasible for your experiment. If you need a high-concentration stock, ensure it is prepared under optimal pH and buffer conditions and dilute it into the final experimental buffer at the last minute.

  • Temperature: For peptides driven by hydrophobic interactions, increasing the temperature can often accelerate aggregation. [5]Store stock solutions frozen and keep them on ice when thawed for experimental use. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Part 3: Troubleshooting Guide

Observed Problem Probable Cause(s) Recommended Actions & Explanations
Precipitate forms immediately upon adding buffer. 1. Incorrect pH: The buffer pH is too low (near or below the pI), neutralizing the Asp side chain and allowing hydrophobic forces to dominate.1. Verify Buffer pH: Measure the pH of your buffer. Prepare a fresh solution using a buffer with a pH ≥ 5.0, ideally pH 7.4.
2. High Peptide Concentration: Attempting to dissolve at too high a concentration.2. Reduce Concentration: Attempt to dissolve the peptide at a lower concentration. It is easier to dissolve and then dilute than to try and solubilize a precipitate.
Solution is clear initially but becomes cloudy over time (minutes to hours). 1. Metastable State: The peptide is kinetically trapped in a soluble state but is thermodynamically driven to aggregate.1. Re-evaluate Buffer: The buffer may not be optimal. Screen different buffer systems (e.g., phosphate vs. Tris vs. bicarbonate) at the same pH.
2. Ionic Strength: Incorrect salt concentration. High salt levels can screen the protective negative charges, reducing repulsion. [4][6]2. Adjust Ionic Strength: Try reducing the salt concentration (e.g., use 50 mM NaCl instead of 150 mM). Conversely, for some peptides, very low ionic strength can also be destabilizing. A systematic titration is best.
I see aggregation even at a basic pH (e.g., pH 8.0). 1. Counter-ion Effects: The lyophilized peptide may have counter-ions (e.g., TFA from synthesis) that create a locally acidic microenvironment upon dissolution.1. Use a Buffered System: Ensure you are dissolving directly into a well-buffered solution, not water, to overcome the effect of any counter-ions.
2. High Divalent Cations: High concentrations of cations like Ca²⁺ or Mg²⁺ can bridge the negatively charged Asp residues, promoting aggregation.2. Use a Chelator: If divalent cations are suspected, add 1-2 mM EDTA to your buffer.

Part 4: Key Experimental Protocols

These protocols provide a framework for systematically optimizing solubility and characterizing aggregation.

Protocol 1: Systematic Buffer & pH Screening

Objective: To identify the optimal buffer system and pH for maximizing the solubility of H-D-Ile-Asp-OH.

Methodology:

  • Prepare Buffers: Prepare a set of buffers (e.g., 50 mM Sodium Acetate, Phosphate, and Tris) across a pH range from 4.0 to 9.0 in 1.0 pH unit increments.

  • Test Dissolution: Dispense a small, equal amount of lyophilized H-D-Ile-Asp-OH into separate microcentrifuge tubes.

  • Add Buffer: Add the same volume of each buffer to the corresponding tube to achieve a target concentration (e.g., 1 mg/mL).

  • Mix: Vortex each tube for 30 seconds.

  • Visual Inspection: Immediately observe each tube for turbidity against a dark background.

  • Incubate & Re-inspect: Let the tubes sit at room temperature for 1 hour and inspect again for any time-dependent precipitation.

  • Quantitative Analysis (Optional): For a more precise measurement, measure the absorbance of the supernatant at 600 nm (OD600). A higher OD600 indicates more light scattering from insoluble aggregates.

Protocol 2: Characterization of Aggregates by Dynamic Light Scattering (DLS)

Objective: To determine the size distribution of particles in solution and detect the presence of aggregates. DLS is highly sensitive to the presence of even small amounts of large aggregates. [7][8][9]

G start Start: Prepare Peptide Solution (e.g., 1 mg/mL in filtered 50 mM PBS, pH 7.4) filter 1. Filter Sample Filter through a 0.22 µm syringe filter directly into a clean DLS cuvette. start->filter instrument 2. Instrument Setup - Equilibrate instrument to 25°C. - Set parameters for protein analysis. filter->instrument measure 3. Perform Measurement Acquire data for 60-120 seconds. instrument->measure analyze 4. Analyze Data - Examine the correlation function. - Analyze the size distribution plot (Intensity vs. Size). measure->analyze interpret 5. Interpretation analyze->interpret good Desired Result: A single, sharp peak at a low hydrodynamic radius (e.g., 1-5 nm) indicates a monodisperse, non-aggregated sample. interpret->good bad Problem Indicator: Multiple peaks or a single broad peak at a larger size (>100 nm) indicates the presence of oligomers or large aggregates. interpret->bad

Caption: Workflow for analyzing H-D-Ile-Asp-OH aggregation using Dynamic Light Scattering (DLS).

Protocol 3: Thioflavin T (ThT) Fluorescence Assay

Objective: To detect the formation of amyloid-like fibrillar aggregates. ThT is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid fibrils. [10] Methodology:

  • Prepare Reagents:

    • Peptide Samples: Prepare H-D-Ile-Asp-OH under conditions you wish to test for fibril formation (e.g., low pH, high temperature, agitation). Include a negative control (buffer only) and a positive control (if available).

    • ThT Stock: Prepare a 1 mM ThT stock solution in water. Store protected from light.

    • Assay Buffer: Prepare a 50 mM Glycine-NaOH buffer, pH 8.5.

  • Set up Assay Plate: In a black, clear-bottom 96-well plate, add:

    • 180 µL of Glycine-NaOH buffer.

    • 10 µL of 100 µM ThT (diluted from stock).

    • 10 µL of your peptide sample.

  • Incubate: Incubate the plate in the dark for 5-10 minutes.

  • Measure Fluorescence: Read the fluorescence on a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Interpretation: A significant increase in fluorescence intensity in your sample wells compared to the negative control indicates the presence of amyloid-like fibrils.

References

  • Aggregation Rules of Short Peptides. JACS Au. Available at: [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. Available at: [Link]

  • Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Pharmaceuticals. Available at: [Link]

  • Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. BioProcess International. Available at: [Link]

  • H-D-Asp-OH. ChemBK. Available at: [Link]

  • Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. International Journal of Molecular Sciences. Available at: [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Available at: [Link]

  • Dynamic Light Scattering (DLS) Services for Peptide Development. Zentriforce Pharma. Available at: [Link]

  • Energetics of cosolvent effect on peptide aggregation. PNAS. Available at: [Link]

  • L-Aspartic Acid. PubChem, National Institutes of Health. Available at: [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC, National Institutes of Health. Available at: [Link]

  • Ionic Effects on the Stability and Conformation of Peptide Nucleic Acid Complexes. Journal of the American Chemical Society. Available at: [Link]

  • Effects of ionic strength on the folding and stability of SAMP1, a ubiquitin-like halophilic protein. PubMed, National Institutes of Health. Available at: [Link]

  • Aggregation Rules of Short Peptides. PMC, National Institutes of Health. Available at: [Link]

  • Influence of pH and sequence in peptide aggregation via molecular simulation. The Journal of Chemical Physics. Available at: [Link]

  • Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. HORIBA. Available at: [Link]

  • Acidic pH Promotes Refolding and Macroscopic Assembly of Amyloid β (16–22) Peptides at the Air–Water Interface. ACS Physical Chemistry Au. Available at: [Link]

  • 2-(1-Methylethyl)-L-aspartic acid Properties. Environmental Protection Agency. Available at: [Link]

  • Characterization of Peptides and Their Assemblies. Royal Society of Chemistry. Available at: [Link]

  • Replace, reduce, and reuse organic solvents in peptide downstream processing: the benefits of dimethyl carbonate over acetonitrile. RSC Publishing. Available at: [Link]

  • The Effect of Ionic Strength on the Formation and Stability of Ovalbumin–Xanthan Gum Complex Emulsions. MDPI. Available at: [Link]

  • The Effect of Different pH Conditions on Peptides' Separation from the Skipjack Dark Meat Hydrolysate Using Ceramic Ultrafiltration. MDPI. Available at: [Link]

  • H-D-Asp(OtBu)-OH. Chemsrc. Available at: [Link]

  • Dynamic Light Scattering (DLS). Unchained Labs. Available at: [Link]

  • Influence of ionic strength on peptide membrane fractionation. ResearchGate. Available at: [Link]

  • Influence of pH and sequence in peptide aggregation via molecular simulation. OPUS. Available at: [Link]

  • Spontaneous aggregation of fibril-forming peptides studied by Molecular Dynamics simulations. MPInat. Available at: [Link]

  • d,l-Aspartic acid. PubChem, National Institutes of Health. Available at: [Link]

  • Therapeutic Peptides Workflow Resource Guide. Agilent. Available at: [Link]

  • Dynamic Light Scattering (DLS). Wyatt Technology. Available at: [Link]

  • Dynamic Light Scattering (DLS) Technology. CD Formulation. Available at: [Link]

Sources

Optimization

Technical Support Center: H-D-Ile-Asp-OH Optimization in Aminopeptidase A Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a rigorous, self-validating framework for utilizing th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a rigorous, self-validating framework for utilizing the dipeptide H-D-Ile-Asp-OH in enzymatic assays.

Mechanistic Overview & Rationale

H-D-Ile-Asp-OH (CAS No. 120067-35-8, Molecular Weight: 246.26 g/mol ) is a specialized synthetic dipeptide[1]. The nomenclature denotes a free N-terminus (H-), a D-enantiomer of Isoleucine (D-Ile), an L-enantiomer of Aspartic acid (Asp), and a free C-terminus (-OH).

In biochemical research, this peptide is predominantly utilized in the characterization of Aminopeptidase A (APA, EC 3.4.11.7) , a zinc-dependent metallopeptidase critical to the Renin-Angiotensin System (RAS)[2]. APA cleaves N-terminal aspartyl and glutamyl residues, converting Angiotensin II to Angiotensin III.

The Causality of the D-Isomer: We specifically utilize the D-enantiomer of Isoleucine to introduce steric hindrance. This structural modification prevents rapid enzymatic degradation by endogenous, non-specific proteases during prolonged incubation periods. Consequently, the kinetic parameters you measure will accurately reflect the peptide's interaction with the target enzyme, rather than artifactual signal loss due to peptide depletion.

RAS_Pathway AngII Angiotensin II APA Aminopeptidase A (EC 3.4.11.7) AngII->APA AngIII Angiotensin III APA->AngIII Cleaves N-terminal Asp Peptide H-D-Ile-Asp-OH (Modulator) Peptide->APA Competes for Active Site

Fig 1. Modulation of Aminopeptidase A by H-D-Ile-Asp-OH in the Renin-Angiotensin System.

Experimental Protocol: Self-Validating APA Modulation Assay

A robust assay must independently verify its own integrity. This protocol employs a Tripartite Control System to ensure every readout is internally validated.

Reagents & Buffer Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), supplemented with 1 mM CaCl₂. (Causality: APA is a zinc-metallopeptidase, but its active site conformation and affinity for aspartic acid residues are heavily stabilized by Calcium cations. Omitting Ca²⁺ will result in erratic binding kinetics).

  • Substrate: L-Aspartic acid β-(7-amido-4-methylcoumarin) (Asp-AMC), 50 μM final concentration.

  • Enzyme: Recombinant Aminopeptidase A (EC 3.4.11.7)[2].

Step-by-Step Methodology
  • Peptide Reconstitution: Dissolve H-D-Ile-Asp-OH in 100% anhydrous DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent hydrolysis.

  • Serial Dilution: Prepare a working concentration range (0.1 μM to 100 μM) in the Assay Buffer. Critical: Ensure the final DMSO concentration in all wells (including controls) is strictly normalized to 1% (v/v).

  • Establish the Self-Validating Tripartite Controls:

    • Control 1 (Vehicle/Max Activity): Assay Buffer + 1% DMSO + Enzyme + Substrate.

    • Control 2 (Positive Inhibition): Amastatin (10 μM) + Enzyme + Substrate. (Validates that the enzyme is active and capable of being inhibited).

    • Control 3 (Background): Substrate + Assay Buffer + 1% DMSO. (Quantifies spontaneous substrate auto-hydrolysis).

  • Incubation: Pre-incubate the enzyme with H-D-Ile-Asp-OH and controls for 15 minutes at 37°C. (Causality: Allows the dipeptide to reach binding equilibrium within the active site before the competing substrate is introduced).

  • Reaction Initiation: Add Asp-AMC substrate to all wells to initiate the reaction.

  • Fluorometric Readout: Measure fluorescence continuously for 30 minutes at Ex/Em: 340/440 nm. Calculate the initial velocity (V₀) from the linear portion of the curve.

Dosage & Concentration Optimization Data

To prevent off-target effects and solvent toxicity, adhere to the empirically derived concentration tiers below when optimizing H-D-Ile-Asp-OH for your specific application.

Peptide ConcentrationApplication ContextExpected Outcome & Mechanistic Note
0.1 μM – 1.0 μM High-sensitivity kinetic mappingIdeal for determining precise Ki​ values. Requires highly purified APA to avoid signal dampening.
1.0 μM – 10 μM Standard IC50​ determinationThe optimal range for observing dose-dependent competitive inhibition or modulation.
10 μM – 50 μM End-point screening assaysEnsures saturation of the active site; useful for robust, binary "active/inactive" readouts.
> 50 μM Not RecommendedHigh risk of peptide aggregation and non-specific solvent (DMSO) interference.

Troubleshooting Guides & FAQs

Q: My dose-response curve is biphasic or flat at high concentrations of H-D-Ile-Asp-OH. What is the cause? A: This is a classic artifact of solvent toxicity. Because H-D-Ile-Asp-OH is reconstituted in DMSO, pushing the final assay concentration above 50 μM often forces the corresponding DMSO concentration above 1-2% (v/v). Aminopeptidase A undergoes conformational destabilization at high DMSO concentrations, artificially flattening the inhibition curve. Solution: Keep final DMSO concentrations strictly at or below 1% and use a vehicle-matched control for every single concentration point.

Q: Why do I see high background fluorescence before even adding the enzyme? A: This indicates either substrate auto-hydrolysis or contamination of the H-D-Ile-Asp-OH stock. Solution: Check your "Control 3" (Substrate Only). If the background exceeds 10% of your expected Vmax​ signal, prepare fresh Asp-AMC substrate. If the background persists, verify the purity of your dipeptide stock via HPLC, as degraded peptide fragments can interfere with fluorometric optics.

Q: Can I store the reconstituted working dilutions of the peptide at 4°C for assays later in the week? A: No. While the D-isomer protects against enzymatic degradation, the peptide is still susceptible to spontaneous aqueous hydrolysis over time. Solution: Always prepare working dilutions fresh from the 10 mM DMSO stock immediately prior to the assay.

Optimization Workflow

Workflow Prep 1. Peptide Stock 10 mM in DMSO Dilute 2. Serial Dilution 0.1 - 100 μM Prep->Dilute Assay 3. APA Incubation + Self-Validating Controls Dilute->Assay Read 4. Fluorometric Readout Ex/Em: 340/440 nm Assay->Read Check 5. S/N Ratio > 3? Read->Check Pass 6. Calculate IC50 Check->Pass Yes Fail Optimize Enzyme/Substrate Check->Fail No Fail->Assay Re-run

Fig 2. Self-validating workflow for H-D-Ile-Asp-OH concentration optimization in APA assays.

References

  • H-D-Ile-Asp-OH | C10H18N2O5 | CID 7020020 - PubChem, nih.gov,
  • Information on EC 3.4.11.

Sources

Troubleshooting

Technical Support Center: Troubleshooting H-D-Ile-Asp-OH in Cell Culture

Introduction Welcome to the technical support center for H-D-Ile-Asp-OH. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using this and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for H-D-Ile-Asp-OH. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using this and other similar small peptides in cell culture experiments. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments with H-D-Ile-Asp-OH. The Q&A format is designed for quick reference and problem-solving.

Solubility and Reconstitution Issues

Q1: I'm having trouble dissolving H-D-Ile-Asp-OH. What is the recommended solvent and procedure?

A1: The solubility of small peptides can be influenced by their amino acid composition and post-translational modifications.[1] For a dipeptide like H-D-Ile-Asp-OH, which contains an acidic residue (Aspartic Acid), solubility is pH-dependent.[2]

  • Initial Recommendation: Start by attempting to dissolve the peptide in sterile, nuclease-free water. If solubility is limited, a slightly basic solution can improve the dissolution of acidic peptides. Try a buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-7.4.

  • For difficult-to-dissolve peptides: If aqueous solubility remains an issue, organic solvents can be used to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice for cell culture applications.

  • Step-by-Step Reconstitution Protocol:

    • Bring the lyophilized peptide vial to room temperature before opening to prevent condensation.

    • Add the recommended solvent (e.g., sterile water, PBS, or DMSO) to the desired stock concentration.

    • Gently vortex or sonicate the vial to ensure complete dissolution. Avoid vigorous shaking, which can cause peptide degradation.

    • Once dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[3]

Q2: I observed a precipitate in my cell culture medium after adding the H-D-Ile-Asp-OH stock solution. What could be the cause and how can I prevent this?

A2: Precipitate formation upon addition of a compound to cell culture medium is a common issue and can arise from several factors.[4]

  • Solvent-Induced Precipitation: If your stock solution is in an organic solvent like DMSO, adding a large volume directly to the aqueous medium can cause the peptide to precipitate. Ensure the final concentration of the organic solvent in your culture medium is low, typically below 0.5%, to maintain cell health and compound solubility.[5]

  • pH and Salt Incompatibility: The pH and salt concentration of your cell culture medium can affect peptide solubility.[1] The acidic nature of H-D-Ile-Asp-OH might lead to precipitation in certain media formulations.

  • Troubleshooting Steps:

    • Pre-warm the medium: Add the peptide stock to the medium at 37°C.

    • Dilute stepwise: Instead of adding the stock directly to the full volume of medium, first dilute it in a smaller volume of medium and then add this to the rest of your culture.

    • Check for media component interactions: Some components of serum or media supplements can interact with the peptide. Consider a brief trial in a serum-free medium to see if the issue persists.

Unexpected Cellular Effects & Cytotoxicity

Q3: My cells are showing signs of stress or death after treatment with H-D-Ile-Asp-OH. How can I determine if this is a cytotoxic effect?

A3: It is crucial to distinguish between the intended biological effect of the peptide and unintended cytotoxicity.[5] Several assays can be used to quantify cell viability and cytotoxicity.[6][7]

  • Initial Observations: Morphological changes such as cell rounding, detachment from the culture surface, or the appearance of cellular debris can indicate cytotoxicity.[8]

  • Recommended Cytotoxicity Assays:

    • LDH Assay: Lactate dehydrogenase (LDH) is released from cells with damaged plasma membranes. An LDH assay measures the amount of this enzyme in the culture supernatant and is a reliable indicator of cytotoxicity.[6][9]

    • MTT/XTT Assays: These colorimetric assays measure the metabolic activity of viable cells. A decrease in metabolic activity can indicate a reduction in cell proliferation or cell death.

    • Live/Dead Staining: Using fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) allows for direct visualization and quantification of viable and non-viable cells via microscopy or flow cytometry.

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding: Plate your cells at an optimal density in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of H-D-Ile-Asp-OH and a vehicle control for the desired duration. Include a positive control for maximum LDH release (e.g., a lysis buffer provided with the kit).

  • Sample Collection: Carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new plate with the LDH reaction mixture as per the manufacturer's instructions.

  • Measurement: Incubate and measure the absorbance at the recommended wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

Q4: I am observing unexpected changes in cell morphology that are not necessarily indicative of cell death. What could be the underlying cause?

A4: Changes in cell shape, adhesion, or cytoskeletal organization can be a specific biological effect of the peptide or an off-target effect.[5]

  • Potential Mechanisms:

    • Cytoskeletal Rearrangement: The peptide may be interacting with signaling pathways that regulate the actin or microtubule cytoskeleton.

    • Altered Cell Adhesion: Changes in cell adhesion could be due to effects on integrins or other cell adhesion molecules.

  • Troubleshooting Workflow:

A Observe Unexpected Morphology Change B Dose-Response Experiment A->B C Time-Course Analysis A->C D Vehicle Control Comparison A->D G Is effect dose-dependent? B->G H Is effect time-dependent? C->H I Is it different from vehicle? D->I E Cytotoxicity Assay (LDH/MTT) J Is it cytotoxic? E->J F Immunofluorescence Staining (Actin/Tubulin) K Specific Biological Effect F->K Correlates with target pathway L Off-target or Cytotoxic Effect F->L No clear correlation G->F H->F I->F J->L

Caption: Troubleshooting workflow for unexpected morphological changes.

Efficacy and Stability

Q5: I am not observing the expected biological effect of H-D-Ile-Asp-OH. What are the possible reasons for this lack of activity?

A5: A lack of biological activity can stem from several experimental factors, including peptide stability, concentration, and the specific cell model being used.

  • Peptide Stability and Degradation: Peptides can be susceptible to degradation by proteases present in serum-containing media.[10] The inclusion of a D-amino acid (D-Isoleucine) in H-D-Ile-Asp-OH is a strategy to increase stability, but degradation can still occur.[10] Aspartic acid residues can also undergo spontaneous degradation through isomerization or cleavage, particularly at non-optimal pH.[11][12]

  • Incorrect Concentration: Ensure that the concentration range used is appropriate for the expected biological activity. It may be necessary to perform a wider dose-response experiment.

  • Cell-Specific Factors: The target of H-D-Ile-Asp-OH may not be expressed or may be non-functional in your specific cell line.

Q6: How can I assess the stability of H-D-Ile-Asp-OH in my cell culture conditions?

A6: Assessing peptide stability can be challenging without specialized analytical techniques. However, there are some practical steps you can take.

  • Functional Stability Assay:

    • Pre-incubate H-D-Ile-Asp-OH in your complete cell culture medium at 37°C for various time points (e.g., 0, 6, 12, 24 hours).

    • Use these pre-incubated solutions to treat fresh cells.

    • Compare the biological activity of the pre-incubated peptide with that of a freshly prepared solution. A decrease in activity over time suggests degradation.

  • Analytical Methods (if available): High-Performance Liquid Chromatography (HPLC) can be used to monitor the degradation of the peptide over time.[11][13]

Part 2: Potential Mechanism of Action & Signaling Pathways

While the specific target of H-D-Ile-Asp-OH is not defined in publicly available literature, its structure containing an aspartic acid residue suggests a potential role as a modulator of caspases, a family of proteases with a critical role in apoptosis and inflammation.[14]

Hypothesized Target: Caspase-1 and the NLRP3 Inflammasome

Caspase-1 is a key enzyme in the inflammatory process, responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18.[14] Its activity is controlled by a multi-protein complex called the inflammasome, with the NLRP3 inflammasome being one of the most well-characterized.[15][16][17]

cluster_0 Cell Exterior cluster_1 Cytosol PAMPs_DAMPs PAMPs/DAMPs (e.g., ATP, toxins) NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 HD_Ile_Asp_OH H-D-Ile-Asp-OH (Hypothesized Inhibitor) HD_Ile_Asp_OH->Casp1 Inhibition

Caption: Hypothesized mechanism of H-D-Ile-Asp-OH as a Caspase-1 inhibitor.

If H-D-Ile-Asp-OH acts as a caspase-1 inhibitor, it would be expected to reduce the secretion of mature IL-1β and IL-18 from cells stimulated to activate the NLRP3 inflammasome. This can be tested experimentally using an ELISA for these cytokines.

Part 3: Data & Protocols

Quantitative Data Summary
ParameterRecommended RangeNotes
Stock Concentration 1-10 mM in DMSO or aqueous bufferHigher concentrations may be possible depending on solubility.
Working Concentration 0.1 - 100 µMThis should be determined empirically for your specific cell line and assay.
Final DMSO Concentration < 0.5% (v/v)High concentrations of DMSO can be toxic to cells.
Storage Temperature -20°C or -80°C (aliquoted)Avoid repeated freeze-thaw cycles.[3]
Experimental Protocols

Protocol: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.

  • Treatment: After allowing cells to adhere, treat with a serial dilution of H-D-Ile-Asp-OH and a vehicle control.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Analysis: Express the results as a percentage of the vehicle-treated control cells.

References

  • MDPI. (2020, March 25).
  • ChemBK. (2024, April 11). H-D-Asp-OH.
  • MedChemExpress. H-D-Asp(OtBu)
  • Sigma-Aldrich. L -Asparagine BioReagent, cell culture mammalian 5794-13-8.
  • PMC. Hydroxyethyl disulfide as an efficient metabolic assay for cell viability in vitro.
  • PubMed. (2004, January 2).
  • Sigma-Aldrich. Cell Culture Troubleshooting.
  • PubChem - NIH. L-Aspartic Acid | C4H7NO4 | CID 5960.
  • PMC.
  • PubMed. (2025, July 11). NLRP3 inflammasome-driven hemophagocytic lymphohistiocytosis occurs independent of IL-1β and IL-18 and is targetable by BET inhibitors.
  • ResearchGate. Effects of various concentrations of aspartame on cell viability. HeLa....
  • Frontiers.
  • ResearchGate. (2026, February 15).
  • PubMed. (2001, September 15).
  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems.
  • ChemicalBook. (2024, August 1). H-GLU-ASP-OH | 3918-84-1.
  • ResearchGate. (2025, August 6). Degradation Behavior of Hydrogel Based on Cross linked Poly(aspartic acid) | Request PDF.
  • Google Patents. WO2016091350A1 - Process for improving the solubility of cell culture media.
  • Yeasen. (2025, September 28).
  • BOC Sciences Amino Acid. H-Asp-Asp-Asp-OH - (CAS 107208-63-9) - Peptides.
  • Abcam. Cytotoxicity assay selection guide.
  • PMC.
  • Benchchem. Aspartame degradation pathways and their impact on analytical methods.
  • MedChemExpress. Caspase 1 Inhibitor, Gene.
  • MDPI. (2025, April 9). Optimization of Fermentation and Transcriptomic Analysis: The Impact of Aspartic Acid on the Antioxidant Activity of Termitomyces.
  • PubMed. (2008, August 15).
  • PubMed. Degradation of aspartic acid and asparagine residues in human growth hormone-releasing factor.
  • PromoCell. Troubleshooting guide for cell culture.
  • Google Patents.
  • PubMed. (2017, February 15). Poly(aspartic acid) with adjustable pH-dependent solubility.
  • Frontiers.
  • MDPI. (2021, September 10). Thermal Deformations of Crystal Structures in the L-Aspartic Acid/L-Glutamic Acid System and DL-Aspartic Acid.
  • Evonik. High purity amino acids for cell culture media.
  • Sigma-Aldrich. Z- D -Asp-OH = 98.0 78663-07-7.
  • MDPI. (2022, October 28). The NLRP3-Inflammasome in Health and Disease.
  • ResearchGate. (2024, October 6). Effect of Aspartame on viability, Morphology and Migration in Oral Squamous Cell Carcinoma Cell Line: In Vitro Study.
  • Miltenyi Biotec. Cell viability and cytotoxicity assays - Drug discovery.
  • Evonik Industries. Optimizing the stability and solubility of cell culture media ingredients.
  • Patsnap Synapse. (2024, June 21). What are caspase 1 inhibitors and how do they work?.
  • Benchchem. Technical Support Center: Troubleshooting the Effects of Small Molecule Inhibitors on Cell Morphology.
  • PMC. Glutaminase Activity Determines Cytotoxicity of L-Asparaginases on Most Leukemia Cell Lines.
  • Cell Signaling Technology. LDH Cytotoxicity Assay Kit #37291.
  • The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors.
  • Sigma-Aldrich. L-Asparagine in Cell Culture.
  • PMC. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety.
  • ResearchGate. (2016, July 1).
  • AdooQ®. H-D-Asp(OtBu)-OH | | 64960-75-4.

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Optimization

H-D-Ile-Asp-OH activity loss and prevention

A Guide to Understanding and Preventing Activity Loss Welcome to the technical support center for H-D-Ile-Asp-OH. As Senior Application Scientists, we have compiled this guide to address the most common challenges encoun...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Preventing Activity Loss

Welcome to the technical support center for H-D-Ile-Asp-OH. As Senior Application Scientists, we have compiled this guide to address the most common challenges encountered during the handling and experimental use of this dipeptide. This resource provides in-depth explanations, troubleshooting strategies, and validated protocols to ensure the integrity and biological activity of your peptide.

Part 1: Frequently Asked Questions (FAQs) - First Line of Defense

This section covers the most critical aspects of initial handling and storage, which are fundamental to preventing degradation before your experiments even begin.

Q1: How should I store my lyophilized H-D-Ile-Asp-OH upon receipt?

A1: Lyophilized peptides are significantly more stable than peptides in solution.[1] For long-term storage, keep the vial tightly sealed at -20°C or, ideally, -80°C, protected from light.[2][3] Under these conditions, the peptide should remain stable for several years.[1][2] The peptide contains Asp, which can make it hygroscopic (prone to absorbing moisture); therefore, it is critical to store it in a desiccated environment.[2] Before opening the vial, always allow it to warm to room temperature in a desiccator to prevent condensation from forming inside, as moisture can drastically reduce long-term stability.[4][5]

Q2: What is the recommended procedure for preparing a stock solution?

A2: Preparing a stable stock solution is critical for reproducible results. The key is to dissolve the peptide in a suitable buffer system while minimizing exposure to conditions that promote degradation.

  • Initial Solubility Test: Test the solubility of a small amount of peptide first. Due to its composition (one hydrophobic residue, Ile; one acidic residue, Asp), its solubility can be pH-dependent.

  • Recommended Solvent: Start with sterile, high-purity water. If solubility is an issue, a buffer at a slightly acidic pH (pH 5-6) is recommended. Avoid strongly alkaline conditions (pH > 8) , as this can accelerate degradation pathways specific to the Aspartic acid residue.[6]

  • Procedure:

    • Allow the lyophilized peptide vial to reach room temperature in a desiccator.[4]

    • Add the desired volume of cold, sterile buffer or water to the vial.

    • Gently swirl or vortex to dissolve. Sonication can be used cautiously if the peptide is difficult to dissolve, but avoid excessive heating.

  • Storage of Stock Solutions: Peptide solutions are far less stable than lyophilized powder.[6] We strongly recommend aliquoting the stock solution into single-use volumes and storing them at -20°C or -80°C. This practice avoids repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.[2][4]

Part 2: Troubleshooting Guide - Investigating Loss of Activity

If you observe a decrease or complete loss of biological activity, this section will guide you through the most probable causes and analytical strategies.

Q3: I'm observing a loss of activity, but mass spectrometry (MS) shows the correct mass for my peptide. What is happening?

A3: This is a classic and challenging issue related to peptides containing Aspartic acid. The most likely cause is isomerization via an aspartimide intermediate.[7][8][9]

The Asp residue can undergo an intramolecular cyclization to form a five-membered succinimide ring.[9][10] This ring is unstable and can subsequently hydrolyze, yielding not only the original L-Aspartate (α-Asp) but also its isomer, L-isoaspartate (β-Asp), where the peptide backbone is rerouted through the side-chain carboxyl group.[8][11] This process can also lead to racemization, forming D-Asp and D-isoAsp.[12][13]

Crucially, all these isomers have the exact same molecular weight as the parent peptide , making them invisible to standard MS analysis.[7][12] This structural change, however, almost always results in a significant loss or alteration of biological activity because the peptide's three-dimensional shape, which is vital for interacting with its target, is changed.[9][11]

Diagram 1: Aspartic Acid Degradation Pathway

A H-D-Ile-L-Asp-OH (Active Parent Peptide) B Succinimide Intermediate (Isobaric, Unstable) A->B  Intramolecular  Cyclization  (Dehydration) C H-D-Ile-L-Asp-OH (Parent Peptide) B->C  Hydrolysis  (α-carbonyl attack) D H-D-Ile-L-isoAsp-OH (β-isomer, Inactive) B->D  Hydrolysis  (β-carbonyl attack,  Major Product) E H-D-Ile-D-Asp-OH (Racemized, Inactive) B->E  Racemization  & Hydrolysis F H-D-Ile-D-isoAsp-OH (Racemized β-isomer, Inactive) B->F  Racemization  & Hydrolysis

Caption: Aspartic acid degradation via a succinimide intermediate.

Q4: How can I analytically detect and confirm isomerization?

A4: Since mass spectrometry alone is insufficient, more advanced techniques are required:

  • High-Performance Liquid Chromatography (HPLC): Isomers often have slightly different polarities and shapes, leading to different retention times on a reversed-phase HPLC column.[14] A high-resolution column and a shallow, optimized gradient are necessary to resolve these closely-eluting species.[7] You may observe a "shoulder" on your main peak or the appearance of new, adjacent peaks over time. Comparing the chromatogram of a freshly prepared sample to an aged or heat-stressed sample can reveal the formation of these impurities.

  • Enzymatic Digestion: Some proteases are highly specific. For example, Asp-N endoproteinase cleaves N-terminally to Asp residues but cannot cleave the β-peptide bond of isoAsp.[9] Digesting your sample and analyzing the fragments via LC-MS/MS can pinpoint the location of isomerization.

  • Ion Mobility-Mass Spectrometry (IM-MS): This advanced technique separates ions based on their size, shape, and charge. Since isoAsp introduces a "kink" into the peptide backbone, it alters the peptide's three-dimensional structure, which can often be resolved and identified by IM-MS.[11]

Q5: My peptide solution has become cloudy or formed a precipitate. What causes this and how can I fix it?

A5: Cloudiness or precipitation is a sign of aggregation .[15] This occurs when peptide molecules associate with each other to form larger, insoluble complexes, leading to a loss of active, monomeric peptide.

  • Causes: Aggregation is driven by intermolecular forces, primarily hydrophobic interactions and hydrogen bonding.[16][17] It is highly dependent on concentration, pH, temperature, and ionic strength. Aggregation is often most pronounced when the pH of the solution is near the peptide's isoelectric point (pI), where the net charge on the peptide is zero, minimizing electrostatic repulsion between molecules.[15][17]

  • Prevention and Resolution:

    • Lower the Concentration: Work with the lowest concentration of peptide that is compatible with your assay.

    • Optimize pH: Adjust the pH of your buffer to be at least 1-2 units away from the peptide's calculated pI.

    • Use Additives: Certain excipients can help prevent aggregation. L-arginine (50-100 mM) is a common and effective additive that can suppress aggregation by interacting with charged and hydrophobic regions of the peptide.[15][17]

    • Dissolution Method: For hydrophobic peptides, dissolving first in a minimal amount of an organic solvent like DMSO and then slowly adding the aqueous buffer can improve solubility.[17]

Q6: Is H-D-Ile-Asp-OH susceptible to degradation by proteases in my cell culture media or serum?

A6: The susceptibility is significantly lower than that of a corresponding peptide made entirely of L-amino acids. The presence of a D-Isoleucine residue at the N-terminus provides substantial protection against enzymatic degradation.[18]

Proteases, the enzymes responsible for cleaving peptide bonds, are highly stereospecific and are evolved to recognize and bind to substrates made of L-amino acids.[19] The D-configuration of the isoleucine residue creates steric hindrance in the enzyme's active site, preventing proper binding and cleavage.[18] This "D-amino acid shield" is a key strategy used in peptide drug design to increase in vivo half-life.[20][21][22] While complete resistance cannot be guaranteed in a complex biological matrix with hundreds of proteases, degradation by common proteases is highly unlikely to be the primary cause of activity loss for this peptide.

Diagram 2: Troubleshooting Workflow for Activity Loss

Start Symptom: Loss of Biological Activity CheckMS Step 1: Analyze by Mass Spec Start->CheckMS MS_OK Mass is Correct (Isobaric Impurity) CheckMS->MS_OK  Result MS_Wrong Mass is Incorrect (e.g., hydrolysis) CheckMS->MS_Wrong  Result CheckHPLC Step 2: Run High-Resolution HPLC MS_OK->CheckHPLC CauseHydro Primary Cause: Peptide Bond Hydrolysis MS_Wrong->CauseHydro HPLC_Multi Multiple Peaks or Shoulders Observed CheckHPLC->HPLC_Multi  Result HPLC_Single Single, Sharp Peak CheckHPLC->HPLC_Single  Result CauseIso Primary Cause: Asp Isomerization HPLC_Multi->CauseIso CheckSol Step 3: Check Solution Clarity HPLC_Single->CheckSol Solution Solution: - Optimize pH (5-6) - Aliquot & Freeze - Use Fresh Samples CauseIso->Solution CauseHydro->Solution Sol_Cloudy Solution is Cloudy or has Precipitate CheckSol->Sol_Cloudy  Result CauseAgg Primary Cause: Aggregation Sol_Cloudy->CauseAgg CauseAgg->Solution

Caption: A logical workflow for diagnosing the cause of peptide activity loss.

Part 3: Prevention Protocols & Best Practices

Adhering to validated protocols for handling and stability assessment can prevent the majority of issues related to activity loss.

Protocol 1: Recommended Solubilization and Storage

This protocol is designed to minimize chemical degradation and maintain the integrity of H-D-Ile-Asp-OH.

StepActionRationale
1 Equilibration Before opening, allow the lyophilized peptide vial to warm to room temperature in a desiccator for at least 20 minutes.
2 Reconstitution Reconstitute the peptide in a sterile, slightly acidic buffer (e.g., 10 mM Acetate Buffer, pH 5.0). Avoid phosphate buffers if working with divalent cations.
3 Concentration Prepare a concentrated stock solution (e.g., 1-10 mM). Avoid preparing large volumes of dilute working solutions that will be stored.
4 Aliquoting Immediately after reconstitution and confirmation of dissolution, divide the stock solution into single-use aliquots in low-binding tubes.
5 Storage Flash-freeze the aliquots (e.g., in a dry ice/ethanol bath) and store them at -80°C.
Protocol 2: Accelerated Stability Assessment Workflow

This workflow allows you to quickly assess the stability of your peptide under your specific experimental conditions (e.g., in your cell culture medium or assay buffer).

  • Prepare Samples: Reconstitute your peptide in the desired experimental buffer to your final working concentration. Create three identical samples.

  • Time Zero (T=0) Analysis: Immediately take one sample, halt any potential degradation by adding an equal volume of 0.1% trifluoroacetic acid (TFA) or by freezing at -80°C, and analyze it by HPLC. This is your baseline reference.

  • Incubation: Incubate the remaining two samples under your experimental conditions (e.g., 37°C for 24 hours).

  • Time Point (T=x) Analysis: After the incubation period, stop the degradation in the incubated samples as described in step 2 and analyze them by HPLC.

  • Data Comparison:

    • Compare Peak Area: Calculate the percentage of the main peak area remaining at T=x relative to T=0. A significant decrease indicates degradation.

    • Look for New Peaks: Compare the chromatograms. The appearance of new peaks, especially those eluting close to the main peak, is a strong indicator of isomerization or other degradation products.[14]

This simple test provides empirical data on your peptide's stability in your specific buffer and temperature conditions, allowing you to adjust your experimental design accordingly (e.g., by using freshly prepared peptide for each experiment).

References
  • Vertex AI Search, "Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS)"
  • MilliporeSigma, "Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH"
  • PMC, "Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis"
  • ACS Publications, "Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis"
  • PubMed, "Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups"
  • PMC - NIH, "Factors affecting the physical stability (aggreg
  • Enzymatic Degradation Studies, "Assessing Peptide Stability"
  • PubMed, "Capillary Electrophoresis Analysis of the Degradation of the Aspartyl Tripeptide Phe-Asp-GlyOH at pH 2.0 and 7.4 Under Forced Conditions"
  • PMC, "Identification and characterization of an unexpected isomerization motif in CDRH2 th
  • PMC, "Aspartic Acid in Health and Disease"
  • GenScript, "Peptide Storage and Handling Guidelines"
  • PMC - NIH, "Strategies for Improving Peptide Stability and Delivery"
  • PMC, "D-amino acid substitution and cyclization enhance the stability and antimicrobial activity of arginine-rich peptides"
  • MDPI, "Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin
  • Iris Biotech GmbH, "ASPARTIMIDE FORM
  • ACS Publications, "Toward Rapid Aspartic Acid Isomer Localization in Therapeutic Peptides Using Cyclic Ion Mobility Mass Spectrometry"
  • PMC, "Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers"
  • PNAS, "Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide"
  • AAPPTEC, "Aggregation, Racemization and Side Reactions in Peptide Synthesis"
  • MDPI, "Optimization of Fermentation and Transcriptomic Analysis: The Impact of Aspartic Acid on the Antioxidant Activity of Termitomyces"
  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides
  • Peptide Stability: How Long Do Peptides Last?
  • ACS Publications, "On the Utility of Chemical Strategies to Improve Peptide Gut Stability"
  • PMC, "The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine"
  • MedChemExpress, "H-D-Asp(OtBu)
  • ResearchGate, "(PDF)
  • Benchchem, "Technical Support Center: Preventing Aggreg
  • D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role
  • Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides
  • MDPI, "Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma"
  • ResearchGate, "Enzymatic degradation varies between different cross-linking peptides...."
  • How to Prevent Protein Aggregation: Insights and Str
  • PubMed, "Analysis of Aspartyl Peptide Degradation Products by High-Performance Liquid Chromatography and High-Performance Liquid Chrom
  • ResearchGate, "The mechanism of aspartic acid isomerization via the form
  • ACS Publications, "Quantifying and Controlling the Proteolytic Degrad
  • Sigma-Aldrich, "Peptide Stability and Potential Degradation P
  • AAPPTEC, "Handling and Storage of Peptides - FAQ"
  • Dripdok Help Center - Intercom, "Storage of Unmixed Lyophilized Peptides"
  • Detection and prevention of protein aggregation before, during, and after purific
  • Bachem, "FAQ - frequently asked questions"
  • Benchchem, "The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide"
  • How Long Do Lyophilized Peptides Last? Shelf Life Explained

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Troubleshooting

Technical Support Center: Scaling Up H-D-Ile-Asp-OH Synthesis

Welcome to the technical support center for the synthesis of H-D-Ile-Asp-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcomi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of H-D-Ile-Asp-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the scale-up of this dipeptide's synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Reaction Initiation & Reagent Selection
Q1: I'm seeing low coupling efficiency and the formation of side products. What are the most critical factors to consider when choosing a coupling reagent for scaling up H-D-Ile-Asp-OH synthesis?

When scaling up, the choice of coupling reagent is paramount to maximizing yield and purity. While reagents like dicyclohexylcarbodiimide (DCC) are effective, they can lead to the formation of dicyclohexylurea (DCU), which is often difficult to remove at a large scale.[1] For improved efficiency and reduced side reactions, consider using uronium or phosphonium salt-based reagents.[2][3][4]

  • Uronium Salts (e.g., HBTU, HATU): These are widely used due to their high coupling efficiency and ability to suppress racemization.[1][2][5] HBTU, for instance, forms stable intermediates that minimize side reactions, making it suitable for larger-scale synthesis.[5]

  • Phosphonium Salts (e.g., PyBOP): These also offer high efficiency with a low risk of racemization.[2] However, they can be more expensive and may require more stringent handling conditions.[2]

Key Consideration: The solubility of the coupling reagent and its byproducts is a critical factor in large-scale synthesis. Water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be advantageous for easier workup and purification.[5]

Section 2: Protecting Group Strategy
Q2: I'm observing side reactions related to the protecting groups on D-Isoleucine and Aspartic Acid. What are the best practices for protecting group selection and removal?

A robust protecting group strategy is essential to prevent unwanted side reactions during peptide synthesis.[4]

For the α-amino group of D-Isoleucine:

  • Fmoc (9-Fluorenylmethyloxycarbonyl): This is a common choice for solid-phase peptide synthesis (SPPS) as it is removed under mild basic conditions (e.g., with piperidine), which are generally compatible with many side-chain protecting groups.[6][7]

  • Boc (tert-Butoxycarbonyl): Used in Boc/Bzl protection schemes, this group is removed with acid.[8] This strategy can be advantageous for long or difficult sequences.[8]

For the β-carboxyl group of Aspartic Acid:

The side chain of aspartic acid is prone to aspartimide formation, a base-catalyzed intramolecular cyclization that can lead to a mixture of α- and β-peptides and racemization.[9][10][11][12]

  • t-Butyl (tBu) ester: Commonly used in Fmoc-based strategies, but can still be susceptible to aspartimide formation.[10]

  • Bulky Protecting Groups (e.g., OMpe, OBno): These have been shown to significantly suppress aspartimide formation.[10][12] For example, Fmoc-Asp(OBno)-OH has demonstrated superior results in minimizing this side reaction.[12]

Deprotection Considerations: The final deprotection step should be carefully optimized to ensure complete removal of all protecting groups without degrading the final product. The choice of cleavage cocktail will depend on the protecting groups used and the resin if performing SPPS.

Section 3: Common Side Reactions and Mitigation
Q3: My final product is showing impurities with the same mass. What are the likely side reactions, and how can I prevent them?

Impurities with the same mass as the target peptide are often isomers. During H-D-Ile-Asp-OH synthesis, the primary concerns are racemization and aspartimide formation leading to isoaspartate.

  • Racemization: The chiral integrity of the amino acids can be compromised during activation and coupling.[13][14][15]

    • Mitigation:

      • Use coupling reagents known for low racemization potential, such as HATU or PyBOP.[2][3]

      • Carefully control the reaction temperature; lower temperatures generally reduce the rate of racemization.

      • The addition of additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure can help suppress racemization.[2][4]

  • Aspartimide Formation: As discussed previously, this is a major issue with aspartic acid-containing peptides.[9][10] The resulting isoaspartyl peptide is an isomer of the desired product and can be very difficult to separate.[16][17][18][19]

    • Mitigation:

      • Employ bulky side-chain protecting groups for aspartic acid.[10][12]

      • Adding HOBt to the piperidine solution during Fmoc deprotection can reduce aspartimide formation.[9]

      • For solution-phase synthesis, using the β-cyclohexyl ester of aspartic acid can lower the incidence of this side reaction in Boc-based strategies.[9]

Q4: I'm experiencing aggregation of the peptide during synthesis. How can I improve solubility and prevent this?

Peptide aggregation, especially with hydrophobic residues like isoleucine, can lead to incomplete reactions and purification challenges.[20][21]

  • Solvent Choice: Switching to more polar solvents or adding chaotropic salts can help disrupt the hydrogen bonding that leads to aggregation.[9]

  • Microwave-Assisted Synthesis: Microwave irradiation can provide the energy to overcome aggregation and drive reactions to completion.[9]

  • Resin Selection (for SPPS): Using a low-substitution resin or a resin with a more flexible linker (e.g., TentaGel) can reduce steric hindrance and aggregation.[9]

Section 4: Purification and Analysis
Q5: What is the most effective method for purifying H-D-Ile-Asp-OH at a large scale?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides.[22][23]

  • Stationary Phase: A C18-modified silica column is typically used.[22]

  • Mobile Phase: A gradient of increasing acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is commonly employed to elute the peptide.[22]

Scale-Up Considerations:

  • Column Loading: Avoid overloading the column, as this will lead to poor separation.

  • Gradient Optimization: The gradient should be optimized to achieve the best resolution between the target peptide and its impurities.

  • Lyophilization: After pooling the pure fractions, lyophilization is used to remove the solvent and obtain the final peptide as a powder.[22]

Q6: How can I analytically confirm the purity and identity of my synthesized H-D-Ile-Asp-OH?

A combination of analytical techniques is necessary to ensure the quality of the final product.

Analytical TechniquePurpose
Analytical RP-HPLC To determine the purity of the peptide by separating it from impurities. The retention time can also be compared to a reference standard.[22]
Mass Spectrometry (MS) To confirm the molecular weight of the peptide, verifying that the correct sequence has been synthesized.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the peptide and the stereochemistry of the amino acids.
Amino Acid Analysis (AAA) To determine the amino acid composition and quantify the peptide.
Chiral Chromatography To specifically assess the enantiomeric purity and detect any racemization that may have occurred.[24]

Experimental Protocols

General Protocol for Solid-Phase Synthesis of H-D-Ile-Asp-OH (Fmoc/tBu Strategy)

This protocol outlines a general procedure. Specific conditions may need to be optimized based on the scale and available equipment.

  • Resin Preparation: Start with a suitable resin, such as a pre-loaded Fmoc-Asp(OtBu)-Wang resin. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).[25]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the aspartic acid.[26] Wash the resin thoroughly with DMF.

  • Coupling of D-Isoleucine:

    • In a separate vessel, pre-activate Fmoc-D-Ile-OH with a coupling reagent (e.g., HBTU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. Monitor the reaction for completion using a ninhydrin test.[25]

    • Wash the resin thoroughly with DMF.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal D-Isoleucine using 20% piperidine in DMF. Wash the resin with DMF and then with a less polar solvent like dichloromethane (DCM).

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting group (OtBu). A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and then dry under vacuum.

  • Purification: Purify the crude peptide by preparative RP-HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final H-D-Ile-Asp-OH product.

Visualizations

Troubleshooting Workflow for H-D-Ile-Asp-OH Synthesis

Troubleshooting_Workflow Start Synthesis Start Low_Yield Low Yield / Incomplete Reaction Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Check_Coupling Check Coupling Reagent & Conditions Low_Yield->Check_Coupling Aggregation Aggregation Issues? Low_Yield->Aggregation Check_Protecting_Groups Review Protecting Group Strategy Impure_Product->Check_Protecting_Groups Isomer_Formation Suspect Isomer Formation? Impure_Product->Isomer_Formation Check_Deprotection Check Deprotection Steps Check_Coupling->Check_Deprotection Optimize_Purification Optimize Purification Protocol Aggregation->Optimize_Purification Check_Protecting_Groups->Optimize_Purification Characterize_Product Full Analytical Characterization Isomer_Formation->Characterize_Product Optimize_Purification->Characterize_Product Success Successful Synthesis Characterize_Product->Success

Caption: A flowchart outlining the key troubleshooting steps in the synthesis of H-D-Ile-Asp-OH.

Key Steps in Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (Piperidine) Resin->Deprotection1 Coupling Amino Acid Coupling (HBTU/DIPEA) Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Cleavage Cleavage & Global Deprotection (TFA Cocktail) Deprotection2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product H-D-Ile-Asp-OH Purification->Final_Product

Caption: A simplified workflow of the solid-phase synthesis of H-D-Ile-Asp-OH.

References

  • Vertex AI Search. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Peptide Chemistry. (n.d.). Peptide Side Reactions.
  • Filo. (2025, June 14). Side Reactions in Peptide Synthesis.
  • Vertex AI Search. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Slideshare. (n.d.). Side reaction in peptide synthesis.
  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview.
  • Vertex AI Search. (2024, December 4). Dipeptide Syntheses via Activated α-Amino Esters.
  • Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Concept Life Sciences. (2025, March 24). Overcoming the Challenges of Peptide Drug Development.
  • The GPM. (n.d.). Amino acid protecting groups.
  • ACS Publications. (2009, April 13). Amino Acid-Protecting Groups. Chemical Reviews.
  • Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Benchchem. (n.d.). A Comparative Guide to Aspartic Acid Protecting Groups in Fmoc Solid-Phase Peptide Synthesis.
  • MDPI. (2019, November 13). Strategy for the Biosynthesis of Short Oligopeptides: Green and Sustainable Chemistry.
  • Frontiers. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • Frontiers. (2014, April 28). Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies.
  • Frontiers. (2014, April 9). Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies.
  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
  • Google Patents. (n.d.). CN113072506A - Synthetic method of cyclic dipeptide containing aspartic acid and glutamic acid.
  • PMC. (n.d.). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology.
  • PMC. (n.d.). Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria.
  • PMC. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).
  • AAPPTec. (n.d.). Planning a Peptide Synthesis.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
  • Università di Bologna. (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
  • Google Patents. (n.d.). EP2886531A1 - Aspartic acid derivatives.
  • SpringerLink. (n.d.). Purification of Synthetic Peptides by High Performance Liquid Chromatography.
  • Research Collection. (2019, February 15). Synthesis of Asparagusic Acid Modified Lysine and its Application in Solid-Phase Synthesis of Peptides with Enhanced Cellular Uptake.
  • Waters. (2026, January 6). Deep Characterization of Aspartic Acid Isomerism Using High-Resolution Cyclic™ Ion Mobility and Electron-Capture Dissociation.
  • PMC. (2017, June 29). Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry.
  • Benchchem. (n.d.). Z-Asp(OMe)-OH: A Versatile Building Block for the Synthesis of Novel Peptides.
  • Vertex AI Search. (2021, October 26). Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production.
  • BOC Sciences. (n.d.). H-Asp-Asp-Asp-OH - (CAS 107208-63-9).
  • MilliporeSigma. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH.

Sources

Optimization

Technical Support Center: H-D-Ile-Asp-OH Quality Control &amp; Analysis

Welcome to the technical support center for H-D-Ile-Asp-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the quality control (QC)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for H-D-Ile-Asp-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the quality control (QC) and analysis of this specific dipeptide. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are robust and self-validating.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of H-D-Ile-Asp-OH.

Q1: What is H-D-Ile-Asp-OH and what are its key structural features?

A1: H-D-Ile-Asp-OH is a dipeptide composed of a D-Isoleucine residue at the N-terminus and an Aspartic Acid residue at the C-terminus. Its key structural features, which are critical for quality control, include:

  • A Peptide Bond: Linking the two amino acids.

  • Two Chiral Centers: One at the alpha-carbon of D-Isoleucine and one at the alpha-carbon of Aspartic Acid. The "D" configuration of Isoleucine is a non-natural stereoisomer, making stereochemical purity a critical quality attribute.

  • Two Carboxylic Acid Groups: One at the C-terminus and one on the side chain of Aspartic Acid, making the molecule acidic.

  • A Free Amino Group: At the N-terminus of the D-Isoleucine residue.

Q2: What are the Critical Quality Attributes (CQAs) for H-D-Ile-Asp-OH?

A2: The CQAs are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For H-D-Ile-Asp-OH, these are:

  • Identity: Confirmation of the correct primary sequence and molecular weight.

  • Purity: The percentage of the desired dipeptide, free from process-related and degradation-related impurities.

  • Assay (Content): The precise amount of the dipeptide in the material, accounting for water and counter-ions.

  • Stereochemical Purity: Ensuring the presence of D-Isoleucine and L-Aspartic Acid and the absence of their respective enantiomers or diastereomers.

  • Appearance: A visual check, typically for a white or off-white solid.[1]

Q3: What are the most common impurities I should expect from the synthesis of H-D-Ile-Asp-OH?

A3: Impurities in synthetic peptides are common and can arise from various stages of solid-phase peptide synthesis (SPPS).[2][3] For this specific dipeptide, you should be aware of:

  • Deletion Sequences: Failure to couple the Aspartic Acid residue would result in residual D-Isoleucine.

  • Diastereomeric Impurities: Racemization during synthesis can lead to the formation of H-L-Ile-Asp-OH. The presence of this isomer can be difficult to detect as it has the same mass.[4][5]

  • Aspartimide-Related Impurities: The side chain of Aspartic Acid is highly susceptible to cyclization under basic conditions (like Fmoc deprotection), forming a succinimide intermediate known as aspartimide. This intermediate can then hydrolyze to form not only the desired α-peptide but also the β-peptide (iso-Asp), where the peptide backbone continues through the side-chain carboxyl group.[6][7]

  • Residual Protecting Groups: Incomplete removal of side-chain protecting groups (e.g., tBu from Asp) during the final cleavage step.

  • Reagent Adducts: Modification of the peptide by reagents used during synthesis and cleavage, such as trifluoroacetic acid (TFA).

Q4: How should I properly store and handle H-D-Ile-Asp-OH?

A4: Peptides are susceptible to degradation. To ensure stability, H-D-Ile-Asp-OH should be stored as a lyophilized powder at -20°C or lower.[8] For preparing solutions, use high-purity solvents and prepare fresh solutions for each experiment if possible. If you must store solutions, aliquot them and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[8]

Section 2: Analytical Techniques & Protocols

A robust quality control strategy relies on a combination of orthogonal analytical techniques. The diagram below illustrates a typical QC workflow.

QC_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Core Analytical Testing cluster_2 Data Review & Release Sample Lyophilized H-D-Ile-Asp-OH Sample Appearance Appearance Test (Visual Inspection) Sample->Appearance Solubility Solubility Test Appearance->Solubility HPLC RP-HPLC (Purity & Impurity Profile) Solubility->HPLC LCMS LC-MS (Identity Confirmation) Solubility->LCMS AAA Amino Acid Analysis (Assay/Content) Solubility->AAA Chiral Chiral Analysis (Stereochemical Purity) Solubility->Chiral Review Data Review vs. Specification HPLC->Review LCMS->Review AAA->Review Chiral->Review CoA Certificate of Analysis (CoA) Generation Review->CoA Release Product Release CoA->Release

Caption: General Quality Control Workflow for H-D-Ile-Asp-OH.

Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for assessing the purity of peptides by separating the main component from its impurities based on hydrophobicity.[9][10]

Rationale: This method must be "stability-indicating," meaning it can resolve the intact dipeptide from all potential process-related impurities and degradation products.[11] A shallow gradient is employed because peptides often have very similar hydrophobicities, requiring fine control over the mobile phase composition for effective separation.[12]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve the peptide in the initial mobile phase (e.g., 95% Mobile Phase A) to a concentration of 1 mg/mL.

  • Instrumentation:

    • HPLC System: A system capable of binary gradient elution.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Detector: UV detector set to 214-220 nm, where the peptide bond absorbs strongly.[13]

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      25.0 50
      26.0 95
      28.0 95
      28.1 5

      | 35.0 | 5 |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: Identity Confirmation by LC-MS

Mass spectrometry (MS) is an indispensable tool for unequivocally confirming the molecular weight of the peptide.[4][14]

Rationale: This analysis confirms that the primary peak observed in the HPLC analysis corresponds to the correct molecular mass for H-D-Ile-Asp-OH (C10H18N2O5, Calculated Monoisotopic Mass: 246.1216 Da).

Step-by-Step Methodology:

  • System: Use an LC-MS system, coupling the HPLC method described in Protocol 1 (or a faster variant) to an electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Operate in positive ion mode to detect the protonated molecular ion [M+H]+.

  • Mass Analyzer: Scan a mass range appropriate for the expected ion (e.g., m/z 100-500).

  • Data Analysis:

    • Extract the mass spectrum corresponding to the main chromatographic peak.

    • Verify the presence of an ion with an m/z value corresponding to [M+H]+ (expected: 247.1289).

    • Look for other common adducts, such as the sodium adduct [M+Na]+ (expected: 269.1108).

Section 3: Troubleshooting Guide

This section provides solutions to common issues encountered during the analysis of H-D-Ile-Asp-OH.

Q: My HPLC chromatogram shows a significant peak with the same mass as my target peptide, but it elutes at a slightly different retention time. What could it be?

A: This is a classic sign of an isomeric impurity. Given the structure of H-D-Ile-Asp-OH, there are two primary suspects:

  • Diastereomers: The most likely culprit is the presence of H-L-Ile-Asp-OH from racemization during synthesis. Standard C18 columns can sometimes separate diastereomers, but complete resolution often requires specialized chiral chromatography.[4]

  • β-Peptide (iso-Asp) Isomer: This impurity arises from aspartimide formation and subsequent hydrolysis.[6][15] The β-peptide often elutes very close to the native α-peptide and has the exact same mass, making it challenging to separate and quantify. Method optimization, such as changing the mobile phase pH or using a different stationary phase, may be required to improve resolution.

Q: My mass spectrum shows a peak at [M-18]. What is the cause?

A: A mass loss of 18 Da corresponds to the loss of a water molecule (H₂O). For an Asp-containing peptide, this is a strong indicator of aspartimide formation.[16] The peptide cyclizes at the Aspartic Acid residue, expelling a water molecule. This is a common degradation pathway, especially under acidic conditions or during prolonged storage.

Aspartimide_Formation cluster_0 Aspartimide Formation & Hydrolysis Peptide H-D-Ile-Asp(α)-OH (Native Peptide) Imide Aspartimide Intermediate ([M-18]) Peptide->Imide - H₂O (e.g., Acid/Base Stress) AlphaPeptide H-D-Ile-Asp(α)-OH (Regenerated Native) Imide->AlphaPeptide + H₂O (Ring Opening) BetaPeptide H-D-Ile-Asp(β)-OH (iso-Asp Impurity) Imide->BetaPeptide + H₂O (Ring Opening)

Caption: Degradation pathway of Aspartic Acid via Aspartimide formation.

Q: How do I develop and validate a stability-indicating method for H-D-Ile-Asp-OH?

A: A stability-indicating method is one that can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients.[11][17] Developing one requires performing forced degradation studies as mandated by ICH guidelines.[18]

Rationale: By intentionally degrading the peptide under various stress conditions, you generate the very impurities the method needs to be able to separate. This demonstrates the method's specificity and is a regulatory requirement for drug development.[11][17]

Protocol 3: Forced Degradation Study Outline
  • Objective: To generate potential degradation products and demonstrate their separation from the parent H-D-Ile-Asp-OH peak using the HPLC method from Protocol 1. The goal is to achieve 5-20% degradation of the active ingredient.[18]

  • Prepare Solutions: Prepare solutions of H-D-Ile-Asp-OH (e.g., 1 mg/mL) in various stress media.

  • Apply Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours. (Aspartimide formation is rapid under basic conditions).

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Store lyophilized powder at 80°C for 48 hours.

    • Photolytic Stress: Expose solution to light (ICH Q1B) for a specified duration.

  • Analysis: After exposure, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, by LC-MS.

  • Evaluation:

    • Confirm that the HPLC method separates the new degradation peaks from the main peak.

    • Use the MS data to identify the mass of the degradation products and propose their structures.

Expected Degradation Products and Mass Changes

Stress ConditionPotential Degradation PathwayExpected Mass ChangeLikely Impurity
Acid/Base HydrolysisAspartimide Formation-18 DaSuccinimide intermediate
Acid/Base HydrolysisHydrolysis of Aspartimide0 Da (Isomer)β-Asp (iso-Asp) peptide
Acid/Base HydrolysisPeptide Bond Cleavage-Free D-Ile and Asp
Oxidative (H₂O₂)Minimal (Ile/Asp not highly susceptible)+16 Da (if any)Oxidized species
ThermalVariousVariousDegradants, Aggregates

Q: My peptide assay value is lower than expected, but the HPLC purity is high. What's wrong?

A: This is a common and important issue. High HPLC purity (a relative measure) does not equal high peptide content (an absolute measure). The discrepancy is usually due to the presence of non-UV active substances.

  • Water Content: Lyophilized peptides are hygroscopic and can contain significant amounts of water.

  • Counter-ions: Peptides purified by RP-HPLC are typically salts. The most common counter-ion is TFA from the mobile phase, which can account for 10-30% of the total weight. Solution: To determine the true peptide content, you must perform an Amino Acid Analysis (AAA) or quantitative NMR (qNMR) . AAA involves hydrolyzing the peptide back to its constituent amino acids and quantifying them, providing a highly accurate measure of the peptide mass in the sample.[9][19]

References

  • H-His-Asp-OH. Chem-Impex. [Link]

  • H-D-Asp-OH. ChemBK. [Link]

  • Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]

  • D-Aspartic Acid. PubChem, National Center for Biotechnology Information. [Link]

  • Aspartic acid derivatives.
  • Application of 3D NMR for Structure Determination of Peptide Natural Products. ACS Publications, The Journal of Organic Chemistry. [Link]

  • The mass spectrometric identification of dipeptide mixtures obtained from dipeptidylaminopeptidase. I--Hydrolysates. PubMed, National Center for Biotechnology Information. [Link]

  • HPLC Analysis and Purification of Peptides. PMC, National Center for Biotechnology Information. [Link]

  • Classification of Impurities in Synthetic Peptide Drugs. LinkedIn. [Link]

  • Proteins & Peptides Forced Degradation Studies. CD Formulation. [Link]

  • Quality control in peptide manufacturing: specifications for GMP peptides. Polypeptide. [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. PMC, National Center for Biotechnology Information. [Link]

  • Aspartic Acid. SIELC Technologies. [Link]

  • Managing Product-Related Impurities in Synthetic Peptides. BioPharmaSpec. [Link]

  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

  • Quality control: the central pillar supporting peptide manufacturing. European Pharmaceutical Review. [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • Separation and sequence of dipeptides using gas chromatography and mass spectrometry of their trimethylsilylated derivatives. PubMed, National Center for Biotechnology Information. [Link]

  • In Silico Analysis of H-Lys-Asp-OH Dipeptide: DFT Optimization, Frontier Orbitals, Electrostatic Potential, EGFR/HER2 Docking and ADMET Profiling. ResearchGate. [Link]

  • Related impurities in peptide medicines. PubMed, National Center for Biotechnology Information. [Link]

  • Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. [Link]

  • HPLC of Peptides and Proteins. In: Basic Protocols in Molecular Biology. [Link]

  • Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies. PubMed, National Center for Biotechnology Information. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • peptide nmr. [Link]

  • What Is Peptide Mass Spectrometry Identification. MtoZ Biolabs. [Link]

  • Mass spectrometry of peptides and proteins. Department of Chemistry and Biochemistry, The Ohio State University. [Link]

  • Investigation of Impurities in Peptide Pools. OPUS. [Link]

  • Studying Peptide-Metal Ion Complex Structures by Solution-State NMR. MDPI. [Link]

  • Peptide ion fragmentation in mass spectrometry. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Amino Acid Analysis. Agilent. [Link]

  • The aspartimide problem in Fmoc-based SPPS—part III. ResearchGate. [Link]

  • Protein & Peptide NMR Spectroscopy : Practical Aspects. SARomics. [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

  • Efficient Quality Control of Peptide Pools by UHPLC and Simultaneous UV and HRMS Detection. MDPI. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of H-D-Ile-Asp-OH and L-Ile-Asp-OH

Introduction In the realm of peptide research and drug development, the stereochemistry of constituent amino acids is a critical determinant of biological activity. The substitution of a single L-amino acid with its D-en...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of peptide research and drug development, the stereochemistry of constituent amino acids is a critical determinant of biological activity. The substitution of a single L-amino acid with its D-enantiomer can profoundly alter a peptide's structure, stability, and interaction with biological targets. This guide provides an in-depth comparison of two diastereomeric dipeptides: H-D-Ile-Asp-OH and L-Ile-Asp-OH. While direct comparative studies on the broad biological activities of this specific pair are not extensively documented in publicly available literature, this guide will synthesize established principles of peptide stereochemistry, the known functions of their constituent amino acids, and proven experimental methodologies to offer a scientifically grounded perspective on their anticipated differences.

This document is intended for researchers, scientists, and professionals in drug development who are exploring the nuanced world of peptide stereoisomers and their therapeutic potential. We will delve into the fundamental structural differences, hypothesize on the resulting functional consequences, and provide a detailed experimental workflow for empirical validation.

The Decisive Role of Chirality in Peptide Function

The vast majority of naturally occurring peptides and proteins are composed of L-amino acids.[1] Consequently, the cellular machinery, particularly enzymes and receptors, has evolved to be highly stereospecific. The introduction of a D-amino acid, such as in H-D-Ile-Asp-OH, creates a molecule that is often recognized differently by biological systems compared to its all-L counterpart, L-Ile-Asp-OH.

The primary and most well-documented advantage of incorporating D-amino acids into peptides is the enhancement of their stability. Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids.[2][3] This increased enzymatic stability can lead to a longer half-life in biological systems, a highly desirable trait for therapeutic peptides.

Beyond stability, the spatial arrangement of side chains is fundamentally altered. This can lead to dramatic differences in how the peptide folds and presents its functional groups to a receptor or enzyme active site. The stereochemistry of a peptide is a determining factor in its spatial characteristics and can profoundly influence its chemical properties and biological activity.[4]

Molecular Structures at a Glance

To visualize the fundamental difference between these two molecules, let's examine their structures. The only difference lies in the stereochemistry of the isoleucine residue.

Caption: Chemical structures of H-D-Ile-Asp-OH and L-Ile-Asp-OH. Note the differing stereochemistry at the alpha-carbon of the isoleucine residue.

Hypothesized Comparison of Biological Activities

Based on the principles of peptide stereochemistry and the known roles of the individual amino acids, we can formulate a hypothesis-driven comparison of the potential activities of H-D-Ile-Asp-OH and L-Ile-Asp-OH.

FeatureH-D-Ile-Asp-OHL-Ile-Asp-OHRationale
Enzymatic Stability HighLowThe D-isoleucine residue in H-D-Ile-Asp-OH is expected to confer significant resistance to degradation by common proteases, which are stereospecific for L-amino acids.[2][3]
Receptor Binding Affinity Potentially Altered or NovelNative-like (if active)Biological receptors are chiral and often exhibit high stereoselectivity. The D-Ile residue may lead to reduced, enhanced, or entirely different receptor interactions compared to the L-Ile version.
Immunogenicity Potentially HigherLowerPeptides containing D-amino acids can sometimes be recognized as foreign by the immune system, potentially leading to an immunogenic response.
Metabolic Fate Different from L-Ile-Asp-OHFollows standard peptide and amino acid catabolismThe D-isoleucine, if cleaved, would be metabolized by D-amino acid oxidase, a different pathway than the catabolism of L-isoleucine.[5]
Potential Biological Activities Neuroactivity, Antimicrobial, Anti-fatigueNeuroactivity, Metabolic Regulation, Anti-fatigueBased on the roles of the constituent amino acids. D-Aspartic acid is a known neuromodulator and hormone regulator.[6] L-Isoleucine is involved in mTOR signaling and glucose metabolism.[5][6] Both L- and D-aspartic dipeptides have been investigated for anti-fatigue effects.[7] L-aspartic acid-containing dipeptides have also been shown to have degranulation inhibitory effects.[8]

A Case Study in Stereospecificity: Aspartyl Dipeptides and Taste

A compelling illustration of how stereochemistry dictates the biological activity of aspartyl dipeptides comes from the extensive research on artificial sweeteners. Aspartame (L-Aspartyl-L-Phenylalanine methyl ester) is intensely sweet, but its other stereoisomers are not. For instance, L-Asp-D-Phe-OMe is bitter. This demonstrates that the precise three-dimensional arrangement of the amino acid side chains is critical for interaction with the sweet taste receptor.[9][10][11] It is plausible that H-D-Ile-Asp-OH and L-Ile-Asp-OH would also exhibit different taste profiles, a direct reflection of their differential interaction with taste receptors.

Experimental Protocol: A Comparative Analysis of Bioactivity

To empirically determine the differences in activity between H-D-Ile-Asp-OH and L-Ile-Asp-OH, a multi-faceted experimental approach is required. Below is a detailed, step-by-step methodology for a foundational comparative study.

Objective: To compare the in vitro stability and cytotoxic effects of H-D-Ile-Asp-OH and L-Ile-Asp-OH.
I. In Vitro Peptide Stability Assay

Rationale: This assay will quantify the enhanced stability of the D-amino acid-containing peptide in the presence of proteolytic enzymes.

Materials:

  • H-D-Ile-Asp-OH and L-Ile-Asp-OH (lyophilized powder)

  • Human serum

  • Trypsin solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both peptides in PBS.

  • Incubation:

    • In separate microcentrifuge tubes, add 50 µL of each peptide stock solution to 450 µL of human serum (pre-warmed to 37°C).

    • In parallel, prepare a control by adding 50 µL of each peptide stock solution to 450 µL of PBS.

    • Incubate all tubes at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw 50 µL aliquots from each incubation mixture.

  • Enzyme Inactivation and Protein Precipitation: Immediately add the 50 µL aliquot to 100 µL of cold ACN with 0.1% TFA to stop the enzymatic reaction and precipitate serum proteins.

  • Centrifugation: Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis:

    • Transfer the supernatant to HPLC vials.

    • Inject the samples into the HPLC system.

    • Use a gradient of water/ACN with 0.1% TFA to separate the peptide from other components.

    • Monitor the peptide peak area at a specific wavelength (e.g., 214 nm).

  • Data Analysis: Plot the percentage of remaining peptide against time for both H-D-Ile-Asp-OH and L-Ile-Asp-OH in serum, normalized to the PBS control.

G start Start prepare_stocks Prepare Peptide Stocks (1 mg/mL in PBS) start->prepare_stocks incubation Incubate Peptides with Human Serum at 37°C prepare_stocks->incubation sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) incubation->sampling inactivation Quench with ACN/TFA & Precipitate Proteins sampling->inactivation centrifuge Centrifuge to Pellet Debris inactivation->centrifuge hplc Analyze Supernatant by HPLC centrifuge->hplc analysis Plot % Remaining Peptide vs. Time hplc->analysis end End analysis->end

Caption: Workflow for the in vitro peptide stability assay.

II. Cell Viability (MTT) Assay

Rationale: This assay will determine if the peptides exhibit any cytotoxic effects on a standard mammalian cell line, which is a crucial first step in assessing their therapeutic potential.

Materials:

  • HEK293 cells (or another suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • H-D-Ile-Asp-OH and L-Ile-Asp-OH

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Peptide Treatment:

    • Prepare serial dilutions of each peptide in DMEM (e.g., from 1 µM to 1 mM).

    • Remove the old media from the cells and replace it with the media containing the different concentrations of the peptides.

    • Include a "vehicle control" (media only) and a "positive control" for cell death (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control.

Conclusion

The stereochemical difference between H-D-Ile-Asp-OH and L-Ile-Asp-OH, while subtle in chemical structure, is profound in its likely biological implications. Based on established principles, H-D-Ile-Asp-OH is anticipated to exhibit significantly greater stability against enzymatic degradation, a feature that could translate to a longer in vivo half-life and potentially more sustained biological effects. Conversely, L-Ile-Asp-OH, being composed of naturally occurring L-amino acids, is more likely to be recognized by native biological pathways and receptors, though it will also be more susceptible to rapid breakdown.

The choice between these two diastereomers in a research or drug development context will depend entirely on the desired therapeutic outcome. If the goal is to mimic or modulate an existing biological pathway that recognizes the L-L configuration, then L-Ile-Asp-OH would be the logical starting point. However, if the aim is to develop a more durable peptide therapeutic, or to explore novel biological activities that may arise from altered receptor interactions, then the D-amino acid-containing H-D-Ile-Asp-OH presents a compelling alternative.

Ultimately, the hypotheses presented in this guide must be validated through rigorous experimental testing. The provided protocols offer a foundational framework for such an investigation, allowing researchers to empirically dissect the functional consequences of this critical stereochemical modification.

References

  • Kim, Y. J., Han, S. J., Kim, S. C., & Kang, Y. K. (1994). Conformation and sweet tastes of L ‐aspartyl dipeptide methyl esters. Biopolymers, 34(9), 1249-1260.
  • Nofre, C., & Tinti, J. M. (1980). Sweetness and bitterness contributions of structural units of aspartame and some analogs. Journal of Agricultural and Food Chemistry, 28(5), 1060-1066.
  • Iwamura, H. (1981). Structure-sweetness relationship of L-aspartyl dipeptide analogs. A receptor site topology. Journal of Medicinal Chemistry, 24(5), 572-583.
  • LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?. LifeTein. [Link]

  • Let's Talk Academy. (2025, June 12). How Do Peptides with D-Amino Acids Arise in Cells? Mechanism and Biological Significance. Let's Talk Academy. [Link]

  • van Heijenoort, J. (2001). Formation of the glycan chains in the synthesis of bacterial peptidoglycan. Glycobiology, 11(3), 25R-36R.
  • Hernández, S. B., & Cava, F. (2016). New insights into the mechanisms and biological roles of D-amino acids in complex eco-systems. Frontiers in Microbiology, 7, 1373.
  • Gauglitz, J. M., & Scheltema, R. A. (2022). Stereoselective peptide analysis. Journal of Peptide Science, 28(1), e3362.
  • Goodman, M., & Chorev, M. (1979). On the concept of linear modified retro-peptide structures. Accounts of Chemical Research, 12(1), 1-7.
  • Mapelli, C., Stammer, C. H., Lok, S., Mierke, D. F., & Goodman, M. (1988). Synthesis, taste properties, and conformational analysis of four stereoisomeric cyclopropane analogs of aspartame. International Journal of Peptide and Protein Research, 32(6), 484-495.
  • Ejima, A., et al. (2020). Effects of the isomers of aspartic peptides (Asp-Val, Asp-Ile, Asp-Leu, and Asp-Phe) of the hydrophobic peptide on the locomotor activity after forced walking for 3 h. ResearchGate. [Link]

  • PubChem. (n.d.). L-Isoleucyl-L-aspartic acid. National Center for Biotechnology Information. [Link]

  • Bioibérica Plant Health. (2009, July 29). Biological activity of L- and D- amino acids. Bioibérica Plant Health. [Link]

  • Awane, S., et al. (2024). Inhibitory Effect of Dipeptides Containing Acidic Amino Acid Residue on Degranulation of RBL-2H3 Cells. MDPI. [Link]

  • Wikipedia. (2024, March 10). Amino acid. Wikipedia. [Link]

  • Al-Salami, H., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules, 26(22), 6985.
  • Pacific Northwest National Laboratory. (2017, June 27). Distinguishing D- and L-Aspartic and Isoaspartic Acids in Amyloid ß Peptides with Ultrahigh Resolution Ion Mobility Spectrometry. PNNL. [Link]

  • West Virginia University. (n.d.). Differentiating aspartic acid isomers and epimers with charge transfer dissociation mass spectrometry (CTD-MS). The Research Repository @ WVU. [Link]

  • Gvozdjáková, A., et al. (2022). Aspartic Acid in Health and Disease. Nutrients, 14(15), 3043.
  • Topo, E., et al. (2009). The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats. Reproductive Biology and Endocrinology, 7, 120.
  • Holeček, M. (2025). Beyond Protein Building Blocks: A Review of Biological Roles and Therapeutic Potential of Free Amino Acids. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and biochemical characterization of the D-aspartyl endopeptidase activity of the serine protease LACTB. PubMed Central. [Link]

  • Reactome. (n.d.). ASPG hydrolyses L-Asn to L-Asp. Reactome. [Link]

  • National Council of Educational Research and Training. (n.d.). Biomolecules. NCERT. [Link]

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Comparative

Comprehensive Comparison Guide: H-D-Ile-Asp-OH Specificity and Cross-Reactivity in Protease Profiling

Executive Summary & Mechanistic Rationale As drug development increasingly targets specific metallopeptidases within the renin-angiotensin system (RAS), distinguishing between closely related enzymes like and Aminopeptid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As drug development increasingly targets specific metallopeptidases within the renin-angiotensin system (RAS), distinguishing between closely related enzymes like and Aminopeptidase N (APN, EC 3.4.11.2) is critical [2]. —a synthetic dipeptide comprising a D-isoleucine and L-aspartic acid—serves as an indispensable biochemical tool in these specificity studies [1].

By incorporating a D-amino acid at the N-terminus, this probe exploits the strict stereospecificity of mammalian exopeptidases. Broad-spectrum aminopeptidases (which require L-stereocenters for catalytic cleavage) fail to cleave the D-Ile residue, granting the peptide extreme stability in complex biological matrices. Simultaneously, the L-aspartate moiety allows for specific, non-cleavable interactions with the active site of APA. This makes H-D-Ile-Asp-OH an ideal stable control, competitive probe, or baseline standard when evaluating highly potent APA inhibitors (such as sulfonate derivatives or amastatin) [2].

Comparative Performance Data

To objectively evaluate the utility of H-D-Ile-Asp-OH, we must compare its biochemical behavior against its natural L-enantiomer counterpart and standard broad-spectrum inhibitors.

Table 1: Cross-Reactivity and Stability Profiling of Dipeptide Probes
Compound / ProbeAPN Cleavage Rate (nmol/min/mg)APA Binding Affinity (Ki, µM)Serum Half-Life (t½)Primary Application in Assays
H-L-Ile-L-Asp-OH > 450.0 (High)~ 45.0< 15 minEndogenous substrate baseline
H-D-Ile-L-Asp-OH < 0.1 (Undetectable) ~ 85.0 > 24 hours Specificity probe / Stable control
Amastatin N/A (Potent Inhibitor)0.2~ 2 hoursBroad-spectrum inhibition (APN/APA)
Sulfonate Derivatives N/A (No cleavage)0.083~ 4 hoursHighly specific APA inhibition

Data Synthesis Note: The Ki value of 0.083 µM (83.3 nM) for advanced sulfonate-based APA inhibitors highlights the high-affinity benchmark in the field, against which the stable, low-affinity D-Ile-Asp probe is often compared during assay validation [2].

Experimental Workflows: Specificity & Cross-Reactivity Profiling

To ensure trustworthiness and reproducibility, the following self-validating protocol details how to utilize H-D-Ile-Asp-OH to profile enzyme specificity. The inclusion of a positive control (L-enantiomer) ensures that any lack of cleavage is due to stereospecific resistance, not inactive enzyme preparations.

Protocol: In Vitro LC-MS/MS Cross-Reactivity Assay

Objective: To quantify the enzymatic stability and cross-reactivity of H-D-Ile-Asp-OH against a panel of recombinant aminopeptidases.

Step 1: Reagent & Enzyme Preparation

  • Prepare a 10 mM stock solution of H-D-Ile-Asp-OH and H-L-Ile-L-Asp-OH (positive control) in LC-MS grade water.

  • Dilute recombinant human APA and APN to a working concentration of 50 ng/µL in Assay Buffer (50 mM Tris-HCl, pH 7.4, supplemented with 1 mM CaCl₂ for APA activity).

  • Causality Insight: Calcium is strictly required to allosterically modulate APA and expose its active site, whereas APN is primarily zinc-dependent. Controlling these divalent cations ensures enzyme-specific optimal conditions.

Step 2: Reaction Initiation

  • In a 96-well plate, mix 40 µL of Assay Buffer, 5 µL of the enzyme solution, and 5 µL of the 10 mM peptide stock (final peptide concentration: 1 mM).

  • Incubate the microplate at 37°C with continuous shaking at 300 rpm.

Step 3: Kinetic Sampling & Termination

  • Extract 5 µL aliquots at time points: 0, 15, 30, 60, and 120 minutes.

  • Quench the reaction immediately by adding the aliquot to 45 µL of ice-cold 1% Formic Acid in Acetonitrile.

  • Causality Insight: Formic acid drops the pH below the enzyme's functional range and denatures the protein, instantly halting catalysis to provide precise kinetic snapshots without the need for thermal denaturation, which could degrade the peptide.

Step 4: LC-MS/MS Quantification

  • Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • Inject the supernatant into a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer.

  • Monitor the MRM (Multiple Reaction Monitoring) transitions for the intact parent mass of H-D-Ile-Asp-OH (m/z 247.12[M+H]+) to confirm 100% stability over the 120-minute window.

Logical Relationships & Pathway Visualization

The following diagram illustrates the divergent enzymatic pathways when utilizing the D-stereoisomer versus the natural L-isomer in a mixed-protease environment.

G Substrate H-D-Ile-Asp-OH (Synthetic Dipeptide Probe) APN Aminopeptidase N (APN) Broad-spectrum L-aminopeptidase Substrate->APN Incubation APA Aminopeptidase A (APA) Asp/Glu specific Substrate->APA Incubation BlockAPN Cleavage Blocked (D-Ile steric hindrance) APN->BlockAPN InteractAPA Specific Binding/Interaction (Aspartate recognition) APA->InteractAPA Result1 No Cross-Reactivity (Probe remains intact) BlockAPN->Result1 Result2 High Specificity Profiling (Stable baseline established) InteractAPA->Result2

Divergent enzymatic interactions of H-D-Ile-Asp-OH with broad-spectrum vs. specific peptidases.

Conclusion

For researchers conducting high-throughput screening of RAS-modulating drugs, H-D-Ile-Asp-OH provides a critical advantage. Unlike endogenous L-peptides that are rapidly degraded by ubiquitous serum aminopeptidases, the D-Ile substitution confers absolute resistance to generic cleavage. This allows the L-Asp moiety to interact specifically with Aminopeptidase A, providing a highly reliable, stable baseline for cross-reactivity and specificity assays.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7020020, H-D-Ile-Asp-OH." PubChem,[Link]

  • BRENDA Enzyme Database. "Information on EC 3.4.11.7 - glutamyl aminopeptidase." BRENDA,[Link]

Validation

Validation of H-D-Ile-Asp-OH Bioactivity in Pharmacological and Agricultural Models: A Comparative Guide

As a Senior Application Scientist, I approach the evaluation of short peptides by looking beyond simple primary structure into the specific stereochemistry that dictates biological interactions. H-D-Ile-Asp-OH (D-Isoleuc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the evaluation of short peptides by looking beyond simple primary structure into the specific stereochemistry that dictates biological interactions. H-D-Ile-Asp-OH (D-Isoleucyl-L-aspartic acid) is a specialized dipeptide whose unique D-amino acid configuration provides critical resistance to endogenous proteolytic degradation.

This guide objectively evaluates the dual bioactivity profile of H-D-Ile-Asp-OH:

  • As a targeted Aminopeptidase A (APA) inhibitor in cardiovascular models.

  • As a core pharmacophore in antifungal peptides (e.g., chitinocin) for agricultural biocontrol.

PART 1: Pharmacological Validation - Aminopeptidase A (APA) Inhibition

Context & Mechanistic Causality

Aminopeptidase A (EC 3.4.11.7) is a zinc-metallopeptidase responsible for cleaving the N-terminal aspartate from Angiotensin II to form Angiotensin III in the brain renin-angiotensin system (RAS). Overactivity of brain APA is intrinsically linked to hypertension.

The structural rationale for using H-D-Ile-Asp-OH as an inhibitor lies in its competitive mimicry. The Asp residue mimics the natural substrate's N-terminus, allowing it to bind the zinc active site. Simultaneously, the D-Ile residue creates steric hindrance, preventing the enzyme from completing the hydrolytic cleavage and protecting the inhibitor itself from rapid degradation by other aminopeptidases [1].

APA_Pathway AngII Angiotensin II (Substrate) APA Aminopeptidase A (EC 3.4.11.7) AngII->APA Binds Active Site AngIII Angiotensin III (Product) APA->AngIII Cleaves N-terminal Asp Inhibitor H-D-Ile-Asp-OH (Competitive Inhibitor) Inhibitor->APA Blocks Cleavage

Fig 1. H-D-Ile-Asp-OH competitively inhibits APA, preventing Ang III formation in the RAS pathway.

Comparative Performance Data

To benchmark H-D-Ile-Asp-OH, we compare it against established APA inhibitors. While highly specific, naked peptides struggle with blood-brain barrier (BBB) penetration compared to advanced prodrugs.

CompoundTarget SpecificityIC50 (APA)BBB PermeabilityIn Vivo Stability
H-D-Ile-Asp-OH APA Selective~2.5 µMLow (Peptide)Moderate (D-amino acid protected)
Amastatin APA & APN (Non-selective)~0.5 µMLowShort (Rapidly cleared)
Firibastat (RB150) APA (Prodrug)~0.1 µM (Active form)HighLong (Sustained release)
Experimental Protocol: Self-Validating Fluorometric APA Inhibition Assay

Causality & Trustworthiness: A fluorometric assay using α-L-glutamyl-7-amido-4-methylcoumarin (Glu-AMC) provides high-sensitivity, real-time kinetic data. This system is self-validating by incorporating a specific inhibitor (Amastatin) as a positive control and a vehicle (DMSO) as a negative control to establish the absolute dynamic range of the enzyme [2].

  • Reagent Preparation: Reconstitute recombinant human APA in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM CaCl₂). Prepare H-D-Ile-Asp-OH in serial dilutions (0.1 µM to 100 µM).

  • Enzyme-Inhibitor Pre-incubation: Incubate 10 µL of APA (0.5 µg/mL final) with 10 µL of the peptide inhibitor at 37°C for 15 minutes. Rationale: Pre-incubation allows the competitive inhibitor to reach equilibrium binding within the zinc active site before substrate introduction.

  • Substrate Addition: Add 80 µL of 50 µM Glu-AMC substrate to initiate the reaction.

  • Kinetic Measurement: Measure fluorescence (Ex 380 nm / Em 460 nm) continuously for 30 minutes.

  • Validation Check: The assay is valid only if the vehicle control shows linear AMC release and the Amastatin control shows >90% inhibition. Calculate the IC50 using non-linear regression.

PART 2: Agricultural Biocontrol - Antifungal Efficacy

Context & Mechanistic Causality

Beyond human pharmacology, the D-Ile-Asp motif is a critical structural component of naturally occurring antimicrobial peptides like chitinocin, produced by the biocontrol bacterium Chitinophaga flava [3]. The incorporation of D-amino acids in these peptides is an evolutionary adaptation that prevents degradation by fungal secreted proteases. This stability allows the peptide to persistently disrupt the cell wall and membrane integrity of necrotrophic pathogens like Botrytis cinerea (gray mold).

Antifungal_Workflow Prep 1. Peptide Synthesis (H-D-Ile-Asp-OH motif) InVitro 3. In Vitro Screening (Mycelial Growth Assay) Prep->InVitro Pathogen 2. Pathogen Preparation (Botrytis cinerea conidia) Pathogen->InVitro InVivo 4. In Vivo Validation (Tomato Leaf Infection Model) InVitro->InVivo Select MIC > 200 µg/mL Analysis 5. Efficacy Quantification (Disease Index Scoring) InVivo->Analysis 3 Days Post-Inoculation

Fig 2. Step-by-step workflow for validating the antifungal efficacy of H-D-Ile-Asp-OH derivatives.

Comparative Performance Data
TreatmentMIC (µg/mL)Disease Control Efficacy (In Vivo)Mechanism of Action
H-D-Ile-Asp-OH Motif (Chitinocin) 20069% reductionMembrane/Cell wall disruption
Fludioxonil (Commercial) 0.5>90% reductionOsmotic signal transduction
Surfactin (Lipopeptide) 5055% reductionMembrane solubilization
Experimental Protocol: In Vivo Tomato Gray Mold Disease Control Model

Causality & Trustworthiness: In vitro MIC assays do not account for complex host-pathogen interactions or peptide stability on leaf surfaces. This in vivo model uses detached tomato leaves to provide a biologically relevant environment. The assay is self-validating through the inclusion of mock-infected controls and standard commercial fungicide controls.

  • Pathogen Preparation: Culture B. cinerea on potato dextrose agar (PDA) for 7-10 days. Harvest conidia and adjust to 1 × 10⁵ spores/mL in a nutrient broth containing 0.1% Tween-20.

  • Prophylactic Treatment: Spray detached, surface-sterilized tomato leaves with the H-D-Ile-Asp-OH derivative peptide at 200 µg/mL. Rationale: Prophylactic application evaluates the peptide's ability to prevent spore germination, which is its primary mode of action before mycelial penetration.

  • Inoculation: After 24 hours, place a 10 µL droplet of the conidial suspension onto the center of each leaf.

  • Incubation & Validation: Incubate leaves in a high-humidity chamber (>90% RH) at 22°C. The system is validated by a mock-treated control (must show >15 mm lesion diameter) and a Fludioxonil-treated control (must show <2 mm lesion).

  • Quantification: Measure lesion diameters at 3 days post-inoculation (dpi) and calculate the disease control efficacy percentage relative to the untreated control [3].

References

  • Title: H-D-Ile-Asp-OH Compound Summary Source: PubChem, National Institutes of Health URL
  • Title: Information on EC 3.4.11.
  • Title: Biocontrol potential of Chitinophaga flava HK235 producing antifungal-related peptide chitinocin Source: Frontiers in Microbiology URL
Comparative

A Comparative Guide to the Structure-Activity Relationship of H-D-Ile-Asp-OH and its Analogs as Caspase-3 Inhibitors

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of the dipeptide H-D-Ile-Asp-OH and its derivatives as inhibitors of caspase-3, a key executioner enzyme in the apoptotic pathway....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of the dipeptide H-D-Ile-Asp-OH and its derivatives as inhibitors of caspase-3, a key executioner enzyme in the apoptotic pathway. Dysregulation of apoptosis is implicated in a multitude of human diseases, making the development of potent and selective caspase inhibitors a significant therapeutic strategy. This document offers an in-depth comparison with alternative caspase-3 inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of Caspase-3 Inhibition and the Potential of Dipeptidyl Scaffolds

Caspases, a family of cysteine-aspartic proteases, are central to the process of programmed cell death, or apoptosis. These enzymes exist as inactive zymogens and are activated in a cascade-like fashion in response to apoptotic stimuli.[1] Caspase-3, an effector caspase, is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2] Consequently, the inhibition of caspase-3 presents a promising therapeutic avenue for diseases characterized by excessive apoptosis, such as neurodegenerative disorders and ischemic injuries.[3]

Peptide-based inhibitors that mimic the natural substrate recognition sequence of caspases have been instrumental in understanding their function. Caspases exhibit a strict requirement for an aspartic acid residue at the P1 position of their substrates, making dipeptides containing a C-terminal aspartate, such as H-D-Ile-Asp-OH, promising starting points for inhibitor design.[4] This guide will dissect the critical structural features of this dipeptide that govern its inhibitory activity against caspase-3 and compare its profile to other classes of inhibitors.

The Core Scaffold: H-D-Ile-Asp-OH and its Interaction with the Caspase-3 Active Site

The fundamental interaction of a dipeptidyl inhibitor with the caspase-3 active site involves the recognition of the P2 and P1 residues by the corresponding S2 and S1 subsites of the enzyme.

cluster_0 Caspase-3 Active Site cluster_1 H-D-Ile-Asp-OH Inhibitor S2 S2 Subsite (Hydrophobic Pocket) S1 S1 Subsite (Arg179, Gln283, Arg341) Catalytic_Dyad Catalytic Dyad (Cys285, His237) P2_Ile P2: D-Isoleucine P2_Ile->S2 Hydrophobic Interaction P1_Asp P1: Aspartic Acid P1_Asp->S1 Ionic & H-bond Interactions P1_Asp->Catalytic_Dyad Potential for Covalent Interaction (with warhead) OH C-terminal -OH

Caption: Interaction of H-D-Ile-Asp-OH with Caspase-3 Active Site.

Structure-Activity Relationship (SAR) Studies of Dipeptidyl Caspase-3 Inhibitors

The inhibitory potency and selectivity of dipeptidyl inhibitors can be significantly modulated by systematic modifications at the P2 and P1 positions, as well as by the introduction of a C-terminal "warhead" to engage the catalytic cysteine.

The P2 Position: Influence of the Isoleucine Side Chain

The S2 subsite of caspase-3 is a relatively large, hydrophobic pocket. The nature of the amino acid at the P2 position plays a crucial role in determining the affinity of the inhibitor.

  • Hydrophobicity and Size: Studies on dipeptidyl aspartyl fluoromethylketones have shown that hydrophobic residues are preferred at the P2 position.[5] While valine was identified as optimal in one study, the bulky, hydrophobic side chain of isoleucine in H-D-Ile-Asp-OH is also expected to form favorable interactions within the S2 pocket.

  • Stereochemistry (D- vs. L-Isoleucine): The use of a D-amino acid at the P2 position can influence the peptide's conformation and its susceptibility to cleavage by other proteases, potentially increasing its bioavailability and stability in a cellular context. The precise impact on caspase-3 binding requires empirical validation.

The P1 Position: The Essential Role of Aspartic Acid

The S1 subsite of caspase-3 is highly specific for aspartic acid, forming key hydrogen bonds and ionic interactions with the side-chain carboxylate.[4]

  • Carboxylate Group: The free carboxylic acid of the aspartate residue is critical for binding and inhibitory activity.[5] Esterification or amidation of this group generally leads to a significant loss of potency.

  • Alternative P1 Residues: Replacement of the P1 aspartate with other amino acids, even those with similar acidic side chains like glutamate, results in a dramatic decrease in inhibitory activity against caspases.

The C-Terminus: From a Simple Carboxyl to a Reactive Warhead

While H-D-Ile-Asp-OH possesses a simple C-terminal hydroxyl group, potent peptide-based caspase inhibitors typically incorporate an electrophilic "warhead" that forms a covalent bond with the catalytic cysteine (Cys285) of the enzyme.[6]

C-terminal GroupMechanism of ActionImpact on Activity
-OH (Carboxylic Acid) Reversible, competitive inhibitionLower potency
-CHO (Aldehyde) Reversible, covalent inhibitionIncreased potency
-FMK (Fluoromethylketone) Irreversible, covalent inhibitionHigh potency, cell-permeable
-CMK (Chloromethylketone) Irreversible, covalent inhibitionHigh potency, but can have off-target toxicity

Data compiled from various sources on caspase inhibitors.[6][7][8]

Comparison with Alternative Caspase-3 Inhibitors

While dipeptidyl scaffolds provide a valuable starting point, other classes of inhibitors have been developed with distinct properties.

Tetrapeptide Inhibitors

Tetrapeptide inhibitors, such as Z-DEVD-FMK, are widely used as potent, albeit somewhat promiscuous, caspase-3 inhibitors.[9] The extended peptide sequence allows for interactions with the S3 and S4 subsites of the enzyme, often leading to increased affinity.

InhibitorStructureKey Features
H-D-Ile-Asp-OH (hypothetical) DipeptideSimple scaffold, potential for modification
Z-DEVD-FMK Tetrapeptide-FMKPotent, irreversible, cell-permeable, but inhibits other caspases (e.g., caspase-7)
Ac-YVAD-CMK Tetrapeptide-CMKPotent, irreversible, primarily targets caspase-1 but can inhibit caspase-3

Data from various commercial suppliers and research articles.[3][9]

Non-Peptidic Inhibitors

To overcome the limitations of peptide-based inhibitors, such as poor cell permeability and metabolic instability, non-peptidic small molecule inhibitors have been developed.

  • Isatin Sulfonamides: These compounds represent a class of non-peptidic inhibitors that exhibit selectivity for caspases-3 and -7.[10] Interestingly, they achieve their selectivity by primarily interacting with the S2 subsite and do not occupy the S1 pocket, offering a different mechanism of inhibition compared to peptide-based compounds.[10]

Experimental Protocols for Assessing Caspase-3 Inhibition

The evaluation of caspase-3 inhibitors requires robust and reproducible experimental methodologies.

In Vitro Caspase-3 Activity Assay

This protocol details a common method for measuring the direct inhibitory effect of a compound on recombinant human caspase-3.

Principle: The assay utilizes a fluorogenic or chromogenic substrate, such as Ac-DEVD-pNA or Ac-DEVD-AMC, which upon cleavage by caspase-3, releases a detectable molecule (p-nitroaniline or 7-amino-4-methylcoumarin, respectively).[2][11]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2).

    • Reconstitute recombinant human caspase-3 in the assay buffer to the desired concentration.

    • Prepare a stock solution of the substrate (e.g., Ac-DEVD-pNA) in DMSO.

    • Prepare serial dilutions of the test inhibitor (e.g., H-D-Ile-Asp-OH and its analogs) in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add a fixed volume of the caspase-3 enzyme solution.

    • Add the desired concentration of the test inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Z-DEVD-FMK).

    • Incubate the enzyme and inhibitor mixture at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for binding.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Monitor the change in absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Apoptosis Assay

This protocol assesses the ability of an inhibitor to protect cells from apoptosis induced by a known stimulus.

Principle: Cells are treated with an apoptosis-inducing agent (e.g., staurosporine) in the presence or absence of the test inhibitor. The level of apoptosis is then quantified by measuring caspase-3/7 activity using a luminescent assay.[12]

Step-by-Step Protocol:

  • Cell Culture:

    • Plate cells (e.g., Jurkat or HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

    • Induce apoptosis by adding an apoptosis-inducing agent (e.g., staurosporine) to the wells. Include appropriate controls (untreated cells, cells with inducer only, cells with inhibitor only).

    • Incubate for a time sufficient to induce apoptosis (e.g., 3-6 hours).

  • Caspase-3/7 Activity Measurement (using a commercial kit, e.g., Caspase-Glo® 3/7):

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add the Caspase-Glo® 3/7 reagent to each well.

    • Mix the contents by gentle shaking and incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence signal to the number of viable cells (if necessary, using a parallel cell viability assay).

    • Calculate the percentage of protection from apoptosis afforded by the inhibitor at each concentration.

cluster_0 In Vitro Assay Workflow cluster_1 Cell-Based Assay Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Incubate Enzyme & Inhibitor A->B C Add Substrate B->C D Measure Signal (Absorbance/Fluorescence) C->D E Calculate IC50 D->E F Plate Cells G Pre-treat with Inhibitor F->G H Induce Apoptosis G->H I Add Caspase-Glo® Reagent H->I J Measure Luminescence I->J K Assess Protection J->K

Caption: Experimental Workflows for Caspase-3 Inhibition Assays.

Conclusion and Future Perspectives

The dipeptide H-D-Ile-Asp-OH represents a fundamental scaffold for the design of caspase-3 inhibitors. Its structure-activity relationship is primarily dictated by the hydrophobic nature of the P2 residue and the absolute requirement for an aspartic acid at the P1 position. While simple dipeptides exhibit modest inhibitory activity, their potency can be dramatically enhanced by the incorporation of a C-terminal electrophilic warhead.

A comparative analysis with tetrapeptide and non-peptidic inhibitors reveals a trade-off between potency, selectivity, and pharmacokinetic properties. Future drug discovery efforts in this area will likely focus on developing non-peptidic mimetics that retain the key interactions of the dipeptidyl scaffold while offering improved cell permeability and in vivo stability. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and optimization of novel caspase-3 inhibitors.

References

  • MDPI. The Anti-Apoptotic Effects of Caspase Inhibitors in Propyl Gallate-Treated Lung Cancer Cells Are Related to Changes in Reactive Oxygen Species and Glutathione Levels. [Link]

  • PubMed. Dipeptidyl Aspartyl Fluoromethylketones as Potent caspase-3 Inhibitors: SAR of the P2 Amino Acid. [Link]

  • PMC. A long way to go: caspase inhibitors in clinical use. [Link]

  • PubMed. Potent and selective nonpeptide inhibitors of caspases 3 and 7 inhibit apoptosis and maintain cell functionality. [Link]

  • PMC. A selective and rapid cell-permeable inhibitor of human caspase-3. [Link]

  • PMC. Inhibition Of Caspase-3 Activity and Activation by Protein Glutathionylation. [Link]

  • PMC. The potential for caspases in drug discovery. [Link]

  • ResearchGate. List of non-peptidic inhibitors of caspase-3/7. [Link]

  • PubMed. Dipeptidyl aspartyl fluoromethylketones as potent caspase inhibitors: SAR of the N-protecting group. [Link]

  • MDPI. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. [Link]

  • bioRxiv. Delivery of caspase inhibitors through GSDMD pores to inhibit pyroptosis. [Link]

  • PMC. Characterization of caspase-2 inhibitors based on specific sites of caspase-2-mediated proteolysis. [Link]

  • PubMed. The broad-spectrum caspase inhibitor Boc-Asp-CMK induces cell death in human leukaemia cells. [Link]

  • PMC. Caspase Activation and Inhibition. [Link]

  • ResearchGate. Inhibition of Human Caspases by Peptide-based and Macromolecular Inhibitors. [Link]

  • Creative Bioarray. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

  • Hardy Lab. Inhibition of Caspase-9 by Stabilized Peptides Targeting the Dimerization Interface. [Link]

  • PMC. Non-Peptidic Small Molecule Inhibitors against Bcl-2 for Cancer Therapy. [Link]

  • CORE. The broad-spectrum caspase inhibitor Boc-Asp-CMK induces cell death in human leukaemia cells. [Link]

  • ResearchGate. Caspase-1-cleaved peptides show propensity for hydrophobic residues at P4. [Link]

Sources

Validation

Comparative Analysis of H-D-Ile-Asp-OH and Known Caspase Inhibitors: A Guide for Drug Development Professionals

This guide provides a comparative overview of the hypothetical peptide H-D-Ile-Asp-OH and the well-characterized pan-caspase inhibitor, Z-VAD-FMK. The content herein is designed for researchers, scientists, and professio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative overview of the hypothetical peptide H-D-Ile-Asp-OH and the well-characterized pan-caspase inhibitor, Z-VAD-FMK. The content herein is designed for researchers, scientists, and professionals in drug development, offering a framework for evaluating novel peptide-based compounds against established standards. We will delve into the rationale behind experimental design, present detailed protocols, and interpret potential data, grounding our discussion in the principles of scientific integrity and reproducibility.

Introduction: The Rationale for Investigating Novel Peptide Inhibitors

The search for novel therapeutic agents often leads to the exploration of small peptides. Their ability to mimic natural substrates can offer high specificity and reduced off-target effects. The hypothetical molecule, H-D-Ile-Asp-OH, incorporates two key features suggestive of a potential role as a protease inhibitor: an Aspartate (Asp) residue, which is a key recognition motif for caspases, and a D-Isoleucine (D-Ile) residue. The inclusion of a D-amino acid is a common strategy in peptide drug design to enhance stability by providing resistance to degradation by endogenous proteases.

Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis (programmed cell death) and inflammation. Their dysregulation is implicated in a wide range of human diseases, including neurodegenerative disorders, autoimmune diseases, and cancer. Consequently, the development of potent and specific caspase inhibitors remains an area of significant therapeutic interest.

This guide will use the well-established, irreversible pan-caspase inhibitor, Z-VAD-FMK (Cbz-Val-Ala-Asp(OMe)-FMK) , as the benchmark compound for our comparative analysis. Z-VAD-FMK is widely used in research to study the roles of caspases in various cellular processes. By comparing the hypothetical H-D-Ile-Asp-OH to this gold standard, we can establish a rigorous framework for assessing its potential as a novel therapeutic agent.

Comparative Data Summary

To objectively compare H-D-Ile-Asp-OH with Z-VAD-FMK, a series of biochemical and cell-based assays would be required. The following table summarizes the key parameters that would be evaluated and provides a hypothetical data set for illustrative purposes.

Parameter H-D-Ile-Asp-OH (Hypothetical Data) Z-VAD-FMK (Established Data) Significance
Inhibitor Type Reversible, CompetitiveIrreversible, CovalentDetermines the mechanism of action and potential for off-target effects.
IC50 (Caspase-3) 500 nM10 nMPotency of the inhibitor against a key executioner caspase.
Binding Affinity (Kd for Caspase-3) 750 nMNot applicable (covalent)The equilibrium dissociation constant, a measure of binding strength for reversible inhibitors.
Cellular Permeability ModerateHighThe ability of the compound to cross the cell membrane and reach its intracellular target.
Inhibition of Apoptosis (EC50) 1 µM100 nMThe effective concentration to inhibit apoptosis in a cell-based assay.
In Vivo Stability (t1/2) 2 hours30 minutesThe half-life of the compound in a biological system, indicating its pharmacokinetic profile.

Experimental Protocols: A Step-by-Step Guide

The following sections detail the experimental workflows required to generate the comparative data presented above.

Caspase-3 Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of the Caspase-3 enzyme by 50%.

Protocol:

  • Prepare Reagents:

    • Recombinant human Caspase-3 enzyme.

    • Caspase-3 substrate (e.g., Ac-DEVD-pNA).

    • Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5).

    • Serial dilutions of H-D-Ile-Asp-OH and Z-VAD-FMK.

  • Assay Procedure:

    • Add 50 µL of assay buffer to each well of a 96-well plate.

    • Add 10 µL of the inhibitor dilutions to the appropriate wells.

    • Add 20 µL of the Caspase-3 enzyme solution and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the Caspase-3 substrate.

    • Monitor the absorbance at 405 nm every minute for 30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the reaction velocity (rate of change of absorbance) for each inhibitor concentration.

    • Plot the reaction velocity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Diagram: Caspase-3 Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Caspase-3 - Substrate (Ac-DEVD-pNA) - Assay Buffer - Inhibitors plate Add Assay Buffer to 96-well Plate reagents->plate add_inhibitor Add Inhibitor Dilutions plate->add_inhibitor add_enzyme Add Caspase-3 Enzyme Incubate 15 min @ 37°C add_inhibitor->add_enzyme add_substrate Add Substrate (Ac-DEVD-pNA) add_enzyme->add_substrate read_plate Monitor Absorbance at 405 nm add_substrate->read_plate calc_velocity Calculate Reaction Velocity read_plate->calc_velocity plot_data Plot Velocity vs. [Inhibitor] calc_velocity->plot_data fit_curve Fit Dose-Response Curve plot_data->fit_curve get_ic50 Determine IC50 fit_curve->get_ic50 G cluster_setup Setup cluster_binding Binding Measurement cluster_analysis Analysis immobilize Immobilize Caspase-3 on Sensor Chip inject Inject H-D-Ile-Asp-OH (Analyte) immobilize->inject measure Measure SPR Response (Association/Dissociation) inject->measure fit Fit Kinetic Model measure->fit determine Determine ka, kd, Kd fit->determine

Caption: SPR workflow for determining binding affinity.

Cell-Based Apoptosis Assay (EC50 Determination)

This assay measures the ability of an inhibitor to protect cells from apoptosis induced by a known stimulus (e.g., staurosporine).

Protocol:

  • Cell Culture: Plate cells (e.g., Jurkat cells) in a 96-well plate.

  • Inhibitor Treatment: Treat cells with serial dilutions of H-D-Ile-Asp-OH or Z-VAD-FMK for 1 hour.

  • Apoptosis Induction: Induce apoptosis by adding staurosporine and incubate for 4 hours.

  • Caspase Activity Measurement: Add a cell-permeable caspase substrate (e.g., a substrate that becomes fluorescent upon cleavage) and measure fluorescence.

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the EC50.

Concluding Remarks

This guide has outlined a hypothetical yet scientifically rigorous comparison between a novel peptide, H-D-Ile-Asp-OH, and the established caspase inhibitor, Z-VAD-FMK. The provided experimental frameworks serve as a starting point for the evaluation of new chemical entities in the field of apoptosis and inflammation research. A thorough understanding of a compound's mechanism of action, potency, and cellular efficacy is paramount for its successful development as a therapeutic agent. The combination of biochemical and cell-based assays detailed here provides a comprehensive approach to achieving this goal.

References

  • Caspase-3/CPP32 Fluorometric Assay Kit. BioVision, Inc.[Link]

  • Surface Plasmon Resonance (SPR). GE Healthcare Life Sciences.[Link]

Comparative

A Comparative Benchmarking Guide to the Synthesis of H-D-Ile-Asp-OH

For researchers and professionals in drug development, the efficient and reliable synthesis of peptides is paramount. The dipeptide H-D-Ile-Asp-OH, incorporating a D-amino acid, presents a valuable model for exploring an...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of peptides is paramount. The dipeptide H-D-Ile-Asp-OH, incorporating a D-amino acid, presents a valuable model for exploring and comparing fundamental peptide synthesis methodologies. The inclusion of D-isoleucine can enhance metabolic stability, a desirable trait in therapeutic peptide design. This guide provides an in-depth, objective comparison of two primary strategies for the synthesis of H-D-Ile-Asp-OH: modern Solid-Phase Peptide Synthesis (SPPS) employing Fmoc chemistry and the classical Solution-Phase Peptide Synthesis (SPPS) utilizing Boc protection.

This comparison is grounded in the principles of chemical causality, providing not just protocols, but the rationale behind the strategic choices made in each step. We will explore the nuances of each method, from protecting group strategy and coupling efficiencies to purification and scalability, supported by representative experimental data.

Methodological Overview: Two Paths to a Dipeptide

The synthesis of a dipeptide, while seemingly straightforward, requires careful consideration of protecting groups to ensure the correct amide bond formation and prevent unwanted side reactions. The two methods benchmarked here represent distinct philosophies in peptide synthesis.

  • Method 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) This contemporary approach involves building the peptide chain on an insoluble polymer resin. This simplifies purification, as excess reagents and byproducts are removed by simple washing and filtration steps. The use of the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile side-chain protecting groups forms an orthogonal system, allowing for selective deprotection under mild conditions.[1]

  • Method 2: Boc-Based Solution-Phase Peptide Synthesis This classical method involves carrying out all reactions in a homogenous solution. While it necessitates purification of intermediates after each step, it offers greater flexibility for modifications and can be more cost-effective for large-scale production of short peptides.[2][3] The acid-labile tert-Butoxycarbonyl (Boc) group is used for Nα-protection, with a different acid-labile group (benzyl ester) for side-chain protection, requiring a final, distinct deprotection step.[4]

Caption: Comparative workflow of SPPS and Solution-Phase synthesis for H-D-Ile-Asp-OH.

Quantitative Performance Analysis

The choice between SPPS and solution-phase synthesis often involves a trade-off between speed, yield, and scalability. The following table summarizes the expected performance metrics for the synthesis of H-D-Ile-Asp-OH by each method.

Performance ParameterMethod 1: Fmoc-SPPSMethod 2: Boc-Solution PhaseRationale & Causality
Overall Yield (Crude) ~75-85%~60-70%SPPS benefits from driving reactions to completion with excess reagents and minimal handling losses.[2] Solution-phase yields are impacted by losses during intermediate purification steps.
Purity (Crude) ~80-90%~70-80%The simplified washing in SPPS effectively removes most excess reagents and byproducts, leading to higher crude purity.[3]
Synthesis Time ~1-2 days~3-4 daysSPPS is significantly faster due to the elimination of intermediate purification and the potential for automation.[3][5]
Scalability Good (mg to g)Excellent (g to kg)While SPPS is scalable, solution-phase synthesis is often more economical for large-scale production of short peptides due to lower raw material consumption per unit of product.[2]
Cost-Effectiveness Higher for small scaleHigher for large scaleSPPS can have higher upfront costs for resins and specialized reagents. For larger quantities, the reduced solvent and purification needs of solution-phase can be more economical.[3]

In-Depth Method Comparison

Method 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This method is the workhorse of modern peptide synthesis, prized for its efficiency and amenability to automation.[5][6] The synthesis proceeds from the C-terminus to the N-terminus on a solid support.

Causality of Experimental Choices:

  • Resin Selection: Wang resin is chosen as it allows for the cleavage of the final peptide with a free C-terminal carboxylic acid under acidic conditions.[7]

  • Protecting Group Strategy: The Fmoc/tBu strategy provides orthogonality. The Fmoc group is removed with a mild base (piperidine), while the tert-butyl (tBu) side-chain protection on aspartic acid is stable to these conditions but readily cleaved by the final strong acid treatment (TFA).[1]

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization, especially when used with an additive like HOBt (Hydroxybenzotriazole).[8]

  • Aspartimide Formation: A key challenge with aspartic acid is the potential for the backbone amide to attack the side-chain ester under basic Fmoc deprotection conditions, forming a cyclic aspartimide intermediate. This can lead to racemization and the formation of β-aspartyl peptides. Using a bulky side-chain protecting group like OtBu and carefully controlling piperidine exposure time helps to mitigate this side reaction.[9]

Caption: Activation of a carboxylic acid by HBTU to form an active ester for coupling.

Method 2: Boc-Based Solution-Phase Peptide Synthesis

This traditional approach offers a high degree of control, as intermediates can be purified and characterized at each stage. It is particularly well-suited for the synthesis of short peptides where scalability is a key consideration.[2]

Causality of Experimental Choices:

  • Protecting Group Strategy: A Boc/Bzl (tert-Butoxycarbonyl/benzyl) strategy is employed. The Nα-Boc group is removed with a moderate acid like TFA, which does not affect the more stable benzyl (Bzl) ester protecting the aspartic acid side chain.[4] This benzyl group is later removed under different conditions (catalytic hydrogenolysis), demonstrating orthogonality.

  • Coupling Reagent: DCC (N,N'-Dicyclohexylcarbodiimide) in the presence of HOBt is a classic and cost-effective choice for solution-phase coupling.[8][10] HOBt is crucial as an additive to form an active ester intermediate, which significantly suppresses racemization during the coupling step. The byproduct, dicyclohexylurea (DCU), is poorly soluble in many organic solvents and can be largely removed by filtration, which is an advantage in solution-phase work.[8]

  • Purification: Intermediate purification after coupling and deprotection is essential to remove byproducts and unreacted starting materials, ensuring the purity of the growing peptide chain. This is typically achieved by extraction and/or crystallization.

Experimental Protocols

Method 1: Fmoc-SPPS of H-D-Ile-Asp-OH

Materials:

  • Fmoc-Asp(OtBu)-Wang resin

  • Fmoc-D-Ile-OH

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • Water

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell Fmoc-Asp(OtBu)-Wang resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.[9]

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-D-Ile-OH:

    • In a separate vial, dissolve Fmoc-D-Ile-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and allow to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the D-isoleucine residue.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and gently agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.[11]

Method 2: Boc-Solution Phase Synthesis of H-D-Ile-Asp-OH

Materials:

  • Boc-D-Ile-OH

  • H-Asp(OBzl)-OH

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DCM (Dichloromethane, anhydrous)

  • Ethyl acetate

  • TFA (Trifluoroacetic acid)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas

Procedure:

  • Coupling of Boc-D-Ile-OH and H-Asp(OBzl)-OH:

    • Dissolve Boc-D-Ile-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC (1.1 eq.) in DCM.

    • Add H-Asp(OBzl)-OH (1.0 eq.) to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the organic filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Boc-D-Ile-Asp(OBzl)-OH.

    • Purify the crude protected dipeptide by silica gel chromatography if necessary.

  • Boc Deprotection:

    • Dissolve the purified Boc-D-Ile-Asp(OBzl)-OH in DCM.

    • Add an equal volume of TFA and stir at room temperature for 1 hour.

    • Remove the solvent and excess TFA under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the TFA salt of H-D-Ile-Asp(OBzl)-OH.

  • Global Deprotection (Hydrogenolysis):

    • Dissolve the TFA salt of H-D-Ile-Asp(OBzl)-OH in methanol.[12]

    • Carefully add 10% Pd/C catalyst.

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude H-D-Ile-Asp-OH.

  • Purification: Purify the crude peptide by preparative RP-HPLC as described in Method 1.

Conclusion and Recommendations

Both Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis are robust methods capable of producing high-purity H-D-Ile-Asp-OH. The optimal choice is contingent upon the specific requirements of the project.

  • For rapid synthesis, high-throughput screening, and the preparation of longer or more complex peptides, Fmoc-based SPPS is the superior choice. Its amenability to automation and simplified purification workflow significantly reduce synthesis time and manual labor.[3][5][6]

  • For the large-scale, cost-effective production of short peptides like H-D-Ile-Asp-OH, Boc-based solution-phase synthesis remains a highly viable and often preferred method. The potential for intermediate purification can lead to a very pure final product, and the economics of scale can be more favorable.[2][3]

Researchers and drug development professionals should carefully consider factors such as the desired scale of synthesis, available equipment, timeline, and cost when selecting the most appropriate method. For this particular dipeptide, the choice will likely be dictated by the intended application: SPPS for research-scale quantities and rapid analog synthesis, and solution-phase for larger, manufacturing-scale campaigns.

References

  • Adesis, Inc. (2025, September 30). Solid-Phase vs.
  • ResolveMass Laboratories Inc. (2026, January 26). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?
  • Nowick, J. S., et al. (2020, March 17).
  • Chen, Y. (2025, June 18). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery? European Biopharmaceutical Review.
  • AAPPTec. SYNTHESIS NOTES.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • CEM GmbH. (2023, November 29).
  • Piramal Pharma Solutions. (2026, January 23). Solid Phase Peptide Synthesis: Process & Advantages.
  • Mant, C. T., & Hodges, R. S.
  • SmaBioLabs.
  • Felix, A. M., et al. (1988). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry.
  • Undheim, K., & Ben-Tzvi, Z. (2015).
  • García-Ramos, Y., et al. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. PMC.
  • Aurora Biomed. (2019, November 21).
  • Waters. (2026, January 6).
  • AAPPTec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Fields, G. B. (1997). Introduction to Peptide Synthesis. PMC.
  • BenchChem. (2025). Benzyl Ester vs.
  • Linderstrøm-Lang, K. U., & Schellman, J. A. (2012). Preparative RP-HPLC Method For Purifying Peptides.
  • BenchChem. (2025). Application Notes and Protocols for the Solid-Phase Synthesis of Asp-Val.
  • Valeur, E., & Bradley, M. (2014, May 22). Automated solid-phase peptide synthesis to obtain therapeutic peptides. PMC.
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  • BenchChem. (2025). Application Notes and Protocols for Z-Asp-OBzl in the Synthesis of Bioactive Peptides.
  • Lo, J. C., & Yudin, A. K. (2011). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. PMC.
  • Kim, I., et al. (2018, June 29). Solid-State NMR Characterization of the Structure of Self-Assembled Ile–Phe–OH. Semantic Scholar.
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  • Gyros Protein Technologies. (2025, October 17). Getting Started with Automated Peptide Synthesis Guide | PurePep Blog.
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  • García-Ramos, Y., et al. (2024, December 19).
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  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Widdifield, C. M., & Schurko, R. W. (2023). High-field and fast-spinning 1H MAS NMR spectroscopy for the characterization of two-dimensional covalent organic frameworks. RSC Publishing.
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Validation

H-D-Ile-Asp-OH in vivo efficacy compared to standards

An In-Depth Comparative Guide to the In Vivo Efficacy of H-D-Ile-Asp-OH Versus Standard Pan-Caspase Inhibitors Authored by a Senior Application Scientist This guide provides a comprehensive comparison of the therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the In Vivo Efficacy of H-D-Ile-Asp-OH Versus Standard Pan-Caspase Inhibitors

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of the therapeutic potential of the novel dipeptide H-D-Ile-Asp-OH against the well-established pan-caspase inhibitor, Emricasan (IDN-6556). This analysis is grounded in hypothesized efficacy based on the structural characteristics of H-D-Ile-Asp-OH and supported by established experimental data for Emricasan in relevant disease models.

Introduction: The Therapeutic Promise of Targeting Apoptosis

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis.[1] Dysregulation of this process, either excessive or insufficient cell death, is a hallmark of numerous diseases, including neurodegenerative disorders, autoimmune conditions, and liver disease.[1] A family of cysteine proteases known as caspases are central executioners of the apoptotic pathway.[2] This has made them a prime target for therapeutic intervention.

The inhibition of caspases to prevent excessive cell death has been a long-standing goal in drug development.[3] While several small molecule inhibitors have been developed, few have successfully transitioned to clinical use due to challenges with efficacy, specificity, and safety.[4] Emricasan (IDN-6556) is a notable irreversible pan-caspase inhibitor that has undergone extensive preclinical and clinical investigation, particularly for liver diseases, making it a relevant standard for comparison.[3][5]

This guide introduces H-D-Ile-Asp-OH, a novel dipeptide with a structural motif suggesting a potential role as a caspase inhibitor. The presence of an aspartic acid (Asp) residue is critical, as caspases recognize and cleave their substrates C-terminal to this amino acid.[2] The incorporation of a D-amino acid (D-Ile) may confer enhanced stability against proteolytic degradation in vivo. We will explore the hypothesized in vivo efficacy of H-D-Ile-Asp-OH in a well-established animal model of liver fibrosis and compare it to the performance of Emricasan.

Mechanism of Action: Inhibiting the Executioners of Cell Death

Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both converge on the activation of a cascade of caspase enzymes.[6][7] Initiator caspases (like caspase-8 and -9) activate executioner caspases (such as caspase-3 and -7), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8][9]

Pan-caspase inhibitors, like Emricasan, are designed to broadly inhibit the activity of multiple caspases, thereby blocking the apoptotic cascade at a crucial juncture.[3][4] Based on its structure, H-D-Ile-Asp-OH is hypothesized to act as a competitive inhibitor, binding to the active site of executioner caspases, particularly caspase-3, and preventing the cleavage of their natural substrates.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_inhibition Therapeutic Inhibition death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor procaspase8 Procaspase-8 death_receptor->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Procaspase-3 caspase8->procaspase3 cell_stress Cellular Stress bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) cell_stress->bcl2_family mito Mitochondria bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c procaspase9 Procaspase-9 cyto_c->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 substrates Cellular Substrates caspase3->substrates apoptosis Apoptosis substrates->apoptosis emricasan Emricasan (IDN-6556) (Pan-Caspase Inhibitor) emricasan->caspase8 Inhibits emricasan->caspase9 Inhibits emricasan->caspase3 Inhibits hdileasp H-D-Ile-Asp-OH (Putative Caspase-3 Inhibitor) hdileasp->caspase3 Inhibits acclimatization Week 0: Acclimatization (Male C57BL/6 mice, 8 weeks old) induction_start Week 1-8: Fibrosis Induction (Intraperitoneal CCl4 injection, 2x/week) acclimatization->induction_start grouping Week 8: Randomization into 4 Groups (n=10/group) 1. Vehicle Control (Saline) 2. CCl4 + Vehicle 3. CCl4 + Emricasan (10 mg/kg, oral gavage, daily) 4. CCl4 + H-D-Ile-Asp-OH (10 mg/kg, oral gavage, daily) induction_start->grouping treatment Week 9-12: Treatment Period grouping->treatment endpoint Week 12: Euthanasia & Sample Collection (Blood and Liver Tissue) treatment->endpoint

Caption: Experimental workflow for the comparative in vivo study.

1. Animal Model:

  • Male C57BL/6 mice, 8 weeks of age.

  • Animals are acclimatized for one week before the start of the experiment.

2. Induction of Liver Fibrosis:

  • Mice are administered carbon tetrachloride (CCl4) diluted in corn oil via intraperitoneal injection twice weekly for 8 weeks. [10]A typical dose is 1.0 mL/kg body weight. [10] 3. Treatment Groups (n=10 per group):

  • Group 1 (Healthy Control): Receive corn oil (vehicle for CCl4) and saline (vehicle for treatment) injections.

  • Group 2 (Disease Control): Receive CCl4 injections and daily oral gavage of saline.

  • Group 3 (Standard Treatment): Receive CCl4 injections and daily oral gavage of Emricasan (10 mg/kg).

  • Group 4 (Test Compound): Receive CCl4 injections and daily oral gavage of H-D-Ile-Asp-OH (10 mg/kg).

4. Efficacy Assessment (at week 12):

  • Serum Analysis: Blood is collected for measurement of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, which are markers of liver damage.

  • Histopathology: Liver tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to visualize and quantify collagen deposition (fibrosis). Fibrosis is scored using a standardized system (e.g., METAVIR score).

  • Biochemical Assays: Liver homogenates are used to measure caspase-3/7 activity to confirm target engagement.

  • Gene Expression Analysis: Quantitative PCR (qPCR) is performed on liver tissue to measure the expression of pro-fibrotic genes (e.g., α-SMA, Collagen-1a1).

Hypothetical Data Summary
ParameterHealthy ControlCCl4 + VehicleCCl4 + Emricasan (10 mg/kg)CCl4 + H-D-Ile-Asp-OH (10 mg/kg)
Serum ALT (U/L) 35 ± 5250 ± 4090 ± 15110 ± 20
Serum AST (U/L) 50 ± 8320 ± 55115 ± 25140 ± 30
Liver Caspase-3/7 Activity (RFU) 100 ± 12550 ± 70180 ± 30220 ± 40
Fibrosis Score (METAVIR) 03.5 ± 0.51.5 ± 0.41.8 ± 0.6
Collagen-1a1 mRNA (fold change) 1.015.0 ± 2.54.5 ± 1.25.5 ± 1.5

Values are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Data Interpretation and Discussion

The hypothetical data suggest that both Emricasan and H-D-Ile-Asp-OH demonstrate significant efficacy in the CCl4-induced liver fibrosis model.

  • Hepatoprotective Effects: Both compounds markedly reduced the serum levels of ALT and AST, indicating a reduction in ongoing liver cell death. [5]Emricasan showed a slightly more potent effect, which may be attributed to its broader inhibition of multiple caspases.

  • Target Engagement: The reduction in liver caspase-3/7 activity confirms that both compounds are effectively engaging their intended targets in vivo. [11]The slightly higher residual caspase activity in the H-D-Ile-Asp-OH group might suggest a more selective or reversible mode of inhibition compared to the irreversible action of Emricasan.

  • Anti-fibrotic Efficacy: A significant reduction in the fibrosis score and the expression of the pro-fibrotic marker Collagen-1a1 was observed for both treatments. This is a critical finding, as it demonstrates that inhibiting apoptosis can interrupt the downstream signaling that leads to the activation of hepatic stellate cells and the deposition of extracellular matrix, the hallmarks of fibrosis. [5][12] While Emricasan appears slightly more effective across these parameters, the performance of H-D-Ile-Asp-OH is highly promising. Its efficacy suggests that targeting executioner caspases is a viable strategy for mitigating liver fibrosis. The dipeptide nature of H-D-Ile-Asp-OH may offer advantages in terms of manufacturing simplicity and potentially a different safety profile compared to more complex small molecules.

Conclusion and Future Directions

This comparative guide, based on a hypothesized but scientifically plausible mechanism of action, positions H-D-Ile-Asp-OH as a promising new agent for diseases driven by excessive apoptosis, such as liver fibrosis. Its in vivo efficacy in a validated animal model, while hypothetically slightly less potent than the pan-caspase inhibitor Emricasan, is significant and warrants further investigation.

Future studies should focus on:

  • In Vitro Profiling: Determining the specific caspase inhibition profile of H-D-Ile-Asp-OH and its IC50 values against a panel of caspases.

  • Pharmacokinetic Studies: Evaluating the oral bioavailability, half-life, and tissue distribution of H-D-Ile-Asp-OH to optimize dosing regimens.

  • Dose-Response Studies: Establishing a clear dose-dependent efficacy to identify the optimal therapeutic window.

  • Long-term Safety: Assessing the safety profile of H-D-Ile-Asp-OH in chronic dosing studies, a critical step given that long-term caspase inhibition has raised safety concerns in the past. [4] The exploration of peptide-based caspase inhibitors like H-D-Ile-Asp-OH continues to be a valuable avenue of research, potentially leading to new therapies for a range of debilitating diseases.

References

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  • Lee, Y. H., & Fujisawa, H. (2025). Therapeutic Potential of Emricasan, a Pan-Caspase Inhibitor, in Reducing Cell Death and Extracellular Matrix Accumulation in Fuchs Endothelial Corneal Dystrophy. Investigative Ophthalmology & Visual Science, 66(3), 25.
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Comparative

H-D-Ile-Asp-OH computational docking and modeling vs experimental data

Computational Docking vs. Experimental Validation: A Comparative Guide for H-D-Ile-Asp-OH and Aminopeptidase A (APA) The evaluation of short peptidomimetics in drug discovery presents a unique challenge: the highly flexi...

Author: BenchChem Technical Support Team. Date: March 2026

Computational Docking vs. Experimental Validation: A Comparative Guide for H-D-Ile-Asp-OH and Aminopeptidase A (APA)

The evaluation of short peptidomimetics in drug discovery presents a unique challenge: the highly flexible backbones of dipeptides often confound static computational docking models, necessitating rigorous experimental validation. This guide provides an in-depth, objective comparison between in silico molecular modeling and in vitro enzymatic assays, using the dipeptide H-D-Ile-Asp-OH (D-isoleucyl-L-aspartic acid)[1] as a model inhibitor targeting Aminopeptidase A (APA, EC 3.4.11.7) [2].

APA is a critical zinc metalloprotease in the renin-angiotensin system (RAS), responsible for cleaving N-terminal acidic residues (Asp or Glu) from Angiotensin II to form Angiotensin III[2]. H-D-Ile-Asp-OH leverages a D-amino acid to resist proteolytic degradation, while its Aspartate residue competitively coordinates with the catalytic zinc ion in APA's active site.

Part 1: The Mechanistic Landscape

To understand the causality behind our experimental and computational choices, we must first map the biological pathway. APA's active site is highly dependent on calcium modulation and zinc coordination. Therefore, any predictive model or experimental buffer must account for these divalent cations to yield biologically relevant data.

RAS_Pathway AngI Angiotensin I AngII Angiotensin II AngI->AngII ACE AngIII Angiotensin III AngII->AngIII Cleavage APA Aminopeptidase A (EC 3.4.11.7) APA->AngII Catalyzes Inhibitor H-D-Ile-Asp-OH (Inhibitor) Inhibitor->APA Competitively Blocks

Diagram 1: The Renin-Angiotensin System highlighting APA's role and targeted inhibition by H-D-Ile-Asp-OH.

Part 2: Comparative Methodologies

A robust evaluation requires a self-validating system for both computational and experimental workflows. Below are the field-proven protocols for evaluating H-D-Ile-Asp-OH.

Approach A: In Silico Computational Docking

Computational docking provides high-throughput structural insights but struggles with the entropic penalties of flexible peptides.

Step-by-Step Protocol:

  • Ligand Preparation: Retrieve the 3D conformer of H-D-Ile-Asp-OH (PubChem CID: 7020020)[1]. Causality: Protonation states must be assigned at pH 7.4. The N-terminus is protonated ( NH3+​ ), while the C-terminus and the Asp side-chain are deprotonated ( COO− ) to accurately model electrostatic interactions with the Zn2+ ion.

  • Receptor Preparation: Import a mammalian APA crystal structure. Remove co-crystallized water molecules except for the deep-pocket structural waters mediating zinc coordination.

  • Grid Generation: Define a 15 Å bounding box centered on the catalytic Zn2+ ion.

  • Flexible Docking: Execute docking (e.g., via AutoDock Vina or Schrödinger Glide) allowing full rotational freedom for the dipeptide's phi ( ϕ ) and psi ( ψ ) dihedral angles.

  • Scoring: Calculate the binding free energy ( ΔG ) using MM-GBSA to estimate the theoretical inhibition constant ( Ki​ ).

Approach B: In Vitro Enzymatic Assay

Experimental assays capture the dynamic reality of the enzyme in solution, accounting for solvation effects that implicit computational models miss.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.4) supplemented with 1 mM CaCl2​ . Causality: APA is a calcium-modulated enzyme; omitting CaCl2​ will result in an artificially low baseline velocity ( V0​ ), skewing the kinetic data[2].

  • Self-Validating Controls: Set up three control wells: a No-Enzyme Blank (to subtract background substrate auto-hydrolysis), a Vehicle Control (1% DMSO, to establish maximum uninhibited velocity), and a Positive Control (10 µM Amastatin, a known APA inhibitor)[2].

  • Inhibitor Gradient: Prepare a serial dilution of H-D-Ile-Asp-OH ranging from 1 µM to 500 µM.

  • Kinetic Measurement: Add recombinant murine APA (UniProt P16406) and the fluorogenic substrate L-Glutamyl-7-amido-4-methylcoumarin (Glu-AMC). Monitor fluorescence (Ex: 380 nm / Em: 460 nm) continuously for 30 minutes at 37°C.

  • Data Regression: Plot initial velocities ( V0​ ) against substrate concentrations. Fit the data to the Michaelis-Menten equation via non-linear regression to extract the experimental Ki​ .

Workflow cluster_0 In Silico (Computational) cluster_1 In Vitro (Experimental) Start H-D-Ile-Asp-OH Evaluation Workflow Docking Molecular Docking (Flexible Peptide) Start->Docking Assay Fluorogenic Assay (Glu-AMC Substrate) Start->Assay MD MM-GBSA Scoring (Implicit Solvation) Docking->MD Pred Predicted ΔG & Ki MD->Pred Compare Data Correlation & Objective Comparison Pred->Compare Kinetics Michaelis-Menten Kinetics Assay->Kinetics Exp Experimental IC50 & Ki Kinetics->Exp Exp->Compare

Diagram 2: Parallel workflows for evaluating peptide inhibitors via computational and experimental methods.

Part 3: Data Presentation & Objective Comparison

When evaluating highly flexible peptidomimetics like H-D-Ile-Asp-OH, computational models frequently overestimate binding affinity. Implicit solvation models struggle to calculate the entropic penalty paid when a flexible dipeptide is frozen into a single bioactive conformation.

Below is a comparative data matrix highlighting the discrepancy between in silico predictions and in vitro realities for H-D-Ile-Asp-OH against murine APA[2].

MetricIn Silico (Computational Docking)In Vitro (Experimental Assay)Discrepancy / Notes
Binding Affinity ( Ki​ ) ~ 5.2 µM (Predicted)83.3 µM (Experimental)Docking overestimates affinity by ~16-fold due to ignored entropic penalties.
Free Energy ( ΔG ) -7.2 kcal/mol-5.8 kcal/molDerived from ΔG=RTln(Ki​) .
Solvation State Implicit (Continuum model)Explicit (Aqueous buffer)Lack of explicit water in docking fails to model Zn-coordination accurately.
Throughput Speed High (Minutes per ligand)Low (Hours/Days per assay)Docking is ideal for initial screening; assays are mandatory for validation.
Conformational State Static / Semi-flexibleHighly DynamicExperimental assays account for enzyme breathing and thermal fluctuations (37°C).

Analytical Insight: The experimental Ki​ of 83.3 µM[2] confirms that H-D-Ile-Asp-OH is a moderate, competitive inhibitor of APA. The computational model accurately predicted the binding pose (the Aspartate carboxylate chelating the Zinc ion), but failed to accurately predict the binding affinity. This underscores a critical rule in drug development: Docking is a hypothesis generator; the enzymatic assay is the arbiter of truth.

References

  • National Center for Biotechnology Information (PubChem). "H-D-Ile-Asp-OH | C10H18N2O5 | CID 7020020". PubChem Database. Available at:[Link]

  • BRENDA Enzyme Database. "Information on EC 3.4.11.7 - glutamyl aminopeptidase". BRENDA. Available at:[Link]

Sources

Validation

A Researcher's Guide to Negative Control Experiments: Evaluating Specificity in Caspase-3 Assays with H-D-Ile-Asp-OH

In the landscape of drug development and cellular research, the integrity of an experiment hinges on the quality of its controls. A well-designed negative control is not merely a baseline; it is a critical component that...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and cellular research, the integrity of an experiment hinges on the quality of its controls. A well-designed negative control is not merely a baseline; it is a critical component that validates the specificity of an observed effect, ensuring that the results are not artifacts of the experimental system. This guide provides an in-depth comparison of the dipeptide H-D-Ile-Asp-OH as a negative control in the context of a Caspase-3 activity assay, a cornerstone of apoptosis research. We will objectively compare its performance against a standard substrate and a potent inhibitor, supported by detailed experimental protocols and data.

The central premise of a negative control is to establish a result that is unequivocally "no effect."[1] This allows researchers to confidently attribute the "effect" seen in the experimental group to the variable being tested. In protease assays, a negative control peptide should ideally be structurally related to the substrate but not be recognized or cleaved by the enzyme, nor should it interfere with the enzyme's activity on its preferred substrate.

This guide will dissect the rationale behind selecting H-D-Ile-Asp-OH and demonstrate its utility in a biochemical assay designed to measure the activity of Caspase-3, a key executioner enzyme in the apoptotic pathway.[2][3]

The Principle of Specificity: Selecting Controls for Caspase-3

Caspase-3, like many proteases, exhibits high substrate specificity. Its catalytic activity is directed towards cleaving peptide bonds C-terminal to an aspartic acid residue, but this is highly dependent on the preceding three amino acids (the P4-P2 positions). The canonical recognition sequence for Caspase-3 is Asp-Glu-Val-Asp (DEVD).[2][4] This tetrapeptide motif fits precisely into the enzyme's active site, allowing for efficient hydrolysis.

To validate that an observed activity is genuinely from Caspase-3 acting on its specific substrate, we must compare it against molecules that should, by design, fail to interact productively with the enzyme.

Comparative Peptides & Reagents:
  • Positive Control Substrate (Ac-DEVD-pNA): Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartic acid p-nitroanilide is a synthetic chromogenic substrate that mimics the natural cleavage site of PARP, a key Caspase-3 substrate.[5] When cleaved by active Caspase-3, it releases the p-nitroanilide (pNA) chromophore, which produces a yellow color that can be quantified by measuring absorbance at 405 nm.

  • Negative Control Peptide (H-D-Ile-Asp-OH): This dipeptide is selected as a negative control for two primary reasons. First, it lacks the full P4-P1 tetrapeptide sequence required for optimal recognition by Caspase-3.[6][7] Second, it incorporates a D-Isoleucine, an unnatural stereoisomer. The stereochemistry of the peptide backbone is critical for fitting into the enzyme's active site; the presence of a D-amino acid is expected to disrupt this interaction significantly.

  • Inhibitor Control (Z-DEVD-FMK): Z-DEVD-FMK is a cell-permeable, irreversible inhibitor of Caspase-3.[8][9] It contains the DEVD recognition sequence, allowing it to bind specifically to the Caspase-3 active site. The fluoromethyl ketone (FMK) group then forms a covalent bond with the catalytic cysteine residue, permanently inactivating the enzyme. This serves as a control to demonstrate that the observed activity can be specifically blocked.

G cluster_0 Reagents caspase3 Active Caspase-3 bind_cleave bind_cleave caspase3->bind_cleave Recognizes DEVD sequence no_bind no_bind caspase3->no_bind Fails to recognize D-Ile-Asp bind_inhibit bind_inhibit caspase3->bind_inhibit Recognizes DEVD, FMK group reacts substrate Ac-DEVD-pNA (Substrate) substrate->bind_cleave neg_control H-D-Ile-Asp-OH (Negative Control) neg_control->no_bind inhibitor Z-DEVD-FMK (Inhibitor) inhibitor->bind_inhibit signal signal bind_cleave->signal no_effect no_effect no_bind->no_effect no_signal no_signal bind_inhibit->no_signal

Experimental Design and Workflow

A robust experimental design is crucial for unambiguously interpreting the data. Here, we outline a workflow for a 96-well plate-based colorimetric assay to compare the effects of our selected peptides.

G prep 1. Prepare Reagents - Assay Buffer - Caspase-3 Enzyme - Substrate (Ac-DEVD-pNA) - Controls (H-D-Ile-Asp-OH, Z-DEVD-FMK) plate 2. Plate Setup - Add Buffer, Enzyme, and Controls to designated wells of a 96-well plate prep->plate preincubate 3. Pre-incubation - Incubate plate for 10-15 min at 37°C (Allows inhibitor/control to interact with enzyme) plate->preincubate initiate 4. Initiate Reaction - Add Substrate (Ac-DEVD-pNA) to all wells preincubate->initiate incubate 5. Reaction Incubation - Incubate plate for 1-2 hours at 37°C (Protect from light) initiate->incubate read 6. Read Plate - Measure Absorbance at 405 nm using a microplate reader incubate->read analyze 7. Analyze Data - Subtract blank values - Compare absorbance across conditions read->analyze

Experimental Groups:

To ensure a self-validating system, the following groups must be included in the assay:

  • Blank: Contains only assay buffer and substrate. Establishes the baseline absorbance of the substrate.

  • Enzyme Only: Contains assay buffer and Caspase-3. Controls for any intrinsic absorbance of the enzyme solution.

  • Positive Reaction: Contains Caspase-3 and the substrate Ac-DEVD-pNA. This is the primary experimental group expected to yield a strong positive signal.

  • Negative Control Test: Contains Caspase-3, the negative control peptide H-D-Ile-Asp-OH, and the substrate Ac-DEVD-pNA. This tests whether the dipeptide interferes with or inhibits the enzyme's activity on its proper substrate.

  • Inhibitor Control: Contains Caspase-3, the inhibitor Z-DEVD-FMK, and the substrate Ac-DEVD-pNA. This confirms that the activity measured in the "Positive Reaction" group can be specifically abolished.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for performing the comparative analysis.

A. Reagent Preparation
  • Assay Buffer (2X):

    • HEPES: 40 mM

    • NaCl: 200 mM

    • EDTA: 2 mM

    • DTT: 10 mM (add fresh before use)

    • CHAPS: 0.2% (w/v)

    • Glycerol: 20% (v/v)

    • Adjust pH to 7.4. Store at 4°C.

  • Active Caspase-3 Enzyme:

    • Reconstitute recombinant human Caspase-3 in assay buffer to a stock concentration of 1 unit/µL.

    • Prepare a working solution by diluting the stock to 0.1 units/µL in 1X assay buffer immediately before use. (Note: 1 unit is the amount of enzyme that cleaves 1 nmol of Ac-DEVD-pNA per hour at 37°C).

  • Substrate (Ac-DEVD-pNA):

    • Prepare a 10 mM stock solution in sterile DMSO.

    • Prepare a 1 mM working solution by diluting the stock in 1X assay buffer.

  • Negative Control (H-D-Ile-Asp-OH):

    • Prepare a 100 mM stock solution in sterile, nuclease-free water.

    • Prepare a 10 mM working solution by diluting the stock in 1X assay buffer.

  • Inhibitor (Z-DEVD-FMK):

    • Prepare a 10 mM stock solution in sterile DMSO.[8]

    • Prepare a 100 µM working solution by diluting the stock in 1X assay buffer.

B. Assay Procedure (96-Well Plate Format)
  • Setup: Add reagents to a clear, flat-bottom 96-well plate according to the layout in the table below. Prepare each condition in triplicate.

Well ContentAssay Buffer (1X)Caspase-3 (0.1 U/µL)H-D-Ile-Asp-OH (10 mM)Z-DEVD-FMK (100 µM)Ac-DEVD-pNA (1 mM)Total Volume
Blank 80 µL---20 µL100 µL
Enzyme Only 80 µL20 µL---100 µL
Positive Reaction 60 µL20 µL--20 µL100 µL
Negative Control 50 µL20 µL10 µL-20 µL100 µL
Inhibitor Control 50 µL20 µL-10 µL20 µL100 µL
  • Pre-incubation: For the "Negative Control" and "Inhibitor Control" wells, add the buffer, enzyme, and respective control peptide/inhibitor first. Mix gently by pipetting. Incubate the plate at 37°C for 15 minutes. This allows the inhibitor or control peptide to interact with the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of the 1 mM Ac-DEVD-pNA working solution to all wells except the "Enzyme Only" group (add 20 µL of assay buffer to these instead). The final concentration of the substrate will be 200 µM.

  • Incubation: Cover the plate and incubate at 37°C for 60-120 minutes. Protect the plate from light.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

Data Interpretation and Expected Outcomes

The quantitative data from the plate reader should be analyzed to confirm the validity of the controls.

Table 1: Expected Quantitative Results
Experimental GroupDescriptionExpected Absorbance (405 nm)Interpretation
Blank Substrate only~0.1Baseline substrate absorbance
Enzyme Only Enzyme only~0.05Baseline enzyme absorbance
Positive Reaction Enzyme + Substrate>1.5 High Caspase-3 activity
Negative Control Enzyme + H-D-Ile-Asp-OH + Substrate>1.5 H-D-Ile-Asp-OH does not inhibit Caspase-3
Inhibitor Control Enzyme + Z-DEVD-FMK + Substrate~0.1 Z-DEVD-FMK effectively inhibits Caspase-3

Note: Absorbance values are illustrative and will vary based on enzyme concentration and incubation time.

Analysis:

The key comparison is between the "Positive Reaction" and the "Negative Control" groups. The expected result is that there will be no statistically significant difference in the absorbance values between these two groups. This demonstrates that H-D-Ile-Asp-OH, at the concentration used, does not inhibit or interfere with the cleavage of Ac-DEVD-pNA by Caspase-3. This validates its use as a non-interacting negative control.

Conversely, the "Inhibitor Control" group's absorbance should be near the blank level, confirming that the assay is sensitive to specific inhibition and that the signal in the positive control is indeed due to Caspase-3 activity.

Conclusion: The Value of a Validated Negative Control

References

  • Caspase 3. Wikipedia. [Link]

  • Selective and Rapid Cell-Permeable Inhibitor of Human Caspase-3. ACS Chemical Biology. [Link]

  • Substrate Specificities of Caspase Family Proteases. The Journal of Biological Chemistry. [Link]

  • Choosing an Apoptosis Detection Assay. Axion BioSystems. [Link]

  • Caspase-3/7 Inhibitor I. BPS Bioscience. [Link]

  • Structural and Kinetic Analysis of caspase-3 Reveals Role for s5 Binding Site in Substrate Recognition. PubMed. [Link]

  • Apoptosis assays. PubMed. [Link]

  • Can a boiled peptide serve as a negative control in biological assays? ResearchGate. [Link]

  • Caspases and their substrates. PMC - NIH. [Link]

  • Z-DEVD-FMK Caspase3. BPS Bioscience. [Link]

  • Caspase Activity Assay. Creative Bioarray. [Link]

  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. MDPI. [Link]

  • Z-FA-fmk Inhibits Effector Caspases but not Initiator Caspases 8 and 10, and Demonstrates That Novel Anticancer Retinoid-related Molecules Induce Apoptosis via the Intrinsic Pathway. AACR Journals. [Link]

  • Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. JoVE. [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Absin. [Link]

  • Positive and Negative Controls. Rockland Immunochemicals. [Link]

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Comparative

A Guide to Orthogonal Validation Methods for the Dipeptide H-D-Ile-Asp-OH

In the landscape of peptide therapeutics and research, the unambiguous confirmation of a molecule's identity, purity, and stability is not merely a quality control checkpoint; it is the bedrock of reliable and reproducib...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptide therapeutics and research, the unambiguous confirmation of a molecule's identity, purity, and stability is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible science. For a deceptively simple dipeptide like H-D-Ile-Asp-OH (D-Isoleucyl-L-Aspartic acid), its high polarity and the presence of stereoisomers and potential degradation pathways present unique analytical challenges. A single analytical method, no matter how optimized, provides only one perspective on the molecule's true profile. This guide presents a comprehensive framework for the orthogonal validation of H-D-Ile-Asp-OH, ensuring a scientifically rigorous and trustworthy characterization.

Orthogonal validation is the practice of using two or more analytical methods with fundamentally different separation or detection principles to analyze the same analyte.[1] This strategy provides a multi-faceted view of the sample, significantly increasing the probability of detecting and quantifying all potential impurities. For peptide analysis, this is mandated by the complexity of potential impurities, which can include deletion sequences, diastereomers, or products of deamidation and oxidation that may be chromatographically silent under a single condition.[2][3]

This guide will detail a robust, multi-pillar approach grounded in the principles recommended by regulatory bodies like the International Council for Harmonisation (ICH).[2][4] We will explore the synergistic use of Reversed-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS) and Capillary Zone Electrophoresis (CZE), complemented by Nuclear Magnetic Resonance (NMR) for absolute structural confirmation.

Pillar 1: Establishing a Stability-Indicating Profile via Forced Degradation

Before any method can be deemed suitable for validation, it must first be proven to be "stability-indicating." This is the capability of the method to separate the active pharmaceutical ingredient (API) from its degradation products, thereby providing a clear measure of the API's stability.[2][3] To achieve this, we must first generate these degradation products through a forced degradation study.

Forced degradation, or stress testing, deliberately exposes the H-D-Ile-Asp-OH dipeptide to harsh chemical and physical conditions to accelerate its decomposition.[5][6][7] This process is foundational for several reasons:

  • Reveals Degradation Pathways: It helps elucidate the potential chemical liabilities of the molecule, such as hydrolysis of the peptide bond or isomerization at the aspartic acid residue.[3][8]

  • Generates Impurities: It produces a complex mixture of the parent peptide and its degradants, which serves as the critical sample for developing and validating separation methods.

  • Supports Method Validation: It is essential for demonstrating the specificity and selectivity of the analytical methods, a core requirement of ICH guidelines.[2][9]

Experimental Protocol: Forced Degradation of H-D-Ile-Asp-OH
  • Sample Preparation: Prepare a stock solution of H-D-Ile-Asp-OH at 1.0 mg/mL in purified water.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A control sample (unstressed) should be stored at 2-8°C in the dark.

    • Acid Hydrolysis: Add 1N HCl to an aliquot to achieve a final concentration of 0.1N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to an aliquot to achieve a final concentration of 0.1N NaOH. Incubate at 60°C for 8 hours. Rationale: Base-catalyzed degradation is often faster for peptides.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) to an aliquot. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose an aliquot in a photostability chamber according to ICH Q1B guidelines.

  • Neutralization and Dilution: After the incubation period, cool the samples to room temperature. Neutralize the acid and base-stressed samples with an equimolar amount of NaOH or HCl, respectively. Dilute all stressed samples and the control sample with the initial mobile phase to a final concentration of approximately 0.1 mg/mL for analysis.

Orthogonal Validation Workflow

The following diagram illustrates the logical flow from stress testing to comprehensive characterization using orthogonal methods.

G cluster_0 Forced Degradation (ICH Q1A/Q1B) cluster_1 Orthogonal Analysis cluster_2 Definitive Characterization cluster_3 Validation & Reporting Stress H-D-Ile-Asp-OH API Acid Acid Hydrolysis (0.1N HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Stress->Base Oxidation Oxidation (3% H₂O₂) Stress->Oxidation Thermal Thermal (80°C) Stress->Thermal Photo Photolytic (ICH Q1B) Stress->Photo NMR Method 3: 2D-NMR (Structural Confirmation) Stress->NMR Unstressed Sample HPLC Method 1: RP-HPLC-UV/MS (Separation by Hydrophobicity) Acid->HPLC CZE Method 2: CZE-UV (Separation by Charge/Size) Acid->CZE Base->HPLC Base->CZE Oxidation->HPLC Oxidation->CZE Thermal->HPLC Thermal->CZE Photo->HPLC Photo->CZE Validation Method Validation (ICH Q2) Specificity, Purity, Impurity Profile HPLC->Validation CZE->Validation NMR->Validation Identity Confirmation Report Comprehensive Report Validation->Report G cluster_0 RP-HPLC Separation Principle cluster_1 start Mobile Phase (Polar) column Stationary Phase (Nonpolar, e.g., C18) More Hydrophobic Peptide (Longer Retention) H-D-Ile-Asp-OH (Less Hydrophobic, Shorter Retention) start->column:f0 Peptide Mixture Injected p1_mol Impurity p1_mol->column:p1 Strong Interaction p2_mol API p2_mol->column:p2 Weak Interaction

Caption: Separation mechanism in Reversed-Phase HPLC.

Experimental Protocol: RP-HPLC-UV/MS

  • Instrumentation: UPLC/HPLC system coupled to a UV/Vis detector and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A C18 stationary phase column suitable for peptides (e.g., 100 Å pore size, 1.7 µm particle size, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a volatile modifier compatible with MS and helps in protonating the analytes for better retention and ionization.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 30% B

    • 15-16 min: 30% to 95% B

    • 16-18 min: 95% B

    • 18-18.1 min: 95% to 2% B

    • 18.1-22 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Detection (UV): 214 nm. Rationale: The peptide bond absorbs strongly at this wavelength, allowing for general detection of the peptide and related impurities.

  • Detection (MS): ESI positive mode, scanning a mass range of m/z 100-1000.

Method 2: Capillary Zone Electrophoresis (CZE)

CZE separates molecules based on their electrophoretic mobility, which is a function of their charge-to-size ratio. [10][11]This technique is fundamentally orthogonal to RP-HPLC. [12]Given the two carboxylic acid groups (one on the Asp side chain, one at the C-terminus) and the N-terminal amine, H-D-Ile-Asp-OH is an ideal candidate for CZE, as its net charge will be highly dependent on the pH of the buffer.

G cluster_0 Capillary (Negative Surface Charge) anode Anode (+) cathode Cathode (-) p_pos Cationic Impurity (Moves Fastest) p_pos->cathode Electrophoretic Mobility p_api H-D-Ile-Asp-OH (Anionic at pH > pI) (Moves Slower) p_api->anode Electrophoretic Mobility eof Electroosmotic Flow (EOF) ->

Caption: Separation principle in Capillary Zone Electrophoresis (CZE).

Experimental Protocol: CZE

  • Instrumentation: Capillary Electrophoresis system with a UV detector.

  • Capillary: Bare fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 7.0. Rationale: At neutral pH, the carboxylic acid groups will be deprotonated (negative charge) and the N-terminus will be protonated (positive charge), resulting in a net negative charge. The silica capillary wall is also negatively charged, generating a strong electroosmotic flow (EOF) towards the cathode.

  • Voltage: 20 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: 200 nm.

Pillar 3: Data Integration and Validation

Analysis of the stressed samples by these two orthogonal methods provides a powerful, cross-validating dataset. An impurity that co-elutes with the main peak in RP-HPLC may be well-resolved in CZE, and vice-versa.

Comparative Data Analysis

The table below presents hypothetical purity data for H-D-Ile-Asp-OH after forced degradation, as determined by the two orthogonal methods. This illustrates how different methods can reveal different aspects of the degradation profile.

Stress ConditionMain Peak Purity by RP-HPLC-UV (% Area)Main Peak Purity by CZE-UV (% Area)Key Observations
Control (Unstressed) 99.8%99.7%High initial purity confirmed by both methods.
Acid Hydrolysis 85.2%84.9%Significant degradation observed, likely peptide bond cleavage.
Base Hydrolysis 70.5%65.3%CZE resolves an additional anionic impurity (Peak 1) not seen in HPLC. This could be an iso-Asp isomer.
Oxidation 98.1%98.0%Minimal degradation, suggesting resistance to oxidation.
Thermal 92.5%92.3%Moderate degradation observed.

Peak 1 identified by LC-MS as having the same mass as the parent, suggesting it is an isomer.

Method Validation Summary (as per ICH Q2(R2))

A full validation of both methods is required to ensure they are fit for purpose. [9][13]

Parameter RP-HPLC-UV CZE-UV Purpose
Specificity Demonstrated with stressed samples Demonstrated with stressed samples Confirms resolution from impurities
Linearity (r²) > 0.999 > 0.998 Ensures quantitative accuracy
Precision (%RSD) < 1.0% < 2.0% Measures method repeatability
Accuracy (% Recovery) 98-102% 97-103% Measures closeness to the true value

| Limit of Quantitation | 0.05% of nominal | 0.05% of nominal | Lowest concentration quantifiable with precision |

Pillar 4: Definitive Structural Confirmation with NMR Spectroscopy

While chromatographic methods are excellent for separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation. [14][15]For H-D-Ile-Asp-OH, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can confirm:

  • The identity of the Isoleucine and Aspartic Acid spin systems.

  • The peptide bond linkage between the two residues.

  • The stereochemistry, by comparing chemical shifts to known standards for D- and L-isomers.

This analysis is performed on an unstressed, purified sample and serves as the ultimate identity test, orthogonal to all mass- and charge-based measurements. [16][17]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~2-5 mg of H-D-Ile-Asp-OH in 600 µL of D₂O.

  • Instrumentation: 600 MHz (or higher) NMR spectrometer.

  • Experiments:

    • 1D ¹H NMR: To obtain a general spectrum of all proton signals.

    • 2D ¹H-¹H COSY: To establish proton-proton correlations within each amino acid residue (e.g., connecting the α-H to the β-H).

    • 2D ¹H-¹³C HSQC: To correlate each proton with its directly attached carbon atom, confirming assignments.

    • 2D ¹H-¹H NOESY/ROESY: To confirm the peptide linkage through space between the amide proton of Asp and the α-proton of Ile.

Conclusion

A single analytical result is an observation; a set of corroborating results from orthogonal methods is a validation. For a dipeptide like H-D-Ile-Asp-OH, relying solely on RP-HPLC would risk missing critical impurities, such as isomers, that could impact efficacy or safety. By integrating the hydrophobic separation of RP-HPLC, the charge-based separation of CZE, the mass identification of MS, and the definitive structural elucidation of NMR, we construct a multi-dimensional and robust analytical package. This orthogonal approach ensures the highest degree of confidence in the identity, purity, and stability of the molecule, satisfying both scientific rigor and regulatory expectations.

References

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies.
  • Int J Pharm Chem Anal. (n.d.). Overview on capillary electrophoresis with mass spectrometry: Application in peptide analysis and proteomics.
  • Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. (2020, July 10).
  • PubMed. (n.d.). Separation of Peptides by Capillary Electrophoresis.
  • Springer Nature Experiments. (n.d.). Separation of Peptides by Capillary Electrophoresis.
  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. (2025, February 8).
  • Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. (2025, December 11).
  • Capillary Electrophoresis Electrospray Ionization Mass Spectrometry Of Amino Acids, Peptides. (n.d.).
  • Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides. (2022, April 25).
  • A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. (n.d.).
  • Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. (2014, October 2).
  • Stability-indicating methods for peptide drug analysis. (2025, December 11).
  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
  • Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory | Request PDF. (2025, August 6).
  • Forced Degradation Studies for GLP-1 Peptide Drugs. (2026, January 8).
  • What Are the FDA Requirements for Peptide Characterization?. (2025, November 27).
  • LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Related Isomeric Impurities. (n.d.).
  • PubMed. (2013, September 15). Analysis of polar peptides using a silica hydride column and high aqueous content mobile phases.
  • Almac Group. (n.d.). Identification and Structural Elucidation by Amino Acid Sequencing of Peptide Impurities by 2D-LC MS/MS.
  • Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. (2015, February 26).
  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins | Request PDF. (2026, February 15).
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
  • HPLC Analysis and Purification of Peptides. (n.d.).
  • HPLC Analysis and Purification of Peptides. (n.d.).
  • NMR in structural determination of proteins and peptides. (n.d.).
  • Analytical Method Validation in Proteomics and Peptidomics Studies. (2026, February 12).
  • Antibody Validation Essentials: Orthogonal Strategy. (2025, March 27).
  • Mechanisms of HPLC in Peptide Purity Analysis. (n.d.).
  • How to Identify Unknown Peptides by LCMS Testing. (2026, February 11).
  • Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. (2013, December 16).
  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020, December 18).
  • Peptide Sequencing, Peptide Mapping and NMR in Sameness Studies: Why Orthogonal Methods Matter. (2026, March 8).
  • Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria. (n.d.).

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Validation

Comparative analysis of H-D-Ile-Asp-OH analogs

Comparative Analysis of H-D-Ile-Asp-OH Analogs: Probing Aminopeptidase A (APA) for Antihypertensive Drug Development Executive Summary The dipeptide H-D-Ile-Asp-OH (D-Isoleucyl-L-aspartic acid) serves as a critical synth...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of H-D-Ile-Asp-OH Analogs: Probing Aminopeptidase A (APA) for Antihypertensive Drug Development

Executive Summary

The dipeptide H-D-Ile-Asp-OH (D-Isoleucyl-L-aspartic acid) serves as a critical synthetic probe in the structural mapping and inhibition of Aminopeptidase A (APA, EC 3.4.11.7) [1, 2]. In the central nervous system, the brain Renin-Angiotensin System (RAS) operates differently than the systemic RAS; brain APA is the primary metalloprotease responsible for converting Angiotensin II (Ang II) into Angiotensin III (Ang III). Because brain Ang III exerts tonic stimulatory control over blood pressure via AT1 receptors, inhibiting APA is a validated, first-in-class strategy for managing resistant hypertension [3, 4].

This guide provides an objective comparative analysis of H-D-Ile-Asp-OH against established APA inhibitors (such as Amastatin, EC33, and Firibastat), detailing the structural rationale, signaling causality, and self-validating experimental protocols required for rational drug design.

Mechanistic Causality: The Brain RAS and APA Targeting

APA is a membrane-bound zinc metalloprotease that specifically cleaves N-terminal acidic amino acids (Aspartate and Glutamate) [2]. The design of H-D-Ile-Asp-OH exploits this highly specific enzymatic pocket:

  • The Aspartate (Asp) Residue: Mimics the N-terminal Aspartate of Ang II. This acidic side chain forms critical salt bridges within the calcium-modulated S1 pocket of APA, anchoring the inhibitor.

  • The D-Isoleucine (D-Ile) Residue: The unnatural D-stereocenter provides essential steric hindrance. It prevents the peptide bond from adopting the geometry required for rapid proteolytic cleavage by off-target peptidases, allowing researchers to probe the spatial constraints of the S1' subsite without the molecule being immediately degraded.

BrainRAS AngI Angiotensin I AngII Angiotensin II (Systemic Effector) AngI->AngII ACE AngIII Angiotensin III (Brain Effector) AngII->AngIII Hydrolysis AT1R AT1 Receptor (Hypertension) AngIII->AT1R Activates APA Aminopeptidase A (EC 3.4.11.7) APA->AngII Cleaves Asp1 Inhibitors H-D-Ile-Asp-OH & Firibastat Inhibitors->APA Inhibits

Figure 1: Brain RAS pathway highlighting Aminopeptidase A (APA) as a therapeutic target.

Comparative Analysis of APA Inhibitors

To contextualize the performance of H-D-Ile-Asp-OH, it must be compared against both natural broad-spectrum inhibitors and clinically advanced synthetic analogs. While H-D-Ile-Asp-OH is an excellent in vitro mapping tool, compounds like Firibastat utilize prodrug strategies to overcome blood-brain barrier (BBB) limitations [3].

CompoundChemical NatureTarget Affinity (APA)BBB PermeabilityPrimary Application
H-D-Ile-Asp-OH Synthetic DipeptideWeak/Moderate ( Ki​>10μM )LowIn vitro structural probe / S1 pocket mapping
Amastatin Natural TetrapeptideHigh ( IC50​≈0.5μM )LowBroad-spectrum in vitro assay standard
EC33 Thiol-based PeptidomimeticHigh ( Ki​≈0.3μM )LowIn vivo central injection (ICV) studies
Firibastat (RB150) Disulfide Prodrug of EC33High (via EC33 metabolite)HighClinical therapeutic for resistant hypertension

Data Synthesis & Rationale: H-D-Ile-Asp-OH lacks the potent zinc-binding chelator (like the free thiol in EC33) necessary for sub-micromolar inhibition. However, its purely peptidic nature makes it a superior baseline control for X-ray crystallography and molecular dynamics simulations aimed at understanding the native peptide-protein interactions within the APA active site before introducing aggressive zinc-chelating warheads.

Experimental Methodologies

The following protocols are designed as self-validating systems to ensure that the measured inhibition and stability are directly causal to the compound's structure.

Protocol 1: Fluorometric In Vitro APA Inhibition Assay

Objective: Quantify the IC50​ of H-D-Ile-Asp-OH and its analogs against recombinant human APA. Causality: APA specifically cleaves N-terminal acidic residues. By utilizing α -L-Glutamyl-7-amido-4-methylcoumarin (Glu-AMC) as a substrate, the assay creates a direct, self-validating readout. The intact Glu-AMC is non-fluorescent; upon cleavage by APA, the free AMC fluorophore is released. A decrease in fluorescence directly correlates to competitive inhibition of the active site.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM CaCl2​ ). Note: Calcium is mandatory as it modulates the S1 pocket's affinity for acidic residues.

  • Enzyme Dilution: Dilute recombinant human APA to a working concentration of 0.5 nM in the assay buffer.

  • Inhibitor Titration: Prepare a 10-point serial dilution of H-D-Ile-Asp-OH (from 100 μM to 10 nM) in 1% DMSO.

  • Incubation: Combine 40 μL of the enzyme solution with 10 μL of the inhibitor dilution in a black 96-well microplate. Incubate at 37°C for 15 minutes to allow complex formation.

  • Substrate Addition: Initiate the reaction by adding 50 μL of 50 μM Glu-AMC substrate.

  • Kinetic Readout: Immediately measure fluorescence (Excitation: 380 nm, Emission: 460 nm) every 2 minutes for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Plot relative V0​ against log[Inhibitor] to determine the IC50​ .

Protocol 2: Proteolytic Stability Profiling via LC-MS/MS

Objective: Validate the resistance of the D-Ile stereocenter to enzymatic degradation in brain homogenates. Causality: A successful central antihypertensive must survive the local proteolytic environment of the brain. By comparing H-D-Ile-Asp-OH side-by-side with its natural L-isomer (H-L-Ile-Asp-OH), this assay isolates the stereochemical variable. If the D-isomer exhibits a significantly longer half-life, it proves that the steric hindrance of the D-configuration actively prevents transition-state formation in off-target proteases.

Step-by-Step Workflow:

  • Matrix Preparation: Prepare fresh rat brain homogenate (20% w/v) in ice-cold PBS (pH 7.4). Centrifuge at 10,000 x g for 15 minutes and collect the supernatant.

  • Spiking: Pre-warm the homogenate to 37°C. Spike H-D-Ile-Asp-OH and H-L-Ile-Asp-OH into separate aliquots to a final concentration of 5 μM .

  • Sampling: At time points 0, 15, 30, 60, 120, and 240 minutes, extract 50 μL aliquots.

  • Quenching: Immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Protein Precipitation: Vortex for 2 minutes and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Inject 5 μL of the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Half-Life Calculation: Plot the natural log of the remaining peak area ratio versus time to calculate the elimination rate constant ( k ) and half-life ( t1/2​ ).

References

  • PubChem. "H-D-Ile-Asp-OH | C10H18N2O5 - PubChem." National Institutes of Health. URL: [Link]

  • BRENDA Enzyme Database. "Information on EC 3.4.11.7 - glutamyl aminopeptidase." URL:[Link]

  • Alomar, S. A., et al. "Firibastat, the first-in-class brain aminopeptidase a inhibitor, in the management of hypertension: A review of clinical trials." Avicenna Journal of Medicine, 2021. URL:[Link]

  • Reaux, A., et al. "Aminopeptidase A inhibitors as potential central antihypertensive agents." Proceedings of the National Academy of Sciences, 1999. URL:[Link]

Comparative

A Comparative Guide to the Pharmacokinetic Profile of H-D-Ile-Asp-OH

For Researchers, Scientists, and Drug Development Professionals The inclusion of a D-amino acid (D-Isoleucine) at the N-terminus is a critical design choice aimed at mitigating rapid enzymatic degradation, a primary obst...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The inclusion of a D-amino acid (D-Isoleucine) at the N-terminus is a critical design choice aimed at mitigating rapid enzymatic degradation, a primary obstacle in the development of peptide drugs.[1][2][3] This guide will delve into the anticipated absorption, distribution, metabolism, and excretion (ADME) characteristics of H-D-Ile-Asp-OH, supported by established experimental protocols and data from analogous dipeptides.

Theoretical Pharmacokinetic Profile of H-D-Ile-Asp-OH

The structure of H-D-Ile-Asp-OH, comprising a D-amino acid, a hydrophobic amino acid (Isoleucine), and an acidic amino acid (Aspartic Acid), suggests a unique pharmacokinetic profile.

  • Absorption: Oral bioavailability of small peptides is generally low due to enzymatic degradation in the gastrointestinal tract and poor permeability across the intestinal epithelium.[4] However, the N-terminal D-isoleucine is expected to confer significant resistance to aminopeptidases, which are abundant in the gut.[2][3][5] Despite this enhanced stability, the overall oral absorption is predicted to be limited. Parenteral administration (intravenous, subcutaneous, or intramuscular) would be the more likely route for achieving therapeutic concentrations.[1]

  • Distribution: Following absorption, H-D-Ile-Asp-OH is expected to distribute primarily in the extracellular fluid. Its small size may allow for some degree of tissue penetration. The presence of the negatively charged aspartic acid residue will influence its distribution, potentially limiting its ability to cross the blood-brain barrier.

  • Metabolism: The primary metabolic advantage of H-D-Ile-Asp-OH lies in its D-isoleucine residue. Peptides containing D-amino acids are known to be resistant to proteolysis by common peptidases, which stereoselectively recognize L-amino acids.[2][5] This resistance is anticipated to significantly prolong its plasma half-life compared to its L-isomer counterpart. The peptide bond between D-Isoleucine and Aspartic Acid will be the primary site of potential, albeit slow, cleavage by peptidases.

  • Excretion: As a small, hydrophilic molecule, the primary route of elimination for H-D-Ile-Asp-OH and its potential metabolites is expected to be renal excretion.[1]

Comparative Analysis with Alternative Dipeptides

To contextualize the predicted pharmacokinetic profile of H-D-Ile-Asp-OH, we will compare it with two hypothetical dipeptides: H-Ile-Asp-OH (the L-isomer) and a cyclized dipeptide analog.

Pharmacokinetic ParameterH-D-Ile-Asp-OH (Predicted)H-L-Ile-Asp-OH (Predicted)Cyclo(Ile-Asp) (Predicted)
Oral Bioavailability LowVery LowLow to Moderate
Metabolic Stability HighLowVery High
Plasma Half-life ExtendedShortSignificantly Extended
Primary Clearance RenalHepatic and RenalRenal

Causality Behind the Predicted Differences:

  • H-L-Ile-Asp-OH: The L-isomer would be rapidly degraded by aminopeptidases in the gastrointestinal tract and in plasma, leading to very low oral bioavailability and a short half-life.[6]

  • Cyclo(Ile-Asp): Cyclization is a well-established strategy to enhance peptide stability by restricting the conformational flexibility of the peptide backbone, making it less accessible to peptidases.[1] This would likely result in the highest metabolic stability and longest half-life among the three.

Experimental Protocols for Pharmacokinetic Profiling

To empirically determine the pharmacokinetic profile of H-D-Ile-Asp-OH and its alternatives, a series of in vitro and in vivo experiments are necessary.

In Vitro Metabolic Stability Assessment

This protocol aims to evaluate the stability of the dipeptides in the presence of metabolically active enzymes.

Workflow for In Vitro Metabolic Stability Assay

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide Dipeptide Stock Solution Incubate Incubate at 37°C Peptide->Incubate Matrix Incubation Matrix (Plasma, Liver Microsomes, etc.) Matrix->Incubate Quench Quench Reaction Incubate->Quench Time Points Process Sample Processing (Protein Precipitation) Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Data Data Analysis (Half-life Calculation) LCMS->Data

Caption: Workflow for determining the in vitro metabolic stability of dipeptides.

Detailed Steps:

  • Preparation of Stock Solutions: Prepare stock solutions of H-D-Ile-Asp-OH and comparator dipeptides in a suitable solvent (e.g., water or DMSO).

  • Incubation: Incubate the dipeptides at a final concentration of 1-10 µM with the chosen biological matrix (e.g., human plasma, liver S9 fractions, or intestinal homogenates) at 37°C.[6]

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Reaction Quenching: Stop the enzymatic reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.

  • LC-MS/MS Analysis: Quantify the remaining parent dipeptide in the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[7]

  • Data Analysis: Plot the percentage of remaining dipeptide against time and calculate the in vitro half-life (t½).

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a typical in vivo study to determine key pharmacokinetic parameters.

Workflow for In Vivo Pharmacokinetic Study

cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Analysis Dosing Administer Dipeptide to Rodents (e.g., IV and Oral Routes) Sampling Collect Blood Samples at Predetermined Time Points Dosing->Sampling Plasma Process Blood to Obtain Plasma Sampling->Plasma Extraction Extract Dipeptide from Plasma Plasma->Extraction LCMS Quantify Dipeptide by LC-MS/MS Extraction->LCMS PK Pharmacokinetic Modeling (Cmax, Tmax, AUC, t½, Bioavailability) LCMS->PK

Caption: Workflow for an in vivo pharmacokinetic study of dipeptides in a rodent model.

Detailed Steps:

  • Animal Model: Use a suitable rodent model, such as Sprague-Dawley rats or C57BL/6 mice.

  • Dosing: Administer a single dose of the dipeptide via the desired routes (e.g., intravenous bolus for determining clearance and volume of distribution, and oral gavage for assessing oral bioavailability).

  • Blood Sampling: Collect serial blood samples from the animals at appropriate time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Extraction: Extract the dipeptide from the plasma using techniques like protein precipitation or solid-phase extraction.

  • LC-MS/MS Quantification: Quantify the concentration of the dipeptide in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), elimination half-life (t½), and oral bioavailability (%F).

Conclusion

The dipeptide H-D-Ile-Asp-OH holds promise as a therapeutic candidate due to its inherent resistance to enzymatic degradation conferred by the N-terminal D-isoleucine. This design feature is anticipated to result in a significantly improved pharmacokinetic profile, particularly a longer plasma half-life, when compared to its L-isomer counterpart. While oral bioavailability is expected to be low, its enhanced stability makes it a viable candidate for parenteral administration.

The comparative analysis and detailed experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of H-D-Ile-Asp-OH and other novel dipeptide drug candidates. Empirical validation through the outlined in vitro and in vivo studies is essential to confirm these predictions and to fully characterize the ADME properties of this promising molecule.

References

  • Creative Bioarray. (n.d.). Pharmacokinetics of Therapeutic Peptides. Retrieved from [Link]

  • Ahire, K., et al. (2015). Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. PMC. Retrieved from [Link]

  • García-Ramos, Y., et al. (2017). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. PMC. Retrieved from [Link]

  • Gasser, B., et al. (2021). Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media. PMC. Retrieved from [Link]

  • Ali, I., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PMC. Retrieved from [Link]

  • Møller, C. L., et al. (2025). Discovery of peptides as key regulators of metabolic and cardiovascular crosstalk. PMC. Retrieved from [Link]

  • Funke, S. A., & Willbold, D. (2016). Pharmacokinetic properties of tandem d-peptides designed for treatment of Alzheimer's disease. PubMed. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). In vivo Pharmacokinetic & Pharmacodynamic Studies. Retrieved from [Link]

  • ACS Publications. (2014, January 3). Quantitative Assays for Peptides Using LC-MS. Retrieved from [Link]

Sources

Validation

A Comparative Toxicological Assessment of H-D-Ile-Asp-OH: A Guide for Researchers

This guide provides a comprehensive framework for assessing the toxicity of the dipeptide H-D-Ile-Asp-OH. While specific toxicological data for this compound is not extensively available in public literature, this docume...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the toxicity of the dipeptide H-D-Ile-Asp-OH. While specific toxicological data for this compound is not extensively available in public literature, this document outlines the essential experimental methodologies and provides a comparative analysis based on structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical safety evaluation of novel peptide-based therapeutics.

Introduction: The Significance of Dipeptide Toxicity Assessment

Dipeptides, the simplest protein building blocks, are of increasing interest in drug development due to their potential for high specificity and biological activity. The introduction of non-canonical D-amino acids, such as in H-D-Ile-Asp-OH, can enhance peptide stability against enzymatic degradation, a desirable property for therapeutic candidates. However, this modification also necessitates a thorough toxicological evaluation, as changes in stereochemistry can alter biological interactions and potential toxicity.

H-D-Ile-Asp-OH is a dipeptide composed of a D-isoleucine residue and an L-aspartic acid residue. The presence of the D-amino acid makes it resistant to many proteases, potentially increasing its in vivo half-life. Aspartic acid, an excitatory amino acid, can have neurotoxic effects at high concentrations. Therefore, a rigorous assessment of the potential cytotoxicity, immunogenicity, and systemic toxicity of H-D-Ile-Asp-OH is crucial before it can be considered for further development.

This guide will detail the critical in vitro and in vivo assays necessary for a comprehensive toxicity profile and provide a comparative context using data from related di- and tripeptides.

Comparative Toxicity: In Vitro Methodologies

In vitro cytotoxicity assays are the first line of assessment for determining a compound's potential to cause cell death. These assays are rapid, cost-effective, and can provide mechanistic insights into the mode of toxicity.

Cell Viability Assays: MTT and LDH

Two of the most common and reliable methods for assessing cell viability are the MTT and LDH assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[1][2] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[1][3]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium.[4][5][6] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis, making it a reliable indicator of cytotoxicity.[4][5]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., HeLa, HepG2, or a cell line relevant to the intended therapeutic target) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of H-D-Ile-Asp-OH and related peptides in culture medium. Remove the old medium from the cells and add the peptide solutions. Include a vehicle control (medium only) and a positive control (e.g., doxorubicin). Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell viability is inhibited) can be determined by plotting cell viability against peptide concentration.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, add the collected supernatant and the LDH reaction mixture according to the manufacturer's instructions.[4][5] This typically includes a catalyst and a dye.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes. Measure the absorbance at the appropriate wavelength (usually 490 nm).[4]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent like Triton X-100).

Comparative In Vitro Cytotoxicity Data

While specific data for H-D-Ile-Asp-OH is not available, the following table presents hypothetical and literature-derived IC50 values for related compounds to illustrate a comparative analysis.

CompoundStructureCell LineIC50 (µM)Reference
H-D-Ile-Asp-OH D-Isoleucine - L-Aspartic AcidHepG2Data not available
L-Ile-L-AspL-Isoleucine - L-Aspartic AcidHepG2> 1000Hypothetical
D-Ala-D-AspD-Alanine - D-Aspartic AcidJurkat> 500Hypothetical
L-Asp-L-Phe Methyl Ester (Aspartame)L-Aspartic Acid - L-Phenylalanine Methyl EsterCaco-2> 10,000Literature-derived
Doxorubicin (Positive Control)-HepG2~1-10Literature-derived

This table is for illustrative purposes. Actual experimental data should be generated for a valid comparison.

In Vivo Acute Systemic Toxicity

Following in vitro assessment, in vivo studies are necessary to evaluate the systemic toxicity of a compound in a whole organism. The acute oral toxicity test is a standard initial study to determine the potential for a substance to cause adverse effects after a single dose.[7]

Experimental Protocol: Acute Oral Toxicity (Following OECD Guideline 423)

This protocol outlines the acute toxic class method.[8][9]

  • Animal Model: Use healthy, young adult rodents (e.g., female rats or mice), typically 8-12 weeks old.[10][11] Acclimatize the animals for at least 5 days before the study.

  • Dose Administration: Administer H-D-Ile-Asp-OH orally via gavage at a starting dose of 2000 mg/kg body weight to a group of three animals.[12] If mortality is observed, the test is repeated with a lower dose (e.g., 300 mg/kg). If no mortality occurs, the LD50 is considered to be greater than 2000 mg/kg.

  • Observation: Observe the animals closely for the first 30 minutes, periodically during the first 24 hours, and then daily for a total of 14 days.[7] Record any clinical signs of toxicity, such as changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy. Examine all major organs for any abnormalities.

  • Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) for chemical classification and labeling.[8]

Mechanistic Insights: Potential Signaling Pathways

Understanding the molecular mechanisms underlying a compound's toxicity is crucial. For peptides that induce cytotoxicity, the induction of apoptosis, or programmed cell death, is a common pathway.

Caspase Activation Pathway

Apoptosis is executed by a family of proteases called caspases.[13] Initiator caspases (e.g., caspase-8 and -9) are activated by pro-apoptotic signals and in turn activate executioner caspases (e.g., caspase-3, -6, and -7), which cleave cellular substrates, leading to the characteristic morphological changes of apoptosis.[14][15] The involvement of caspases in peptide-induced cell death can be investigated using assays that measure their activity.[16]

Apoptosis Signaling Pathway Potential Apoptotic Pathway Induced by Cytotoxic Peptides cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR1) Procaspase_8 Procaspase-8 Death_Receptor->Procaspase_8 Recruitment & Dimerization Caspase_8 Caspase-8 Procaspase_8->Caspase_8 Activation Procaspase_3 Procaspase-3 Caspase_8->Procaspase_3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 Binding Procaspase_9 Procaspase-9 Apaf_1->Procaspase_9 Recruitment Caspase_9 Caspase-9 Procaspase_9->Caspase_9 Activation (Apoptosome formation) Caspase_9->Procaspase_3 Caspase_3 Caspase-3 Procaspase_3->Caspase_3 Cleavage & Activation Substrates Cellular Substrates (e.g., PARP, lamins) Caspase_3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Peptide H-D-Ile-Asp-OH (or related cytotoxic peptide) Peptide->Death_Receptor Possible interaction Peptide->Mitochondrion Possible interaction

Figure 1: A diagram illustrating the potential signaling pathways for peptide-induced apoptosis.

Discussion and Future Directions

The toxicological assessment of a novel dipeptide like H-D-Ile-Asp-OH requires a systematic, multi-faceted approach. The initial in vitro screening provides essential data on cytotoxicity and helps to identify the concentrations for further in vivo studies. The inclusion of D-amino acids generally increases the stability of peptides, which may lead to prolonged exposure in vivo and potentially different toxicokinetic profiles compared to their L-amino acid counterparts.[17]

The aspartic acid moiety warrants particular attention due to its potential for excitotoxicity, especially if the dipeptide can cross the blood-brain barrier. While L-aspartic acid has been shown to have toxic effects on the kidneys and salivary glands in rats at high doses, the toxicity of D-aspartic acid and its dipeptides is less understood.[18]

Future studies should aim to:

  • Generate robust in vitro cytotoxicity data for H-D-Ile-Asp-OH across a panel of relevant cell lines.

  • Conduct in vivo acute and repeated-dose toxicity studies to determine the NOAEL (No-Observed-Adverse-Effect Level).

  • Investigate the metabolic fate of H-D-Ile-Asp-OH to identify any potentially toxic metabolites.

  • Elucidate the specific molecular mechanisms of toxicity, including the involvement of apoptotic and other cell death pathways.

By following the experimental frameworks outlined in this guide, researchers can build a comprehensive toxicity profile for H-D-Ile-Asp-OH and other novel dipeptides, ensuring a data-driven approach to their development as potential therapeutic agents.

References

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Publishing.
  • European Commission, Joint Research Centre. (n.d.). Acute Toxicity. Retrieved from [Link]

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  • PubMed. (2023). In Vivo Acute Toxicity and Therapeutic Potential of a Synthetic Peptide, DP1 in a Staphylococcus aureus Infected Murine Wound Excision Model. Retrieved from [Link]

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  • Carl ROTH. (n.d.). Safety Data Sheet: L-Aspartic acid. Retrieved from [Link]

  • PubMed. (1998). L-aspartate but not the D form is secreted through microvesicle-mediated exocytosis and is sequestered through Na+-dependent transporter in rat pinealocytes. Retrieved from [Link]

  • University of Liverpool Repository. (n.d.). An evaluation of in vitro models for the assessment of mitochondrial toxicity within Drug Induced Liver Injury (DILI). Retrieved from [Link]

  • PubChem. (n.d.). L-Isoleucyl-L-aspartic acid. Retrieved from [Link]

  • MDPI. (2022). The In Vitro Cytotoxic Effects of Ionophore Exposure on Selected Cytoskeletal Proteins of C2C12 Myoblasts. Retrieved from [Link]

  • PubMed. (2004). In vitro cytotoxic and genotoxic effects of diphenylarsinic acid, a degradation product of chemical warfare agents. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of H-D-Ile-Asp-OH

This document provides essential, immediate safety and logistical information for the proper handling and disposal of the dipeptide H-D-Ile-Asp-OH. Tailored for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of the dipeptide H-D-Ile-Asp-OH. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven best practices to ensure operational safety and environmental compliance. The procedural guidance herein is designed to empower laboratory personnel to manage this chemical waste stream with confidence and integrity.

Hazard Assessment and Chemical Profile

L-Aspartic acid and D-Aspartic acid are generally not classified as hazardous substances under OSHA or GHS criteria.[1][2][3] They are typically white crystalline solids with high melting points and are considered non-toxic and non-irritating under normal laboratory conditions.[3][4] However, as with any chemical powder, the dust may cause mild respiratory irritation.

Based on this analysis, H-D-Ile-Asp-OH is not expected to be a hazardous substance. Nevertheless, it must be handled with the standard care afforded to all laboratory chemicals, and its disposal must adhere to institutional and local environmental regulations.[5]

Table 1: Synthesized Safety and Handling Data for H-D-Ile-Asp-OH

ParameterAssessmentRationale & Guidance
GHS Classification Not Classified as Hazardous[1][3]Based on data for constituent amino acids. Treat as a standard laboratory chemical.
Physical Form White to off-white solid powder.[4]Handle carefully to avoid creating dust.[6]
Primary Routes of Exposure Inhalation (dust), Skin/Eye Contact.[4][7]May cause mild irritation.[4] Use appropriate Personal Protective Equipment (PPE).
Toxicity No data available; expected to be low.The product and its degradation products are not considered toxic.[5][7]
Environmental Hazard No data available.Discharge into the environment must be avoided.[6][8]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[2][9]Stable under recommended storage conditions.[5]

Personal Protective Equipment (PPE) and Safe Handling

Adherence to proper PPE protocols is the foundation of laboratory safety. When handling H-D-Ile-Asp-OH in any form (solid, liquid, or as contaminated material), the following PPE is mandatory.

  • Eye Protection : Wear safety glasses with side-shields or goggles conforming to NIOSH (US) or EN 166 (EU) standards.[1][8]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile) inspected for integrity before use. Wash and dry hands thoroughly after handling.[8]

  • Body Protection : A standard laboratory coat is required. For large-scale operations or situations with a high risk of dust generation, additional protective clothing may be necessary.[7]

  • Respiratory Protection : If user operations generate dust, use process enclosures or local exhaust ventilation. In the absence of adequate ventilation, a NIOSH-approved N95 dust respirator should be used.[10]

Causality : The primary rationale for this level of PPE is to prevent inadvertent exposure through inhalation of dust or direct contact with skin and eyes. While the compound is not considered highly toxic, minimizing all chemical exposure is a cornerstone of good laboratory practice.

Step-by-Step Disposal Protocol

The proper disposal route for H-D-Ile-Asp-OH depends on its form and whether it has been contaminated with other hazardous materials. The cardinal rule is to never discard chemical waste down the drain or in the regular trash unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[6]

Workflow A: Unused or Expired Solid H-D-Ile-Asp-OH

This protocol applies to the pure, solid dipeptide that is no longer needed.

  • Segregation : Ensure the waste is not mixed with any other chemicals, particularly hazardous solvents or reagents.

  • Containerization : Carefully transfer the solid waste into a designated, sealable, and clearly labeled waste container. A screw-top wide-mouth plastic container is ideal.

    • Rationale : Using a dedicated container prevents unintentional chemical reactions and ensures the waste stream is correctly identified. Careful transfer minimizes the generation of airborne dust.[6]

  • Labeling : Label the container clearly with the full chemical name: "H-D-Ile-Asp-OH". Do not use abbreviations. The label must also include the quantity and the date of accumulation.[11]

  • Disposal : Dispose of the container through your institution's official chemical waste program. While likely categorized as non-hazardous solid waste, it must be handled by a licensed professional waste disposal service.[5][7]

Workflow B: Solutions of H-D-Ile-Asp-OH

This applies to aqueous solutions containing only the dipeptide. Solutions containing hazardous solvents (e.g., acetonitrile, methanol) must be disposed of as hazardous liquid waste according to their specific solvent profiles.

  • Segregation : Collect aqueous solutions of H-D-Ile-Asp-OH in a dedicated liquid waste container. Do not mix with organic solvents, acids, or bases.

  • Containerization : Use a sealable, leak-proof container compatible with aqueous waste. Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[11]

  • Labeling : Label the container as "Aqueous Waste: H-D-Ile-Asp-OH in Water". List the approximate concentration and total volume.

  • Disposal : Transfer the container to your laboratory's designated chemical waste accumulation area for pickup by your EHS department.

Workflow C: Contaminated Labware and Materials

This protocol covers items such as pipette tips, weigh boats, vials, gloves, and paper towels that are contaminated with H-D-Ile-Asp-OH.

  • Decontamination : Whenever possible, rinse the contaminated item three times with a suitable solvent (e.g., water). The resulting rinsate should be collected and disposed of as liquid chemical waste (see Workflow B).

    • Rationale : Triple-rinsing is a standard procedure to render a container "empty" by regulatory definition, though this is more critical for acutely hazardous materials.[12] It is a best practice for all chemical waste.

  • Solid Waste Collection : After rinsing, the labware can typically be disposed of in the appropriate solid waste stream (e.g., glass waste, plastic waste).

  • Grossly Contaminated Items : Items that cannot be effectively rinsed (like gloves or weigh paper with visible powder) should be collected in a sealed bag or container.

  • Labeling and Disposal : Label the container "Solid Waste Contaminated with H-D-Ile-Asp-OH" and dispose of it through the institutional chemical waste program.

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure : Alert personnel in the immediate area. Ensure the area is well-ventilated.

  • Don PPE : Wear the appropriate PPE as described in Section 2 before attempting to clean the spill.

  • Containment & Cleanup :

    • For Solid Spills : Gently cover the spill with a damp paper towel to avoid raising dust. Carefully sweep or scoop the material into a designated waste container.[6] Do not dry sweep.

    • For Liquid Spills : Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Final Decontamination : Clean the spill area thoroughly with soap and water.

  • Disposal : Collect all cleanup materials (absorbent, paper towels, gloves) in a sealed, labeled container for disposal via the chemical waste program.

Disposal Decision Workflow

The following diagram provides a visual guide to the decision-making process for the proper disposal of H-D-Ile-Asp-OH waste streams.

G start_node Identify H-D-Ile-Asp-OH Waste n1 What is the form of the waste? start_node->n1 Start decision_node decision_node process_node process_node end_node Dispose via Institutional Chemical Waste Program hazard_node Consult EHS & Dispose as Hazardous Waste n2 Place in sealed, labeled container for solid chemical waste. n1->n2 Solid (Unused/Expired) n3 Aqueous solution? n1->n3 Liquid n4 Can it be triple-rinsed? n1->n4 Contaminated Labware/PPE n5 n5 n2->n5 n3->n5 Yes n_hazard1 n_hazard1 n3->n_hazard1 No (Contains Hazardous Solvents) n6 Rinse 3x, collect rinsate. Dispose of labware in appropriate lab waste. n4->n6 Yes n7 Collect in sealed, labeled bag for solid chemical waste. n4->n7 No (Grossly Contaminated) n3_from_rinse Dispose of rinsate as Aqueous Waste n6->n3_from_rinse n7->n5 n3_from_rinse->n5

Caption: Decision workflow for H-D-Ile-Asp-OH waste management.

References

  • H-D-Asp-OH - ChemBK , ChemBK, Source URL: [Link]

  • MSDS - Safety Data Sheet (H-D-Asp(OtBu)-OH) , AAPPTec, Source URL: [Link]

  • MSDS - Safety Data Sheet (H-Asp-OH) , AAPPTec, Source URL: [Link]

  • d,l-Aspartic acid | C4H7NO4 | CID 139060126 - PubChem , National Institutes of Health, Source URL: [Link]

  • Guidelines for Hazardous Waste Disposal , Adelphi University, Source URL: [Link]

  • H-DL-Asp-Gly-DL-Asp-Gly-DL-Asp-OH - PubChem , National Institutes of Health, Source URL: [Link]

  • Hazardous Drugs , Industrial Hygiene in the Health Care Industry, Source URL: [Link]

  • Safety Data Sheet: DL-Aspartic acid , Carl ROTH, Source URL: [Link]

  • Hazardous Waste - Ohio EPA , Ohio Environmental Protection Agency, Source URL: [Link]

  • Ohio Hazardous Waste Disposal Guidelines , MCF Environmental Services, Source URL: [Link]

  • The Disposal of Hazardous Pharmaceutical Waste from Businesses , Lancaster, OH, Source URL: [Link]

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Handling

Personal protective equipment for handling H-D-Ile-Asp-OH

Advanced Operational Guide: Safety, Handling, and Disposal Protocols for H-D-Ile-Asp-OH As a Senior Application Scientist, I frequently observe that the handling of synthetic dipeptides is treated with a generalized, one...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Safety, Handling, and Disposal Protocols for H-D-Ile-Asp-OH

As a Senior Application Scientist, I frequently observe that the handling of synthetic dipeptides is treated with a generalized, one-size-fits-all approach. This often overlooks the nuances of compound stability and operator safety. H-D-Ile-Asp-OH (D-Isoleucyl-L-aspartic acid) is a specialized synthetic peptide utilized in biochemical research and protein interaction studies[1]. While not acutely toxic, its lyophilized powder form presents specific inhalation risks, and improper handling can lead to rapid degradation of the material[2].

This guide provides a self-validating, causally-driven operational framework for the safe handling, reconstitution, and disposal of H-D-Ile-Asp-OH, ensuring both scientific integrity and laboratory safety.

Part 1: Physicochemical Profiling & Quantitative Data

Before designing a safety protocol, we must understand the physical parameters of the compound. H-D-Ile-Asp-OH is typically supplied as a lyophilized powder, which dictates specific handling requirements[1].

PropertyValueOperational Implication
Chemical Name H-D-Ile-Asp-OHContains a D-amino acid, which alters enzymatic degradation rates in biological assays.
CAS Number 120067-35-8Unique identifier required for SDS tracking and laboratory inventory systems[1].
Molecular Formula C₁₀H₁₈N₂O₅Dictates the solubility profile (polar, hydrophilic).
Molecular Weight 246.26 g/mol Essential quantitative data required for precise molarity calculations during reconstitution.
Physical State Lyophilized SolidHigh risk of aerosolization upon opening; requires strict respiratory protection[3].
Storage (Solid) -20°C to -80°CMust be protected from thermal degradation, light, and ambient moisture[4].

Part 2: Personal Protective Equipment (PPE) Matrix & Causality

A robust safety protocol relies on understanding why specific PPE is chosen. For H-D-Ile-Asp-OH, the primary hazard vectors are the inhalation of micro-fine lyophilized dust and dermal exposure during the reconstitution phase[3].

  • Respiratory Protection: When handling the dry powder outside of a certified fume hood or Class II Biosafety Cabinet (BSC), an N95 or P100 particulate respirator is mandatory.

    • Causality: Lyophilized peptides are highly electrostatic and easily aerosolized. Inhalation can cause respiratory tract irritation, coughing, and potential sensitization[3].

  • Hand Protection: Double-gloving with nitrile gloves (minimum 4 mil thickness).

    • Causality: Nitrile provides superior chemical resistance compared to latex[5]. This is critical against dilute acids (e.g., 0.1% acetic acid) or organic solvents that may be required if the peptide resists initial aqueous dissolution.

  • Eye Protection: ANSI Z87.1 certified chemical splash goggles.

    • Causality: Protects the ocular mucosa from aerosolized peptide dust upon opening the vial and prevents exposure to accidental splashes during the agitation phase of reconstitution[5].

  • Body Protection: A fully buttoned, fluid-resistant laboratory coat.

    • Causality: Mitigates the risk of the electrostatic powder adhering to personal clothing, which could lead to cross-contamination outside the controlled laboratory environment[4].

Part 3: Operational Workflow - Reconstitution & Handling

The structural integrity of H-D-Ile-Asp-OH is highly dependent on the reconstitution methodology. Condensation is the primary enemy of lyophilized peptides[2].

Step-by-Step Reconstitution Methodology:

  • Thermal Equilibration: Remove the sealed vial of H-D-Ile-Asp-OH from the -20°C freezer and place it in a desiccator at room temperature for 30 to 60 minutes prior to opening[2].

    • Causality: Opening a cold vial introduces ambient humidity, which immediately condenses on the powder. Moisture contamination rapidly accelerates peptide bond hydrolysis and degrades the compound[2].

  • Workspace Preparation: Conduct all open-vial operations within a BSC or a dedicated chemical fume hood to capture any aerosolized particulates[5].

  • Solvent Addition: Inject the appropriate sterile solvent (e.g., high-purity sterile water or 0.1% acetic acid) directly down the inner wall of the vial[2].

    • Causality: Directing the flow down the wall prevents the lightweight powder from being blown out of the vial by the sudden displacement of air.

  • Dissolution: Gently swirl the vial. Do not vortex vigorously. If the peptide resists dissolution, apply brief, low-power sonication.

  • Aliquoting: Divide the reconstituted solution into single-use aliquots and immediately store at -20°C or -80°C[2].

    • Causality: Repeated freeze-thaw cycles cause localized changes in pH and solute concentration, leading to peptide aggregation and loss of biological activity[2].

Reconstitution Start Lyophilized H-D-Ile-Asp-OH (Store at -20°C) Equilibrate Equilibrate to Room Temp (30 mins in desiccator) Start->Equilibrate PPE Don PPE (Nitrile, Lab Coat, Goggles) Equilibrate->PPE Solvent Add Sterile Solvent (e.g., H2O or 0.1% AcOH) PPE->Solvent Dissolve Gentle Agitation / Sonication Solvent->Dissolve Aliquots Divide into Aliquots (Avoid Freeze-Thaw) Dissolve->Aliquots Store Store Solutions at -80°C Aliquots->Store

Caption: Logical workflow for the safe reconstitution and storage of H-D-Ile-Asp-OH.

Part 4: Waste Management & Chemical Inactivation

Disposal of peptide waste must comply with institutional Environmental Health and Safety (EHS) guidelines. Because H-D-Ile-Asp-OH is a synthetic compound, it should be chemically inactivated prior to final disposal to prevent environmental contamination[6]. Never pour active peptide solutions into public drains[4].

Step-by-Step Disposal Methodology:

  • Collection: Gather all liquid H-D-Ile-Asp-OH waste in a designated, chemically compatible secondary container[6].

  • Base-Catalyzed Hydrolysis: Slowly add a 1M Sodium Hydroxide (NaOH) solution to the peptide waste[6].

    • Causality: Strong bases cleave the amide (peptide) bonds between the D-Isoleucine and L-Aspartic acid residues. This denatures the compound and permanently destroys its biological activity[6].

  • Incubation: Allow the basic mixture to stand at room temperature for a minimum of 24 hours to ensure complete hydrolysis[6].

  • Neutralization: Carefully titrate the solution with 1M Hydrochloric Acid (HCl) until the pH is neutralized (target pH 6.0 - 8.0)[6].

    • Causality: EHS regulations strictly prohibit the disposal of highly corrosive (extreme pH) liquids. Neutralization ensures the waste is safe for transport and downstream processing.

  • Final Disposal: Label the neutralized solution as "Non-Hazardous Inactivated Peptide Waste" and transfer it to your institutional waste management vendor for incineration[3][6].

Disposal Waste Peptide Liquid Waste (H-D-Ile-Asp-OH) Base Add 1M NaOH (Base Hydrolysis) Waste->Base Incubate Incubate 24h at RT (Denaturation) Base->Incubate Neutralize Neutralize with 1M HCl (Target pH 6.0 - 8.0) Incubate->Neutralize Label Label as Hazardous Waste Neutralize->Label EHS EHS Vendor Pickup Label->EHS

Caption: Step-by-step chemical inactivation and disposal pathway for peptide waste.

References

  • [4] Title: Best practices for storage, handling, and preparation of research peptides | Source: Maxed Out Compounds | URL: [Link]

  • [2] Title: Peptide Handling, dissolution & Storage | Source: NIBSC | URL: [Link]

  • [3] Title: 10 Peptide Std Lyophilized 71 ug in 2mL - SAFETY DATA SHEET | Source: Agilent | URL: [Link]

  • [5] Title: Are there any safety concerns when handling peptide substrates? | Source: Biorunstar | URL: [Link]

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